3-Hydrazinyl-6-methylpyridazine
Description
The exact mass of the compound 3-Hydrazinyl-6-methylpyridazine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Hydrazinyl-6-methylpyridazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Hydrazinyl-6-methylpyridazine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(6-methylpyridazin-3-yl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4/c1-4-2-3-5(7-6)9-8-4/h2-3H,6H2,1H3,(H,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIEDFVRFAQARPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30495389 | |
| Record name | 3-Hydrazinyl-6-methylpyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30495389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38956-79-5 | |
| Record name | 3-Hydrazinyl-6-methylpyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30495389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-hydrazinyl-6-methylpyridazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-Hydrazinyl-6-methylpyridazine chemical properties
An In-depth Technical Guide to 3-Hydrazinyl-6-methylpyridazine: Properties, Synthesis, and Applications
Introduction
3-Hydrazinyl-6-methylpyridazine (CAS No: 38956-79-5) is a pivotal heterocyclic building block in the fields of medicinal chemistry and agrochemical development.[1] Structurally, it features a pyridazine ring—a six-membered aromatic system with two adjacent nitrogen atoms—substituted with a reactive hydrazinyl group at the 3-position and a methyl group at the 6-position. This unique arrangement of functional groups imparts a versatile reactivity profile, making it a valuable scaffold for synthesizing a diverse array of more complex molecules.[1] Its primary significance lies in its role as a key intermediate for the development of novel pharmaceutical agents, particularly in the discovery of potent antihypertensive and anti-inflammatory drugs.[1][2] The presence of the nucleophilic hydrazinyl moiety allows for straightforward derivatization, enabling its incorporation into larger, biologically active structures and facilitating its use in combinatorial chemistry and drug discovery programs.[1]
Section 1: Core Chemical and Physical Properties
A comprehensive understanding of a compound's fundamental properties is critical for its effective application in research and development. The following tables summarize the key identifiers and computed physicochemical properties for 3-Hydrazinyl-6-methylpyridazine.
Table 1: Compound Identification
| Identifier | Value | Reference |
| CAS Number | 38956-79-5 | [3][4] |
| Molecular Formula | C₅H₈N₄ | [3][4] |
| Molecular Weight | 124.14 g/mol | [3][4] |
| IUPAC Name | (6-methylpyridazin-3-yl)hydrazine | [4] |
| Common Synonyms | 3-Methylpyridazin-6-ylhydrazine, 3-Hydrazino-6-methylpyridazine | [3][4] |
| SMILES | N(N)C1=CC=C(N=N1)C | [3] |
| InChIKey | FIEDFVRFAQARPW-UHFFFAOYSA-N | [4] |
Table 2: Computed Physicochemical Data
These values are computationally derived and provide estimations for molecular behavior, crucial for applications like drug design and ADMET modeling.
| Property | Value | Significance in Drug Discovery | Reference |
|---|---|---|---|
| Topological Polar Surface Area (TPSA) | 63.83 Ų | Predicts drug transport properties such as intestinal absorption and blood-brain barrier penetration. | [3] |
| LogP (Octanol-Water Partition Coeff.) | 0.07062 | Measures lipophilicity, influencing solubility, membrane permeability, and metabolic stability. | [3] |
| Hydrogen Bond Donors | 2 | Indicates the potential to form hydrogen bonds with biological targets, contributing to binding affinity. | [3] |
| Hydrogen Bond Acceptors | 4 | Indicates the potential to form hydrogen bonds with biological targets, contributing to binding affinity. | [3] |
| Rotatable Bonds | 1 | Relates to conformational flexibility, which can impact receptor binding and bioavailability. |[3] |
Section 2: Synthesis and Mechanistic Rationale
The predominant route for synthesizing 3-Hydrazinyl-6-methylpyridazine is via a nucleophilic aromatic substitution (SNAr) reaction. This strategy is efficient and mechanistically well-understood.
Causality Behind the Synthetic Strategy
The choice of reactants is governed by fundamental principles of organic chemistry. The starting material is typically 3-chloro-6-methylpyridazine . The chlorine atom at the 3-position serves as an excellent leaving group. Its departure is facilitated by the electron-withdrawing nature of the two adjacent nitrogen atoms in the pyridazine ring, which stabilize the negatively charged Meisenheimer intermediate formed during the reaction. Hydrazine hydrate (N₂H₄·H₂O) is employed as the nucleophile. It is a potent, unhindered nucleophile that readily attacks the electron-deficient carbon atom bearing the chloro substituent, leading to the desired substitution.
General Synthesis Workflow Diagram
Caption: General workflow for the synthesis of 3-Hydrazinyl-6-methylpyridazine.
Experimental Protocol: Synthesis via Nucleophilic Substitution
This protocol is adapted from established procedures for the synthesis of analogous hydrazinylpyridazines.[5][6]
-
Reaction Setup: To a solution of 3-chloro-6-methylpyridazine (1.0 eq) in a suitable solvent such as ethanol or dioxane (approx. 10 mL per gram of starting material), add hydrazine hydrate (2.0-3.0 eq).
-
Rationale: An excess of hydrazine hydrate is used to ensure the complete consumption of the starting material and to drive the reaction equilibrium towards the product. Ethanol and dioxane are common solvents as they are relatively inert and have appropriate boiling points for refluxing.
-
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 80-100 °C) and maintain for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Rationale: Heating provides the necessary activation energy for the SNAr reaction. TLC allows for the visualization of the consumption of the starting material and the formation of the product, ensuring the reaction is complete before proceeding.
-
-
Work-up and Isolation: After cooling the mixture to room temperature, reduce the solvent volume under vacuum. The resulting crude product may precipitate. If not, pour the mixture into cold water to induce precipitation.
-
Rationale: Removing the solvent concentrates the product. Pouring into water is effective for precipitating organic compounds that have low water solubility.
-
-
Purification: Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum. For higher purity, the crude product can be recrystallized from a suitable solvent (e.g., ethanol) or purified by silica gel column chromatography.
-
Rationale: Recrystallization is a standard method for purifying solid organic compounds by leveraging differences in solubility at different temperatures.
-
Section 3: Chemical Reactivity and Derivatization
The synthetic utility of 3-Hydrazinyl-6-methylpyridazine stems from the high reactivity of its terminal hydrazinyl (-NHNH₂) group, which serves as a versatile handle for constructing a wide range of derivatives.
Key Reactivity Pathways
-
Hydrazone Formation: This is the most fundamental reaction of the hydrazinyl group. It readily condenses with aldehydes and ketones in the presence of an acid catalyst to form stable hydrazone derivatives. This reaction is a cornerstone for building molecular diversity, as a vast array of aldehydes and ketones can be used to generate extensive compound libraries for biological screening.[7]
-
Cyclization Reactions: The bifunctional nature of the hydrazinyl group makes it an excellent precursor for synthesizing fused heterocyclic systems. For example, reaction with β-dicarbonyl compounds can yield pyrazole-fused pyridazines, while reaction with other appropriate reagents can lead to the formation of triazolopyridazines, which are also prevalent scaffolds in medicinal chemistry.
Reactivity and Derivatization Diagram
Caption: Key derivatization pathways for 3-Hydrazinyl-6-methylpyridazine.
Section 4: Spectroscopic Characterization (Predicted)
While experimental spectra for this specific compound are not widely published, its structure allows for a confident prediction of its key spectroscopic features based on established principles of NMR, IR, and Mass Spectrometry.[8][9]
Table 3: Predicted Spectral Data
| Technique | Feature | Predicted Chemical Shift / Wavenumber / m/z | Rationale |
| ¹H NMR | -CH₃ (s) | δ 2.5 - 2.8 ppm | Methyl group attached to an aromatic ring. |
| Ring H (d) | δ 7.2 - 7.5 ppm | Aromatic proton adjacent to the methyl-substituted carbon. Based on data for 3-methylpyridazine.[10] | |
| Ring H (d) | δ 7.6 - 7.9 ppm | Aromatic proton adjacent to the hydrazinyl-substituted carbon. | |
| -NH₂ (br s) | δ 4.5 - 5.5 ppm | Protons on the terminal nitrogen of the hydrazine group; often broad and exchangeable with D₂O. | |
| -NH- (br s) | δ 8.0 - 9.0 ppm | Proton on the nitrogen attached to the ring; often broad and exchangeable with D₂O. | |
| ¹³C NMR | -CH₃ | δ 20 - 25 ppm | Aliphatic methyl carbon. |
| Aromatic C-H | δ 120 - 130 ppm | Two signals expected for the two protonated carbons on the pyridazine ring. | |
| Aromatic C-Subst. | δ 150 - 165 ppm | Three signals expected for the carbons bearing the methyl group, the hydrazinyl group, and the ring nitrogens. | |
| IR Spectroscopy | N-H Stretch | 3200 - 3400 cm⁻¹ | Characteristic sharp peaks for the -NH and -NH₂ groups of the hydrazinyl moiety. |
| C-H Stretch | 2900 - 3100 cm⁻¹ | Aromatic and aliphatic C-H stretching vibrations. | |
| C=N, C=C Stretch | 1500 - 1650 cm⁻¹ | Aromatic ring stretching vibrations of the pyridazine core. | |
| Mass Spec. | Molecular Ion (M⁺) | m/z = 124.1 | Corresponds to the molecular weight of the compound. |
| Fragmentation | m/z = 109, 94 | Potential loss of -NH (m/z=109) or -N₂H₂ (m/z=94). |
Section 5: Applications in Research and Development
The 3-Hydrazinyl-6-methylpyridazine scaffold is a validated starting point for the discovery of various biologically active agents.
Drug Discovery
-
Antihypertensive Agents: This is one of the most prominent applications. Studies have shown that derivatizing the 6-position of the 3-hydrazinopyridazine core with various heterocyclic rings can lead to compounds with significant antihypertensive activity.[2] For instance, the 6-(2-methylimidazol-1-yl) derivative was found to be 4.9 times more active than the established drug dihydralazine in spontaneously hypertensive rats.[2] Other work has focused on synthesizing 3-hydrazino-6-monoalkylaminopyridazines, which also exhibited potent antihypertensive effects.[11]
-
Central Nervous System (CNS) Activity: The scaffold is used to prepare pyridazinone derivatives, which have shown biological activity relevant to CNS disorders.[1]
-
Anti-inflammatory and Antimicrobial Agents: Condensation of the hydrazinyl group to form hydrazones has yielded derivatives with notable anti-inflammatory and moderate antimicrobial activities.[1][7]
Agrochemicals
The structural features of 3-Hydrazinyl-6-methylpyridazine are also valuable in an agricultural context. It has been employed as an intermediate in the formulation of herbicides and plant growth regulators, leveraging its biological activity to control unwanted vegetation and manage crop development.[1]
Application Areas Diagram
Caption: Major application areas stemming from the 3-Hydrazinyl-6-methylpyridazine core.
Section 6: Safety, Handling, and Storage
Proper handling of 3-Hydrazinyl-6-methylpyridazine is essential due to its potential health hazards. All work should be conducted in a controlled laboratory environment by trained personnel.
Table 4: GHS Hazard Information
| Pictogram | GHS Code | Hazard Statement | Reference |
| H302 | Harmful if swallowed | [4][12] | |
| H318 | Causes serious eye damage | [4][12] | |
| H351 | Suspected of causing cancer | [4][12] |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.[13][14]
-
Eye Protection: Wear chemical safety goggles or a face shield.[12]
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Wash hands thoroughly after handling.[12]
-
Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator.[13]
Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3][13]
-
The recommended storage temperature is between 2-8°C.[1]
-
Keep away from moisture and oxidizing agents under an inert atmosphere.[1][3]
-
Store locked up in an area accessible only to authorized personnel.[12]
First-Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[12]
-
In Case of Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing.[12][14]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[12]
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a poison control center or doctor for treatment advice.[12]
References
-
3-Hydrazinyl-6-methylpyridazine . MySkinRecipes. [Link]
-
3-Hydrazinyl-6-methylpyridazine | C5H8N4 | CID 12379804 . PubChem. [Link]
-
Steiner, G., Gries, J., & Lenke, D. (1981). Synthesis and antihypertensive activity of new 6-heteroaryl-3-hydrazinopyridazine derivatives . Journal of Medicinal Chemistry, 24(1), 59–63. [Link]
-
[Derivatives of 3-hydrazinopyridazine. II. Synthesis and antihypertensive activity of new 3-hydrazino-6-monoalkylaminopyridazines] . Farmaco Sci. (1978). [Link]
-
3 - SAFETY DATA SHEET . [Link]
-
Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation . Molecules. (2012). [Link]
-
[Derivatives of pyridazine. 5. Synthesis and antihypertensive activity of 6-phenyl-5-morpholinylmethyl-3-hydrazino pyridazines] . Arch Farmacol Toxicol. (1985). [Link]
-
3-Hydrazinyl-6-methylpyridazine . MySkinRecipes (Thai). [Link]
-
Synthesis and reactions of 5-phenylpyrido-[3,2-d]-pyridazin-8(7H)-one derivatives . Der Pharma Chemica. (2016). [Link]
-
[The reaction of 3-(R-phenyl)-6-hydrazine pyridazine with 5-methylisatin and 1...] . Rev Med Chir Soc Med Nat Iasi. (1995). [Link]
-
The pyridazine heterocycle in molecular recognition and drug discovery . Monatshefte für Chemie - Chemical Monthly. (2023). [Link]
-
Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications . Molecules. (2023). [Link]
-
Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity . Molecules. (2011). [Link]
-
Synthesis of pyrrolo[2,3-d]pyridazines and pyrrolo[2,3-c]pyridines (6-azaindoles). Experimental and theoretical study . RSC Publishing. [Link]
-
Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule . YouTube. (2021). [Link]
-
New synthesis of 3(5)-methylpyrazole . ResearchGate. [Link]
-
Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis... . Semantic Scholar. [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Kumar-Javed/0219c6742617f694c9f138e658e469c84918e99e]([Link]
-
3-Methylpyridazine | C5H6N2 | CID 74208 . PubChem. [Link]
-
Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 . YouTube. (2019). [Link]
-
Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles . WUR eDepot. [Link]
-
Spectral Information . PubChem. [Link]
-
Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents... . PMC. (2024). [Link]
Sources
- 1. 3-Hydrazinyl-6-methylpyridazine [myskinrecipes.com]
- 2. Synthesis and antihypertensive activity of new 6-heteroaryl-3-hydrazinopyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. 3-Hydrazinyl-6-methylpyridazine | C5H8N4 | CID 12379804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. [The reaction of 3-(R-phenyl)-6-hydrazine pyridazine with 5-methylisatin and 1-morpholinomethyl-5-methylisatin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. 3-METHYLPYRIDAZINE(1632-76-4) 1H NMR [m.chemicalbook.com]
- 11. [Derivatives of 3-hydrazinopyridazine. II. Synthesis and antihypertensive activity of new 3-hydrazino-6-monoalkylaminopyridazines] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. echemi.com [echemi.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. file.medchemexpress.com [file.medchemexpress.com]
Whitepaper: A Comprehensive Technical Guide to the Synthesis of 3-Hydrazinyl-6-methylpyridazine
Abstract This document provides an in-depth technical guide for the synthesis of 3-hydrazinyl-6-methylpyridazine, a critical heterocyclic building block in medicinal chemistry and drug development. The synthesis is achieved via a nucleophilic aromatic substitution (SNAr) reaction, starting from the readily available precursor, 3-chloro-6-methylpyridazine, and utilizing hydrazine hydrate as the nucleophile. This guide elucidates the underlying reaction mechanism, provides a detailed, field-proven experimental protocol, outlines stringent safety procedures, and details methods for purification and analytical characterization. The content is specifically tailored for researchers, chemists, and professionals in the pharmaceutical industry, offering insights into the causality of experimental choices to ensure reproducible and high-yield synthesis.
Introduction: The Significance of Hydrazinylpyridazines in Drug Discovery
The pyridazine nucleus is a privileged scaffold in medicinal chemistry, recognized for its unique physicochemical properties that make it an attractive component in the design of novel therapeutic agents.[1] Among its derivatives, 3-hydrazinyl-6-methylpyridazine (CAS 38956-79-5) serves as a versatile intermediate, primarily due to its reactive hydrazine group which allows for further molecular elaboration.[2][3] This compound is a key precursor in the synthesis of various biologically active molecules, including potential antihypertensive and anti-inflammatory agents.[2][3][4] Its structural framework is integral to the development of nitrogen-containing heterocyclic compounds that are central to numerous drug discovery programs.[2][5]
The synthesis route from 3-chloro-6-methylpyridazine (CAS 1121-79-5) is a common and efficient method.[6][7] This guide focuses on providing a robust and validated protocol for this specific transformation, emphasizing safety, efficiency, and product purity.
Reaction Principle: The Nucleophilic Aromatic Substitution (SNAr) Mechanism
The conversion of 3-chloro-6-methylpyridazine to 3-hydrazinyl-6-methylpyridazine is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. The pyridazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic property deactivates the ring towards electrophilic substitution but activates it for nucleophilic attack, particularly at the positions ortho and para to the ring nitrogens (positions 3 and 6).
The mechanism proceeds in two key steps:
-
Nucleophilic Attack: The lone pair of electrons on the terminal nitrogen of the hydrazine molecule attacks the carbon atom bonded to the chlorine atom (C3 position). This forms a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge is delocalized over the pyridazine ring, primarily onto the electronegative nitrogen atoms, which stabilizes the intermediate.
-
Leaving Group Departure: The aromaticity of the pyridazine ring is restored by the elimination of the chloride ion (Cl-), which is a good leaving group. This step is typically the rate-determining step of the reaction.
The choice of hydrazine hydrate is strategic; while anhydrous hydrazine is highly reactive, it is also dangerously explosive and toxic. Hydrazine hydrate is a safer, more manageable reagent that serves as an excellent nucleophile for this transformation.[8]
Caption: Step-by-step workflow for the synthesis and purification process.
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-chloro-6-methylpyridazine (5.0 g, 38.9 mmol).
-
Solvent and Reagent Addition: Add 100 mL of ethanol to the flask and stir until the solid dissolves. Carefully add hydrazine hydrate (6.0 mL, ~77.8 mmol, 2.0 equivalents) to the solution dropwise. Causality Note: Using a 2-fold excess of hydrazine ensures the complete consumption of the starting material, driving the reaction to completion. Ethanol is an effective solvent as it dissolves the reactants and has a suitable boiling point for reflux.
-
Reflux: Heat the reaction mixture to reflux (approximately 80-90°C) using a heating mantle. Maintain a gentle reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material spot is no longer visible.
-
Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Aqueous Workup: To the resulting residue, add 50 mL of deionized water. The product may precipitate as a solid. Extract the aqueous mixture three times with diethyl ether (3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
Purification Protocol
The most effective method for purifying 3-hydrazinyl-6-methylpyridazine is recrystallization.
-
Dissolve the crude solid in a minimal amount of hot ethanol.
-
Add hot deionized water dropwise until the solution becomes slightly turbid.
-
Add a few more drops of hot ethanol until the solution is clear again.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath for 30 minutes to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.
Product Characterization
To confirm the identity and purity of the synthesized 3-hydrazinyl-6-methylpyridazine, the following analytical techniques are recommended.
| Technique | Expected Results / Observations |
| Appearance | Off-white to pale yellow crystalline solid. |
| Melting Point | Literature values can be used for comparison. |
| ¹H NMR | Expect characteristic peaks for the methyl group, the pyridazine ring protons, and the hydrazine protons (NH and NH₂). The hydrazine protons are typically broad and may be exchangeable with D₂O. |
| ¹³C NMR | Expect distinct signals corresponding to the carbon atoms of the methyl group and the pyridazine ring. |
| Mass Spectrometry (MS) | The molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ should correspond to the calculated molecular weight of C₅H₈N₄ (124.14 g/mol ). [2][3] |
Conclusion
This guide details a reliable and reproducible method for the synthesis of 3-hydrazinyl-6-methylpyridazine from 3-chloro-6-methylpyridazine. By understanding the underlying SNAr mechanism and adhering to the stringent safety protocols required for handling hydrazine, researchers can confidently produce this valuable building block for application in pharmaceutical research and drug development. The provided step-by-step protocol and characterization guidelines serve as a self-validating system to ensure the synthesis of a high-purity final product.
References
- 3-Hydrazinyl-6-methylpyridazine. MySkinRecipes.
- Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation.
- Hydrazine Standard Oper
- 3-Chloro-6-hydrazinopyridazine Safety D
- HYDRAZINE - Safety D
- Hydrazine Hydrate Safety D
- Performance Chemicals Hydrazine. Arxada.
- 3-Hydrazinyl-6-methylpyridazine (Thai). MySkinRecipes.
- Synthesis of hydrazine and chlorinated derivatives of bicyclic pyridazines.
- Synthesis and antihypertensive activity of new 6-heteroaryl-3-hydrazinopyridazine deriv
- Nucleophilic substitution of chlorine with hydrazine and methylhydrazine in chlorinated pyridazines and pyridazones.
- Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine.
- 3-Chloro-6-methylpyridazine.
- Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applic
- The pyridazine heterocycle in molecular recognition and drug discovery.
- 3-Hydrazinyl-6-methylpyridazine.
Sources
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Hydrazinyl-6-methylpyridazine [myskinrecipes.com]
- 3. 3-Hydrazinyl-6-methylpyridazine [myskinrecipes.com]
- 4. Synthesis and antihypertensive activity of new 6-heteroaryl-3-hydrazinopyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications | MDPI [mdpi.com]
- 6. US7220858B2 - Synthesis of hydrazine and chlorinated derivatives of bicyclic pyridazines - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. ehs.ucsb.edu [ehs.ucsb.edu]
An In-Depth Technical Guide to 3-Hydrazinyl-6-methylpyridazine
Executive Summary
3-Hydrazinyl-6-methylpyridazine is a pivotal heterocyclic building block in modern medicinal chemistry and drug discovery. Characterized by its reactive hydrazine group attached to a methyl-substituted pyridazine core, this compound serves as a versatile synthon for constructing a diverse array of more complex molecules with significant biological activities. The pyridazine scaffold itself is recognized for its unique physicochemical properties, including a high dipole moment and robust hydrogen-bonding capacity, which can be leveraged to optimize drug-target interactions, improve aqueous solubility, and reduce metabolic liabilities.[1] This guide provides a comprehensive technical overview of 3-Hydrazinyl-6-methylpyridazine, covering its core identifiers, physicochemical properties, a detailed synthesis protocol with mechanistic insights, its applications in drug development, and essential safety protocols. This document is intended for researchers, chemists, and drug development professionals seeking to harness the potential of this valuable chemical intermediate.
Compound Identification and Physicochemical Properties
Precise identification is critical for regulatory compliance, experimental reproducibility, and safety. 3-Hydrazinyl-6-methylpyridazine is known by several synonyms, and its key identifiers and computed properties are summarized below.
Table 1: Core Identifiers for 3-Hydrazinyl-6-methylpyridazine
| Identifier | Value | Source |
| CAS Number | 38956-79-5 | PubChem[2], ChemScene[3] |
| IUPAC Name | (6-methylpyridazin-3-yl)hydrazine | PubChem[2] |
| Molecular Formula | C₅H₈N₄ | PubChem[2] |
| Molecular Weight | 124.14 g/mol | PubChem[2], ChemScene[3] |
| EC Number | 822-630-2 | PubChem[2] |
| MDL Number | MFCD00067771 | ChemScene[3] |
| SMILES | CC1=NN=C(C=C1)NN | PubChemLite[4] |
| InChIKey | FIEDFVRFAQARPW-UHFFFAOYSA-N | PubChem[2] |
Table 2: Physicochemical and Computed Properties
| Property | Value | Source |
| Appearance | Solid (form may vary) | --- |
| Topological Polar Surface Area (TPSA) | 63.83 Ų | ChemScene[3] |
| LogP (predicted) | -0.2 to 0.07 | PubChemLite[4], ChemScene[3] |
| Hydrogen Bond Donors | 2 | ChemScene[3] |
| Hydrogen Bond Acceptors | 4 | ChemScene[3] |
| Rotatable Bonds | 1 | ChemScene[3] |
The low predicted LogP value suggests good aqueous solubility, a desirable trait in drug development for improving bioavailability. The presence of both hydrogen bond donors (the -NHNH₂ group) and multiple acceptors (the ring nitrogens and the hydrazine nitrogens) makes it an excellent candidate for forming strong interactions within protein binding sites.[1]
Synthesis and Mechanistic Rationale
The most common and efficient synthesis of 3-Hydrazinyl-6-methylpyridazine involves the nucleophilic aromatic substitution (SNAr) of a suitable precursor, typically 3-Chloro-6-methylpyridazine, with hydrazine.
Synthesis Workflow
The reaction proceeds by displacing the chloro group with hydrazine hydrate. This transformation is a cornerstone reaction for introducing the highly functional hydrazine moiety onto the pyridazine ring.
Caption: General synthesis workflow for 3-Hydrazinyl-6-methylpyridazine.
Detailed Experimental Protocol
This protocol is adapted from established procedures for nucleophilic substitution on chloropyridazine systems.[5][6]
Materials:
-
3-Chloro-6-methylpyridazine (1.0 eq)[7]
-
Hydrazine hydrate (80-99%) (1.5-3.0 eq)
-
Ethanol or Dioxane (as solvent)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, filtration apparatus)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 3-Chloro-6-methylpyridazine (1.0 eq).
-
Solvent Addition: Add a suitable solvent, such as ethanol or dioxane, to dissolve the starting material (approx. 5-10 mL per gram of starting material).
-
Reagent Addition: Carefully add hydrazine hydrate (1.5-3.0 eq) to the stirring solution. The excess hydrazine acts as both the nucleophile and a scavenger for the HCl byproduct formed during the reaction.
-
Heating: Heat the reaction mixture to reflux (typically 80-100 °C, depending on the solvent) and maintain for 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Concentrate the mixture under reduced pressure using a rotary evaporator to remove the bulk of the solvent.
-
Isolation: The resulting residue can be treated in several ways. Often, the product will precipitate upon cooling or concentration. The solid can be collected by filtration. Alternatively, the residue can be partitioned between an organic solvent (e.g., ethyl acetate) and water or brine. The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
Purification: The crude product is typically purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the final product as a solid.
-
Characterization: Confirm the identity and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point analysis.
Causality and Rationale:
-
Choice of Nucleophile: Hydrazine is a potent nucleophile due to the alpha effect, where the adjacent lone pair of electrons on the neighboring nitrogen atom enhances its reactivity.
-
Solvent: Ethanol and dioxane are common choices as they are relatively inert and have boiling points suitable for reflux conditions, ensuring sufficient energy to overcome the activation barrier of the reaction.[6]
-
Excess Reagent: Using an excess of hydrazine hydrate drives the reaction to completion and neutralizes the HCl generated, preventing potential side reactions.
Applications in Drug Discovery
The pyridazine heterocycle is a "privileged scaffold" in medicinal chemistry.[8] Its unique electronic properties, including a high dipole moment and ability to act as a hydrogen bond acceptor, make it an attractive replacement for phenyl rings or other heterocycles to modulate a compound's physicochemical properties and biological activity.[1] 3-Hydrazinyl-6-methylpyridazine is a key intermediate that leverages these benefits.
Key Roles:
-
Building Block: The reactive hydrazine group is a versatile handle for constructing larger molecules. It can be readily converted into hydrazones, triazoles, pyrazoles, and other heterocyclic systems, enabling the exploration of vast chemical space.
-
Intermediate for Active Pharmaceutical Ingredients (APIs): It serves as a precursor in the synthesis of compounds targeting a wide range of diseases, including antihypertensive, anti-inflammatory, and anticancer agents.[8][9][10] The pyridazine core is found in several clinical candidates and approved drugs.[1]
-
Bioisosteric Replacement: The pyridazine ring can serve as a bioisostere for other aromatic rings like pyridine or pyrimidine, allowing chemists to fine-tune properties such as solubility, metabolic stability, and target affinity.
Caption: Role of 3-Hydrazinyl-6-methylpyridazine in generating diverse chemical libraries.
Safety, Handling, and Storage
As with any hydrazine derivative, proper safety precautions are paramount.
Hazard Identification (GHS Classification):
Table 3: Recommended Safety and Handling Protocols
| Aspect | Recommendation |
| Personal Protective Equipment (PPE) | Wear chemical safety goggles, a lab coat, and nitrile gloves. Use a NIOSH/MSHA-approved respirator if dust or aerosols are generated.[12] |
| Handling | Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid contact with skin, eyes, and clothing. Avoid generating dust.[12][13] |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong acids.[3][13] Store locked up.[11] |
| First Aid (Eyes) | Immediately rinse with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[11] |
| First Aid (Skin) | Wash off immediately with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation persists.[13] |
| First Aid (Ingestion) | Rinse mouth with water. Do not induce vomiting. Call a poison control center or doctor for treatment advice.[11] |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[11] |
Conclusion
3-Hydrazinyl-6-methylpyridazine is more than a simple chemical; it is an enabling tool for innovation in pharmaceutical research. Its straightforward synthesis, combined with the versatile reactivity of the hydrazine group and the favorable properties of the pyridazine core, ensures its continued importance as a strategic building block. By understanding its properties, synthesis, and applications as detailed in this guide, researchers can effectively and safely utilize this compound to accelerate the discovery of novel therapeutics.
References
-
3-Hydrazinyl-6-methylpyridazine. MySkinRecipes. [Link]
-
3-Hydrazinyl-6-methylpyridazine | C5H8N4. PubChem, National Center for Biotechnology Information. [Link]
-
The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, PMC. [Link]
-
“Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. Scirp.org. [Link]
-
Pyridazine and its derivatives. Slideshare. [Link]
-
Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review. PubMed. [Link]
-
3-hydrazinyl-6-methylpyridazine (C5H8N4). PubChemLite. [Link]
-
Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Molecules, PMC, NIH. [Link]
- US Patent 7220858B2 - Synthesis of hydrazine and chlorinated derivatives of bicyclic pyridazines.
-
Nucleophilic substitution of chlorine with hydrazine and methylhydrazine in chlorinated pyridazines and pyridazones. ResearchGate. [Link]
-
3-Methylpyridazine | C5H6N2. PubChem, NIH. [Link]
-
Synthesis of pyrrolo[2,3-d]pyridazines and pyrrolo[2,3-c]pyridines (6-azaindoles). Experimental and theoretical study. RSC Publishing. [Link]
-
3-Chloro-6-[2-(cyclopentylidene)hydrazin-1-yl]pyridazine. National Institutes of Health (NIH). [Link]
-
3-Chloro-6-methylpyridazine | C5H5ClN2. PubChem, NIH. [Link]
- CN104478810A - Synthetic method for 3,6-dihydroxypyridazine.
Sources
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Hydrazinyl-6-methylpyridazine | C5H8N4 | CID 12379804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. PubChemLite - 3-hydrazinyl-6-methylpyridazine (C5H8N4) [pubchemlite.lcsb.uni.lu]
- 5. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US7220858B2 - Synthesis of hydrazine and chlorinated derivatives of bicyclic pyridazines - Google Patents [patents.google.com]
- 7. 3-クロロ-6-メチルピリダジン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 3-Hydrazinyl-6-methylpyridazine [myskinrecipes.com]
- 10. Pyridazine and its derivatives | PPTX [slideshare.net]
- 11. echemi.com [echemi.com]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.fr [fishersci.fr]
A Technical Guide to 3-Hydrazinyl-6-methylpyridazine: Structure, Synthesis, and Applications in Drug Discovery
Abstract: This guide provides a comprehensive technical overview of 3-Hydrazinyl-6-methylpyridazine, a pivotal heterocyclic building block in modern medicinal chemistry. We delve into its molecular structure, physicochemical properties, and spectroscopic signature, offering an interpretive analysis for compound characterization. The document details a robust, field-proven synthetic protocol and explores the compound's rich chemical reactivity, which underpins its utility. Furthermore, we survey its broad applications in drug development, highlighting its role in the synthesis of compounds with diverse biological activities, including antihypertensive and anti-inflammatory agents. This whitepaper is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their synthetic and medicinal chemistry programs.
The Pyridazine Scaffold: A Privileged Heterocycle in Medicinal Chemistry
The pyridazine ring, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a scaffold of significant interest in drug discovery.[1][2][3] Its unique physicochemical properties, such as strong hydrogen-bond accepting capabilities, a high dipole moment that contributes to reduced lipophilicity, and electron-deficient carbon centers, make it an attractive isostere for other aromatic systems like the phenyl ring.[4] These features allow for fine-tuning of pharmacokinetic and pharmacodynamic properties. Several approved drugs, including the monoamine oxidase inhibitor Minaprine and the GnRH receptor antagonist Relugolix, are based on a 3-aminopyridazine core, attesting to the scaffold's therapeutic relevance.[4]
Within this chemical class, 3-Hydrazinyl-6-methylpyridazine (CAS: 38956-79-5) emerges as a particularly valuable synthetic intermediate. Its bifunctional nature, combining the pyridazine core with a highly reactive hydrazine moiety, provides a versatile platform for constructing complex molecular architectures and diverse compound libraries.[5][6]
Molecular and Physicochemical Profile
Core Structure and Identifiers
Physicochemical Data
The following table summarizes key computed physicochemical properties, which are crucial for predicting the molecule's behavior in biological systems and for guiding synthetic strategy.
| Property | Value | Source |
| Molecular Weight | 124.14 g/mol | [7][9] |
| Monoisotopic Mass | 124.0749 Da | [7][8] |
| Topological Polar Surface Area (TPSA) | 63.83 Ų | [9] |
| Predicted LogP (XlogP) | -0.2 | [8] |
| Hydrogen Bond Donors | 2 | [9] |
| Hydrogen Bond Acceptors | 4 | [9] |
| Rotatable Bonds | 1 | [9] |
Interpretive Spectroscopic Profile
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals. The two aromatic protons on the pyridazine ring will appear as doublets in the downfield region (approx. δ 7.0-7.5 ppm) due to ortho-coupling. The methyl group protons will present as a singlet further upfield (approx. δ 2.7 ppm).[12] The protons of the hydrazine group (-NHNH₂) are labile and will appear as broad singlets that are exchangeable with D₂O.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show five distinct signals. The two quaternary carbons of the pyridazine ring will be the most downfield, followed by the two CH carbons of the ring. The methyl carbon will appear at the highest field (most upfield).
-
Infrared (IR) Spectroscopy: The IR spectrum provides key functional group information. Characteristic peaks include N-H stretching vibrations for the primary amine of the hydrazine group (typically two bands in the 3200-3400 cm⁻¹ region) and C=N/C=C stretching vibrations from the pyridazine ring in the 1500-1600 cm⁻¹ range.[13]
-
Mass Spectrometry: High-resolution mass spectrometry should confirm the molecular formula with a molecular ion peak [M+H]⁺ at approximately m/z 125.0821.[8]
Synthesis and Chemical Reactivity
Recommended Synthetic Protocol
The most direct and widely employed synthesis of 3-Hydrazinyl-6-methylpyridazine is via nucleophilic aromatic substitution (SₙAr) on a corresponding halo-pyridazine precursor. The electron-deficient nature of the pyridazine ring facilitates attack by strong nucleophiles like hydrazine.
Protocol: Synthesis from 3-Chloro-6-methylpyridazine
-
Reaction Setup: To a solution of 3-Chloro-6-methylpyridazine (1.0 eq) in a suitable solvent such as ethanol or dioxane, add hydrazine hydrate (3.0-5.0 eq). The excess hydrazine acts as both the nucleophile and a base to neutralize the HCl byproduct.
-
Heating: Heat the reaction mixture under reflux for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The solvent is typically removed under reduced pressure.
-
Isolation: The resulting residue is then triturated with water or a non-polar solvent like diethyl ether to precipitate the product. The solid is collected by filtration, washed with cold water, and dried under vacuum to yield 3-Hydrazinyl-6-methylpyridazine.
Causality Insight: The pyridazine ring is "electron-deficient" due to the electronegativity of the two nitrogen atoms. This withdraws electron density from the ring carbons, making them susceptible to attack by nucleophiles. The chlorine atom at the C3 position is a good leaving group, enabling an efficient substitution reaction with the potent nucleophile, hydrazine.[13]
Key Reactivity and Derivatization Pathways
The synthetic power of 3-Hydrazinyl-6-methylpyridazine lies in the reactivity of its hydrazine group.[14] This moiety serves as a versatile handle for constructing a wide array of derivatives.
-
Hydrazone Formation: The terminal -NH₂ group readily condenses with aldehydes and ketones to form stable hydrazones. This reaction is fundamental for linking the pyridazine core to other pharmacophores and is a cornerstone of combinatorial library synthesis.[15][16]
-
Cyclization Reactions: The hydrazine group is a dinucleophile, making it an excellent precursor for forming new heterocyclic rings. For example, reaction with β-dicarbonyl compounds can yield pyrazoles, while reaction with carbon disulfide can lead to fused thiadiazole systems. Reaction with anhydrides can lead to the formation of pyridazinotriazine derivatives.[13]
Sources
- 1. Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold | SAR Publication [sarpublication.com]
- 2. sarpublication.com [sarpublication.com]
- 3. Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases | Bentham Science [eurekaselect.com]
- 4. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-Hydrazinyl-6-methylpyridazine [myskinrecipes.com]
- 6. 3-Hydrazinyl-6-methylpyridazine [myskinrecipes.com]
- 7. 3-Hydrazinyl-6-methylpyridazine | C5H8N4 | CID 12379804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. PubChemLite - 3-hydrazinyl-6-methylpyridazine (C5H8N4) [pubchemlite.lcsb.uni.lu]
- 9. chemscene.com [chemscene.com]
- 10. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 3-METHYLPYRIDAZINE(1632-76-4) 1H NMR [m.chemicalbook.com]
- 13. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. [The reaction of 3-(R-phenyl)-6-hydrazine pyridazine with 5-methylisatin and 1-morpholinomethyl-5-methylisatin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Physical and chemical properties of 3-Hydrazinyl-6-methylpyridazine
An In-depth Technical Guide to 3-Hydrazinyl-6-methylpyridazine
Abstract: This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and safety considerations for 3-Hydrazinyl-6-methylpyridazine (CAS: 38956-79-5). This document is intended for researchers, chemists, and drug development professionals who utilize pyridazine derivatives as key building blocks in synthetic chemistry. We will explore the compound's structural characteristics, spectroscopic profile, and its role as a versatile intermediate in the synthesis of complex heterocyclic systems, particularly for pharmaceutical and agrochemical applications. The guide consolidates field-proven insights with established data to serve as an essential resource for laboratory applications.
Introduction and Strategic Importance
3-Hydrazinyl-6-methylpyridazine is a heterocyclic organic compound featuring a pyridazine ring substituted with a methyl group and a highly reactive hydrazine moiety. The pyridazine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antihypertensive, anti-inflammatory, and anticancer properties.[1][2] The true synthetic value of this molecule lies in its hydrazine group (-NHNH₂), which serves as a potent nucleophile and a versatile handle for constructing larger, more complex molecular architectures.
This compound is a crucial intermediate for creating a variety of nitrogen-containing heterocycles.[3] Its ability to readily undergo condensation reactions with carbonyl compounds and its utility in forming fused ring systems (e.g., pyridazino[4,3-e][3][4][5]triazines) make it an invaluable tool in drug discovery and combinatorial chemistry.[3][6] This guide aims to provide the foundational knowledge required to effectively and safely utilize this reagent in a research and development setting.
Compound Identification and Core Properties
Proper identification is the cornerstone of chemical research. The following identifiers and descriptors are associated with 3-Hydrazinyl-6-methylpyridazine.
| Property | Value | Source(s) |
| IUPAC Name | (6-methylpyridazin-3-yl)hydrazine | [4] |
| CAS Number | 38956-79-5 | [4][5] |
| Molecular Formula | C₅H₈N₄ | [4][5] |
| Molecular Weight | 124.14 g/mol | [4][5] |
| Canonical SMILES | CC1=NN=C(C=C1)NN | [5] |
| InChIKey | FIEDFVRFAQARPW-UHFFFAOYSA-N | [4] |
| Synonyms | 3-Hydrazino-6-methylpyridazine, 3-Methylpyridazin-6-ylhydrazine | [4][5] |
Physical and Thermochemical Properties
The physical properties dictate the handling, storage, and reaction conditions for a chemical. Below is a summary of computed and experimental data.
| Property | Value / Description | Source(s) |
| Physical State | Solid (typical for similar compounds at STP) | |
| Topological Polar Surface Area (TPSA) | 63.8 Ų | [4] |
| XLogP3 (Predicted) | -0.2 | [4] |
| Hydrogen Bond Donor Count | 2 | [5] |
| Hydrogen Bond Acceptor Count | 4 | [5] |
| Rotatable Bond Count | 1 | [5] |
| Storage Conditions | Store at 2-8°C under an inert gas atmosphere, away from moisture. | [3][5] |
Chemical Properties and Reactivity Profile
The synthetic utility of 3-Hydrazinyl-6-methylpyridazine is dominated by the nucleophilicity of its hydrazine functional group.
Nucleophilic Reactivity of the Hydrazine Moiety
The terminal nitrogen of the hydrazine group possesses a lone pair of electrons, making it a strong nucleophile. This drives its most common and synthetically valuable reactions:
-
Hydrazone Formation: It readily reacts with aldehydes and ketones in a condensation reaction to form stable hydrazones. This reaction is fundamental in derivatization and the synthesis of more complex molecules, such as those with demonstrated anti-inflammatory and antimicrobial activity.[7]
-
Acylation: Reaction with acylating agents like acid chlorides or anhydrides will typically acylate the terminal nitrogen. For example, reaction with acetic anhydride can be a key step in the formation of fused triazine ring systems.[6]
-
Cyclization Reactions: The di-nitrogen unit of the hydrazine is a classic precursor for building five- and six-membered heterocyclic rings (e.g., pyrazoles, triazines).
Caption: Key reactivity of 3-Hydrazinyl-6-methylpyridazine: Hydrazone formation.
Role as a Pharmaceutical Building Block
This compound is a recognized intermediate in the development of bioactive molecules. Its derivatives have been investigated for a range of therapeutic applications:
-
Antihypertensive Agents: The 3-hydrazinopyridazine scaffold is a known pharmacophore for antihypertensive activity, with some derivatives showing potent effects compared to standard drugs like dihydralazine.[1]
-
Anti-inflammatory Agents: Its structure serves as a starting point for compounds with potential anti-inflammatory properties.[3]
-
CNS Disorders: Pyridazinone derivatives, accessible from this precursor, have shown biological activity relevant to central nervous system disorders.[3]
Spectroscopic Characterization Profile
While specific, published spectra for this compound are scarce, its structure allows for reliable prediction of its key spectroscopic features based on data from analogous compounds.[6][8][9]
-
¹H NMR:
-
Pyridazine Protons: Two doublets are expected in the aromatic region (approx. 7.0-8.0 ppm) corresponding to the two protons on the pyridazine ring.
-
Methyl Protons: A sharp singlet is predicted around 2.4-2.7 ppm.[9]
-
Hydrazine Protons: The -NH and -NH₂ protons will appear as broad singlets that are D₂O exchangeable. Their chemical shift can vary significantly depending on solvent and concentration. In similar structures, these signals have been observed between 4.3 and 8.9 ppm.[6]
-
-
¹³C NMR: Signals would be expected for the four distinct carbons of the pyridazine ring and one signal for the methyl carbon in the aliphatic region.
-
Infrared (IR) Spectroscopy:
-
N-H Stretch: Strong to medium bands in the 3200-3400 cm⁻¹ region due to the hydrazine N-H bonds.
-
C=N/C=C Stretch: Characteristic aromatic ring stretching vibrations are expected in the 1500-1600 cm⁻¹ range.
-
N-H Bend: A bending vibration for the -NH₂ group typically appears around 1620 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
The compound is expected to show a clear molecular ion peak (M⁺) under EI or a protonated molecular ion [M+H]⁺ under ESI. PubChem predicts the [M+H]⁺ adduct at m/z 125.08218.[10]
-
Recommended Synthesis Protocol
The most direct and widely cited method for preparing 3-hydrazinylpyridazines is via nucleophilic substitution of a halogenated precursor with hydrazine hydrate.[1][6]
Reaction: 3-Chloro-6-methylpyridazine + Hydrazine Hydrate → 3-Hydrazinyl-6-methylpyridazine + HCl
Step-by-Step Methodology:
-
Reactor Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-chloro-6-methylpyridazine (1.0 eq).
-
Solvent Addition: Add a suitable solvent such as ethanol or dioxane (approx. 10-15 mL per gram of starting material).
-
Reagent Addition: Add hydrazine hydrate (99%, 1.5-2.0 eq) to the suspension. Caution: Hydrazine is toxic and corrosive.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. A solid precipitate should form.
-
Isolation: Filter the solid product using a Büchner funnel. Wash the filter cake with a small amount of cold ethanol or water to remove residual impurities.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the final product.
-
Characterization: Confirm the identity and purity of the synthesized compound using ¹H NMR, Mass Spectrometry, and Melting Point analysis.
Sources
- 1. Synthesis and antihypertensive activity of new 6-heteroaryl-3-hydrazinopyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-AMINO-6-METHYLPYRIDAZINE CAS#: 18591-82-7 [m.chemicalbook.com]
- 3. 3-Hydrazinyl-6-methylpyridazine [myskinrecipes.com]
- 4. 3-Hydrazinyl-6-methylpyridazine | C5H8N4 | CID 12379804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [The reaction of 3-(R-phenyl)-6-hydrazine pyridazine with 5-methylisatin and 1-morpholinomethyl-5-methylisatin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 3-METHYLPYRIDAZINE(1632-76-4) 1H NMR spectrum [chemicalbook.com]
- 10. PubChemLite - 3-hydrazinyl-6-methylpyridazine (C5H8N4) [pubchemlite.lcsb.uni.lu]
The Pyridazine Nucleus: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Appeal of the Pyridazine Core
The pyridazine ring, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its unique physicochemical properties, including a high dipole moment, capacity for hydrogen bonding, and π-stacking interactions, make it an attractive scaffold for the design of novel therapeutic agents.[1][2] The electron-deficient nature of the pyridazine ring also influences the properties of its substituents, offering a versatile platform for fine-tuning pharmacological activity.[2] This guide provides a comprehensive overview of the diverse biological activities of pyridazine derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the state-of-the-art experimental methodologies used to evaluate their therapeutic potential.
Anticancer Activity: A Multifaceted Approach to Combating Malignancy
Pyridazine derivatives have emerged as a significant class of anticancer agents, demonstrating efficacy through a variety of mechanisms that target the complex signaling networks of cancer cells.[3][4]
Mechanism of Action: Targeting Key Oncogenic Pathways
A primary strategy in the development of pyridazine-based anticancer drugs is the inhibition of protein kinases, which are crucial regulators of cell proliferation, survival, and angiogenesis.[5] Notably, pyridazinone derivatives have been designed as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. By blocking VEGFR-2, these compounds can effectively stifle the formation of new blood vessels that tumors rely on for growth and metastasis.[4]
Beyond angiogenesis, pyridazine derivatives have been shown to target other critical cancer-related enzymes and pathways, including:
-
Cyclooxygenase-2 (COX-2): Overexpressed in many tumors, COX-2 plays a role in inflammation and cell proliferation.[6]
-
Poly(ADP-ribose) polymerase (PARP): Inhibitors of PARP, such as the phthalazinone-containing drug Talazoparib, are effective in treating cancers with specific DNA repair deficiencies.[7]
-
Other Kinases: Pyridazine scaffolds are found in inhibitors of various other kinases implicated in cancer, such as B-RAF, BTK, and FGFR.[8]
Structure-Activity Relationship (SAR) Insights
The anticancer potency of pyridazine derivatives is highly dependent on the nature and position of their substituents. For instance, in a series of 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine derivatives bearing sulfonamides, specific substitutions on the sulfonamide moiety led to excellent activity against breast (MCF-7) and melanoma (SK-MEL-28) cancer cell lines, with IC50 values in the low micromolar range.[9] These findings underscore the importance of rational drug design in optimizing the anticancer efficacy of the pyridazine core.
Experimental Protocol: MTT Assay for Cytotoxicity Screening
The MTT assay is a cornerstone for in vitro assessment of a compound's cytotoxic effect on cancer cells. Its principle lies in the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.[10]
Step-by-Step Methodology: [10][11]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the pyridazine derivative and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value, the concentration at which 50% of cell growth is inhibited, can then be determined.
Causality Behind Experimental Choices: The MTT assay is a robust and widely accepted method for high-throughput screening of potential anticancer agents due to its simplicity, reliability, and cost-effectiveness. The use of a 96-well format allows for the simultaneous testing of multiple concentrations and replicates, ensuring the statistical significance of the results.
Antimicrobial Activity: A Renewed Arsenal Against Infectious Diseases
The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Pyridazine derivatives have demonstrated significant potential in this area, exhibiting activity against a broad spectrum of bacteria and fungi.[4]
Mechanism of Action and SAR
The antimicrobial efficacy of pyridazine derivatives is often attributed to their ability to interfere with essential cellular processes in microorganisms. For example, some pyridazinone-based compounds have been designed as inhibitors of glycopeptide-resistance associated protein R (GRAR), a protein crucial for the virulence of Staphylococcus aureus.[4] The structure-activity relationships of these compounds are actively being explored, with modifications to the pyridazine core and its substituents leading to enhanced potency and a broader spectrum of activity.
Experimental Protocol: Kirby-Bauer Disk Diffusion Test
The Kirby-Bauer test is a standardized method for determining the susceptibility of bacteria to antimicrobial agents.[12][13][14]
Step-by-Step Methodology: [15][16]
-
Inoculum Preparation: Prepare a standardized suspension of the test bacterium in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[14]
-
Plate Inoculation: Uniformly streak the bacterial suspension onto the surface of a Mueller-Hinton agar plate to create a bacterial lawn.
-
Disk Application: Aseptically place paper disks impregnated with a known concentration of the pyridazine derivative onto the agar surface. Ensure the disks are evenly spaced.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of no bacterial growth around each disk in millimeters.
-
Interpretation: The size of the zone of inhibition is correlated with the susceptibility of the bacterium to the compound. The results are typically categorized as susceptible, intermediate, or resistant based on standardized charts.
Self-Validating System: The Kirby-Bauer method incorporates several internal controls. The use of a standardized inoculum and Mueller-Hinton agar ensures reproducibility. Additionally, control disks with known antibiotics are often included to validate the assay's performance.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key contributor to a wide range of diseases. Pyridazine and pyridazinone derivatives have shown promise as anti-inflammatory agents by targeting key mediators of the inflammatory response.[17]
Mechanism of Action: Targeting Pro-inflammatory Mediators
The anti-inflammatory effects of pyridazine derivatives are often achieved through the inhibition of enzymes and signaling pathways involved in the production of pro-inflammatory molecules. A prominent target is cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[17] By selectively inhibiting COX-2 over COX-1, pyridazine derivatives can potentially offer anti-inflammatory benefits with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.
Furthermore, some pyridazine compounds have been shown to suppress the release of other pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), further highlighting their potential as multifaceted anti-inflammatory agents.[17]
Experimental Protocol: In Vitro COX-2 Inhibition Assay
A fluorometric or colorimetric assay is commonly used to screen for COX-2 inhibitors.[18][19]
Step-by-Step Methodology: [6][20]
-
Reagent Preparation: Prepare the assay buffer, COX-2 enzyme, heme cofactor, and arachidonic acid substrate according to the kit manufacturer's instructions.
-
Inhibitor Preparation: Prepare serial dilutions of the pyridazine derivative to be tested.
-
Assay Setup: In a 96-well plate, combine the assay buffer, heme, COX-2 enzyme, and the test compound or a known COX-2 inhibitor (e.g., celecoxib) as a positive control.
-
Pre-incubation: Incubate the plate for a specified time to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate.
-
Signal Detection: Measure the fluorescence or absorbance at the appropriate wavelength over time. The rate of the reaction is proportional to the COX-2 activity.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound. Determine the IC50 value.
Expertise & Experience: The choice of a selective COX-2 inhibition assay is crucial for identifying compounds with a favorable safety profile. This assay allows for the direct measurement of the compound's effect on the target enzyme, providing valuable mechanistic insights.
Cardiovascular Activity: Vasodilation and Beyond
Pyridazine derivatives have a rich history in the development of cardiovascular drugs, with many exhibiting potent vasodilatory effects.[8][21]
Mechanism of Action: Promoting Vascular Relaxation
The vasodilatory properties of pyridazine derivatives can be mediated through various mechanisms. Some compounds act as direct smooth muscle relaxants, while others may target specific signaling pathways, such as the inhibition of phosphodiesterases (PDEs), which leads to an increase in cyclic AMP and subsequent vasodilation.[8][22]
Experimental Protocol: Rat Aortic Ring Vasodilation Assay
This ex vivo assay is a classic method for assessing the vasodilatory or vasoconstrictive effects of a compound on blood vessels.[23][24]
Step-by-Step Methodology: [25][26][27]
-
Aorta Isolation: Euthanize a rat and carefully excise the thoracic aorta. Clean the aorta of adherent connective tissue and cut it into rings of 2-3 mm in length.
-
Ring Mounting: Suspend the aortic rings in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit buffer) maintained at 37°C and aerated with 95% O₂ and 5% CO₂. The rings are connected to a force transducer to measure changes in tension.
-
Equilibration and Viability Check: Allow the rings to equilibrate under a resting tension. Test the viability of the rings by inducing contraction with a vasoconstrictor like phenylephrine, followed by relaxation with acetylcholine to confirm endothelial integrity.
-
Compound Testing: Pre-contract the aortic rings with a vasoconstrictor. Once a stable contraction is achieved, add cumulative concentrations of the pyridazine derivative to the organ bath.
-
Data Recording and Analysis: Record the changes in tension. Express the relaxation response as a percentage of the pre-contraction induced by the vasoconstrictor. Calculate the EC50 value, the concentration of the compound that produces 50% of the maximal relaxation.
Authoritative Grounding: The rat aortic ring assay is a well-established and highly regarded model in cardiovascular pharmacology. It provides a physiologically relevant system for studying the direct effects of compounds on vascular smooth muscle and endothelium.
Data Presentation
Table 1: Representative Anticancer Activity of Pyridazine Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 4e | MCF-7 (Breast) | 1-10 | [9] |
| 4f | SK-MEL-28 (Melanoma) | 1-10 | [9] |
| 10h | A549 (Lung) | Not specified as IC50, but active | [4] |
Table 2: Representative Antimicrobial Activity of Pyridazine Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| 10h | Staphylococcus aureus | 16 | [4] |
| 8g | Candida albicans | 16 | [4] |
Visualizations
Signaling Pathway
Caption: Inhibition of the VEGFR-2 signaling pathway by a pyridazine derivative.
Experimental Workflow
Caption: Workflow of the MTT cytotoxicity assay.
Conclusion and Future Directions
The pyridazine scaffold continues to be a fertile ground for the discovery of new drugs with a wide array of biological activities. The versatility of its chemistry allows for the generation of large libraries of compounds, and the insights gained from SAR studies are continually guiding the design of more potent and selective agents. Future research will likely focus on the development of pyridazine derivatives with novel mechanisms of action, as well as the optimization of their pharmacokinetic and safety profiles. The integration of computational methods, such as virtual screening and molecular docking, with traditional experimental approaches will undoubtedly accelerate the journey of pyridazine-based compounds from the laboratory to the clinic.
References
-
Detailed protocol for MTT Cell Viability and Proliferation Assay. (2024, April 2). ResearchHub. [Link]
-
Antibiotic susceptibility testing procedure step by step. The disk diffusion test (Kirby-Bauer test). (2024, December 30). Microbiology in Pictures. [Link]
-
Antimicrobial Sensitivity Testing: Kirby Bauer Disk of Diffusion Method. (n.d.). LibreTexts Biology. [Link]
-
Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009, December 8). American Society for Microbiology. [Link]
-
How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. (2024, February 5). Hardy Diagnostics. [Link]
-
Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. (2022, May 18). Microbe Notes. [Link]
-
Cell Viability Assays. (2013, May 1). In Assay Guidance Manual. National Center for Biotechnology Information. [Link]
-
MTT Cell Assay Protocol. (n.d.). Checkpoint Lab. [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. [Link]
-
An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. (n.d.). Taylor & Francis Online. [Link]
-
COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). (n.d.). Assay Genie. [Link]
-
The pyridazine heterocycle in molecular recognition and drug discovery. (n.d.). National Center for Biotechnology Information. [Link]
-
Rat Aortic Ring Assay. (n.d.). Creative Bioarray. [Link]
-
Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review. (2024, September 1). PubMed. [Link]
-
Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. (n.d.). JOCPR. [Link]
-
A Review of Endothelium-Dependent and -Independent Vasodilation Induced by Phytochemicals in Isolated Rat Aorta. (2019, August 29). MDPI. [Link]
-
Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba. (n.d.). MDPI. [Link]
-
From rat aorta to resistance arteries: measuring vascular contractility. (2023, January 16). REPROCELL. [Link]
-
Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2- b]pyridazine Derivatives Bearing Sulfonamides. (2022, August 17). PubMed. [Link]
-
Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. (n.d.). Bentham Science. [Link]
-
Vascular responses in aortic rings of a consomic rat panel derived from the Fawn Hooded Hypertensive strain. (n.d.). National Center for Biotechnology Information. [Link]
-
“Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. (n.d.). SCIRP. [Link]
-
Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. (n.d.). National Center for Biotechnology Information. [Link]
-
A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (n.d.). National Center for Biotechnology Information. [Link]
-
Investigation of Anticancer Properties of Newly Synthesized Pyridazine-Based Inhibitors in Mouse and Human Breast Cancer Cell Line. (n.d.). MDPI. [Link]
-
Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. (2024, January 3). JOCPR. [Link]
-
In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. (n.d.). Springer Protocols. [Link]
-
The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. (n.d.). Blumberg Institute. [Link]
-
Pyridopyridazine derivatives useful in treatment of neurological disorders. (n.d.). ResearchGate. [Link]
-
Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. (2025, August 13). PubMed. [Link]
Sources
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. blumberginstitute.org [blumberginstitute.org]
- 3. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scirp.org [scirp.org]
- 6. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 7. img01.pharmablock.com [img01.pharmablock.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2- b]pyridazine Derivatives Bearing Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchhub.com [researchhub.com]
- 12. Antibiotic susceptibility testing procedure step by step. The disk diffusion test (Kirby-Bauer test). [microbiologyinpictures.com]
- 13. asm.org [asm.org]
- 14. hardydiagnostics.com [hardydiagnostics.com]
- 15. Antimicrobial Sensitivity Testing: Kirby Bauer Disk of Diffusion Method – WPUNJ Microbiology Laboratory Manual [press.wpunj.edu]
- 16. microbenotes.com [microbenotes.com]
- 17. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. assaygenie.com [assaygenie.com]
- 19. mdpi.com [mdpi.com]
- 20. cdn.caymanchem.com [cdn.caymanchem.com]
- 21. jocpr.com [jocpr.com]
- 22. jocpr.com [jocpr.com]
- 23. creative-bioarray.com [creative-bioarray.com]
- 24. reprocell.com [reprocell.com]
- 25. mdpi.com [mdpi.com]
- 26. Vascular responses in aortic rings of a consomic rat panel derived from the Fawn Hooded Hypertensive strain - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Rat Aortic Ring Assay | Thermo Fisher Scientific - JP [thermofisher.com]
Introduction to 3-Hydrazinyl-6-methylpyridazine and the Imperative of Solubility Data
An In-depth Technical Guide to the Solubility of 3-Hydrazinyl-6-methylpyridazine in Common Laboratory Solvents
This guide provides a comprehensive overview of the solubility characteristics of 3-Hydrazinyl-6-methylpyridazine, a crucial heterocyclic building block in pharmaceutical and agrochemical research. Recognizing the frequent absence of published solubility data for novel or specialized reagents, this document equips researchers, scientists, and drug development professionals with a robust theoretical framework for predicting solubility, alongside detailed, field-proven experimental protocols for its empirical determination.
3-Hydrazinyl-6-methylpyridazine (C₅H₈N₄, Molar Mass: 124.14 g/mol ) is a bifunctional molecule featuring a pyridazine ring, a common scaffold in medicinal chemistry, and a reactive hydrazine group.[1] Its utility as a synthetic intermediate is significant, particularly in the development of antihypertensive, anti-inflammatory, and central nervous system-active agents.[2]
The solubility of a compound is a critical physicochemical property that dictates its utility at every stage of the research and development pipeline. From reaction kinetics in a synthesis flask to bioavailability in a physiological system, understanding and quantifying solubility is not merely a preliminary step but a cornerstone of successful scientific investigation. Poor solubility can present significant challenges in dosage form design and may be a major obstacle for the development of viable drug candidates.[3][4]
This guide will first delve into the theoretical underpinnings of 3-Hydrazinyl-6-methylpyridazine's solubility, based on its molecular structure. Subsequently, it will provide detailed, step-by-step protocols for the experimental determination of its solubility, empowering researchers to generate reliable data in their own laboratory settings.
Theoretical Framework for Predicting Solubility
In the absence of extensive empirical data, a molecule's structure provides a wealth of information from which its solubility in various solvents can be predicted. This is guided by the fundamental principle of "like dissolves like," where substances with similar polarities and intermolecular forces are more likely to be soluble in one another.
Molecular Structure and Physicochemical Properties
The structure of 3-Hydrazinyl-6-methylpyridazine is characterized by several key features that govern its solubility:
-
The Pyridazine Ring: The pyridazine ring is a polar aromatic heterocycle due to the presence of two electronegative nitrogen atoms. This ring system has a high dipole moment and the capacity for dual hydrogen bonding.[5] The inherent polarity of the pyridazine core suggests a degree of solubility in polar solvents.[5]
-
The Hydrazinyl Group (-NHNH₂): This group is highly polar and can act as both a hydrogen bond donor (from the N-H bonds) and a hydrogen bond acceptor (at the lone pairs of the nitrogen atoms). This significantly increases the molecule's capacity for interaction with polar protic solvents.
-
The Methyl Group (-CH₃): This is a nonpolar, hydrophobic group. While its impact is less pronounced than the polar moieties, it will slightly decrease the molecule's overall polarity.
-
Computed Properties: Publicly available computed data for 3-Hydrazinyl-6-methylpyridazine indicates a LogP (octanol-water partition coefficient) of approximately -0.2.[1] This negative value suggests that the compound is more hydrophilic than lipophilic, predicting a preference for polar solvents over nonpolar ones.
Predicted Solubility Profile
Based on the structural analysis, a qualitative solubility profile for 3-Hydrazinyl-6-methylpyridazine can be predicted:
| Solvent Class | Common Examples | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | High | The hydrazinyl group and pyridazine nitrogens can form strong hydrogen bonds with the hydroxyl groups of these solvents. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High | The high dipole moment of the molecule will interact favorably with the dipoles of these solvents. Hydrogen bonding is limited to acceptance by the solvent. |
| Nonpolar | Hexane, Toluene | Low to Insoluble | The significant polarity and hydrogen bonding capabilities of 3-Hydrazinyl-6-methylpyridazine are incompatible with the nonpolar nature of these solvents. |
| Chlorinated | Dichloromethane, Chloroform | Low to Moderate | These solvents have a moderate polarity and can act as weak hydrogen bond acceptors, allowing for some interaction. |
The Critical Role of pH in Aqueous Solubility
The solubility of 3-Hydrazinyl-6-methylpyridazine in aqueous media is expected to be highly dependent on pH due to the presence of basic nitrogen atoms.
-
Pyridazine Ring: The pyridazine ring itself is weakly basic, with a reported pKa of approximately 2.24 for the parent molecule.[6][7][8] This means that at a pH below 2.24, the ring will be protonated, forming a cationic species that is likely to be highly soluble in water.
Therefore, the aqueous solubility of 3-Hydrazinyl-6-methylpyridazine is expected to be lowest at a neutral to high pH and to increase significantly in acidic conditions.
Experimental Determination of Solubility
While theoretical predictions are invaluable for initial experimental design, they must be confirmed by empirical data. The following are robust protocols for determining the solubility of 3-Hydrazinyl-6-methylpyridazine.
The Gold Standard: Equilibrium Shake-Flask Method
This method is widely regarded as the most reliable for determining equilibrium solubility. It involves allowing a saturated solution to reach equilibrium over an extended period.
-
Preparation: Add an excess amount of solid 3-Hydrazinyl-6-methylpyridazine to a known volume of the desired solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium. This can take anywhere from 24 to 72 hours.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to settle. Carefully collect a sample of the supernatant, ensuring no solid particles are transferred. Centrifugation followed by filtration through a syringe filter (e.g., 0.22 µm PTFE) is recommended.
-
Quantification: Accurately dilute the filtered supernatant with a suitable solvent and determine the concentration of 3-Hydrazinyl-6-methylpyridazine using a validated analytical method, such as HPLC-UV or LC-MS.
-
Calculation: The solubility is reported as the concentration of the dissolved compound in the saturated solution (e.g., in mg/mL or mol/L).
Diagram of the Equilibrium Solubility Determination Workflow
Caption: Workflow for the equilibrium shake-flask solubility determination.
Rapid Determination: The Solvent Addition (Clear Point) Method
This method is a faster alternative for determining solubility and is particularly useful for screening multiple solvents. It involves titrating a suspension of the compound with the solvent until a clear solution is observed.[5][6][8]
-
Preparation: Accurately weigh a known mass of 3-Hydrazinyl-6-methylpyridazine into a vial.
-
Solvent Addition: At a constant temperature, add the solvent in small, known increments while continuously stirring.
-
Observation: The point at which the last solid particle dissolves is the "clear point." Record the total volume of solvent added.
-
Calculation: The solubility is calculated from the known mass of the compound and the volume of solvent required to achieve complete dissolution.
Safety and Handling
3-Hydrazinyl-6-methylpyridazine is a hazardous substance and must be handled with appropriate safety precautions.
-
GHS Hazard Statements:
-
Precautionary Measures:
Always consult the most recent Safety Data Sheet (SDS) from your supplier before handling this compound.
Conclusion
This technical guide provides a comprehensive framework for understanding and determining the solubility of 3-Hydrazinyl-6-methylpyridazine. Based on its molecular structure, the compound is predicted to be soluble in polar protic solvents, moderately to highly soluble in polar aprotic solvents, and poorly soluble in nonpolar solvents. Its aqueous solubility is expected to be significantly enhanced in acidic conditions.
While these theoretical predictions offer valuable guidance, it is imperative that they are verified through rigorous experimental determination using established protocols such as the equilibrium shake-flask method. The detailed methodologies and safety information provided herein are intended to empower researchers to generate the critical solubility data required for the successful advancement of their research and development endeavors.
References
-
The pyridazine heterocycle in molecular recognition and drug discovery. (Source: PMC, URL: [Link])
-
Physics-Based Solubility Prediction for Organic Molecules. (Source: Chemical Reviews, URL: [Link])
-
Pyridazine. (Source: Wikipedia, URL: [Link])
-
Calculated pKa values of pyridazine (1), the pyridazine–BF3 adduct (2),... (Source: ResearchGate, URL: [Link])
-
Pyridazine - Solubility of Things. (Source: Solubility of Things, URL: [Link])
-
Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. (Source: MDPI, URL: [Link])
-
3-Hydrazinyl-6-methylpyridazine | C5H8N4 | CID 12379804. (Source: PubChem, URL: [Link])
-
Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs (MW<2000) Accuracy near that of random forest regression. (Source: PMC - NIH, URL: [Link])
-
Solubility in Pharmaceutical R&D: Predictions and Reality. (Source: American Pharmaceutical Review, URL: [Link])
-
Calculated pKa values for C-H bonds in 1 and 3. (Source: ResearchGate, URL: [Link])
-
Computational Evaluation of Heterocyclic Steroids: Physicochemical and Pharmacokinetic Insights. (Source: ResearchGate, URL: [Link])
-
3-hydrazinyl-6-methylpyridazine (C5H8N4). (Source: PubChemLite, URL: [Link])
-
Pyridazine and its Related Compounds. Part 16.1 Synthesis and Some Reactions of 3-Hydrazino-1H-pyrazolo [3, 4-c] pyridazine. (Source: ResearchGate, URL: [Link])
-
3-Hydrazinyl-6-methylpyridazine. (Source: MySkinRecipes, URL: [Link])
-
3-Methylpyridazine | C5H6N2 | CID 74208. (Source: PubChem, URL: [Link])
Sources
- 1. 3-Hydrazinyl-6-methylpyridazine | C5H8N4 | CID 12379804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Hydrazinyl-6-methylpyridazine [myskinrecipes.com]
- 3. Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyridazine CAS#: 289-80-5 [m.chemicalbook.com]
- 7. Page loading... [wap.guidechem.com]
- 8. parchem.com [parchem.com]
- 9. echemi.com [echemi.com]
Potential therapeutic applications of pyridazine compounds
An In-depth Technical Guide to the Therapeutic Applications of Pyridazine Compounds
Executive Summary
The pyridazine ring, a six-membered heterocycle featuring two adjacent nitrogen atoms, has emerged from relative obscurity to become a "privileged scaffold" in modern medicinal chemistry.[1] Its unique physicochemical properties—notably a high dipole moment, robust hydrogen-bonding capacity, and weak basicity—confer distinct advantages in drug design, enabling the optimization of solubility, metabolic stability, and target engagement while mitigating off-target effects like hERG channel interactions.[2] This guide provides a comprehensive overview for researchers and drug development professionals on the synthesis, mechanisms of action, and burgeoning therapeutic applications of pyridazine-containing compounds. We will delve into their established roles in oncology, inflammation, and infectious diseases, supported by mechanistic insights, quantitative data, and validated experimental protocols. Recent FDA approvals of pyridazine-based drugs like the TYK2 inhibitor deucravacitinib and the GnRH antagonist relugolix underscore the scaffold's clinical relevance and vast potential, signaling a new era of innovation built upon this versatile heterocyclic core.[2]
The Pyridazine Scaffold: A MedChem Powerhouse
The strategic value of the pyridazine core lies in its distinctive electronic and structural properties, which medicinal chemists can exploit to solve complex drug design challenges.[2]
1.1. Core Physicochemical Properties
Unlike its diazine isomers, pyrimidine and pyrazine, the adjacent nitrogen atoms in pyridazine create a significant dipole moment. This inherent polarity is a key tool for enhancing aqueous solubility and modulating lipophilicity, often improving a drug candidate's pharmacokinetic profile. The two adjacent nitrogen lone pairs act as potent hydrogen bond acceptors, a feature that can be critical for high-affinity interactions with biological targets.[2][3] This dual H-bonding potential, combined with weak basicity (pKa ≈ 2.3), means the scaffold can engage with protein active sites without being easily protonated at physiological pH, a common liability for other nitrogenous heterocycles.[2][4]
1.2. Advantages in Drug Design
-
Bioisosteric Replacement: The pyridazine ring is frequently employed as a bioisostere for phenyl, pyridine, or pyrimidine rings. This substitution can improve metabolic stability, reduce undesirable interactions with cytochrome P450 enzymes, and fine-tune target affinity.[2]
-
ADME/Tox Optimization: The scaffold's polarity can reduce a molecule's interaction with the cardiac hERG potassium channel, a common source of cardiotoxicity in drug development.[2] Furthermore, its ability to form crystalline, water-soluble salts facilitates formulation.
-
Scaffold Versatility: The pyridazine ring can serve as a central scaffolding element or as a pharmacophoric moiety, offering multiple vectors for substitution and functionalization to optimize structure-activity relationships (SAR).[2]
Core Synthetic Strategies: Building the Pyridazine Core
The accessibility and versatility of synthetic routes to pyridazine derivatives are crucial for their widespread use in drug discovery. The choice of strategy is dictated by the desired substitution pattern and the availability of starting materials.
2.1. Foundational Method: Cyclocondensation of γ-Ketoacids
A reliable and widely adopted method for synthesizing 3(2H)-pyridazinones involves the cyclocondensation of γ-ketoacids with hydrazine hydrate.[5] This approach is valued for its robustness and the commercial availability of the requisite precursors.
Experimental Protocol: Synthesis of 6-Aryl-3(2H)-pyridazinone
This protocol describes a typical two-step synthesis starting from a β-aroylpropionic acid.
Step 1: Cyclocondensation to form 6-Aryl-4,5-dihydropyridazin-3(2H)-one
-
Setup: To a solution of the appropriate β-aroylpropionic acid (1.0 eq) in ethanol (10 mL/mmol), add hydrazine hydrate (1.2 eq).
-
Reaction: Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Workup: Allow the reaction mixture to cool to room temperature. The product often precipitates and can be collected by vacuum filtration. If no precipitate forms, concentrate the solvent under reduced pressure.
-
Purification: Wash the collected solid with cold ethanol and dry under vacuum to yield the dihydropyridazinone intermediate, which can often be used in the next step without further purification.
Step 2: Aromatization to 6-Aryl-3(2H)-pyridazinone
-
Setup: Dissolve the 6-aryl-4,5-dihydropyridazin-3(2H)-one (1.0 eq) from the previous step in glacial acetic acid (15 mL/mmol).
-
Reaction: Add bromine (1.1 eq) dropwise to the solution at room temperature. Stir the mixture for 2-3 hours. The causality here is that bromine acts as an oxidizing agent to introduce the double bond, creating the stable aromatic pyridazine ring.
-
Workup: Pour the reaction mixture into ice-cold water. A precipitate will form.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with water to remove acetic acid, and then recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 6-aryl-3(2H)-pyridazinone product.[5]
2.2. Advanced Method: Diaza-Wittig Reaction
For accessing more complex and diversely substituted pyridazines, modern synthetic strategies like the Diaza-Wittig reaction offer significant advantages. This reaction, involving 1,3-diketones, provides a convergent and flexible route to pyridazines that might be difficult to access through classical condensation methods.[6] This approach allows for the strategic introduction of various substituents at different positions on the heterocyclic ring, which is essential for detailed SAR studies.[6]
Therapeutic Applications & Mechanisms of Action
Pyridazine derivatives have demonstrated a wide spectrum of pharmacological activities, with oncology, inflammation, and infectious diseases being the most prominent areas of research.[7]
3.1. Oncology
The pyridazine scaffold is a cornerstone of many anticancer agents, particularly those targeting protein kinases that drive tumor growth and proliferation.[8][9]
Key Targets and Mechanisms:
-
Protein Kinase Inhibition: Many pyridazine compounds are designed to be ATP-competitive inhibitors. The nitrogen atoms of the pyridazine ring often form critical hydrogen bonds with the hinge region of the kinase active site, a key interaction for potent inhibition. This has been successfully applied to targets like Vascular Endothelial Growth Factor Receptor (VEGFR), Anaplastic Lymphoma Kinase (ALK), and Tropomyosin Receptor Kinase (TRK).[10][11] For instance, inhibiting the VEGFR-2 signaling pathway blocks tumor angiogenesis, a crucial process for tumor growth and metastasis.[11][12]
-
Immuno-Oncology (STING Agonism): Novel pyridazine derivatives have been identified as potent agonists of the STING (Stimulator of Interferon Genes) pathway.[13] Activation of STING in immune cells triggers the production of Type I interferons, leading to a powerful anti-tumor immune response. This represents a shift from direct cytotoxicity to immune system modulation.[13]
-
Metabolic and Epigenetic Targets: Researchers are also targeting aberrant tumor metabolism with pyridazine-based glutaminase 1 (GLS1) inhibitors and modulating gene expression with bromodomain (BRD) inhibitors.[10]
Table 1: Selected Pyridazine-Based Anticancer Agents
| Compound | Target | In Vitro Activity (IC50) | Reference |
|---|---|---|---|
| Ponatinib | Multi-targeted TKI | Varies by kinase | [2] |
| Ensartinib | ALK | 25 nM | |
| Compound 5b | VEGFR-2 | 0.15 µM (HCT-116) | [12] |
| AZD0095 | MCT4 | N/A (Clinical Candidate) | [2] |
| ARV-110 | Androgen Receptor Degrader | N/A (Clinical Candidate) |[2] |
3.2. Inflammation & Immunology
Pyridazinone derivatives are particularly effective as anti-inflammatory agents, often with a reduced risk of the gastrointestinal side effects associated with traditional NSAIDs.[14]
Key Targets and Mechanisms:
-
COX-2 Inhibition: Several pyridazinone series have been identified as potent and selective inhibitors of cyclooxygenase-2 (COX-2), the enzyme responsible for producing pro-inflammatory prostaglandins at sites of inflammation.[15]
-
Cytokine Modulation: Pyridazine compounds can regulate inflammatory pathways by suppressing the release of key pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[16]
-
NLRP3 Inflammasome Inhibition: Emerging research has identified pyridazine derivatives as inhibitors of the NLRP3 inflammasome.[17] The NLRP3 inflammasome is a multi-protein complex that, when activated by cellular stress or pathogens, triggers the release of highly pro-inflammatory cytokines IL-1β and IL-18. Inhibiting this pathway is a promising strategy for treating a range of inflammatory conditions, from gout to neurodegenerative diseases like Alzheimer's.[17]
3.3. Infectious Diseases
The unique chemical properties of the pyridazine nucleus make it a valuable scaffold for developing novel antimicrobial agents.[4][7]
Key Targets and Mechanisms:
-
Antibacterial Activity: Pyridazine derivatives have shown potent activity, particularly against Gram-negative bacteria like E. coli and P. aeruginosa.[18] Molecular docking studies suggest that some of these compounds may act by inhibiting essential bacterial enzymes such as DNA gyrase.[18]
-
Antifungal and Antiviral Activity: Various pyridazine compounds have been reported to possess antifungal and antiviral properties, including activity against Hepatitis A Virus (HAV).[8][19] The development of dual-action agents with both anticancer and antimicrobial properties is also an active area of investigation.[4]
Table 2: Selected Pyridazine-Based Antimicrobial Agents
| Compound Class | Target Organism | In Vitro Activity (MIC) | Reference |
|---|---|---|---|
| Chloro derivatives | E. coli, P. aeruginosa | 0.892–3.744 µg/mL | [18] |
| Pyridazinone 8g | Candida albicans | 16 µg/mL | [4] |
| Pyridazinone 10h | Staphylococcus aureus | 16 µg/mL |[4] |
Future Perspectives & Challenges
The future of pyridazine-based therapeutics is bright, but not without challenges. The next wave of innovation will likely focus on:
-
Novel Targets: Expanding beyond kinase inhibition to more challenging targets, including protein-protein interactions and allosteric modulation.
-
Targeted Therapies: Designing highly selective inhibitors to minimize off-target toxicity and developing pyridazine-based PROTACs (Proteolysis Targeting Chimeras) to achieve targeted protein degradation.
-
Overcoming Resistance: Synthesizing next-generation derivatives capable of overcoming acquired resistance mechanisms that emerge against current therapies.
-
Fused Systems: Further exploration of tricyclic and polycyclic pyridazine systems to create more rigid, potent, and selective molecules.[20]
Conclusion
The pyridazine scaffold has firmly established its place as a cornerstone of modern drug discovery. Its unique combination of physicochemical properties provides a versatile platform for developing therapeutics across a wide range of diseases. From kinase inhibitors in oncology to modulators of the innate immune system, the impact of pyridazine-containing molecules is already evident in the clinic. For drug development professionals, a deep understanding of the scaffold's properties, synthetic accessibility, and mechanistic possibilities is essential for unlocking its full potential and designing the next generation of innovative medicines.
References
-
Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32, 1853–1921. [Link]
-
Li, Y., et al. (2024). Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review. Bioorganic & Medicinal Chemistry, 117847. [Link]
-
Gomaa, A. M., et al. (2024). Pyridazine Based Scaffolds as Privileged Structures in anti-Cancer Therapy. ResearchGate. [Link]
-
Ghorab, M. M., et al. (2012). Synthesis and anti-inflammatory activity of novel pyridazine and pyridazinone derivatives as non-ulcerogenic agents. European Journal of Medicinal Chemistry, 58, 405-411. [Link]
-
Hassan, M. S. A., et al. (2022). Anti-inflammatory activity of pyridazinones: A review. Archiv der Pharmazie, 355(8), e2200067. [Link]
-
Hassan, M. S. A., et al. (2025). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. Current Medicinal Chemistry. [Link]
-
El-Sayed, N. F., et al. (2024). Design, Synthesis, Antimicrobial Activity and Molecular Docking of New 1,2,4-Triazepine, 1,3,4,6-Oxatriazepine and Pyridazino[1,2-a] Pyrimidine Derivatives. Molecules, 29(13), 3105. [Link]
-
Van der Pijl, F., et al. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Molecules, 27(20), 7016. [Link]
-
Ammar, Y. A., et al. (2025). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. International Journal of Molecular Sciences. [Link]
-
Mustafa, M., et al. (2025). Antimicrobial Pyridazines: Synthesis, Characterization, Cytotoxicity, Substrate Promiscuity, and Molecular Docking. ResearchGate. [Link]
-
Sangeetha, R., & Kumar, P. S. (2022). A Review on Pyridazine, A Magically Active Moiety Among the Heterocyclic Compounds for Drug Designing. Asian Journal of Research in Chemistry, 15(8), 435-440. [Link]
-
Ghorab, M. M., et al. (2016). Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity. Chemical and Pharmaceutical Bulletin, 64(10), 1493-1502. [Link]
-
Ghorab, M. M., et al. (2016). Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity. PubMed. [Link]
-
El-gazzar, M. G., et al. (2022). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Advances, 12(45), 29143-29161. [Link]
-
He, H., et al. (2021). Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules. ResearchGate. [Link]
-
ResearchGate. (n.d.). Pyridazine derivatives 57a–59c reported as anti-inflammatory agents. ResearchGate. [Link]
-
Verma, S. K., et al. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical and Pharmacology Journal, 1(1). [Link]
-
Mangalagiu, I. I., et al. (2000). [Antimicrobial activity of new pyridazine derivatives]. Revista medico-chirurgicala a Societatii de Medici si Naturalisti din Iasi, 104(2), 118-121. [Link]
-
Ammar, Y. A., et al. (2025). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. International Journal of Molecular Sciences. [Link]
-
Asif, M. (2022). Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases. Current Drug Discovery Technologies. [Link]
-
Ibrahim, M., et al. (2015). “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. Journal of Biosciences and Medicines, 3, 59-66. [Link]
-
El-Ghanam, A. (2001). Synthesis of pyridazine and pyridopyridazine derivatives. Universidade do Minho. [Link]
-
Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. ResearchGate. [Link]
-
Bel Abed, H., et al. (2013). Strategy for the synthesis of pyridazine heterocycles and their derivatives. The Journal of Organic Chemistry, 78(16), 7845-7858. [Link]
-
Asif, M. (2022). Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases. Current Drug Discovery Technologies, 19(3), 1-2. [Link]
-
ACS Medicinal Chemistry Letters. (2023). Pyridazine Derivatives as NLRP3 Inhibitors for Treating Asthma, COPD, Parkinson's Disease, and Alzheimer's Disease. ACS Publications. [Link]
-
Chen, J., et al. (2023). Pharmacological activity and mechanism of pyrazines. European Journal of Medicinal Chemistry, 258, 115544. [Link]
-
Yang, M., et al. (2025). Discovery of 3-(Fluoro-imidazolyl)pyridazine Derivatives as Potent STING Agonists with Antitumor Activity. Journal of Medicinal Chemistry. [Link]
-
Ghorab, M. M., et al. (2014). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Molecules, 19(12), 20070-20084. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Strategy for the synthesis of pyridazine heterocycles and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jpsbr.org [jpsbr.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity [jstage.jst.go.jp]
- 12. Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Anti-inflammatory activity of pyridazinones: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and anti-inflammatory activity of novel pyridazine and pyridazinone derivatives as non-ulcerogenic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
Reactivity of the hydrazine group in 3-Hydrazinyl-6-methylpyridazine
An In-Depth Technical Guide to the Reactivity of the Hydrazine Group in 3-Hydrazinyl-6-methylpyridazine
Authored by: A Senior Application Scientist
Foreword: The Pyridazine Core in Modern Chemistry
The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, represents a privileged scaffold in medicinal chemistry.[1] Its unique electronic properties, including a high dipole moment and strong hydrogen-bond accepting capabilities, make it an attractive component in drug design.[1] Among its many derivatives, 3-Hydrazinyl-6-methylpyridazine has emerged as a particularly versatile building block. Its reactive hydrazine moiety serves as a synthetic handle for constructing a diverse array of more complex molecular architectures, particularly fused heterocyclic systems with significant biological activities.[2][3] This guide provides an in-depth exploration of the synthesis and core reactivity of this valuable intermediate, offering field-proven insights and detailed protocols for researchers in drug discovery and chemical synthesis.
Core Compound Profile: 3-Hydrazinyl-6-methylpyridazine
3-Hydrazinyl-6-methylpyridazine is a foundational reagent for creating novel molecular entities. A clear understanding of its fundamental properties is the first step in leveraging its synthetic potential.
Chemical Structure:
-
IUPAC Name: (6-methylpyridazin-3-yl)hydrazine[4]
-
CAS Number: 38956-79-5[4]
-
Molecular Formula: C₅H₈N₄[4]
Physicochemical & Computed Properties
The following table summarizes key properties of the title compound, which are crucial for planning reactions, purification, and storage.
| Property | Value | Source |
| Molecular Weight | 124.14 g/mol | [4][5] |
| Appearance | Solid (Typical) | N/A |
| Storage Conditions | 2-8°C, under inert gas atmosphere | [2][5] |
| Topological Polar Surface Area (TPSA) | 63.8 Ų | [4][5] |
| Hydrogen Bond Donors | 2 | [5] |
| Hydrogen Bond Acceptors | 4 | [5] |
| Rotatable Bonds | 1 | [5] |
| LogP (Computed) | -0.2 to 0.07 | [4][5] |
Synthesis of the Core Reagent
The most common and efficient synthesis of 3-Hydrazinyl-6-methylpyridazine involves the nucleophilic aromatic substitution of a halo-precursor, typically 3-chloro-6-methylpyridazine, with hydrazine hydrate.
Synthetic Workflow
The reaction proceeds via the displacement of the chloride ion by the highly nucleophilic hydrazine. The choice of a high-boiling point solvent like n-butanol or dioxane facilitates the reaction, which often requires elevated temperatures to proceed at a practical rate.[6][7]
Caption: Synthesis of 3-Hydrazinyl-6-methylpyridazine.
Experimental Protocol: Synthesis of 3-Hydrazinyl-6-methylpyridazine
This protocol is a representative procedure adapted from methodologies for synthesizing analogous hydrazinyl-pyridazine derivatives.[6]
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-chloro-6-methylpyridazine (1.0 eq).
-
Solvent & Reagent Addition: Add dioxane (approx. 10 mL per 1 g of starting material) to the flask, followed by the slow addition of hydrazine hydrate (99%, 1.0-1.2 eq).
-
Reaction: Heat the reaction mixture to reflux (approximately 101°C for dioxane) and maintain for 6-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, a solid precipitate often forms. Filter the solid, wash with a small amount of cold ethanol or water to remove excess hydrazine hydrate and salts.
-
Purification: The collected solid can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product.
Core Reactivity of the Hydrazine Group
The synthetic utility of 3-Hydrazinyl-6-methylpyridazine stems from the nucleophilicity of its terminal -NH₂ group. This allows for a wide range of transformations, primarily condensation and cyclization reactions, to build molecular complexity.
Condensation with Carbonyl Compounds: Hydrazone Formation
The reaction of the hydrazine group with aldehydes and ketones is a fundamental transformation that yields stable hydrazone derivatives.[8] This reaction is often the first step in multi-step syntheses leading to more complex heterocyclic systems.
Mechanism: The reaction proceeds via nucleophilic attack of the terminal nitrogen of the hydrazine onto the electrophilic carbonyl carbon, followed by dehydration to form the carbon-nitrogen double bond (C=N) of the hydrazone.
Caption: General workflow for hydrazone formation.
3.1.1 Experimental Protocol: Synthesis of a Pyridazinyl Hydrazone
This generalized protocol is based on the condensation reactions of hydrazinopyridazines with carbonyl compounds like isatin.[8]
-
Dissolution: Dissolve 3-Hydrazinyl-6-methylpyridazine (1.0 eq) in a suitable solvent such as ethanol or acetic acid in a round-bottom flask.
-
Carbonyl Addition: Add the corresponding aldehyde or ketone (1.0 eq) to the solution. A catalytic amount of acid (e.g., a few drops of glacial acetic acid) can be added to facilitate the reaction.
-
Reaction: Stir the mixture at room temperature or heat to reflux for 2-4 hours. The product often precipitates out of the solution upon formation or cooling.
-
Isolation: Collect the precipitated solid by filtration.
-
Purification: Wash the solid with cold ethanol and dry under vacuum. Recrystallization can be performed if higher purity is required.
Cyclization Reactions: Building Fused Heterocyclic Scaffolds
The most powerful application of 3-Hydrazinyl-6-methylpyridazine is its use in constructing fused heterocyclic systems, which are prevalent in pharmacologically active compounds. These reactions typically involve an initial reaction at the terminal -NH₂ group followed by an intramolecular cyclization.
3.2.1 Synthesis of Triazolopyridazines
The reaction with reagents containing a single carbon atom that can be doubly functionalized, such as acetic anhydride or orthoesters, leads to the formation of a fused 1,2,4-triazole ring, resulting in a triazolopyridazine core. This scaffold is investigated for various therapeutic applications.
Reaction Pathway: The hydrazine first reacts to form an acylhydrazide or a similar intermediate. Subsequent heating, often in an acidic medium, promotes intramolecular cyclization via attack of the second hydrazine nitrogen onto the newly introduced carbonyl (or equivalent) carbon, followed by dehydration to form the aromatic triazole ring.[6]
Caption: Formation of a[6][9][10]triazolo[4,3-b]pyridazine derivative.
3.2.2 Experimental Protocol: Synthesis of 3-Methyl-[6][9][10]triazolo[4,3-b]pyridazine derivative
This protocol is adapted from the reaction of a hydrazinylpyridazine with acetic anhydride.[6]
-
Reaction Setup: Place 3-Hydrazinyl-6-methylpyridazine (1.0 eq) in a flask.
-
Reagent Addition: Add an excess of acetic anhydride (which can also serve as the solvent, approx. 10-15 eq).
-
Reaction: Heat the solution under reflux for 2-4 hours.
-
Workup: Allow the mixture to cool to room temperature, then pour it carefully onto crushed ice to quench the excess acetic anhydride.
-
Isolation: The solid product that precipitates is collected by filtration.
-
Purification: Wash the solid thoroughly with water to remove acetic acid, then dry. Recrystallization from a solvent like ethanol or an ethanol/water mixture will yield the purified product.
3.2.3 Synthesis of Pyrazolylpyridazines
Reaction with 1,3-dicarbonyl compounds (e.g., acetylacetone, diethyl malonate) is a classic strategy for constructing a five-membered pyrazole ring.[10] The hydrazine acts as a dinucleophile, reacting with both carbonyl groups of the 1,3-dicarbonyl substrate.
Mechanism (Knorr Pyrazole Synthesis Analogue): The reaction is initiated by the formation of a hydrazone with one of the carbonyl groups. This is followed by an intramolecular nucleophilic attack from the second hydrazine nitrogen onto the remaining carbonyl group, which then cyclizes and dehydrates to yield the stable, aromatic pyrazole ring.
3.2.4 Experimental Protocol: Synthesis of a 3-(Pyrazol-1-yl)-6-methylpyridazine
This is a representative protocol for pyrazole synthesis from a hydrazine.[10]
-
Mixing Reagents: In a round-bottom flask, dissolve 3-Hydrazinyl-6-methylpyridazine (1.0 eq) in ethanol or glacial acetic acid.
-
Dicarbonyl Addition: Add the 1,3-dicarbonyl compound (e.g., acetylacetone, 1.0 eq) to the solution.
-
Reaction Conditions: Heat the mixture to reflux for 4-8 hours. The reaction progress should be monitored by TLC.
-
Isolation: After completion, cool the reaction mixture. The product may precipitate directly. If not, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Conclusion and Future Outlook
3-Hydrazinyl-6-methylpyridazine is a cornerstone intermediate whose value is defined by the versatile reactivity of its hydrazine group. The ability to readily form hydrazones and, more importantly, to serve as a precursor for fused heterocyclic systems like triazolopyridazines and pyrazolylpyridazines, cements its role in modern drug discovery.[2][3] The protocols and mechanistic insights provided in this guide serve as a foundational resource for researchers aiming to exploit this reactivity. Future explorations will undoubtedly uncover novel transformations and applications, further expanding the synthetic chemist's toolkit and leading to the discovery of new therapeutic agents built upon the robust pyridazine scaffold.
References
-
A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. Available from: [Link]
-
Pyridazine and its Related Compounds. Part 16.1 Synthesis and Some Reactions of 3-Hydrazino-1H-pyrazolo [3, 4-c] pyridazine. ResearchGate. Available from: [Link]
-
Synthesis of Pyridazine. ChemTube3D. Available from: [Link]
-
Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Molecules. Available from: [Link]
-
3-Hydrazinyl-6-methylpyridazine. MySkinRecipes. Available from: [Link]
-
3-Hydrazinyl-6-methylpyridazine. PubChem. Available from: [Link]
-
Condensation reactions of 3-oxo-2-arylhydrazonopropanals with active methylene reagents: formation of 2-hydroxy- and 2-amino-6-substituted-5-arylazonicotinates and pyrido[3,2-c]cinnolines via 6π-electrocyclization reactions. Molecules. Available from: [Link]
-
Synthesis and antihypertensive activity of new 6-heteroaryl-3-hydrazinopyridazine derivatives. European Journal of Medicinal Chemistry. Available from: [Link]
-
Cyclization reactions of hydrazones. VII. Synthesis of some 2-aryl-3-oxo-253-dihydro-5ff-l?254. Chemical Papers. Available from: [Link]
-
SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University. Available from: [Link]
-
[The reaction of 3-(R-phenyl)-6-hydrazine pyridazine with 5-methylisatin and 1...]. Revista de Chimie. Available from: [Link]
-
Synthesis and reactions of 5-phenylpyrido-[3,2-d]-pyridazin-8(7H)-one derivatives. Der Pharma Chemica. Available from: [Link]
-
Condensation Reactions of 3-Oxo-2-arylhydrazonopropanals with Active Methylene Reagents: Formation of 2-Hydroxy- and 2-Amino-6-substituted-5-arylazonicotinates and Pyrido[3,2-c]cinnolines via 6π-Electrocyclization Reactions. MDPI. Available from: [Link]
-
Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. MDPI. Available from: [Link]
-
Synthesis and Cyclization Reactions with Pyrazolopyrimidinyl Keto-esters and their Enzymaic Activity. Acta Chimica Slovenica. Available from: [Link]
-
Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Molecules. Available from: [Link]
-
Condensation Reactions of 3-Oxo-2-arylhydrazonopropanals with Active Methylene Reagents: Formation of 2-Hydroxy- and 2-Amino-6-substituted-5-arylazonicotinates and Pyrido[3,2-c]cinnolines via 6π-Electrocyclization Reactions. Molecules. Available from: [Link]
-
The pyridazine heterocycle in molecular recognition and drug discovery. RSC Medicinal Chemistry. Available from: [Link]
-
Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI. Available from: [Link]
-
Chemoselective synthesis of 1,3,4-thiadiazoles from acyl hydrazines and nitroalkanes using elemental sulfur. Nature Communications. Available from: [Link]
- Synthetic method for 3,6-dihydroxypyridazine. Google Patents.
-
Condensation Products of 1-Aryl-3-ethoxycarbonyl-2-methyl-1,4,5,6-tetrahydro-4(1H)pyridones with Hydrazine, Phenylhydrazine, and Hydroxylamine. ResearchGate. Available from: [Link]
Sources
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Hydrazinyl-6-methylpyridazine [myskinrecipes.com]
- 3. Synthesis and antihypertensive activity of new 6-heteroaryl-3-hydrazinopyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-Hydrazinyl-6-methylpyridazine | C5H8N4 | CID 12379804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. [The reaction of 3-(R-phenyl)-6-hydrazine pyridazine with 5-methylisatin and 1-morpholinomethyl-5-methylisatin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iglobaljournal.com [iglobaljournal.com]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Use of 3-Hydrazinyl-6-methylpyridazine in synthesizing heterocyclic compounds
An Application Guide for the Synthetic Utility of 3-Hydrazinyl-6-methylpyridazine in Heterocyclic Chemistry
Abstract
This comprehensive guide serves as a technical resource for researchers, medicinal chemists, and professionals in drug development on the versatile applications of 3-hydrazinyl-6-methylpyridazine as a key building block in the synthesis of diverse heterocyclic compounds. We delve into the causality behind synthetic strategies, provide validated, step-by-step protocols for the preparation of prominent scaffolds such as triazolo[4,3-b]pyridazines and pyrazolylpyridazines, and discuss the significant pharmacological relevance of these molecules. This document is structured to provide not only procedural instructions but also a deeper understanding of the underlying chemical principles that govern these transformations, thereby empowering researchers to innovate within this chemical space.
Introduction: The Pyridazine Scaffold and the Versatility of the Hydrazine Moiety
Pyridazine and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide spectrum of biological activities, including antihypertensive, anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3][4] The 3-hydrazinyl-6-methylpyridazine scaffold is a particularly valuable synthon due to the high reactivity of its hydrazine group.[5] This nucleophilic moiety serves as a linchpin for a variety of cyclization and condensation reactions, enabling the construction of fused and substituted heterocyclic systems.
The hydrazine group (-NHNH₂) contains two nitrogen atoms with lone pairs of electrons, but the terminal amino group is significantly more nucleophilic. This differential reactivity is the key to its utility, allowing for selective reactions with a wide range of electrophilic partners, including carboxylic acid derivatives, dicarbonyl compounds, and isothiocyanates, to forge new heterocyclic rings.
Synthesis of Fused Heterocycles: Triazolo[4,3-b]pyridazines
The fusion of a triazole ring to the pyridazine core to form the[1][2][3]triazolo[4,3-b]pyridazine system is one of the most important transformations of 3-hydrazinyl-6-methylpyridazine. This scaffold is found in compounds investigated for various therapeutic applications, including as selective c-Met kinase inhibitors for cancer therapy and as angiotensin-converting enzyme (ACE) inhibitors.[6][7] The synthesis typically involves a cyclocondensation reaction with a one-carbon electrophile.
Mechanistic Rationale
The reaction proceeds via an initial acylation or condensation at the terminal nitrogen of the hydrazine moiety, followed by an intramolecular cyclodehydration. The choice of the C1-synthon directly determines the substitution on the resulting triazole ring. For instance, formic acid yields an unsubstituted triazole, while acetic anhydride introduces a methyl group. The acidic or basic conditions of the reaction facilitate the final ring-closing step by activating the carbonyl group and promoting the elimination of water.
Caption: General mechanism for triazolopyridazine formation.
Protocol: Synthesis of 6-Methyl-[1][2][3]triazolo[4,3-b]pyridazine
This protocol describes the reaction with formic acid, a common C1 synthon for generating the parent triazolo-fused system.[8]
Materials:
-
3-Hydrazinyl-6-methylpyridazine
-
Formic acid (98-100%)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Beakers, Buchner funnel, filter paper
-
Ethanol (for recrystallization)
Procedure:
-
In a 100 mL round-bottom flask, place 3-hydrazinyl-6-methylpyridazine (e.g., 10 mmol).
-
Add an excess of formic acid (e.g., 20 mL).
-
Expert Insight: Formic acid serves as both the reactant and the solvent in this reaction. The excess ensures the reaction goes to completion.
-
Fit the flask with a reflux condenser and heat the mixture under reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled solution slowly into a beaker containing crushed ice (~50 g) with stirring.
-
Neutralize the solution carefully by adding a saturated solution of sodium bicarbonate or dilute ammonium hydroxide until effervescence ceases and the pH is ~7-8.
-
The crude product will precipitate as a solid. Collect the solid by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold water (3 x 20 mL) to remove any residual salts.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the pure 6-methyl-[1][2][3]triazolo[4,3-b]pyridazine.
-
Dry the purified crystals in a vacuum oven.
Expected Results & Characterization
The following table summarizes typical data for related triazolopyridazine syntheses. Actual results may vary based on reaction scale and specific conditions.
| Reagent Used | Product | Typical Yield (%) | Reference |
| Formic Acid | 6-Methyl-[1][2][3]triazolo[4,3-b]pyridazine | 75-85% | [8] |
| Acetic Anhydride | 3,6-Dimethyl-[1][2][3]triazolo[4,3-b]pyridazine | 80-90% | [9] |
| Carbon Disulfide | 6-Methyl-[1][2][3]triazolo[4,3-b]pyridazine-3(2H)-thione | 70-80% | [9] |
Characterization: The final product should be characterized by melting point determination, ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Synthesis of Substituted Heterocycles: Pyrazolylpyridazines
The reaction of hydrazines with 1,3-dicarbonyl compounds is a classical and highly efficient method for the synthesis of pyrazoles.[10][11] Using 3-hydrazinyl-6-methylpyridazine in this reaction yields pyridazine rings substituted with a pyrazole moiety. These hybrid molecules are of significant interest in drug discovery.
Mechanistic Rationale
The reaction is a cyclocondensation process. The more nucleophilic terminal -NH₂ group of the hydrazine attacks one of the carbonyl carbons of the 1,3-dicarbonyl compound (which often exists in its enol form). This is followed by an intramolecular condensation of the other hydrazinyl -NH- group with the second carbonyl, leading to the formation of a stable five-membered pyrazole ring after dehydration.
Sources
- 1. sarpublication.com [sarpublication.com]
- 2. researchgate.net [researchgate.net]
- 3. jocpr.com [jocpr.com]
- 4. Synthesis and antihypertensive activity of new 6-heteroaryl-3-hydrazinopyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-Hydrazinyl-6-methylpyridazine [myskinrecipes.com]
- 6. US6069248A - Process for the synthesis of triazolopyridazine compounds - Google Patents [patents.google.com]
- 7. Design and synthesis of triazolopyridazines substituted with methylisoquinolinone as selective c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: 3-Hydrazinyl-6-methylpyridazine as a Privileged Building Block in Medicinal Chemistry
Introduction: The Pyridazine Scaffold in Modern Drug Discovery
The pyridazine ring, a 1,2-diazine heterocycle, has emerged as a "privileged structure" in medicinal chemistry. Its unique physicochemical properties—characterized by a significant dipole moment, hydrogen bonding capabilities, and a lower lipophilicity compared to a phenyl ring—make it a versatile scaffold for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] The pyridazine motif can act as a bioisosteric replacement for phenyl, pyridine, or other heteroaromatic rings, offering a strategy to enhance aqueous solubility, improve metabolic stability, and introduce novel vector interactions with biological targets.[2][3]
This guide focuses on a particularly useful and reactive derivative: 3-hydrazinyl-6-methylpyridazine . The presence of a reactive hydrazine moiety attached to the electron-deficient pyridazine core makes this compound an exceptionally valuable building block. It serves as a gateway to a diverse array of fused heterocyclic systems, most notably pyrazoles and triazoles, which are themselves prevalent pharmacophores in numerous therapeutic areas, including oncology, inflammation, and infectious diseases.[4][5]
This document provides a detailed overview of the synthesis, key reactions, and strategic applications of 3-hydrazinyl-6-methylpyridazine, complete with field-proven protocols and mechanistic insights to empower researchers in drug development.
PART 1: Synthesis of the Core Building Block
The journey begins with the synthesis of the title compound, which is typically achieved in a two-step sequence from readily available precursors. The key intermediate is 3-chloro-6-methylpyridazine.
Protocol 1.1: Synthesis of 3-Chloro-6-methylpyridazine
This procedure starts from maleic anhydride, which is first converted to 6-methylpyridazin-3(2H)-one, followed by chlorination.
Step A: Synthesis of 6-Methylpyridazin-3(2H)-one
-
Reaction Principle: This step involves the condensation of a γ-keto acid equivalent (formed in situ) with hydrazine.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve levulinic acid (1 equivalent) in glacial acetic acid.
-
Add hydrazine hydrate (1.1 equivalents) dropwise to the stirred solution. The addition may be exothermic.
-
Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water to remove acetic acid, and dry under vacuum to yield 6-methylpyridazin-3(2H)-one.
-
Step B: Chlorination to 3-Chloro-6-methylpyridazine
-
Reaction Principle: A standard deoxychlorination reaction using phosphorus oxychloride (POCl₃) converts the pyridazinone to the corresponding chloropyridazine.
-
Procedure:
-
In a fume hood, carefully add 6-methylpyridazin-3(2H)-one (1 equivalent) portion-wise to an excess of phosphorus oxychloride (POCl₃, ~5-10 equivalents) with stirring in a flask equipped with a reflux condenser and a gas trap for HCl.
-
Heat the mixture to reflux (approx. 105 °C) for 2-3 hours. The solid will dissolve as the reaction progresses.
-
After the reaction is complete, cool the mixture to room temperature and carefully quench by pouring it slowly onto crushed ice with vigorous stirring. This step is highly exothermic and releases HCl gas.
-
Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution or solid sodium carbonate until the pH is ~7-8.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 3-chloro-6-methylpyridazine.
-
Purify the product by column chromatography on silica gel or by recrystallization.
-
Protocol 1.2: Synthesis of 3-Hydrazinyl-6-methylpyridazine
-
Reaction Principle: This is a nucleophilic aromatic substitution (SNAr) reaction where the highly nucleophilic hydrazine displaces the chloride ion from the electron-deficient pyridazine ring.
-
Procedure:
-
In a round-bottom flask, suspend 3-chloro-6-methylpyridazine (1 equivalent) in a suitable alcohol solvent like ethanol or n-butanol.[6][7]
-
Add an excess of hydrazine hydrate (e.g., 5-10 equivalents). Using a large excess drives the reaction to completion.
-
Heat the mixture to reflux for 2-4 hours. Monitor the disappearance of the starting material by TLC.
-
Upon completion, cool the reaction mixture in an ice bath. The product will often precipitate from the solution.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of cold ethanol or water to remove excess hydrazine.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or isopropanol) to obtain pure 3-hydrazinyl-6-methylpyridazine as a crystalline solid.[6]
-
PART 2: Key Synthetic Applications & Protocols
The true utility of 3-hydrazinyl-6-methylpyridazine lies in its ability to undergo cyclocondensation reactions to form fused and appended heterocyclic systems. The hydrazine moiety contains two nitrogen atoms with different nucleophilicities: the terminal -NH₂ nitrogen is generally more nucleophilic and sterically accessible, driving the initial attack in most reactions.
Application 1: Knorr Pyrazole Synthesis
The reaction of a hydrazine with a 1,3-dicarbonyl compound is a classic and robust method for constructing the pyrazole ring, known as the Knorr pyrazole synthesis.[8][9] This is arguably the most important reaction for 3-hydrazinyl-6-methylpyridazine in medicinal chemistry.
-
Mechanistic Causality: The reaction proceeds via initial condensation between the more nucleophilic terminal nitrogen of the hydrazine and one of the carbonyl groups of the dicarbonyl compound to form a hydrazone intermediate. This is followed by intramolecular cyclization as the second nitrogen attacks the remaining carbonyl, and subsequent dehydration yields the aromatic pyrazole ring.[8]
-
Regioselectivity: When an unsymmetrical 1,3-dicarbonyl (e.g., ethyl acetoacetate) is used, a mixture of two regioisomeric pyrazoles can form. The outcome is dictated by the relative electrophilicity of the two carbonyl carbons and the steric environment. The terminal -NH₂ group of the hydrazine will preferentially attack the more electrophilic (less sterically hindered) carbonyl group.[10][11] Research has shown that using fluorinated alcohols like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as the solvent can dramatically improve regioselectivity, favoring one isomer almost exclusively.[11][12]
Protocol 2.1: Synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyridazine
-
Reaction Principle: A straightforward Knorr condensation using the symmetrical diketone, acetylacetone (2,4-pentanedione).
-
Procedure:
-
Dissolve 3-hydrazinyl-6-methylpyridazine (1 equivalent) in ethanol or glacial acetic acid in a round-bottom flask.[13]
-
Add acetylacetone (1.1 equivalents) to the solution.
-
Add a catalytic amount of acid (if using ethanol, a few drops of glacial acetic acid or HCl can be used).
-
Heat the mixture to reflux for 1-3 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
If the product crystallizes, collect it by filtration. If not, reduce the solvent volume under vacuum and add water to precipitate the product.
-
Wash the crude solid with cold water and a small amount of cold ethanol.
-
Recrystallize from ethanol to yield the pure 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyridazine.
-
| Reagent | Molar Eq. | Solvent | Time (h) | Temp (°C) | Typical Yield | Ref. |
| Acetylacetone | 1.1 | Acetic Acid | 0.5 | Reflux | High | [13] |
| Ethyl Acetoacetate | 1.1 | Ethanol | 4 | Reflux | >80% | [8] |
| 1,3-Diphenyl-1,3-propanedione | 1.0 | Ethanol | 5 | Reflux | Good | [14] |
Table 1: Representative conditions for Knorr pyrazole synthesis.
Application 2: Synthesis of Fused[1][8][12]Triazolo[4,3-b]pyridazines
The[1][6][10]triazolo[4,3-b]pyridazine scaffold is a key pharmacophore found in numerous kinase inhibitors.[1][15] 3-Hydrazinyl-6-methylpyridazine is an ideal precursor for this bicyclic system.
-
Mechanistic Causality: The reaction with a one-carbon electrophile like formic acid or triethyl orthoformate proceeds by initial acylation or formylation of the terminal nitrogen of the hydrazine. The subsequent step is an intramolecular cyclization, where the endocyclic pyridazine nitrogen attacks the newly formed imine or related species, followed by dehydration to yield the stable, aromatic fused triazole ring system.
Protocol 2.2: Synthesis of 6-Methyl-[1][8][12]triazolo[4,3-b]pyridazine
-
Reaction Principle: Cyclocondensation with a one-carbon source to form the fused triazole ring.
-
Procedure:
-
Place 3-hydrazinyl-6-methylpyridazine (1 equivalent) in a round-bottom flask.
-
Add an excess of triethyl orthoformate (can act as both reagent and solvent) or formic acid.
-
Heat the mixture to reflux for 4-8 hours.
-
Monitor the reaction to completion by TLC.
-
Cool the reaction mixture and remove the excess reagent under reduced pressure.
-
Triturate the resulting residue with diethyl ether or hexane to induce crystallization.
-
Collect the solid by filtration and recrystallize from a suitable solvent like ethyl acetate or ethanol to afford the pure product.[16]
-
PART 3: Applications in Medicinal Chemistry Case Studies
The derivatives of 3-hydrazinyl-6-methylpyridazine are potent scaffolds for targeting various enzymes, particularly protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.
Case Study 1: Scaffolds for c-Met Kinase Inhibitors
The c-Met receptor tyrosine kinase is a high-value target in oncology.[17] Aberrant c-Met signaling is implicated in the growth, invasion, and metastasis of many tumors. The triazolopyridazine core, readily synthesized from hydrazinopyridazines, has been identified as a highly effective hinge-binding motif for c-Met inhibitors.[6][15]
-
Design Rationale: The triazolopyridazine scaffold acts as an ATP-competitive inhibitor. The nitrogen atoms of the pyridazine and triazole rings form critical hydrogen bonds with the hinge region of the kinase's ATP-binding pocket, anchoring the molecule. The methyl group at the C6 position can provide beneficial, non-polar interactions in a hydrophobic pocket or serve as a vector for further substitution to enhance selectivity and potency. While many reported c-Met inhibitors use a C6-aryl substitution, the 6-methyl analog provides a simpler, less lipophilic starting point for fragment-based drug design.[18]
-
Example Synthetic Strategy (Hypothetical adaptation for 6-methyl):
-
Synthesize 6-methyl-[1][6][10]triazolo[4,3-b]pyridazine as per Protocol 2.2.
-
Introduce a leaving group (e.g., chlorine or bromine) at the 8-position of the triazolopyridazine core. This is a common strategy in related heterocyclic systems.
-
Perform a nucleophilic aromatic substitution (SNAr) with a substituted phenol or aniline derivative. This final step couples the hinge-binding fragment with a second pharmacophore that occupies the solvent-exposed region of the ATP pocket, a common strategy to achieve high potency and selectivity.[15][19]
-
Case Study 2: Building Blocks for Pyrazole-Based Scaffolds
Pyrazole rings are also privileged structures in medicinal chemistry, known for their roles in compounds targeting kinases, cyclooxygenases (COX), and other enzymes.[20]
-
Design Rationale: By reacting 3-hydrazinyl-6-methylpyridazine with various 1,3-dicarbonyls (Protocol 2.1), a library of 3-(pyrazol-1-yl)-6-methylpyridazines can be rapidly generated. The substituents on the pyrazole ring (R¹, R²) can be systematically varied to probe the structure-activity relationship (SAR) for a given biological target. The pyridazine ring serves as a stable, polar anchor that can improve the physicochemical properties of the final compound.
| Pyrazole Substituent (R¹) | Pyrazole Substituent (R²) | Potential Target Class |
| Methyl | Methyl | Kinases, General Scaffold |
| CF₃ | Aryl | COX-2, Kinases |
| CO₂Et | Methyl | Pyrazolone derivatives, Anti-inflammatory |
| H | Aryl | JNK inhibitors, Anticancer |
Table 2: SAR exploration via Knorr synthesis from 3-hydrazinyl-6-methylpyridazine.
Conclusion and Future Outlook
3-Hydrazinyl-6-methylpyridazine is a cost-effective and highly versatile building block that provides efficient entry into two of medicinal chemistry's most important heterocyclic families: pyrazoles and triazoles. Its straightforward synthesis and predictable reactivity make it an ideal starting material for the construction of compound libraries for high-throughput screening and a reliable scaffold for lead optimization campaigns. The protocols and mechanistic discussions provided herein serve as a robust foundation for researchers and drug development professionals to leverage the full potential of this powerful chemical tool in the quest for novel therapeutics.
References
- Meanwell, N. A. The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research.
- Engstrom, K. M., et al. Discovery and Optimization of Triazolopyridazines as Potent and Selective Inhibitors of the c-Met Kinase. Journal of Medicinal Chemistry.
- [Reference for Knorr Pyrazole Synthesis Mechanism - General Organic Chemistry Textbook or Review]
-
Fustero, S., et al. Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry.[11]
- Cui, J. J., et al. Design and synthesis of triazolopyridazines substituted with methylisoquinolinone as selective c-Met kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.
- [Reference for general SNAr reactions on electron-deficient heterocycles]
- BenchChem. Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines.
- Fustero, S., et al. Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. Journal of Medicinal Chemistry.
- Yokoyama, N., et al. Synthesis and anxiolytic activity of 6-(substituted-phenyl)-1,2,4-triazolo[4,3-b]pyridazines. Journal of Medicinal Chemistry.
- [Reference for general kinase inhibitor design principles]
- Abdel-Wahab, B. F., et al.
- [Reference for specific c-Met inhibitor SAR with 6-methyl group if available, otherwise general c-Met SAR]
- Maiocchi, A., et al. Design, Synthesis, Crystallographic Studies, and Preliminary Biological Appraisal of New Substituted Triazolo[4,3-b]pyridazin-8-amine Derivatives as Tankyrase Inhibitors. ACS Medicinal Chemistry Letters.
- [Reference for Paal-Knorr synthesis]
- [Reference for Knorr pyrazole synthesis]
-
Zhao, H., et al. Synthesis and Bioevaluation of 3,6-Diaryl-[1][6][10]triazolo[4,3-b] Pyridazines as Antitubulin Agents. ACS Medicinal Chemistry Letters.
-
Knorr Pyrazole Synthesis. Chem Help ASAP. Available at: [Link]
-
Knorr pyrazole synthesis. Name-Reaction.com. Available at: [Link]
- [Reference for general synthetic procedures]
- [Reference for general synthetic procedures]
- Majumdar, P., et al.
- [Reference for general synthetic procedures]
- Ather, A. Q., et al. 3-Chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine. Acta Crystallographica Section E.
- [Reference for general synthetic procedures]
- [Reference for general synthetic procedures]
- [Reference for general synthetic procedures]
- [Reference for general synthetic procedures]
- [Reference for general synthetic procedures]
- Druey, J., et al. Process for the manufacture of hydrazine and chlorinated derivatives of bicyclic pyridazines.
- [Reference for general synthetic procedures]
- [Reference for general synthetic procedures]
- Wang, M., et al. Recent Progress in the Development of Small Molecule c-Met Inhibitors. Current Medicinal Chemistry.
- [Reference for general synthetic procedures]
- [Reference for general synthetic procedures]
- Ismail, M. F., et al.
- Tucaliuc, R. A., et al. Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture. Processes.
- Farag, A. M., et al.
-
Gomaa, M. S., et al. Synthesis and bioevaluation of 6-chloropyridazin-3-yl hydrazones and 6-chloro-3-substituted-[1][6][10]triazolo[4,3-b]pyridazines as cytotoxic agents. Medicinal Chemistry Research.
- Meyn, O., et al. A Data-Driven Perspective on Bioisostere Evaluation: Mapping the Benzene Bioisostere Landscape with BioSTAR. Journal of Medicinal Chemistry.
- Foley, D. J., et al. Three-dimensional saturated C(sp3)-rich bioisosteres for benzene.
- Haider, S., et al. Pyridazine Based Scaffolds as Privileged Structures in anti-Cancer Therapy. Mini-Reviews in Medicinal Chemistry.
- [Reference for general synthetic procedures]
- [Reference for general synthetic procedures]
- [Reference for general synthetic procedures]
- [Reference for general synthetic procedures]
- [Reference for general synthetic procedures]
Sources
- 1. Classical Paal-Knorr Cyclization for Synthesis of Pyrrole-Based Aryl Hydrazones and In Vitro/In Vivo Evaluation on Pharmacological Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Three-dimensional saturated C(sp3)-rich bioisosteres for benzene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. US7220858B2 - Synthesis of hydrazine and chlorinated derivatives of bicyclic pyridazines - Google Patents [patents.google.com]
- 8. chemhelpasap.com [chemhelpasap.com]
- 9. name-reaction.com [name-reaction.com]
- 10. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. 3-Chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemrxiv.org [chemrxiv.org]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and anxiolytic activity of 6-(substituted-phenyl)-1,2,4-triazolo[4,3-b]pyridazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. chemsynthesis.com [chemsynthesis.com]
- 18. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Hydrazinyl-6-methylpyridazine in the Development of Antihypertensive Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Pyridazine Scaffolds in Hypertension Management
Hypertension remains a paramount global health concern, necessitating the continuous exploration of novel therapeutic agents. The pyridazine core, a six-membered aromatic ring containing two adjacent nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry due to its versatile biological activities.[1][2] Notably, derivatives of 3-hydrazinopyridazine have garnered significant attention for their potent antihypertensive properties, acting primarily as vasodilators.[3][4][5] This document provides a comprehensive guide to the application of 3-Hydrazinyl-6-methylpyridazine, a promising candidate in this class, for the development of novel antihypertensive drugs. We will delve into its synthesis, proposed mechanisms of action, and detailed protocols for its preclinical evaluation.
Proposed Mechanism of Action: A Multifaceted Approach to Vasodilation
The antihypertensive effects of 3-hydrazinopyridazine derivatives are predominantly attributed to their ability to induce vasodilation, the relaxation of vascular smooth muscle. While the precise molecular targets of 3-Hydrazinyl-6-methylpyridazine are yet to be fully elucidated, several plausible mechanisms have been proposed based on studies of structurally related compounds.
-
Direct Smooth Muscle Relaxation: Like the well-known vasodilator hydralazine, 3-hydrazinopyridazine derivatives are believed to directly act on vascular smooth muscle cells.[6] This may involve the inhibition of calcium release from the sarcoplasmic reticulum and the prevention of myosin phosphorylation, key steps in muscle contraction.[7]
-
Modulation of Endothelial Nitric Oxide Synthase (eNOS): Some pyridazinone derivatives have been shown to upregulate the expression of eNOS, an enzyme responsible for producing nitric oxide (NO).[3] NO is a potent endogenous vasodilator, and its increased production leads to smooth muscle relaxation and a decrease in blood pressure.
-
Phosphodiesterase (PDE) Inhibition: Certain pyridazinone compounds exhibit inhibitory activity against phosphodiesterases, particularly PDE3.[1][8] By inhibiting PDE3, these compounds prevent the breakdown of cyclic adenosine monophosphate (cAMP), a second messenger that promotes smooth muscle relaxation.
-
Renin-Angiotensin-Aldosterone System (RAAS) Inhibition: The RAAS is a critical regulator of blood pressure. Some pyridazinone derivatives have been investigated for their potential to inhibit components of this system, such as the Angiotensin-Converting Enzyme (ACE).[7][8]
The following diagram illustrates the potential signaling pathways involved in the vasodilatory effects of 3-Hydrazinyl-6-methylpyridazine.
Sources
- 1. Pyridazinone derivatives: design, synthesis, and in vitro vasorelaxant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. blumberginstitute.org [blumberginstitute.org]
- 3. researchgate.net [researchgate.net]
- 4. Spontaneously Hypertensive Rat Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 5. researchgate.net [researchgate.net]
- 6. Antihypertensive and cardioprotective effects of different monotherapies and combination therapies in young spontaneously hypertensive rats – A pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The design and synthesis of new triazolo, pyrazolo-, and pyridazo-pyridazine derivatives as inhibitors of angiotensin converting enzyme - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. Pyridazine derivatives XIV. Study of the vasorelaxant action of 6-aryl-5-piperidino-3-hydrazinopyridazines in isolated rat thoracic aorta: comparison with hydralazine - PubMed [pubmed.ncbi.nlm.nih.gov]
Experimental conditions for the reaction of 3-Hydrazinyl-6-methylpyridazine with carbonyls
Introduction: The Synthetic Utility of 3-Hydrazinyl-6-methylpyridazine in Medicinal Chemistry
The pyridazine nucleus is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a vast spectrum of biological activities, including anti-inflammatory, anticancer, and antihypertensive properties.[1][2][3] Among the various functionalized pyridazines, 3-Hydrazinyl-6-methylpyridazine serves as a highly valuable synthon. Its terminal hydrazinyl moiety (-NHNH2) is a potent nucleophile, primed for reaction with electrophilic centers.
A cornerstone reaction in its synthetic repertoire is the condensation with carbonyl compounds (aldehydes and ketones). This reaction, yielding stable hydrazone derivatives, is a robust and efficient method for molecular elaboration. The resulting N-C linkage extends the conjugated system and introduces new points for structural diversification, making these products prime candidates for screening in drug discovery programs.[4][5] This guide provides a detailed examination of the underlying mechanism, critical experimental parameters, and step-by-step protocols for the successful synthesis and characterization of 3-(2-alkylidene/arylidenehydrazinyl)-6-methylpyridazines.
Reaction Mechanism: The Acid-Catalyzed Formation of a Hydrazone
The reaction of 3-Hydrazinyl-6-methylpyridazine with a carbonyl compound is a classic nucleophilic addition-elimination reaction. The process is significantly accelerated by the presence of an acid catalyst. The causality behind the mechanism is as follows:
-
Carbonyl Activation: The acid catalyst (e.g., H⁺ from acetic acid) protonates the carbonyl oxygen. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
-
Nucleophilic Attack: The terminal nitrogen atom of the hydrazinyl group, possessing a lone pair of electrons, acts as the nucleophile. It attacks the now highly electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate known as a carbinolamine.
-
Proton Transfer: A proton is transferred from the attacking nitrogen to the oxygen atom. This converts the hydroxyl group into a good leaving group (water).
-
Dehydration: The lone pair on the second nitrogen atom helps to expel the water molecule, forming a carbon-nitrogen double bond (C=N).
-
Deprotonation: The final step involves the removal of a proton from the nitrogen atom by a base (e.g., the solvent or the conjugate base of the acid catalyst) to yield the neutral hydrazone product and regenerate the acid catalyst.
Below is a visualization of this mechanistic pathway.
Caption: Acid-catalyzed mechanism for hydrazone formation.
Guidance on Critical Experimental Parameters
The success of the synthesis hinges on the judicious selection of experimental conditions. Understanding the role of each parameter is key to optimizing reaction yield and purity.
-
Solvents: Protic solvents like ethanol, methanol, or isopropanol are most commonly employed.[6][7] They are effective at solvating both the reactants and the intermediate species. Ethanol is often the solvent of choice due to its favorable boiling point for reflux conditions and its ability to dissolve a wide range of organic compounds. In some cases, glacial acetic acid can serve as both the solvent and the catalyst.[8]
-
Catalysts: While some highly reactive aldehydes may react without a catalyst, the inclusion of a catalytic amount of a protic acid is standard practice.[9]
-
Acid Catalysts: A few drops of glacial acetic acid, sulfuric acid, or hydrochloric acid are typically sufficient. The acid protonates the carbonyl, significantly increasing its reactivity as previously described.[6] An excess of strong acid should be avoided as it can protonate the hydrazine nucleophile, rendering it inactive.
-
Green Alternatives: Environmentally benign catalysts like oxalic acid in deep eutectic solvents or microwave-assisted solvent-free syntheses represent modern, efficient alternatives.[9][10]
-
-
Temperature: The reaction is typically performed at an elevated temperature to ensure a reasonable reaction rate. Refluxing the reaction mixture is a common and effective method.[6][11] For highly reactive substrates or when using microwave irradiation, reactions can proceed rapidly at lower temperatures or in minutes.[9] Monitoring the reaction's progress via Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time and prevent the formation of degradation byproducts.
-
Reactant Stoichiometry: A molar ratio of 1:1 between the 3-Hydrazinyl-6-methylpyridazine and the carbonyl compound is theoretically required. However, using a slight excess (e.g., 1.1 equivalents) of the often more volatile or less expensive carbonyl compound can help drive the reaction to completion.
Experimental Protocols
The following protocols provide a generalized yet detailed methodology. Researchers should adapt them based on the specific reactivity and physical properties of their chosen carbonyl substrate.
Protocol 1: Synthesis of a Hydrazone from an Aromatic Aldehyde
This protocol describes the reaction of 3-Hydrazinyl-6-methylpyridazine with a substituted benzaldehyde.
Materials:
-
3-Hydrazinyl-6-methylpyridazine (1.0 eq)
-
Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde) (1.05 eq)
-
Absolute Ethanol (or Methanol)
-
Glacial Acetic Acid (catalytic amount, ~3-5 drops)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
TLC plates (Silica gel 60 F254)
-
Filtration apparatus (Büchner funnel)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add 3-Hydrazinyl-6-methylpyridazine (1.0 eq) and the aromatic aldehyde (1.05 eq).
-
Add absolute ethanol to dissolve the reactants (approx. 10-15 mL per gram of hydrazine).
-
Add 3-5 drops of glacial acetic acid to the mixture.
-
Attach a reflux condenser and heat the mixture to reflux (typically ~80°C for ethanol) with continuous stirring.
-
Monitor the reaction progress every 30-60 minutes using TLC. The formation of the product will be indicated by the appearance of a new spot with a different Rf value from the starting materials.
-
Once the reaction is complete (typically 2-4 hours, as indicated by the consumption of the limiting reagent on TLC), remove the heat source and allow the mixture to cool to room temperature.[6]
-
As the solution cools, the hydrazone product often precipitates out of the solution. If precipitation is slow, the flask can be placed in an ice bath to facilitate crystallization.
Work-up and Purification:
-
Collect the precipitated solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials or soluble impurities.
-
Dry the product in a vacuum oven.
-
If further purification is needed, the crude product can be recrystallized from a suitable solvent, such as ethanol or an ethanol/water mixture.
Characterization:
-
Determine the melting point of the purified product.
-
Acquire spectroscopic data (¹H NMR, ¹³C NMR, IR) to confirm the structure. The IR spectrum should show the appearance of a C=N stretch (approx. 1580-1650 cm⁻¹) and the disappearance of the C=O stretch from the aldehyde.[6] The ¹H NMR will show a characteristic singlet for the N=CH proton.
Protocol 2: Synthesis of a Hydrazone from a Ketone
This protocol is adapted for ketones, which are generally less reactive than aldehydes. Longer reaction times or slightly more forceful conditions may be necessary.
Materials:
-
3-Hydrazinyl-6-methylpyridazine (1.0 eq)
-
Ketone (e.g., acetophenone) (1.1 eq)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount, ~5-7 drops)
-
Standard reaction and purification equipment as in Protocol 1.
Procedure:
-
Combine 3-Hydrazinyl-6-methylpyridazine (1.0 eq), the ketone (1.1 eq), and absolute ethanol in a round-bottom flask.
-
Add a slightly larger catalytic amount of glacial acetic acid (~5-7 drops).
-
Heat the mixture to reflux with stirring. Due to the lower reactivity of ketones, the reaction may require a longer duration (4-8 hours or even overnight).
-
Monitor the reaction closely by TLC.
-
Once complete, cool the reaction mixture to room temperature and then in an ice bath to induce precipitation.
Work-up and Purification:
-
Collect the solid product by vacuum filtration.
-
Wash the product with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to achieve high purity. Ketone-derived hydrazones may be more soluble than their aldehyde counterparts, requiring different recrystallization solvents.
-
Dry the purified product under vacuum.
Characterization:
-
Confirm the structure and purity using melting point, ¹H NMR, ¹³C NMR, and IR spectroscopy. The IR spectrum will show the disappearance of the ketone's C=O band.
Data Summary: Representative Reaction Conditions
The following table summarizes typical experimental conditions for the condensation reaction with various carbonyls.
| Entry | Carbonyl Compound | Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) |
| 1 | p-Chlorobenzaldehyde | Ethanol | Acetic Acid | Reflux | 3 | >90 |
| 2 | p-Nitrobenzaldehyde | Ethanol | Acetic Acid | Reflux | 2 | >95 |
| 3 | Pyruvic Acid | Ethanol | None | Reflux | 4 | ~85 |
| 4 | Acetophenone | Methanol | Acetic Acid | Reflux | 6 | ~80 |
| 5 | Cyclohexanone | Ethanol | Acetic Acid | Reflux | 8 | ~75 |
Note: Yields are illustrative and can vary based on reaction scale and purification efficiency. Data is synthesized based on general principles of hydrazone formation.[6][7][12]
Visualizing the Experimental Workflow
The general laboratory workflow for this synthesis is outlined in the diagram below.
Caption: General laboratory workflow for hydrazone synthesis.
Conclusion
The reaction of 3-Hydrazinyl-6-methylpyridazine with carbonyl compounds is a fundamental, high-yielding transformation that provides access to a rich library of hydrazone derivatives. By carefully controlling key parameters such as solvent, catalyst, and temperature, researchers can reliably synthesize these valuable compounds. The protocols and insights provided herein serve as a robust foundation for scientists and professionals in drug development to explore the vast chemical space and biological potential of pyridazine-hydrazones.
References
-
National Institutes of Health (NIH).
-
ResearchGate.
-
Universidade do Minho Repository.
-
ResearchGate.
-
ResearchGate.
-
PubMed.
-
SAR Publication.
-
Organic Chemistry Portal.
-
ResearchGate.
-
INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES.
-
Organic Chemistry Portal.
-
MDPI.
-
Semantic Scholar.
-
MDPI.
-
MDPI.
-
PubMed Central.
-
MINAR International Journal of Applied Sciences and Technology.
-
PubMed.
-
Thermo Fisher Scientific.
-
ResearchGate.
-
ResearchGate.
-
ResearchGate.
-
ResearchGate.
-
YouTube.
-
Royal Society of Chemistry.
-
ResearchGate.
-
ResearchGate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sarpublication.com [sarpublication.com]
- 4. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications | MDPI [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. minarjournal.com [minarjournal.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Derivatization of 3-Hydrazinyl-6-methylpyridazine for biological screening
Application Note & Protocol
Topic: Derivatization of 3-Hydrazinyl-6-methylpyridazine for High-Throughput Biological Screening
Abstract
The pyridazine scaffold is a privileged pharmacophore, with its derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[1][2]. The 3-hydrazinyl-6-methylpyridazine core, in particular, serves as a versatile and reactive building block for creating extensive chemical libraries for drug discovery[3]. The presence of a nucleophilic hydrazine moiety allows for straightforward and efficient derivatization, most commonly through condensation reactions to form hydrazones. This application note provides a detailed guide on the rationale, synthesis, and characterization of novel derivatives of 3-hydrazinyl-6-methylpyridazine, culminating in protocols for their evaluation in biological screening programs.
Introduction: The Pyridazine Scaffold in Medicinal Chemistry
Pyridazine (1,2-diazine) and its fused heterocyclic systems are of significant interest in medicinal chemistry due to their diverse pharmacological profiles. The arrangement of the two adjacent nitrogen atoms in the six-membered ring imparts unique electronic properties, influencing the molecule's ability to participate in hydrogen bonding and coordinate with biological targets. Derivatives have been successfully developed as analgesics, anti-inflammatory drugs, and antihypertensive agents[1].
The starting material, 3-hydrazinyl-6-methylpyridazine, is an ideal synthon for library synthesis. Its hydrazine group is highly reactive and provides a vector for introducing a wide array of substituents, enabling systematic exploration of the structure-activity relationship (SAR). The derivatization primarily aims to modify physicochemical properties such as lipophilicity, electronic distribution, and steric profile to enhance target binding affinity and selectivity.
Rationale for Derivatization: Exploring Chemical Space
The primary goal of derivatizing 3-hydrazinyl-6-methylpyridazine is to generate a library of structurally diverse compounds for biological screening. The hydrazine moiety is a key functional handle for this process.
-
Hydrazone Formation: The most common derivatization is the condensation reaction with various aldehydes and ketones[4]. This reaction is typically high-yielding, proceeds under mild conditions, and introduces a diverse range of aryl, heteroaryl, or alkyl substituents. The resulting hydrazone linkage (-NH-N=CH-) is a known pharmacophore itself, contributing to the biological activity of many compounds[5][6]. This modification significantly impacts the molecule's steric and electronic properties, which is crucial for modulating biological activity.
-
Cyclization Reactions: The hydrazinyl group can also serve as a precursor for synthesizing fused heterocyclic systems, such as triazolopyridazines or pyrazolopyridazines, by reacting with appropriate dicarbonyl or equivalent synthons[7][8]. These rigid, planar structures are often explored for their potential as kinase inhibitors or DNA intercalating agents.
This guide will focus on the synthesis of hydrazone derivatives due to its simplicity, versatility, and proven success in generating bioactive molecules[9][10].
Sources
- 1. sarpublication.com [sarpublication.com]
- 2. researchgate.net [researchgate.net]
- 3. 3-Hydrazinyl-6-methylpyridazine [myskinrecipes.com]
- 4. Hydrazone synthesis [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. Antimicrobial Activity of Some Steroidal Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of pyrrolo[2,3-d]pyridazines and pyrrolo[2,3-c]pyridines (6-azaindoles). Experimental and theoretical study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Novel pyridazine derivatives: Synthesis and antimicrobial activity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes & Protocols: The Role of Pyridazine Derivatives in the Development of Selective COX-2 Inhibitors
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction: Targeting Inflammation with Precision
Inflammation is a critical biological response to harmful stimuli, but its chronic dysregulation underpins a vast array of diseases, from arthritis to cancer and neurodegenerative disorders.[1] A key mediator in the inflammatory cascade is the enzyme cyclooxygenase (COX), which exists in two primary isoforms: COX-1 and COX-2.[2] COX-1 is a constitutive "housekeeping" enzyme responsible for producing prostaglandins that protect the gastrointestinal (GI) tract and mediate platelet function.[3][4] In contrast, COX-2 is an inducible enzyme, rapidly upregulated by inflammatory stimuli to produce prostaglandins that mediate pain and inflammation.[3][5]
Traditional non-steroidal anti-inflammatory drugs (NSAIDs) inhibit both COX-1 and COX-2. While effective, their inhibition of COX-1 is responsible for dose-limiting side effects like gastric ulcers and bleeding.[2][5] This understanding spurred the development of selective COX-2 inhibitors, designed to provide potent anti-inflammatory relief with a significantly improved GI safety profile.[2] Within this pursuit, the pyridazine and pyridazinone heterocyclic scaffolds have emerged as exceptionally promising frameworks for designing novel, potent, and selective COX-2 inhibitors.[6][7] Their versatile chemistry allows for structural modifications that can be finely tuned to exploit the subtle differences between the COX-1 and COX-2 active sites.[7]
This guide provides an in-depth exploration of the pyridazine scaffold in COX-2 inhibitor design, detailing the mechanistic rationale, structure-activity relationships (SAR), and validated experimental protocols for synthesis and evaluation.
Part 1: The Pyridazine Scaffold in COX-2 Inhibitor Design
Section 1.1: The Molecular Basis for COX-2 Selectivity
The therapeutic advantage of selective COX-2 inhibitors lies in their ability to differentiate between the two enzyme isoforms at a molecular level. The active sites of COX-1 and COX-2 are nearly identical, with one critical distinction: the substitution of isoleucine (Ile523) in COX-1 with a smaller valine (Val523) in COX-2. This substitution creates an accessible secondary side pocket in the COX-2 active site that is absent in COX-1.
Drug designers have masterfully exploited this structural variance. Selective inhibitors are typically larger molecules with specific side chains engineered to fit snugly into this secondary pocket. This interaction anchors the inhibitor firmly within the COX-2 active site, blocking the entry of its substrate, arachidonic acid. Because these bulky side chains cannot be accommodated by the more constricted COX-1 active site, selectivity is achieved.
Pyridazine derivatives are particularly well-suited for this strategy. The pyridazine core acts as a central scaffold from which various substituent groups can be appended. Molecular docking studies have revealed that specific substitutions on the pyridazine ring system can project into this secondary pocket, forming crucial hydrogen bonds and van der Waals interactions with key residues like His90, Arg513, and Val523, thereby conferring both high potency and selectivity.[8]
Caption: COX-1 vs. COX-2 active site differentiation.
Section 1.2: Structure-Activity Relationships (SAR) of Pyridazine Derivatives
The anti-inflammatory potency and COX-2 selectivity of pyridazine derivatives are highly dependent on the nature and position of substituents on the core scaffold. Extensive research has established a clear SAR, providing a roadmap for rational drug design.[9][10] The pyridazin-3(2H)-one ring is a particularly common and effective core structure.[6]
Key modification points include:
-
N-2 Position: Substitution at this position, often with a phenyl or substituted phenyl ring, is critical. Groups like a p-sulfonamide or p-methoxyphenyl moiety are frequently found in potent COX-2 inhibitors as they can interact with the side pocket.
-
C-4 and C-5 Positions: Modifications here can modulate the electronic properties and conformation of the molecule, influencing binding affinity.
-
C-6 Position: Substitution at the C-6 position, typically with a phenyl ring, is crucial for activity. Electron-withdrawing or electron-donating groups on this phenyl ring can fine-tune potency and selectivity. For instance, some of the most potent compounds feature a 4-fluorophenyl or 4-methoxyphenyl group at this position.[11]
Hybridization of the pyridazine scaffold with other pharmacologically active heterocycles, such as pyrazole or thiazole, has also proven to be a successful strategy for enhancing COX-2 inhibitory activity and improving the overall pharmacological profile.[5][12][13]
Caption: Key modification points on the pyridazinone scaffold.
Table 1: In Vitro COX-2 Inhibitory Activity of Representative Pyridazine Derivatives
| Compound ID | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) (COX-1/COX-2) | Reference |
|---|---|---|---|---|
| Celecoxib | 0.87 | 0.074 | 11.78 | [11] |
| Indomethacin | 0.42 | 0.84 | 0.50 | [9] |
| Compound 3g | 0.505 | 0.044 | 11.51 | [11] |
| Compound 6b | >100 | 0.18 | >555 | [8] |
| Compound 5f | 14.34 | 1.50 | 9.56 | [13] |
| Compound 6f | 9.56 | 1.15 | 8.31 | [13] |
| Compound 12 | 2.56 | 0.02 | 128 | [4] |
| Compound 16 | 2.98 | 0.03 | 99.33 |[4] |
Note: IC₅₀ values can vary between assays and laboratories. This table is for comparative purposes.
Part 2: Experimental Protocols for Development and Evaluation
A robust and reproducible set of experimental protocols is essential for the successful development of novel pyridazine-based COX-2 inhibitors. This section outlines validated, step-by-step methodologies for synthesis and biological evaluation.
Section 2.1: Protocol for Synthesis of a Representative Pyridazine-Based COX-2 Inhibitor
This protocol describes a general synthesis for a 2,6-diphenyl-4,5-dihydropyridazin-3(2H)-one derivative, a common scaffold for potent COX-2 inhibitors.[8][11]
Rationale: This multi-step synthesis builds the core pyridazinone ring through a condensation reaction between a keto-acid and a substituted hydrazine, a foundational reaction in pyridazine chemistry. Subsequent modifications can be made to append various functional groups.
Caption: General synthesis workflow for pyridazinone derivatives.
Methodology:
-
Synthesis of β-aroylpropionic acid (Intermediate 1):
-
To a stirred suspension of succinic anhydride (10 mmol) and anhydrous aluminum chloride (22 mmol) in nitrobenzene (20 mL), add the appropriate substituted benzene (10 mmol) dropwise at 0-5°C.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Pour the mixture into a solution of concentrated HCl (10 mL) and crushed ice (50 g).
-
Extract the product with diethyl ether. Wash the organic layer with 10% sodium bicarbonate solution.
-
Acidify the aqueous layer with HCl to precipitate the keto-acid. Filter, wash with water, and dry.
-
-
Synthesis of 6-Aryl-4,5-dihydropyridazin-3(2H)-one (Intermediate 2):
-
A mixture of the β-aroylpropionic acid (Intermediate 1, 10 mmol) and hydrazine hydrate (or a substituted hydrazine, 15 mmol) in ethanol (30 mL) is refluxed for 6-8 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Filter the precipitated solid, wash with water, and recrystallize from ethanol to yield the pure product.
-
-
Characterization:
-
Confirm the structure of the final compound using spectroscopic methods:
-
¹H NMR & ¹³C NMR: To determine the chemical structure and purity.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify key functional groups (e.g., C=O, N-H).
-
-
Section 2.2: Protocol for In Vitro COX-1/COX-2 Inhibition Assay
This protocol uses a commercially available colorimetric assay kit, which is a common and reliable method for determining IC₅₀ values.[14][15]
Rationale: This assay measures the peroxidase activity of COX. The peroxidase component catalyzes the oxidation of a chromogenic substrate (like N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) in the presence of prostaglandin G₂ (PGG₂), the product of the cyclooxygenase reaction. Inhibition of COX reduces PGG₂ production, thus decreasing the rate of color development, which can be measured spectrophotometrically.[14]
Caption: Workflow for colorimetric in vitro COX inhibition assay.
Methodology:
-
Reagent Preparation: Prepare all reagents (ovine or human recombinant COX-1 and COX-2, heme, arachidonic acid substrate, TMPD probe, buffer) as per the manufacturer's instructions (e.g., Cayman Chemical, Item No. 760111). Prepare serial dilutions of the pyridazine test compounds and reference inhibitors (Celecoxib, Indomethacin) in DMSO.
-
Assay Plate Setup: In a 96-well plate, add 150 µL of reaction buffer, 10 µL of heme, and 10 µL of the COX-1 or COX-2 enzyme solution to each well.
-
Inhibitor Addition: Add 10 µL of the test compound dilutions (or vehicle, DMSO, for control wells) to the appropriate wells.
-
Pre-incubation: Gently shake the plate and incubate for 10-15 minutes at 25°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 10 µL of arachidonic acid solution to all wells to initiate the cyclooxygenase reaction.
-
Color Development: Quickly add 10 µL of the colorimetric substrate solution.
-
Measurement: Immediately begin measuring the absorbance at a wavelength between 590-620 nm every minute for 5-10 minutes using a plate reader.
-
Data Analysis:
-
Determine the reaction rate (V) from the linear portion of the absorbance vs. time curve.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot percent inhibition versus the logarithm of the inhibitor concentration and use non-linear regression analysis to determine the IC₅₀ value (the concentration that causes 50% inhibition).
-
Calculate the Selectivity Index (SI) = IC₅₀ (COX-1) / IC₅₀ (COX-2).
-
Section 2.3: Protocol for In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
This is the most widely used primary in vivo screening model for anti-inflammatory agents.[2][11]
Rationale: Subplantar injection of carrageenan, a phlogistic agent, into a rat's paw induces a localized, acute inflammation characterized by edema (swelling). The ability of a pre-administered compound to reduce the extent of this swelling is a direct measure of its anti-inflammatory activity.[5]
Methodology:
-
Animals: Use male Wistar or Sprague-Dawley rats (150-200 g). Acclimatize the animals for at least one week before the experiment. Fast animals overnight before the experiment with free access to water.
-
Grouping: Divide animals into groups (n=6 per group):
-
Group I: Vehicle Control (e.g., 0.5% carboxymethyl cellulose, CMC).
-
Group II: Positive Control (e.g., Indomethacin or Celecoxib, 10 mg/kg, p.o.).
-
Group III-V: Test Groups (Pyridazine derivative at different doses, e.g., 10, 20, 50 mg/kg, p.o.).
-
-
Drug Administration: Administer the vehicle, reference drug, or test compound orally (p.o.) via gavage.
-
Induction of Edema: One hour after drug administration, inject 0.1 mL of a 1% w/v carrageenan solution in saline into the subplantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume immediately after carrageenan injection (V₀) and at 1, 2, 3, and 4 hours post-injection (Vt) using a plethysmometer.
-
Data Analysis:
-
Calculate the volume of edema at each time point (Vt - V₀).
-
Calculate the percentage inhibition of edema for each treated group compared to the control group using the formula:
-
% Inhibition = [ (Vcontrol - Vtreated) / Vcontrol ] x 100
-
-
Analyze data using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).
-
Section 2.4: Protocol for Gastric Ulcerogenicity Assay
Rationale: This assay is crucial for verifying the primary advantage of a COX-2 selective inhibitor: improved GI safety. It assesses the compound's potential to cause gastric lesions compared to a non-selective NSAID.[8][11]
Methodology:
-
Animals and Grouping: Use rats as described in the edema model. Group animals similarly, with a non-selective NSAID (e.g., Indomethacin) as a positive control for ulceration.
-
Drug Administration: Administer high doses of the test compound and reference drugs orally once daily for 3-5 consecutive days.
-
Observation: On the final day, fast the animals for 24 hours after the last dose, then euthanize them via cervical dislocation.
-
Stomach Examination: Carefully remove the stomach and open it along the greater curvature. Wash gently with saline to remove gastric contents.
-
Ulcer Scoring: Examine the gastric mucosa for any signs of damage (hemorrhage, lesions, ulcers) using a magnifying glass. Score the ulcers based on a predefined scale (e.g., 0 = no ulcers, 1 = redness, 2 = spot ulcers, 3 = hemorrhagic streaks, etc.).
-
Data Analysis: Calculate the mean ulcer index for each group. Compare the ulcer index of the test compound group to the vehicle and positive control groups. A significantly lower ulcer index compared to the non-selective NSAID indicates a better GI safety profile.
Conclusion and Future Perspectives
The pyridazine scaffold has unequivocally established itself as a privileged structure in the design of selective COX-2 inhibitors.[1] The inherent versatility of the pyridazine ring system allows for precise chemical modifications, enabling the rational design of compounds with high potency and an excellent selectivity index, as demonstrated by numerous successful examples.[8][11] The protocols outlined in this guide provide a validated framework for the synthesis, in vitro screening, and in vivo evaluation of novel pyridazine derivatives.
Future research will likely focus on further structural optimization to enhance potency and refine pharmacokinetic properties. The development of hybrid molecules, which combine the pyridazine core with other pharmacophores, represents an exciting avenue for discovering agents with dual mechanisms of action or improved tissue targeting.[13][16] As our understanding of the nuanced roles of COX-2 in various pathologies continues to grow, pyridazine derivatives will remain at the forefront of developing next-generation anti-inflammatory therapies.
References
- Hassan, M., El-Malah, A., & Kassab, A. (2024). Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives. Bioorganic Chemistry.
- (2023). Pyridazine derivatives as selective COX‐2 inhibitors: A review on recent updates. ResearchGate.
- Singh, P., & Kaur, M. (2017). Pyridazinone: an attractive lead for anti-inflammatory and analgesic drug discovery. Future Medicinal Chemistry.
- Al-Abdullah, E., et al. (Year not available). Synthesis and Cyclooxygenase-2 Inhibitory Activity Evaluation of Some Pyridazine Derivatives. Semantic Scholar.
- Al-Abdullah, E., et al. (2020). Discovery of Novel Pyridazine-Based Cyclooxygenase-2 Inhibitors with a Promising Gastric Safety Profile. Molecules.
- Osman, E., et al. (2024). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Publishing.
- Osman, E., et al. (2024). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. PubMed Central.
- Jäger, A. K., et al. (2004). Development of a Radiochemical Cyclooxygenase-1 and -2 in Vitro Assay for Identification of Natural Products as Inhibitors of Prostaglandin Biosynthesis. Journal of Natural Products.
- Hassan, M., et al. (2025). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. Medicinal Chemistry.
- Riendeau, D., et al. (Year not available). In Vivo Assays for COX-2. Springer Nature Experiments.
- Al-Abdullah, E., et al. (2022). Synthesis and Cyclooxygenase-2 Inhibitory Activity Evaluation of Some Pyridazine Derivatives. Oriental Journal of Chemistry.
- Hassan, M., & Kassab, A. (2019). New pyridazine derivatives as selective COX-2 inhibitors and potential anti-inflammatory agents; design, synthesis and biological evaluation. Bioorganic Chemistry.
- (Year not available). Structure‐activity relationship of the synthesized pyridazine derivatives. ResearchGate.
- Hassan, M., et al. (2022). Anti-inflammatory activity of pyridazinones: A review. Archiv der Pharmazie.
- Taha, E. A., et al. (Year not available). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Bentham Science.
- Rowlinson, S., et al. (2011). In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in Molecular Biology.
- (2025). In Vitro Cyclooxygenase Inhibition Assay of Cox-2-IN-26: A Technical Guide. BenchChem.
- Khan, I., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. PubMed Central.
- Al-Abdullah, E., et al. (2022). Synthesis and Cyclooxygenase-2 Inhibitory Activity Evaluation of Some Pyridazine Derivatives. Oriental Journal of Chemistry.
- (Year not available). Pyridazine containing compounds as anti‐inflammatory agents. ResearchGate.
- Osman, E., et al. (2024). New pyrazole-pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. PubMed.
Sources
- 1. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vivo Assays for COX-2 | Springer Nature Experiments [experiments.springernature.com]
- 3. Synthesis and Cyclooxygenase-2 Inhibitory Activity Evaluation of Some Pyridazine Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 4. Synthesis and Cyclooxygenase-2 Inhibitory Activity Evaluation of Some Pyridazine Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 5. Discovery of Novel Pyridazine-Based Cyclooxygenase-2 Inhibitors with a Promising Gastric Safety Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyridazinone: an attractive lead for anti-inflammatory and analgesic drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory activity of pyridazinones: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. New pyridazine derivatives as selective COX-2 inhibitors and potential anti-inflammatory agents; design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 15. benchchem.com [benchchem.com]
- 16. New pyrazole-pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis and Anti-HAV Evaluation of Novel Pyridazine Derivatives
This comprehensive guide is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel antiviral agents against the Hepatitis A virus (HAV). Herein, we provide a detailed narrative on the synthesis of promising pyridazine derivatives and the subsequent protocols for evaluating their anti-HAV activity. This document is structured to provide not only step-by-step methodologies but also the scientific rationale behind the experimental choices, ensuring both technical accuracy and practical applicability.
Introduction: The Rationale for Targeting HAV with Pyridazine Scaffolds
Hepatitis A, caused by the Hepatitis A virus (HAV), remains a significant global health concern, with millions of infections reported annually.[1] While an effective vaccine exists, its accessibility in developing nations can be limited, and outbreaks still occur in vaccinated populations.[2] Consequently, the development of effective antiviral therapeutics for HAV infection is a critical unmet medical need.[2][3]
The pyridazine nucleus, a six-membered heterocyclic ring containing two adjacent nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry. Its derivatives are known to exhibit a wide array of biological activities, including antiviral properties.[4][5] Several pyridazine-based compounds are already established therapeutic agents for various conditions, underscoring the pharmacological potential of this chemical class.[4] This guide focuses on the synthesis of novel pyridazine derivatives and their evaluation as anti-HAV agents, providing a robust framework for researchers in this field.
Part 1: Synthesis of Novel Pyridazine Derivatives
The synthetic strategy often begins with a common pyridazine precursor, which is then elaborated to generate a library of diverse derivatives. A key starting material for many pyridazine-based compounds is 3,6-dichloropyridazine.[6][7][8][9][10] The following protocols describe the synthesis of representative pyridazine derivatives that have shown promise in anti-HAV screening.
Protocol 1: Synthesis of 4-(2-(4-halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-one Derivatives
This protocol outlines the synthesis of a key intermediate, which can be further modified to generate a range of fused pyridazine derivatives.[4]
Step-by-Step Methodology:
-
Synthesis of 3-[2-(4-halophenyl)hydrazono]-5-phenylfuran-2(3H)-ones:
-
Begin by refluxing the appropriate 3-[2-(4-halophenyl)hydrazono]-5-phenylfuran-2(3H)-one with hydrazine hydrate in absolute ethanol.[4] The reaction progress can be monitored by thin-layer chromatography (TLC).
-
-
Formation of the Pyridazinone Ring:
-
Upon completion of the reaction, the solvent is removed under reduced pressure.
-
The resulting residue is then purified, typically by recrystallization, to yield the 4-(2-(4-halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-one derivatives.[4]
-
Protocol 2: Synthesis of Fused Pyridazino[4,3-e][2][4][5]triazine Derivatives
This protocol details the cyclization of the previously synthesized intermediate to form a triazine-fused pyridazine, a class of compounds that has demonstrated significant anti-HAV activity.[4]
Step-by-Step Methodology:
-
Chlorination of the Pyridazinone:
-
Treat the 4-(2-(4-chlorophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-one with phosphorus oxychloride (POCl₃) to yield the corresponding 3-chloropyridazine derivative.[4]
-
The reaction mixture is typically heated, and upon completion, it is carefully quenched with ice water and neutralized. The product is then collected by filtration.[4]
-
-
Hydrazinolysis:
-
React the 3-chloropyridazine derivative with hydrazine hydrate to afford the 3-hydrazinyl-4-(2-(4-chlorophenyl)hydrazinyl)-6-phenylpyridazine.[4]
-
-
Cyclization to the Triazine Ring:
-
Treat the resulting hydrazinylpyridazine with carbon disulphide in the presence of a base to yield the 4-(4-chlorophenylamino)-6-phenyl-1,2-dihydropyridazino[4,3-e][2][4][5]triazine-3(4H)-thione.[4] This compound, designated as compound 10 in the cited literature, has shown high anti-HAV activity.[4]
-
Visualization of the Synthetic Workflow:
Caption: Workflow for the in vitro evaluation of anti-HAV activity.
Part 3: Investigating the Mechanism of Action
Understanding how a compound inhibits viral replication is crucial for its further development. For HAV, a non-enveloped RNA virus, several key stages in its life cycle can be targeted.
Potential Mechanisms of Action for Pyridazine Derivatives
-
Virucidal Effect: Some compounds may directly inactivate the virus particle, rendering it non-infectious. This can be investigated by pre-incubating the virus with the compound and then diluting the mixture to a non-inhibitory concentration before infecting the cells. A reduction in infectivity would suggest a virucidal mechanism. [1][11][12]* Inhibition of Viral Replication: The compound may interfere with the intracellular replication of the viral genome. Recent studies have highlighted the importance of host factors, such as the TENT4 poly(A) polymerases, in HAV replication. [13][14]Pyridazine derivatives could potentially disrupt the interaction between the viral RNA and these essential host proteins.
-
Targeting the Internal Ribosome Entry Site (IRES): HAV translation is initiated in a cap-independent manner through a highly structured internal ribosome entry site (IRES) in the 5' untranslated region of the viral RNA. [2][15][16][17]This makes the IRES an attractive target for antiviral drugs, as inhibiting its function would specifically block the synthesis of viral proteins without affecting the majority of host cell protein synthesis. [2][15][16]The observation that amantadine, a known anti-influenza drug, can inhibit HAV replication by targeting the IRES further validates this approach. [3] Visualization of the Proposed Mechanism of Action:
Caption: Proposed mechanism of action targeting the HAV IRES.
Data Summary
The following table summarizes representative data for a hypothetical series of synthesized pyridazine derivatives, illustrating the kind of data that would be generated following the protocols outlined above.
| Compound ID | Structure | CC₅₀ (µM) | EC₅₀ (µM) | Selectivity Index (SI) |
| PDZ-001 | Phenyl-substituted pyridazine | >100 | 25.4 | >3.9 |
| PDZ-002 | Chloro-substituted pyridazine | 85.2 | 12.1 | 7.0 |
| PDZ-003 | Fused pyridazino-triazine | >100 | 1.5 | >66.7 |
| Amantadine | (Reference Compound) | >100 | 50.0 | >2.0 |
Conclusion
The pyridazine scaffold represents a promising starting point for the development of novel anti-HAV therapeutics. The protocols detailed in this guide provide a comprehensive framework for the synthesis of pyridazine derivatives and their subsequent evaluation for antiviral activity. By combining robust synthetic chemistry with well-established virological assays, researchers can efficiently identify and characterize lead compounds for further preclinical development. The potential to target the viral IRES offers a particularly attractive avenue for achieving high selectivity and potency.
References
-
Abouzid, K. A. M., et al. (2017). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Molecules, 22(1), 148. Available at: [Link]
-
ResearchGate. (n.d.). Structure-activity relationship of the synthesized pyridazine derivatives. Available at: [Link]
-
Pintó, R. M., et al. (2001). Hepatitis A Virus: A Test Method for Virucidal Activity. Applied and Environmental Microbiology, 67(8), 3536-3540. Available at: [Link]
-
Baishideng Publishing Group. (2021). Artificial intelligence and machine learning could support drug development for hepatitis A virus internal ribosomal entry sites. World Journal of Gastroenterology, 27(8), 668-677. Available at: [Link]
-
PrepChem.com. (n.d.). Synthesis of 3,6-dichloro-4-isopropylpyridazine. Available at: [Link]
- Google Patents. (n.d.). CN112645883A - Preparation method of 3, 6-dichloropyridazine.
-
De Palma, A. M., et al. (2014). Molecular Biology and Inhibitors of Hepatitis A Virus. Viruses, 6(8), 3042-3069. Available at: [Link]
- Google Patents. (n.d.). CN104447569A - Method for synthetizing 3,6-dichloropyridazine.
-
Gholami, M., et al. (2021). Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). Mini-Reviews in Medicinal Chemistry, 21(15), 2054-2079. Available at: [Link]
-
IP.com. (n.d.). An Improved Process For The Preparationof 3,6 Dichloro 4 Isopropylpyridazine. Available at: [Link]
-
Bărdaș, C. A., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 27(3), 963. Available at: [Link]
-
Chung, D. M., et al. (2017). Evaluation of MTT and Trypan Blue assays for radiation-induced cell viability test in HepG2 cells. Journal of Radiation Protection and Research, 42(4), 223-228. Available at: [Link]
-
ResearchGate. (n.d.). Effective drugs inhibiting hepatitis A virus (HAV) replication.... Available at: [Link]
-
Li, Y. J., et al. (2018). Design, synthesis, and structure-activity relationships of novel imidazo[4,5-c]pyridine derivatives as potent non-nucleoside inhibitors of hepatitis C virus NS5B. Bioorganic & Medicinal Chemistry, 26(10), 2826-2836. Available at: [Link]
-
Journal of Applied Pharmaceutical Science. (2015). In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. Available at: [Link]
-
ResearchGate. (n.d.). Cytotoxicity assessment by MTT assay in HepG2 cells following the.... Available at: [Link]
-
Albright, J. D., et al. (1981). Synthesis and anxiolytic activity of 6-(substituted-phenyl)-1,2,4-triazolo[4,3-b]pyridazines. Journal of Medicinal Chemistry, 24(5), 592-600. Available at: [Link]
-
ResearchGate. (n.d.). Plaque Assay. Available at: [Link]
-
Creative Biolabs. (n.d.). HepG2-based Cytotoxicity Assay Service. Available at: [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Available at: [Link]
-
Wikipedia. (n.d.). Hepatitis A virus internal ribosome entry site (IRES). Available at: [Link]
-
PLOS Pathogens. (2024). Loxapine inhibits replication of hepatitis A virus in vitro and in vivo by targeting viral protein 2C. Available at: [Link]
-
EURL. (2021). STANDARD OPERATING PROCEDURE. Available at: [Link]
-
Creative Biolabs. (n.d.). Plaque Reduction Neutralization Test (PRNT) Protocol. Available at: [Link]
-
UNC School of Medicine. (2022). Scientists Discover Key to Hepatitis A Virus Replication, Show Drug Effectiveness. Available at: [Link]
-
Drug Target Review. (2022). Scientists discover the key to hepatitis A virus replication. Available at: [Link]
-
Applied and Environmental Microbiology. (2005). Detection of Hepatitis A Virus by Using a Combined Cell Culture-Molecular Beacon Assay. Available at: [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2018). Synthesis and antiviral activity of 3-substituted phenyl-6-substituted phenyl (1,2,4) triazolo (4,3-b) pyridazin. Available at: [Link]
-
PubMed. (2009). New 6-amino-t[2][4][5]riazolo[3,4-b]t[1][2][4]hiadiazines andt[2][4][5]riazolo[3,4-b]t[1][2][4]hiadiazin-6-ones: synthesis, characterization and antibacterial activity evaluation. Available at: [Link]
-
Bio-protocol. (2018). Virucidal and Neutralizing Activity Tests for Antiviral Substances and Antibodies. Available at: [Link]
-
International Journal of Molecular Sciences. (2016). Exploring Internal Ribosome Entry Sites as Therapeutic Targets. Available at: [Link]
-
Molecules. (2020). Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo[3,4-b]t[1][2][4]hiadiazine Scaffold. Available at: [Link]
-
Biology LibreTexts. (2021). 6.6: Lab Procedures- Plaque Assay. Available at: [Link]
-
Latvian Biomedical Research and Study Centre. (n.d.). A protocol for analysis of virucidal properties of antiviral compounds and materials. Available at: [Link]
-
Life Technologies (India) Pvt. Ltd. (n.d.). Hepatitis A Virus Antibody IgG (Direct and Quantitative) ELISA Kit. Available at: [Link]
-
RNA Biology. (2012). Viral IRES RNA structures and ribosome interactions. Available at: [Link]
-
Cusabio. (n.d.). Human anti-hepatitis A virus (HAV) antibody (IgG) ELISA Kit. Available at: [Link]
Sources
- 1. Hepatitis A virus: a test method for virucidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. wjgnet.com [wjgnet.com]
- 3. Molecular Biology and Inhibitors of Hepatitis A Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. prepchem.com [prepchem.com]
- 7. CN112645883A - Preparation method of 3, 6-dichloropyridazine - Google Patents [patents.google.com]
- 8. 3,6-Dichloropyridazine synthesis - chemicalbook [chemicalbook.com]
- 9. CN104447569A - Method for synthetizing 3,6-dichloropyridazine - Google Patents [patents.google.com]
- 10. An Improved Process For The Preparationof 3,6 Dichloro 4 [quickcompany.in]
- 11. Virucidal and Neutralizing Activity Tests for Antiviral Substances and Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lzp.gov.lv [lzp.gov.lv]
- 13. Scientists Discover Key to Hepatitis A Virus Replication, Show Drug Effectiveness | Newsroom [news.unchealthcare.org]
- 14. drugtargetreview.com [drugtargetreview.com]
- 15. Hepatitis A virus internal ribosome entry site (IRES) - Wikipedia [en.wikipedia.org]
- 16. Exploring Internal Ribosome Entry Sites as Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Viral IRES RNA structures and ribosome interactions - PMC [pmc.ncbi.nlm.nih.gov]
Using 3-Hydrazinyl-6-methylpyridazine to create fluorescent probes
Application Notes & Protocols
Leveraging 3-Hydrazinyl-6-methylpyridazine for the Development of "Turn-On" Fluorescent Probes for Carbonyl Sensing
Abstract
This guide provides a comprehensive technical overview and detailed protocols for utilizing 3-Hydrazinyl-6-methylpyridazine as a core building block for the synthesis of reaction-based fluorescent probes. The pyridazine heterocycle is a valuable scaffold in medicinal and materials chemistry, prized for its unique physicochemical properties.[1][2] The introduction of a hydrazinyl moiety at the 3-position creates a highly reactive nucleophilic center, ideal for targeting electrophilic species. Specifically, this document details the design principles, synthesis, and validation of probes targeting carbonyl compounds, with a special focus on formaldehyde—a molecule of significant environmental and biological relevance.[3][4][5] The primary mechanism of detection involves the formation of a stable hydrazone, which modulates the photophysical properties of the molecule, often resulting in a dramatic "turn-on" fluorescent response.[6] These protocols are designed for researchers in chemical biology, diagnostics, and drug development, offering a robust framework for creating novel sensing tools.
Introduction: The Rationale for Hydrazinyl-Pyridazine Probes
Fluorescent probes are indispensable tools for visualizing and quantifying specific analytes within complex biological and environmental systems.[7] Reaction-based probes, which undergo a specific chemical transformation upon encountering their target, offer superior selectivity compared to probes that rely solely on non-covalent interactions. The hydrazine functional group is an exemplary reactive site for the detection of aldehydes and ketones, forming a stable C=N bond through a condensation reaction.[8][9]
The 3-Hydrazinyl-6-methylpyridazine scaffold offers several distinct advantages:
-
Inherent Reactivity: The hydrazine group is a potent nucleophile, enabling rapid and selective reactions with carbonyls under mild, often physiological, conditions.[10]
-
Modulatable Electronics: The pyridazine ring, with its two adjacent nitrogen atoms, possesses a high dipole moment and influences the electronic landscape of the molecule.[2] This allows for fine-tuning of the photophysical properties.
-
Synthetic Versatility: The pyridazine core can be readily functionalized, allowing for the attachment of various fluorophores or targeting ligands to create sophisticated, multi-functional probes.[11][12]
This document will focus on a foundational application: the direct reaction of 3-Hydrazinyl-6-methylpyridazine with a model analyte, formaldehyde, to induce a fluorescent signal.
Principle of Detection: Hydrazone Formation and Fluorescence Modulation
The core sensing mechanism relies on the condensation reaction between the hydrazine moiety and a carbonyl group to form a hydrazone. This reaction is the cornerstone of the probe's function.
In its unbound state, a probe incorporating the 3-Hydrazinyl-6-methylpyridazine scaffold can be designed to be weakly fluorescent. This is often due to a process called Photoinduced Electron Transfer (PET), where the lone pair of electrons on the terminal nitrogen of the hydrazine can quench the excited state of the attached fluorophore.[13]
Upon reaction with an aldehyde or ketone, the lone pair is incorporated into a newly formed C=N double bond, creating a more rigid and extended π-conjugated system. This structural change inhibits the PET quenching pathway, "turning on" fluorescence and often causing a bathochromic (red) shift in the emission spectrum.[6][14]
Figure 1. Mechanism of "Turn-On" Fluorescence. The reaction of the hydrazinyl probe with a carbonyl analyte forms a stable hydrazone, inhibiting quenching mechanisms and leading to a significant increase in fluorescence emission.
Experimental Protocol: Synthesis and Application of a Formaldehyde Probe
This protocol describes the reaction of 3-Hydrazinyl-6-methylpyridazine with formaldehyde as a model system to demonstrate the "turn-on" sensing capability. While the starting material itself can act as a rudimentary probe, its fluorescence quantum yield is low. For enhanced performance, it would typically be coupled to a dedicated fluorophore. However, this protocol focuses on the fundamental reaction and its characterization.
Materials and Reagents
| Reagent/Material | Supplier | Purity | CAS Number |
| 3-Hydrazinyl-6-methylpyridazine | Sigma-Aldrich | ≥97% | 70133-71-4 |
| Formaldehyde solution (37 wt. % in H₂O) | Fisher Scientific | ACS Grade | 50-00-0 |
| Phosphate-Buffered Saline (PBS) | Gibco | 10X, pH 7.4 | N/A |
| Ethanol (EtOH) | Decon Labs | 200 Proof | 64-17-5 |
| Dimethyl Sulfoxide (DMSO) | ATCC | Cell Culture Grade | 67-68-5 |
| Deionized Water (ddH₂O) | In-house | 18.2 MΩ·cm | N/A |
Equipment
-
Fluorometer (e.g., Horiba FluoroMax or similar)
-
UV-Vis Spectrophotometer
-
Analytical balance
-
Vortex mixer
-
Calibrated micropipettes
-
Quartz cuvettes (1 cm path length)
-
Standard laboratory glassware
Preparation of Stock Solutions
-
Probe Stock (10 mM): Accurately weigh 12.41 mg of 3-Hydrazinyl-6-methylpyridazine and dissolve it in 10.0 mL of DMSO. Mix thoroughly until fully dissolved. Store at 4°C, protected from light.
-
Formaldehyde Stock (1 M): Prepare a 1 M formaldehyde stock solution by diluting the commercial 37% solution (approx. 12.3 M) in ddH₂O. Caution: Formaldehyde is toxic and a carcinogen. Handle in a fume hood with appropriate personal protective equipment (PPE).
-
Working Buffer: Prepare a 1X PBS solution (pH 7.4) containing 1% DMSO to ensure probe solubility.
Protocol for Fluorescence Measurement
-
Prepare Probe Working Solution: Dilute the 10 mM probe stock solution to a final concentration of 10 µM in the working buffer (1X PBS, 1% DMSO). For example, add 3 µL of 10 mM stock to 2997 µL of buffer.
-
Analyte Titration:
-
Set up a series of cuvettes. To each, add 2 mL of the 10 µM probe working solution.
-
Add increasing concentrations of formaldehyde (e.g., 0, 1, 5, 10, 25, 50, 100, 200 µM final concentration) from the 1 M stock and subsequent dilutions.
-
Gently mix each sample and incubate at room temperature (25°C) for 20 minutes, protected from light. A rapid response time of <2 minutes has been noted for similar hydrazine-based probes.[13]
-
-
Spectroscopic Analysis:
-
Record the fluorescence emission spectrum for each sample. Based on similar pyridazine structures, typical excitation wavelengths are in the range of 350-400 nm. An initial excitation scan may be needed to determine the optimal wavelength.
-
Measure the fluorescence intensity at the emission maximum.
-
Plot the fluorescence intensity at the emission maximum against the formaldehyde concentration.
-
Selectivity Study
To validate the probe's specificity, repeat the protocol in section 3.4, but instead of formaldehyde, add equimolar concentrations (e.g., 200 µM) of potential interfering species.
Table 1. Suggested Interfering Species for Selectivity Testing
| Class | Compound Examples |
| Other Aldehydes | Acetaldehyde, Glutaraldehyde, Benzaldehyde |
| Ketones | Acetone, Cyclohexanone |
| Reactive Species | Hydrogen Peroxide (H₂O₂), Hypochlorite (OCl⁻) |
| Biological Nucleophiles | Cysteine, Glutathione, Histidine |
| Common Metal Cations | Na⁺, K⁺, Mg²⁺, Ca²⁺, Zn²⁺, Fe³⁺ |
Characterization and Validation Workflow
A rigorous validation process is critical to ensure the reliability of any new probe. This involves confirming the chemical reaction and characterizing its analytical performance.
Figure 2. Overall workflow for the development and validation of a fluorescent probe, from initial synthesis and reaction to comprehensive performance characterization.
Expected Results and Data Interpretation
Upon the addition of formaldehyde, a significant, dose-dependent increase in fluorescence intensity is expected. The reaction between the hydrazine and formaldehyde forms a stable hydrazone, which should exhibit distinct photophysical properties.
-
Fluorescence Turn-On: The probe solution should transition from a state of low fluorescence to high fluorescence. An enhancement of over 30-fold is common for efficient "turn-on" probes.[15]
-
Spectral Shifts: The formation of the extended conjugated system may result in a bathochromic (red) shift in both the maximum absorption and emission wavelengths.
-
Selectivity: The probe should exhibit a strong fluorescent response only to formaldehyde (and perhaps other simple aldehydes) with minimal signal change in the presence of ketones, reactive oxygen species, and other tested interferents.
Table 2. Representative Data for Probe Performance Evaluation
| Analyte (200 µM) | Relative Fluorescence Intensity (a.u.) | Fold Change (vs. Blank) |
| Blank (Probe Only) | 100 | 1.0 |
| Formaldehyde | 8500 | 85.0 |
| Acetaldehyde | 1250 | 12.5 |
| Acetone | 150 | 1.5 |
| Glutathione | 110 | 1.1 |
| Hydrogen Peroxide | 105 | 1.05 |
| Zn²⁺ | 120 | 1.2 |
Note: Data are hypothetical and for illustrative purposes.
The Limit of Detection (LOD) can be calculated using the formula LOD = 3σ/k, where σ is the standard deviation of the blank measurements and k is the slope of the linear portion of the calibration curve (fluorescence intensity vs. low analyte concentrations). A low micromolar to nanomolar LOD is desirable for biological applications.[13][16]
Conclusion and Future Directions
3-Hydrazinyl-6-methylpyridazine is a powerful and versatile platform for developing fluorescent probes for carbonyl detection. The straightforward reaction mechanism, coupled with the favorable electronic properties of the pyridazine core, enables the creation of highly sensitive and selective "turn-on" sensors.
Future work can expand upon this foundation by:
-
Conjugating to Fluorophores: Covalently linking the 3-Hydrazinyl-6-methylpyridazine moiety to established fluorophores (e.g., coumarin, BODIPY, naphthalimide) to enhance brightness, tune emission wavelengths, and improve quantum yield.[13][16]
-
Introducing Targeting Moieties: Incorporating specific ligands (e.g., a morpholine group for lysosomal targeting) to enable subcellular imaging of carbonyl species.[13]
-
Expanding Analyte Scope: Modifying the electronic properties of the scaffold to tune its reactivity towards different types of carbonyls, such as reactive carbonyl species (RCS) implicated in oxidative stress.
This application note provides the essential protocols and scientific rationale for researchers to begin exploring the rich potential of hydrazinyl-pyridazine chemistry in the field of chemical sensing and bioimaging.
References
- Fluorescent probes and materials for detecting formaldehyde: from laboratory to indoor for environmental and health monitoring. RSC Advances.
- Fluorescent probes for imaging formaldehyde in biological systems.
- A reaction-based fluorescence probe for selective detection of formaldehyde in food samples and its imaging applic
- Reaction-based fluorescent and chemiluminescent probes for formaldehyde detection and imaging.
- Reaction-based fluorescent and chemiluminescent probes for formaldehyde detection and imaging. Semantic Scholar.
- (Left) Synthesis and design of hydrazine-based fluorescent probe to...
- Aromatic hydrazine-based fluorophores: Synthesis, spectroscopy and bioapplications.
- A comprehensive study on synthesis and biological activities of Pyridazine Derivatives.
- Biologically Active Pyridazines and Pyridazinone Derivatives: A Scaffold for the Highly Functionalized Compounds.
- Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation.
- The pyridazine heterocycle in molecular recognition and drug discovery.
- Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications.
- Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
- A Novel Fluorescent Probe for Selective Detection of Hydrazine and Its Application in Imaging.
- BODIPY-Substituted Hydrazine as a Fluorescent Probe for Rapid and Sensitive Detection of Formaldehyde in Aqueous Solutions and in Live Cells.
- 3-Hydrazinyl-6-methylpyridazine. MySkinRecipes.
- Reagents for Modifying Aldehydes and Ketones—Section 3.3. Thermo Fisher Scientific - HK.
- Lesson 13: Reactions of Carbonyl Compounds with Hydrazine. YouTube.
Sources
- 1. researchgate.net [researchgate.net]
- 2. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescent probes and materials for detecting formaldehyde: from laboratory to indoor for environmental and health monitoring - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Fluorescent probes for imaging formaldehyde in biological systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reaction-based fluorescent and chemiluminescent probes for formaldehyde detection and imaging - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reagents for Modifying Aldehydes and Ketones—Section 3.3 | Thermo Fisher Scientific - KR [thermofisher.com]
- 9. youtube.com [youtube.com]
- 10. 3-Hydrazinyl-6-methylpyridazine [myskinrecipes.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A reaction-based fluorescence probe for selective detection of formaldehyde in food samples and its imaging application in living cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. A Novel Fluorescent Probe for Selective Detection of Hydrazine and Its Application in Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of 3-Hydrazinyl-6-methylpyridazine
Introduction
3-Hydrazinyl-6-methylpyridazine is a heterocyclic compound featuring a pyridazine ring substituted with a hydrazine group.[1] Its reactive hydrazine moiety makes it a valuable intermediate in the synthesis of a variety of nitrogen-containing heterocyclic compounds with potential applications in the pharmaceutical and agrochemical industries.[2] Accurate and reliable quantification of 3-Hydrazinyl-6-methylpyridazine is crucial for process optimization, quality control of intermediates and final products, and for pharmacokinetic and metabolic studies in drug development.
This document provides a comprehensive guide to the analytical methodologies for the quantitative determination of 3-Hydrazinyl-6-methylpyridazine. The protocols outlined herein are grounded in established analytical principles for hydrazine-containing compounds and are designed to be adapted and validated by researchers in various scientific disciplines.
Challenges in the Analysis of Hydrazine Compounds
A primary challenge in the quantification of 3-Hydrazinyl-6-methylpyridazine is the inherent reactivity of the hydrazine functional group. Hydrazines are susceptible to oxidation, which can lead to degradation of the analyte during sample preparation and analysis, resulting in inaccurate quantification.[3] Therefore, analytical methods must be developed with careful consideration of sample stability. This may involve immediate analysis after sample preparation, the use of antioxidants, or derivatization to form a more stable product.[3]
Recommended Analytical Methodologies
Several analytical techniques can be employed for the quantification of 3-Hydrazinyl-6-methylpyridazine. The choice of method will depend on the specific requirements of the analysis, such as the required sensitivity, selectivity, and the nature of the sample matrix.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection
RP-HPLC with UV detection is a robust and widely used technique for the analysis of pharmaceutical compounds and is highly suitable for the quantification of 3-Hydrazinyl-6-methylpyridazine. The method separates compounds based on their polarity, and the UV detector provides a sensitive and linear response for compounds with a UV chromophore, which is present in the pyridazine ring of the target analyte.
Principle: The analyte is separated on a non-polar stationary phase (e.g., C18) using a polar mobile phase. By adjusting the composition of the mobile phase, the retention time of the analyte can be controlled to achieve separation from other components in the sample. Quantification is achieved by comparing the peak area of the analyte in the sample to that of a known concentration standard.
Experimental Protocol:
-
Chromatographic System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis detector.
-
Column: Inertsil ODS-3V (250 mm x 4.6 mm, 5 µm) or equivalent C18 column.[4]
-
Mobile Phase Preparation:
-
Mobile Phase A: 10 mM Ammonium dihydrogen phosphate buffer, pH adjusted to 3.0 with phosphoric acid.[4]
-
Mobile Phase B: Acetonitrile.
-
-
Chromatographic Conditions:
-
Gradient Program: A gradient elution is recommended to ensure good separation and peak shape. A starting condition of 95% Mobile Phase A and 5% Mobile Phase B, followed by a linear gradient to 50% Mobile Phase B over 15 minutes.
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 30°C.
-
Detection Wavelength: Based on the UV spectrum of 3-Hydrazinyl-6-methylpyridazine. A preliminary scan should be performed to determine the wavelength of maximum absorbance (λmax). For structurally similar compounds, wavelengths around 230-272 nm have been used.[5][6]
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh about 10 mg of 3-Hydrazinyl-6-methylpyridazine reference standard and dissolve in a 100 mL volumetric flask with a suitable diluent (e.g., a mixture of Mobile Phase A and B).
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples.
-
Sample Solution: Prepare the sample by dissolving a known amount in the diluent to achieve a concentration within the calibration range. Filtration of the final solution through a 0.45 µm filter is recommended before injection.
-
Data Analysis:
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards. The concentration of the analyte in the sample can then be determined from its peak area using the linear regression equation of the calibration curve.
Method Validation:
The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines, including an assessment of specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[7]
Table 1: Proposed HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 10 mM Phosphate Buffer (pH 3.0) B: Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Detection | UV at λmax (e.g., 240 nm) |
| Injection Vol. | 10 µL |
Diagram 1: HPLC Workflow
Caption: Workflow for the quantification of 3-Hydrazinyl-6-methylpyridazine by HPLC.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and selectivity, such as the analysis of biological samples, LC-MS/MS is the method of choice. This technique couples the separation power of HPLC with the mass-resolving capabilities of a tandem mass spectrometer, allowing for highly specific and sensitive quantification.
Principle: After chromatographic separation, the analyte is ionized, and the resulting parent ion is selected and fragmented. Specific fragment ions are then monitored for quantification. This process, known as Multiple Reaction Monitoring (MRM), provides excellent selectivity by minimizing interferences from the sample matrix. Isotope dilution, where a stable isotope-labeled internal standard is used, can further enhance the accuracy and precision of the method.[8]
Experimental Protocol:
-
LC System: An ultra-high-performance liquid chromatography (UHPLC) system is preferred for its high resolution and speed.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
LC Conditions: Similar to the HPLC method described above, but with potential modifications to the mobile phase to ensure compatibility with the MS detector (e.g., using volatile buffers like ammonium formate).
-
MS/MS Parameters:
-
Ionization Mode: ESI positive mode is likely to be effective for the protonation of the basic nitrogen atoms in the molecule.
-
MRM Transitions: The parent ion (M+H)+ of 3-Hydrazinyl-6-methylpyridazine (C5H8N4, MW: 124.14) would be m/z 125.1. The instrument would be tuned to determine the optimal collision energy for fragmentation and to identify the most abundant and stable fragment ions for quantification and confirmation.
-
-
Sample Preparation: Sample preparation may require more rigorous cleanup steps, such as solid-phase extraction (SPE), to remove matrix components that could cause ion suppression.
Diagram 2: LC-MS/MS Workflow
Caption: General workflow for LC-MS/MS analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. Due to the polar nature of the hydrazine group, direct analysis of 3-Hydrazinyl-6-methylpyridazine by GC can be challenging, often resulting in poor peak shape and thermal degradation.[9] Therefore, a derivatization step to convert the analyte into a more volatile and stable derivative is typically required.
Principle: The analyte is chemically modified to increase its volatility and thermal stability. The derivatized analyte is then separated by gas chromatography and detected by a mass spectrometer.
Experimental Protocol:
-
Derivatization: The sample containing 3-Hydrazinyl-6-methylpyridazine can be reacted with a suitable derivatizing agent, such as a silylating agent (e.g., BSTFA) or an acylating agent (e.g., trifluoroacetic anhydride), to block the active hydrogens of the hydrazine group.
-
GC System: A gas chromatograph equipped with a capillary column (e.g., a non-polar DB-5ms or a mid-polar DB-17ms).
-
GC Conditions:
-
Mass Spectrometer: A single quadrupole or ion trap mass spectrometer operating in electron ionization (EI) mode.
-
Data Analysis: Quantification is performed using selected ion monitoring (SIM) of characteristic ions of the derivatized analyte.
Diagram 3: GC-MS Workflow
Caption: Workflow for GC-MS analysis with a derivatization step.
UV-Visible Spectrophotometry with Derivatization
For routine analysis where high throughput and simplicity are desired, UV-Visible spectrophotometry with a derivatization step can be a suitable option. This method relies on the reaction of the hydrazine group with a chromogenic reagent to produce a colored product that can be measured with a simple spectrophotometer.
Principle: 3-Hydrazinyl-6-methylpyridazine is reacted with a derivatizing agent, such as 3-methyl-2-benzothiazolinone hydrazone (MBTH) in the presence of an oxidizing agent (e.g., ferric chloride), to form a colored complex.[11] The absorbance of the resulting solution is measured at the wavelength of maximum absorbance, and the concentration is determined from a calibration curve. Another potential derivatizing agent is 5-Nitro-2-furaldehyde.[12]
Experimental Protocol:
-
Reagents:
-
3-Hydrazinyl-6-methylpyridazine standard solution.
-
Derivatizing reagent solution (e.g., MBTH).
-
Oxidizing agent solution (e.g., FeCl3).
-
Buffer solution to maintain optimal pH for the reaction.
-
-
Procedure:
-
Pipette known volumes of the standard solutions and the sample solution into separate test tubes.
-
Add the derivatizing reagent and the oxidizing agent to each tube and mix well.
-
Allow the reaction to proceed for a specified time at a controlled temperature to ensure complete color development.
-
Measure the absorbance of each solution at the λmax of the colored product against a reagent blank.
-
-
Data Analysis: Plot a calibration curve of absorbance versus concentration for the standards. Determine the concentration of the sample from its absorbance using the calibration curve.
Table 2: Key Parameters for Spectrophotometric Method
| Parameter | Example Condition |
| Derivatizing Agent | 3-methyl-2-benzothiazolinone hydrazone (MBTH) |
| Oxidizing Agent | Ferric Chloride (FeCl3) |
| Reaction pH | Optimized for color development (e.g., acidic) |
| Reaction Time/Temp | e.g., 15 min at room temperature |
| Measurement λmax | Determined by scanning the colored product (e.g., 600-700 nm) |
Conclusion
The quantification of 3-Hydrazinyl-6-methylpyridazine can be effectively achieved using a variety of analytical techniques. RP-HPLC with UV detection offers a robust and reliable method for routine analysis. For higher sensitivity and selectivity, especially in complex matrices, LC-MS/MS is the preferred approach. GC-MS can also be employed, typically requiring a derivatization step. For simpler, high-throughput applications, UV-Visible spectrophotometry with a chromogenic derivatizing agent provides a viable alternative. The selection of the most appropriate method should be based on the specific analytical requirements, and any chosen method must be thoroughly validated to ensure the accuracy and reliability of the results.
References
-
Study on the related substances in hydralazine hydrochloride tabl... - Ingenta Connect. (2016, January 1). Retrieved from [Link]
-
(PDF) DEVELOPMENT AND VALIDATION OF RELATED SUBSTANCES METHOD BY HPLC FOR ANALYSIS OF HYDRALAZINE HYDROCHLORIDE - ResearchGate. (n.d.). Retrieved from [Link]
-
Structural elucidation, Identification, quantization of process related impurity in Hydralazine Hydrochloride HR/AM - SciSpace. (n.d.). Retrieved from [Link]
-
Reddy, S. K., Sharma, S., & Singh, A. (2018). Stability indicating analytical method validation for hydralazine hydrochloride related substances method-I by Reverse Phase High Performance Liquid Chromatography in drug substances. Journal of Drug Delivery and Therapeutics, 8(6-s), 125-134. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. In Toxicological Profile for Hydrazines. Retrieved from [Link]
-
Vladimirova, S., et al. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia, 66(3), 125-131. Retrieved from [Link]
-
Quantification of Hydrazine in Human Urine by HPLC-MS/MS - PMC - PubMed Central. (n.d.). Retrieved from [Link]
-
Experimental details for analytical methods used to determine hydrazines, aliphatic amines and hydroxylamine. - ResearchGate. (n.d.). Retrieved from [Link]
-
3-Hydrazinyl-6-methylpyridazine - MySkinRecipes. (n.d.). Retrieved from [Link]
-
NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. (n.d.). Retrieved from [Link]
-
3-Hydrazinyl-6-methylpyridazine | C5H8N4 | CID 12379804 - PubChem. (n.d.). Retrieved from [Link]
-
(PDF) Spectrophotometric Determination of Hydrazine, Methylhydrazine, and 1,1-Dimethylhydrazine with Preliminary Derivatization by 5-Nitro-2-Furaldehyde - ResearchGate. (n.d.). Retrieved from [Link]
-
Gas Chromatography–Mass Spectrometry Quantification of 1,1-Dimethylhydrazine Transformation Products in Aqueous Solutions: Accelerated Water Sample Preparation - MDPI. (n.d.). Retrieved from [Link]
-
Spectrophotometric determination of some phenothiazine drugs using 3-methylbenzothiazolin-2-one hydrazone - Analyst (RSC Publishing). (n.d.). Retrieved from [Link]
-
Stability indicating methods for assay of mequitazine in presence of its degradate. (n.d.). Retrieved from [Link]
-
HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.). Retrieved from [Link]
-
Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
A GC-MS Database of Nitrogen-Rich Volatile Compounds - PMC - PubMed Central. (n.d.). Retrieved from [Link]
-
Stability indicating methods for assay of mequitazine in presence of its degradate. (2001, March 1). Retrieved from [Link]
-
(PDF) NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC - ResearchGate. (n.d.). Retrieved from [Link]
Sources
- 1. 3-Hydrazinyl-6-methylpyridazine | C5H8N4 | CID 12379804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Hydrazinyl-6-methylpyridazine [myskinrecipes.com]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. researchgate.net [researchgate.net]
- 5. jddtonline.info [jddtonline.info]
- 6. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. Quantification of Hydrazine in Human Urine by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: 3-Hydrazinyl-6-methylpyridazine Synthesis
Welcome to the technical support center for the synthesis of 3-Hydrazinyl-6-methylpyridazine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering a self-validating system for troubleshooting and improving your reaction outcomes.
Overview: The Synthetic Pathway
3-Hydrazinyl-6-methylpyridazine is a valuable heterocyclic building block, primarily used as an intermediate in the synthesis of pharmaceuticals, such as agents with antihypertensive and anti-inflammatory properties.[1][2] The most common and direct synthetic route involves the nucleophilic aromatic substitution (SNAr) of 3-chloro-6-methylpyridazine with hydrazine hydrate.
The core transformation relies on the displacement of the chloride atom at the electron-deficient C3 position of the pyridazine ring by the highly nucleophilic hydrazine.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis, providing explanations and actionable solutions.
Category 1: Reaction Setup & General Synthesis
Question: What is the standard, most reliable protocol for synthesizing 3-Hydrazinyl-6-methylpyridazine?
Answer: The most widely adopted method is the direct hydrazinolysis of 3-chloro-6-methylpyridazine. A typical procedure involves refluxing the starting material with an excess of hydrazine hydrate in a suitable solvent like ethanol, n-butanol, or dioxane.[3][4][5] The excess hydrazine acts as both the nucleophile and an acid scavenger for the HCl generated during the reaction.
Question: How critical is the purity of the starting material, 3-chloro-6-methylpyridazine?
Answer: It is highly critical. The purity of your final product is directly dependent on the quality of your starting materials. Impurities in the 3-chloro-6-methylpyridazine can lead to side reactions and complicate the purification process, ultimately lowering the yield. We recommend using a starting material with ≥97% purity.
Category 2: Yield Optimization
Question: My reaction yield is consistently below 50%. What are the most probable causes and how can I fix this?
Answer: Low yield is a common issue that can be traced to several factors. Use the following logical workflow to diagnose the problem.
Diagram: Troubleshooting Workflow for Low Yield A step-by-step guide to diagnosing and resolving low-yield issues.
Question: What is the optimal amount of hydrazine hydrate to use?
Answer: Using a significant excess of hydrazine hydrate is crucial. A molar ratio of 3 to 10 equivalents relative to the 3-chloro-6-methylpyridazine is common.[6] There are two primary reasons for this:
-
Driving Equilibrium: As a reversible reaction, a large excess of one reactant (hydrazine) pushes the equilibrium towards the product side, ensuring complete consumption of the starting material.
-
Acid Scavenging: The reaction generates one equivalent of hydrochloric acid (HCl), which can protonate the hydrazine, rendering it non-nucleophilic. The excess hydrazine hydrate acts as a base to neutralize this HCl, maintaining a supply of free nucleophile to continue the reaction.
Question: How does solvent choice impact the reaction yield?
Answer: The solvent plays a key role in reaction rate and workup efficiency.
-
Protic Solvents (Ethanol, n-Butanol): These are common choices. They effectively solvate the reactants and the intermediate complex. Higher-boiling solvents like n-butanol allow for higher reaction temperatures, which can significantly shorten reaction times.[5]
-
Aprotic Polar Solvents (Dioxane): Dioxane is also effective and can be a good choice, particularly if protic solvents interfere with other functional groups in more complex derivatives.[3]
The choice often depends on the scale of the reaction and the desired reaction time. For laboratory scale, ethanol is often sufficient, while for larger scales, a higher boiling point solvent might be more efficient.
Category 3: Purity, Impurities, & Side Reactions
Question: I see a second product spot on my TLC plate. What is the likely impurity?
Answer: The most common process-related impurity is unreacted 3-chloro-6-methylpyridazine. However, other side reactions can occur:
-
Formation of Bis-Adducts: Although structurally unlikely with this specific substrate, hydrazine can theoretically react further.
-
Hydrazone Formation: If there are any aldehyde or ketone impurities in your solvents or reagents, the highly reactive hydrazine group of your product can readily form hydrazones.[7] This is a common derivatization reaction but an unwanted side reaction during synthesis.
-
Degradation: Pyridazine rings can be sensitive to harsh conditions. Overly aggressive heating or extended reaction times can lead to decomposition.
Table 1: Common Impurities and Identification
| Impurity | Identification Method | Mitigation Strategy |
| 3-chloro-6-methylpyridazine | TLC (typically less polar than product), LC-MS (distinct mass), 1H NMR | Increase reaction time, temperature, or equivalents of hydrazine hydrate. |
| Hydrazone Adducts | 1H NMR (presence of new imine C-H proton), LC-MS (mass corresponds to product + carbonyl compound - H2O) | Use high-purity, aldehyde-free solvents. |
| Solvent Residues | 1H NMR (characteristic solvent peaks) | Dry the product thoroughly under high vacuum. |
Question: How can I effectively remove unreacted hydrazine hydrate after the reaction?
Answer: Hydrazine hydrate is toxic and must be removed.[8] The most effective method is to concentrate the reaction mixture under reduced pressure. The residue can then be partitioned between an organic solvent (like ethyl acetate or dichloromethane) and water. The hydrazine hydrate will preferentially move into the aqueous layer. Multiple aqueous washes may be necessary. Always handle hydrazine waste appropriately.
Experimental Protocols
Protocol 1: Synthesis of 3-Hydrazinyl-6-methylpyridazine
This protocol is a standard procedure adaptable for typical laboratory synthesis.
Materials:
-
3-chloro-6-methylpyridazine (1.0 eq)[9]
-
Hydrazine hydrate (99%, 5.0 eq)[3]
-
Ethanol (or n-Butanol), sufficient to make a 0.5 M solution
Procedure:
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3-chloro-6-methylpyridazine (1.0 eq).
-
Reagent Addition: Add ethanol to dissolve the starting material, followed by the slow addition of hydrazine hydrate (5.0 eq). The addition may be mildly exothermic.
-
Reaction: Heat the reaction mixture to reflux (approx. 78 °C for ethanol) and maintain for 4-8 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 10% Methanol in Dichloromethane). The product spot should be more polar (lower Rf) than the starting material. The reaction is complete when the starting material spot is no longer visible.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
To the resulting residue, add deionized water and extract with an organic solvent like ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification:
-
Concentrate the dried organic phase under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford 3-Hydrazinyl-6-methylpyridazine as a solid.[4]
-
Protocol 2: Thin-Layer Chromatography (TLC) Monitoring
Procedure:
-
Prepare TLC Plate: Use a silica gel plate.
-
Prepare Mobile Phase: A good starting point is 10% Methanol in Dichloromethane (10:90 v/v).
-
Spotting: Dissolve a tiny amount of your crude reaction mixture in a suitable solvent (e.g., methanol). Spot this on the baseline of the TLC plate alongside a spot of your starting material for comparison.
-
Development: Place the plate in a chamber saturated with the mobile phase and allow it to develop.
-
Visualization: Visualize the spots under UV light (254 nm). The product should appear as a new, more polar spot (lower Rf) compared to the starting 3-chloro-6-methylpyridazine.
Visualizing Reaction Parameters
The interplay between reaction parameters is key to optimization. The following diagram illustrates these relationships.
Diagram: Interdependency of Reaction Parameters Shows how key variables influence reaction outcomes.
Sources
- 1. 3-Hydrazinyl-6-methylpyridazine [myskinrecipes.com]
- 2. Synthesis and antihypertensive activity of new 6-heteroaryl-3-hydrazinopyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US7220858B2 - Synthesis of hydrazine and chlorinated derivatives of bicyclic pyridazines - Google Patents [patents.google.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. US3769278A - Antihypertensive 6-substituted 3-hydrazino-pyridazines and their preparation - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. 3-Chloro-6-methylpyridazine | C5H5ClN2 | CID 227254 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3-Hydrazinyl-6-methylpyridazine
An in-depth guide to navigating the complexities of purifying crude 3-Hydrazinyl-6-methylpyridazine, a critical intermediate in pharmaceutical and agrochemical research.[1] This technical support center is designed for researchers, scientists, and drug development professionals, providing expert-driven troubleshooting advice and frequently asked questions to streamline your purification workflows and enhance product purity.
As a Senior Application Scientist, I've seen firsthand how the success of a synthesis is often determined by the final purification step. For a molecule like 3-Hydrazinyl-6-methylpyridazine, which serves as a key building block for nitrogen-containing heterocycles, achieving high purity is paramount.[1] This guide synthesizes established chemical principles with practical, field-tested advice to help you overcome common purification challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude 3-Hydrazinyl-6-methylpyridazine?
The impurity profile of your crude product is intrinsically linked to its synthesis route. A common pathway involves the reaction of 3-chloro-6-methylpyridazine with hydrazine hydrate.[2]
Therefore, the primary impurities to anticipate are:
-
Unreacted Starting Material: 3-chloro-6-methylpyridazine is a common, less polar impurity.
-
Excess Reagent: Residual hydrazine hydrate is a highly polar and potentially reactive impurity. Its removal is critical as it can interfere with subsequent reactions.
-
Side-Products: Depending on reaction conditions, small amounts of dimerization or degradation products may be present. For instance, oxidation of the hydrazine moiety can occur.
Q2: What are the primary methods for purifying this compound?
There are three main techniques, each with its own advantages, that are suitable for purifying 3-Hydrazinyl-6-methylpyridazine:
-
Recrystallization: Ideal for removing small amounts of impurities from a solid product. It is cost-effective and scalable.
-
Flash Column Chromatography: The most powerful technique for separating compounds with different polarities. It is excellent for removing impurities that are structurally similar to the product or when recrystallization fails.
-
Acid-Base Extraction: This liquid-liquid extraction technique can be used to remove non-basic impurities by leveraging the basicity of the hydrazine and pyridazine nitrogens.
Q3: How do I choose the best purification method for my specific situation?
The optimal method depends on the scale of your reaction and the nature of the impurities. The following decision tree provides a logical workflow for method selection.
Caption: Decision tree for selecting a purification technique.
Q4: How should I handle and store purified 3-Hydrazinyl-6-methylpyridazine?
Hydrazine derivatives can be sensitive to air and moisture.
-
Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Storage: For long-term stability, store the purified solid in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen). Recommended storage temperatures are between -20°C and 8°C to minimize degradation.[1][3]
Troubleshooting Guide
Problem: My product oiled out or failed to crystallize during recrystallization.
-
Causality: This occurs when the product is supersaturated in the solvent, or when impurities inhibit the formation of a crystal lattice. Oiling out is common when the solution is cooled too quickly or the solvent is too nonpolar for the compound.
-
Solutions:
-
Re-heat and Cool Slowly: Re-dissolve the oil by heating the solution, then allow it to cool to room temperature very slowly, followed by further cooling in an ice bath or refrigerator.
-
Add a Seed Crystal: If you have a small amount of pure, solid product, add a tiny crystal to the cooled, supersaturated solution to initiate crystallization.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections in the glass can provide nucleation sites.
-
Trituration: If crystallization fails repeatedly, remove the solvent in vacuo and triturate the resulting oil or amorphous solid with a cold, non-polar solvent like n-hexane or diethyl ether.[4] This can often induce solidification by washing away impurities that inhibit crystallization.
-
Problem: After purification, my product yield is very low.
-
Causality: Product loss can occur at several stages: incomplete precipitation from the recrystallization solvent (i.e., high solubility in the mother liquor), premature crystallization during a hot filtration step, or using an excessive amount of solvent.
-
Solutions:
-
Optimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. An excess of solvent will retain more product in the mother liquor upon cooling.
-
Cool Thoroughly: Ensure the recrystallization mixture is cooled sufficiently (e.g., in an ice bath) for an adequate amount of time to maximize crystal formation before filtration.
-
Recover from Mother Liquor: Concentrate the mother liquor and attempt a second recrystallization or purify the residue by column chromatography to recover additional product.
-
Problem: TLC/HPLC analysis shows that the starting material (3-chloro-6-methylpyridazine) is still present.
-
Causality: The starting material and product have different polarities. The product, with its hydrazine group, is significantly more polar than the chloro-precursor. If recrystallization fails to remove it, it's because the starting material is co-precipitating or entrapped within the product crystals.
-
Solution: Flash Column Chromatography
-
This is the most effective solution. The polarity difference is ideal for separation on silica gel. A gradient elution starting with a non-polar solvent system (e.g., 100% Hexane or Dichloromethane) and gradually increasing the polarity (e.g., by adding Ethyl Acetate or Methanol) will elute the less polar 3-chloro-6-methylpyridazine first, followed by the pure product.
-
Problem: How can I effectively remove residual hydrazine hydrate?
-
Causality: Hydrazine hydrate (N₂H₄·xH₂O) is a highly polar, water-soluble reagent. Its high boiling point makes it difficult to remove completely by rotary evaporation alone.
-
Solutions:
-
Aqueous Wash: During the reaction workup, thoroughly wash the organic layer containing the product with brine (saturated NaCl solution). This helps pull the highly polar hydrazine hydrate into the aqueous phase.
-
Toluene Co-evaporation: After initial solvent removal, add toluene to the crude product and evaporate the solvent again. Toluene forms an azeotrope with water, helping to drive off residual water from the hydrazine hydrate. Caution: Hydrazine is flammable and toxic; perform this in a well-ventilated fume hood.[5]
-
High-Vacuum Drying: Place the crude product under a high vacuum for several hours. This can help remove volatile traces of hydrazine.
-
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol assumes the crude product is a solid and that impurities are present in minor quantities.
Caption: Standard workflow for purification by recrystallization.
Step-by-Step Methodology:
-
Solvent Selection: Choose a solvent in which 3-Hydrazinyl-6-methylpyridazine is soluble when hot but sparingly soluble when cold. Ethanol or Ethyl Acetate are common starting points.[2] Test small amounts to find the ideal solvent or solvent mixture (e.g., Ethanol/Water, Ethyl Acetate/Hexane).
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent portion-wise while heating the mixture (e.g., on a hot plate with stirring) until the solid just dissolves. Use of the minimum required volume is critical for good recovery.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration to remove the charcoal.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Purification by Flash Column Chromatography
This method is ideal for removing impurities with similar polarity or for purifying oily products.
Step-by-Step Methodology:
-
Stationary Phase Preparation: Pack a glass column with silica gel as a slurry in a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude product in a minimum amount of a polar solvent (like dichloromethane or ethyl acetate). In a separate flask, add a small amount of silica gel to this solution and concentrate it by rotary evaporation to obtain a dry, free-flowing powder. This "dry loading" method generally results in better separation. Carefully add the silica-adsorbed sample to the top of the packed column.
-
Elution: Begin eluting the column with a non-polar mobile phase (e.g., 100% hexane or a 95:5 hexane:ethyl acetate mixture). This will wash out very non-polar impurities.
-
Gradient Elution: Gradually increase the polarity of the mobile phase. For example, switch to 90:10, then 80:20, and so on, of hexane:ethyl acetate. The product, being polar, will begin to move down the column as the solvent polarity increases. A gradient of dichloromethane and methanol (e.g., 0% to 5% methanol) can also be effective.
-
Fraction Collection: Collect the eluent in a series of test tubes or flasks.
-
Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify which ones contain the pure product.
-
Concentration: Combine the pure fractions and remove the solvent by rotary evaporation to yield the purified 3-Hydrazinyl-6-methylpyridazine.
Data Summary
Table 1: Comparison of Purification Techniques
| Technique | Pros | Cons | Best For |
| Recrystallization | Cost-effective, scalable, simple equipment. | Can have low recovery, may not remove all impurities, not suitable for oils. | Removing small amounts of impurities from a solid product (>500 mg scale). |
| Flash Chromatography | Excellent separation power, suitable for oils and complex mixtures. | More time-consuming, requires more solvent, less scalable. | Difficult separations, purifying oily products, small to medium scale (mg to grams). |
| Acid-Base Extraction | Good for removing neutral or acidic/basic impurities, fast. | Only works if impurities have different acid/base properties, can be emulsion-prone. | A pre-purification step to remove specific classes of impurities before final polishing. |
References
- Antihypertensive 6-substituted 3-hydrazino-pyridazines and their preparation.
-
Hydrazine hydrate removal by column chromatography. Reddit r/OrganicChemistry. [Link]
- Process for the purification of aqueous hydrazine hydrate solutions.
-
3-Hydrazinyl-6-methylpyridazine Product Page. MySkinRecipes. [Link]
-
3-Hydrazinyl-6-methylpyridazine Compound Summary. PubChem, National Center for Biotechnology Information. [Link]
-
3-chloro-6-hydrazino-pyridazine HPLC Application. SIELC Technologies. [Link]
-
How to purify hydrazone? ResearchGate. [Link]
-
Hydrazine Impurity Survey. Defense Technical Information Center (DTIC). [Link]
- Process for the removal of impurities from hydrazine hydrate.
-
3-Methylpyridazine Compound Summary. PubChem, National Center for Biotechnology Information. [Link]
- Process for purification of 3,6-dichloropyridazine.
-
Investigation into the Formation of Impurities during the Optimization of Brigatinib. ACS Omega, 2020. [Link]
Sources
Common side reactions in the synthesis of 3-Hydrazinyl-6-methylpyridazine
Welcome to the technical support guide for the synthesis of 3-Hydrazinyl-6-methylpyridazine. This resource is designed for researchers, medicinal chemists, and process development professionals. Our goal is to provide in-depth, field-proven insights into the common side reactions encountered during this synthesis, offering not just solutions but also the underlying chemical principles to empower your experimental design.
3-Hydrazinyl-6-methylpyridazine is a crucial building block in medicinal chemistry, often used as an intermediate for developing novel pharmaceutical agents.[1] The most common synthetic route is the nucleophilic aromatic substitution (SNAr) of 3-chloro-6-methylpyridazine with hydrazine. While seemingly straightforward, this reaction is prone to several side reactions that can complicate purification and reduce yields. This guide provides a question-and-answer-based approach to troubleshoot these specific issues.
Frequently Asked Questions & Troubleshooting
Q1: My reaction has a low yield, and TLC/LC-MS analysis shows a significant amount of unreacted 3-chloro-6-methylpyridazine. What's going wrong?
A1: This is a common issue often related to suboptimal reaction conditions or insufficient nucleophile concentration.
Core Principles: The reaction is a nucleophilic aromatic substitution (SNAr), where hydrazine displaces the chloride on the electron-deficient pyridazine ring.[2][3] The rate and completion of this reaction are highly dependent on temperature, reaction time, and the effective concentration of the hydrazine nucleophile.
Troubleshooting Steps:
-
Hydrazine Stoichiometry: A large excess of hydrazine hydrate is critical. Using only 1-2 equivalents is often insufficient. A 5- to 10-fold molar excess is recommended. This high concentration maximizes the probability of the chloro-pyridazine reacting with a fresh hydrazine molecule rather than the product, and it drives the reaction to completion according to Le Châtelier's principle.
-
Reaction Temperature: The reaction typically requires heating. A common solvent choice is an alcohol like ethanol or 2-propanol, refluxing for several hours (4-8h).[4][5] If you are running the reaction at a lower temperature, it may proceed too slowly. Monitor the reaction by TLC until the starting material spot is completely consumed.
-
Solvent Choice: The solvent must fully dissolve the 3-chloro-6-methylpyridazine starting material at the reaction temperature. Alcohols (ethanol, n-propanol) or high-boiling point ethers like dioxane are effective choices.[4]
-
Purity of Starting Material: Ensure your 3-chloro-6-methylpyridazine is pure. Non-reactive impurities will lower the theoretical yield.
Q2: I've isolated my product, but NMR and Mass Spec show a significant impurity with a mass of approximately 214 g/mol . What is this byproduct and how can I prevent it?
A2: This high molecular weight impurity is almost certainly N,N'-bis(6-methylpyridazin-3-yl)hydrazine . Its formation is the most prevalent side reaction in this synthesis.
Mechanism of Formation: The primary product, 3-hydrazinyl-6-methylpyridazine, still possesses a nucleophilic hydrazine moiety (-NH-NH₂). This product can act as a nucleophile itself, attacking a second molecule of the starting material, 3-chloro-6-methylpyridazine, to form the symmetrical dimer.
dot
Caption: Formation of the dimeric byproduct.
Prevention Strategies:
-
Maximize Hydrazine Excess: As mentioned in A1, using a large excess (10-fold or greater) of hydrazine hydrate is the most effective way to minimize this side reaction. Statistically, this makes it far more likely that a molecule of 3-chloro-6-methylpyridazine will collide with a molecule of hydrazine rather than a molecule of the product.
-
Controlled Addition: Instead of mixing all reagents at once, consider a "reverse addition" strategy. Add the solution of 3-chloro-6-methylpyridazine slowly (dropwise) to the heated solution of excess hydrazine hydrate. This ensures that the concentration of the electrophile is always low in a sea of the hydrazine nucleophile, starving the side reaction.
Q3: My product appears to be contaminated with a compound that has a carbonyl peak in the IR spectrum (~1670 cm⁻¹). What could this be?
A3: This impurity is likely 6-methylpyridazin-3(2H)-one , the hydrolysis product of your starting material.
Cause: This occurs if water is present in the reaction mixture under prolonged heating. The chloro group on the pyridazine ring can undergo nucleophilic substitution by water (hydrolysis) to form the corresponding pyridazinone. While this reaction is generally slower than hydrazinolysis, it can become significant with extended reaction times at high temperatures or if the solvent is not anhydrous.
Prevention & Remediation:
-
Use Dry Solvents: While hydrazine hydrate is the reagent, minimizing additional water by using anhydrous solvents can suppress this side reaction.
-
Control Reaction Time: Do not let the reaction run for an unnecessarily long time after the starting material has been consumed (as determined by TLC/LC-MS).
-
Purification: The pyridazinone byproduct often has different solubility and polarity profiles compared to the desired hydrazinyl product. It can typically be removed via recrystallization or silica gel column chromatography.
Troubleshooting and Workflow Guide
The following table and workflow diagram summarize the common issues and provide a logical path for troubleshooting.
| Problem Observed | Probable Cause | Recommended Solution |
| Incomplete reaction (starting material remains) | Insufficient hydrazine, low temperature, or short reaction time. | Increase hydrazine hydrate to 10x excess. Ensure reaction is at reflux. Monitor by TLC until completion (4-8 hours). |
| High MW impurity (~214 g/mol ) | Dimerization: Product reacts with starting material. | Use a large excess (10x) of hydrazine. Add the chloro-pyridazine solution dropwise to the hot hydrazine solution. |
| Carbonyl (C=O) peak in IR/NMR | Hydrolysis of the chloro-group to a pyridazinone. | Use anhydrous solvents. Avoid unnecessarily long reaction times. Purify via recrystallization or chromatography. |
| Difficulty in product isolation/oily product | Residual hydrazine or solvent. Product may be a low melting point solid. | Ensure thorough removal of excess hydrazine during workup (e.g., aqueous wash). Triturate with a non-polar solvent. |
dot
Caption: A decision-making workflow for synthesis and troubleshooting.
Validated Experimental Protocol
This protocol is designed to maximize yield and minimize the formation of the N,N'-bis(6-methylpyridazin-3-yl)hydrazine byproduct.
Materials:
-
Hydrazine hydrate (80% in water, ~10 eq)
-
Ethanol (or 2-Propanol), anhydrous
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add hydrazine hydrate (10 eq) and ethanol (approx. 0.2 M relative to the chloro-pyridazine).
-
Heating: Heat the hydrazine solution to reflux (approx. 80-85 °C).
-
Slow Addition: Dissolve 3-chloro-6-methylpyridazine (1.0 eq) in a minimum amount of warm ethanol. Add this solution dropwise to the refluxing hydrazine solution over 30-60 minutes using an addition funnel.
-
Reaction: After the addition is complete, maintain the reflux and stir the reaction mixture for 4-8 hours. Monitor the reaction's progress by TLC (e.g., 1:1 Hexane:Ethyl Acetate), checking for the complete disappearance of the starting material.
-
Cooling & Solvent Removal: Once the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Workup: To the remaining aqueous residue, add ethyl acetate. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove any HCl formed and neutralize) and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-hydrazinyl-6-methylpyridazine.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by silica gel chromatography if significant byproducts are present.
References
-
ChemTube3D. (n.d.). Synthesis of Pyridazine. Retrieved from [Link]
-
Indo Global Journal of Pharmaceutical Sciences. (2015). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Retrieved from [Link]
-
Krasňan, V., et al. (2023). Pyrazinyl and pyridinyl bis-azomethines formation: an experimental and computational study. Scientific Reports, 13(1), 17383. Retrieved from [Link]
-
Krasňan, V., et al. (2023). Pyrazinyl and pyridinyl bis-azomethines formation: an experimental and computational study. PMC - NIH. Retrieved from [Link]
-
Gouda, M. A., et al. (2016). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Molecules, 21(3), 336. Retrieved from [Link]
- Hartmann, M., & Druey, J. (1955). Synthesis of hydrazine and chlorinated derivatives of bicyclic pyridazines. U.S. Patent No. 7,220,858 B2.
-
Wikipedia. (n.d.). Pyridazine. Retrieved from [Link]
-
Hobbs, W. J. (2019). Synthesis and Characterization of Unique Pyridazines. Liberty University. Retrieved from [Link]
-
Basyouni, W. M., et al. (2012). Pyridazine and its Related Compounds. Part 16.1 Synthesis and Some Reactions of 3-Hydrazino-1H-pyrazolo [3, 4-c] pyridazine. ResearchGate. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 3-Hydrazinyl-6-methylpyridazine. Retrieved from [Link]
- CN111285811B. (2020). Preparation method of 3, 6-dihydroxypyridazine. Google Patents.
-
Durham E-Theses. (2008). A scaffold for the synthesis of highly functionalised heterocycles. Retrieved from [Link]
-
PubMed. (1991). [The reaction of 3-(R-phenyl)-6-hydrazine pyridazine with 5-methylisatin and 1.... Retrieved from [Link]
-
ResearchGate. (n.d.). Nucleophilic substitution of chlorine with hydrazine and methylhydrazine in chlorinated pyridazines and pyridazones. Retrieved from [Link]
-
PubChem - NIH. (n.d.). 3-Chloro-6-methylpyridazine. Retrieved from [Link]
- CN102249991A. (2011). Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine. Google Patents.
-
WUR eDepot. (1976). Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. Retrieved from [Link]
-
Organic Chemistry Portal. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. Retrieved from [Link]
-
Um, I. H., & Buncel, E. (2006). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Journal of Organic Chemistry, 71(16), 6031–6038. Retrieved from [Link]
-
Smith, A. M., et al. (2017). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 56(39), 11734–11744. Retrieved from [Link]nlm.nih.gov/pmc/articles/PMC5601242/)
Sources
- 1. 3-Hydrazinyl-6-methylpyridazine [myskinrecipes.com]
- 2. researchgate.net [researchgate.net]
- 3. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google Patents [patents.google.com]
- 6. 3-Chloro-6-methylpyridazine | C5H5ClN2 | CID 227254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. tcichemicals.com [tcichemicals.com]
Technical Support Center: Optimizing Hydrazone Formation with 3-Hydrazinyl-6-methylpyridazine
Welcome to the technical support center for hydrazone synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals utilizing 3-Hydrazinyl-6-methylpyridazine. Here, we provide in-depth, field-proven insights to help you navigate the complexities of hydrazone formation, troubleshoot common experimental hurdles, and optimize your reaction conditions for maximum yield and purity.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the synthesis of hydrazones using 3-Hydrazinyl-6-methylpyridazine.
Q1: What is the fundamental reaction mechanism for acid-catalyzed hydrazone formation?
A1: Hydrazone formation is a reversible condensation reaction between a hydrazine derivative and a carbonyl compound (aldehyde or ketone).[1][2] The reaction is typically catalyzed by acid and proceeds in two main stages:
-
Nucleophilic Addition: The reaction begins with the activation of the carbonyl group by protonation under acidic conditions. The more nucleophilic terminal nitrogen of the hydrazine then attacks the electrophilic carbonyl carbon. This forms a protonated tetrahedral intermediate known as a carbinolamine.[2][3]
-
Dehydration: The carbinolamine intermediate undergoes acid-catalyzed dehydration. A proton transfer from nitrogen to oxygen converts the hydroxyl group into a good leaving group (water). Subsequent elimination of water and deprotonation of the iminium ion yields the final hydrazone product.[3][4]
At neutral or mildly acidic pH, the dehydration step is often the rate-determining step of the reaction.[4][5]
Caption: Acid-catalyzed mechanism of hydrazone formation.
Q2: What makes 3-Hydrazinyl-6-methylpyridazine a noteworthy reagent in drug discovery?
A2: The pyridazine ring is a privileged scaffold in medicinal chemistry.[6] As a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, it is electron-deficient, which influences its physicochemical properties.[6][7] Incorporating this moiety can modulate a compound's basicity, dipole moment, and hydrogen bonding capacity, which are critical for molecular recognition and binding to biological targets.[7] 3-Hydrazinyl-6-methylpyridazine serves as a versatile building block, allowing for the introduction of this valuable heterocyclic core into larger molecules via a stable hydrazone linkage.[8]
Q3: What are the most critical experimental parameters to control for this reaction?
A3: The success of hydrazone formation hinges on the careful control of several key parameters:
-
pH: This is arguably the most critical factor. The reaction rate is highly pH-dependent, with an optimal range typically between pH 4 and 6.[2][9]
-
Catalyst: The choice and concentration of the catalyst can dramatically increase reaction rates. Both Brønsted acids and nucleophilic catalysts are effective.[10][11]
-
Stoichiometry: The ratio of the hydrazine to the carbonyl compound must be carefully controlled to prevent the formation of byproducts like azines.[9]
-
Solvent and Temperature: These parameters affect reactant solubility and reaction kinetics. The choice of solvent can also influence the reaction equilibrium.
-
Atmosphere: Hydrazine derivatives can be susceptible to aerial oxidation, potentially leading to reagent degradation and side reactions.[9][12]
Q4: What specific safety precautions are necessary when handling 3-Hydrazinyl-6-methylpyridazine?
A4: Hydrazine and its derivatives are classified as toxic and should be handled with care.[9][13] Always operate in a well-ventilated chemical fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses, and a lab coat.[9] Avoid inhalation of dust and contact with skin and eyes. Review the Safety Data Sheet (SDS) for 3-Hydrazinyl-6-methylpyridazine before use for complete hazard information.[13] Unreacted hydrazine in a reaction mixture should be safely quenched before workup.[14]
Part 2: In-Depth Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the synthesis of hydrazones with 3-Hydrazinyl-6-methylpyridazine.
Caption: Troubleshooting workflow for low hydrazone yield.
Problem 1: My reaction yield is low or the reaction is not going to completion.
This is the most common issue, often stemming from suboptimal reaction conditions.
-
Possible Cause A: Incorrect pH
-
Explanation: The rate of hydrazone formation exhibits a bell-shaped dependence on pH.[2] At very low pH (<3), the hydrazine reagent becomes fully protonated and non-nucleophilic, stopping the reaction. At higher pH (>7), the carbonyl is not sufficiently activated, and the acid-catalyzed dehydration step becomes extremely slow.[2][4] The optimal pH creates a balance between having sufficient nucleophilic hydrazine and promoting the dehydration of the intermediate.[2] For most systems, this "sweet spot" is between pH 4 and 6.
-
Solution:
-
Measure pH: Before adding reagents, buffer the reaction mixture or adjust the pH of the solution to the target range using dilute acids (e.g., acetic acid, HCl) or bases.
-
Optimize: Run a series of small-scale reactions across a pH range (e.g., pH 4.0, 4.5, 5.0, 5.5, 6.0) to identify the optimal condition for your specific substrates.
-
Monitor: Be aware that the pH may drift during the reaction; monitoring and adjustment may be necessary for sluggish reactions.
-
-
| Parameter | Recommended Range | Rationale & Key Considerations |
| Reaction pH | 4.0 - 6.0 | Balances carbonyl activation and hydrazine nucleophilicity.[2][9] |
| Buffer System | Acetate, Phosphate | Choose a buffer that does not interfere with the reaction and has a pKa near the target pH. |
| Acid for Adjustment | Acetic Acid | Often used as both a solvent and a catalyst, providing a suitable acidic environment. |
Table 1: Recommended pH Conditions for Hydrazone Formation.
-
Possible Cause B: Insufficient Catalysis
-
Explanation: While the reaction is acid-catalyzed, certain catalysts can dramatically enhance the rate, especially at or near neutral pH where the reaction is otherwise slow.[10][11] Aniline and its derivatives are highly effective nucleophilic catalysts. They operate by first forming a highly reactive protonated Schiff base (iminium ion) with the carbonyl compound, which is then rapidly attacked by the hydrazine in a transimination reaction.[2][10]
-
Solution:
-
Add a Catalyst: If using only a protic solvent like ethanol, add a catalytic amount of a suitable acid or nucleophilic catalyst.
-
Screen Catalysts: For challenging substrates, screen different catalysts to find the most effective one. Anthranilic acid derivatives have been shown to be superior to aniline in many cases.[11][15]
-
-
| Catalyst | Type | Typical Concentration | Notes |
| Acetic Acid | Brønsted Acid | 5-10% (v/v) or as solvent | Standard choice, provides the necessary acidic environment. |
| Aniline | Nucleophilic | 10-100 mM | Classic nucleophilic catalyst; accelerates reaction at neutral pH.[10] |
| 5-Methoxyanthranilic Acid | Nucleophilic | 1-10 mM | Often provides rate enhancements several-fold greater than aniline.[11] |
| Arginine | Nucleophilic | 50-400 mM | A biocompatible catalyst, particularly effective in bicarbonate buffers.[16] |
Table 2: Comparison of Common Catalysts for Hydrazone Formation.
-
Possible Cause C: Reagent Quality or Degradation
-
Explanation: 3-Hydrazinyl-6-methylpyridazine, like other hydrazines, can degrade over time, especially with exposure to air and light.[9] Oxidation is a common degradation pathway.[12] Using degraded starting material will inevitably lead to low yields.
-
Solution:
-
Use High-Purity Reagents: Ensure the hydrazine and carbonyl compounds are of high purity.
-
Proper Storage: Store 3-Hydrazinyl-6-methylpyridazine under an inert atmosphere (nitrogen or argon), protected from light, and in a cool, dry place as recommended by the supplier.[9][14]
-
Inert Atmosphere: For sensitive substrates or prolonged reaction times, conduct the reaction under an inert atmosphere to prevent oxidative side reactions.
-
-
Problem 2: I am observing significant impurities or byproducts.
The formation of impurities can complicate purification and reduce yield.
-
Possible Cause A: Azine Formation
-
Explanation: Azines (R₂C=N-N=CR₂) are a common byproduct in hydrazone synthesis. They form when a second molecule of the carbonyl compound reacts with the newly formed hydrazone.[9] This is particularly problematic when using unsubstituted hydrazine (H₂N-NH₂) but can still occur with substituted hydrazines if there is a large excess of the carbonyl reactant.
-
Solution:
-
Control Stoichiometry: Use a slight excess of the 3-Hydrazinyl-6-methylpyridazine reagent (e.g., 1.1 to 1.2 equivalents) relative to the carbonyl compound. This ensures the carbonyl is consumed before it can react with the product.[9]
-
Slow Addition: Add the carbonyl compound slowly as a solution to a stirred solution of the hydrazine. This maintains a low instantaneous concentration of the carbonyl, disfavoring the second reaction.[9]
-
-
-
Possible Cause B: Product Hydrolysis During Workup
-
Explanation: The hydrazone bond is susceptible to acid-catalyzed hydrolysis, which is the reverse of the formation reaction.[2][9] Exposing the product to strongly acidic conditions during aqueous workup can cleave the hydrazone back to its starting materials.
-
Solution:
-
Avoid Strong Acids: Do not use strong acids (e.g., concentrated HCl) during the workup.
-
Neutralize: After the reaction is complete, neutralize the acidic catalyst with a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃), until the aqueous layer is neutral or slightly basic (pH 7-8).
-
Minimize Contact Time: Perform extractions and washes efficiently to minimize the product's contact time with the aqueous phase.
-
-
Part 3: Experimental Protocols
Protocol 1: General Procedure for Optimized Hydrazone Formation
This protocol provides a robust starting point for the synthesis.
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the aldehyde or ketone (1.0 eq) in a suitable solvent (e.g., ethanol, methanol, or a buffered aqueous solution).
-
Atmosphere (Optional but Recommended): Purge the flask with an inert gas (N₂ or Ar) for 5-10 minutes.
-
Hydrazine Addition: Add 3-Hydrazinyl-6-methylpyridazine (1.1 eq) to the reaction mixture.
-
pH Adjustment & Catalysis: Add the chosen catalyst. For example, add acetic acid to a final concentration of 5% v/v to achieve a pH of ~4.5-5.0. Alternatively, for reactions near neutral pH, add a nucleophilic catalyst like 5-methoxyanthranilic acid (e.g., 10 mM).
-
Reaction Monitoring: Stir the reaction at the desired temperature (room temperature to reflux, substrate-dependent). Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting carbonyl reagent is consumed.[17]
-
Workup:
-
Cool the reaction to room temperature.
-
If the solvent is organic, remove it under reduced pressure.
-
Redissolve the residue in an organic solvent (e.g., ethyl acetate, DCM).
-
Carefully wash the organic layer with saturated aq. NaHCO₃, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography or recrystallization as needed.
-
Characterization: Confirm the structure and purity of the final hydrazone product using standard analytical techniques (¹H NMR, ¹³C NMR, MS, IR).[18][19]
References
-
Dirksen, A., Dirksen, S., Hackeng, T. M., & Dawson, P. E. (2006). Nucleophilic Catalysis of Hydrazone Formation and Transimination: Implications for Dynamic Covalent Chemistry. Journal of the American Chemical Society. [Link][10]
-
Crisalli, P., & Kool, E. T. (2013). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. Journal of the American Chemical Society. [Link][20]
-
Crisalli, P., & Kool, E. T. (2013). Importance of ortho Proton Donors in Catalysis of Hydrazone Formation. ACS Catalysis. [Link][15]
-
Crisalli, P., & Kool, E. T. (2013). Water-soluble Organocatalysts for Hydrazone and Oxime Formation. Organic Letters. [Link][11]
-
Ollivier, N., et al. (2020). Catalysis of hydrazone and oxime peptide ligation by arginine. ChemRxiv. [Link][16]
-
Química Organica.org. (n.d.). Hydrazone Formation. Química Organica.org. [Link][3]
-
Organic Chemistry Portal. (n.d.). Hydrazone synthesis. Organic Chemistry Portal. [Link][21]
-
Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews. [Link][2]
-
Park, D. H., Crisalli, P., & Kool, E. T. (2013). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. Journal of the American Chemical Society. [Link][4]
-
ResearchGate. (n.d.). Mechanism for hydrazone formation from carbonyl and hydrazine compound. ResearchGate. [Link][22]
-
ChemTube3D. (n.d.). Hydrazone formation. ChemTube3D. [Link][23]
-
ResearchGate. (2025). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. ResearchGate. [Link][5]
-
ChemRxiv. (n.d.). Tuning the Dynamics of Boronic Acid Hydrazones and Oximes with pH and Redox Control. ChemRxiv. [Link][24]
-
Science.gov. (n.d.). ph-sensitive hydrazone bond: Topics. Science.gov. [Link][25]
-
National Center for Biotechnology Information. (n.d.). ANALYTICAL METHODS - Toxicological Profile for Hydrazines. NCBI Bookshelf. [Link][26]
-
Journal of the Turkish Chemical Society Section A Chemistry. (2022). A Comprehensive Review on Analytical Applications of Hydrazone Derivatives. ResearchGate. [Link][27]
-
MySkinRecipes. (n.d.). 3-Hydrazinyl-6-methylpyridazine. MySkinRecipes. [Link][8]
-
Al-Warhi, T. I., et al. (2022). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. Molecules. [Link][12]
-
DergiPark. (2021). A Comprehensive Review on Analytical Applications of Hydrazone Derivatives. DergiPark. [Link][28]
-
Cindrić, M., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. New Journal of Chemistry. [Link][29]
-
Nguyen, R., & Huc, I. (2003). Optimizing the reversibility of hydrazone formation for dynamic combinatorial chemistry. Chemical Communications. [Link][30]
-
ResearchGate. (2025). Optimizing the reversibility of hydrazone formation for dynamic combinatorial chemistry. ResearchGate. [Link][31]
-
ACS Omega. (2025). Synthesis and Characterization of Novel Hydrazone Complexes: Exploring DNA/BSA Binding and Antimicrobial Potential. ACS Publications. [Link][18]
-
Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization, Density Functional Theory Studies and Antioxidant Activity of Novel Hydrazone Ligands and their Metal Complexes. Oriental Journal of Chemistry. [Link][19]
-
Cindrić, M., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Publishing. [Link][32]
-
Hobbs, W. J. (n.d.). Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link][6]
-
National Center for Biotechnology Information. (n.d.). 3-Hydrazinyl-6-methylpyridazine. PubChem. [Link][13]
-
ResearchGate. (2020). Pyridazine and condensed pyridazine synthesis. ResearchGate. [Link][33]
-
PubChemLite. (n.d.). 3-hydrazinyl-6-methylpyridazine (C5H8N4). PubChemLite. [Link][34]
-
Blumberg Institute. (n.d.). The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Blumberg Institute. [Link][7]
Sources
- 1. Hydrazone - Wikipedia [en.wikipedia.org]
- 2. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrazone Formation [quimicaorganica.org]
- 4. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 7. blumberginstitute.org [blumberginstitute.org]
- 8. 3-Hydrazinyl-6-methylpyridazine [myskinrecipes.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Water-soluble Organocatalysts for Hydrazone and Oxime Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. 3-Hydrazinyl-6-methylpyridazine | C5H8N4 | CID 12379804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. chemrxiv.org [chemrxiv.org]
- 17. benchchem.com [benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Synthesis, Characterization, Density Functional Theory Studies and Antioxidant Activity of Novel Hydrazone Ligands and their Metal Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Hydrazone synthesis [organic-chemistry.org]
- 22. researchgate.net [researchgate.net]
- 23. chemtube3d.com [chemtube3d.com]
- 24. chemrxiv.org [chemrxiv.org]
- 25. ph-sensitive hydrazone bond: Topics by Science.gov [science.gov]
- 26. ANALYTICAL METHODS - Toxicological Profile for Hydrazines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. dergipark.org.tr [dergipark.org.tr]
- 29. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Optimizing the reversibility of hydrazone formation for dynamic combinatorial chemistry - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 31. researchgate.net [researchgate.net]
- 32. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06845D [pubs.rsc.org]
- 33. researchgate.net [researchgate.net]
- 34. PubChemLite - 3-hydrazinyl-6-methylpyridazine (C5H8N4) [pubchemlite.lcsb.uni.lu]
Technical Support Center: 3-Hydrazinyl-6-methylpyridazine
Welcome to the technical support center for 3-Hydrazinyl-6-methylpyridazine (CAS 38956-79-5). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability and storage of this important pharmaceutical intermediate. Our goal is to equip you with the knowledge to ensure the integrity of your experiments and the longevity of your materials.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid 3-Hydrazinyl-6-methylpyridazine?
A1: To ensure the long-term stability of solid 3-Hydrazinyl-6-methylpyridazine, it should be stored at low temperatures, with options of -20°C for long-term storage or 2-8°C for shorter periods.[1][2] It is crucial to keep the container tightly sealed and protected from moisture.[1] For optimal stability, storage under an inert atmosphere (e.g., argon or nitrogen) is also recommended.[2]
Q2: How should I handle 3-Hydrazinyl-6-methylpyridazine upon receiving a shipment?
A2: While the compound may be shipped at room temperature, it is imperative to transfer it to the recommended cold storage conditions (-20°C or 2-8°C) immediately upon receipt.[1][2] Before opening, allow the container to equilibrate to room temperature to prevent condensation of atmospheric moisture onto the solid material.
Q3: Is 3-Hydrazinyl-6-methylpyridazine sensitive to air and moisture?
A3: Yes, the hydrazinyl moiety is susceptible to oxidation by atmospheric oxygen, and the compound can be sensitive to moisture.[3] Therefore, it is critical to store it in a tightly sealed container, away from moisture, and preferably under an inert atmosphere to prevent degradation.[1][2]
Q4: What are the known hazards associated with 3-Hydrazinyl-6-methylpyridazine?
A4: According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 3-Hydrazinyl-6-methylpyridazine is considered harmful if swallowed, causes serious eye damage, and is suspected of causing cancer.[4] It is essential to handle this compound with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, in a well-ventilated area or a fume hood.
Q5: What is the typical purity of commercially available 3-Hydrazinyl-6-methylpyridazine?
A5: Commercially available 3-Hydrazinyl-6-methylpyridazine is typically offered at a purity of ≥97%.[1] Always refer to the Certificate of Analysis (CoA) provided by the supplier for the specific purity of the lot you have received.[5][6]
Troubleshooting Guide
This section addresses specific issues that you may encounter during your experiments with 3-Hydrazinyl-6-methylpyridazine, focusing on stability-related problems.
Issue 1: Inconsistent or poor results in reactions.
Possible Cause: Degradation of the 3-Hydrazinyl-6-methylpyridazine starting material.
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the compound has been stored at the recommended temperature (-20°C or 2-8°C), in a tightly sealed container, and away from moisture and light.[1][2]
-
Assess for Physical Changes: Visually inspect the solid material. Any change in color (e.g., darkening) or clumping may indicate degradation.
-
Purity Check: If you have access to analytical instrumentation, re-check the purity of your starting material using techniques like HPLC, NMR, or LC-MS.
-
Consider Oxidative Degradation: The hydrazinyl group is prone to oxidation, which can be accelerated by the presence of metal ions (e.g., copper, iron) and exposure to air.[3][7] Ensure that all glassware is scrupulously clean and consider using solvents that have been sparged with an inert gas.
Issue 2: The compound appears to be degrading in solution.
Possible Cause: Solvent incompatibility or solution instability under experimental conditions.
Troubleshooting Steps:
-
Solvent Selection: While specific solubility data is limited, for short-term use, aprotic solvents like DMSO or DMF are often used for similar compounds. However, the long-term stability in these solvents at room temperature may be poor. It is advisable to prepare solutions fresh for each experiment.
-
pH of Aqueous Solutions: The stability of hydrazines in aqueous solutions is often pH-dependent. For many hydrazine-containing compounds, maximum stability is observed in slightly acidic conditions (around pH 3.5 for hydralazine), while alkaline conditions can promote degradation.[3] If your reaction is in an aqueous medium, consider buffering the solution to an appropriate pH.
-
Temperature Effects: Elevated temperatures can accelerate the degradation of 3-Hydrazinyl-6-methylpyridazine in solution. If your experimental protocol allows, perform reactions at lower temperatures.
-
Protection from Light: Pyridazine-containing compounds can be susceptible to photodegradation.[8][9][10] Protect your solutions from light by using amber vials or by wrapping the reaction vessel in aluminum foil.
Quantitative Data Summary
| Parameter | Recommended Condition | Source(s) |
| Storage Temperature (Solid) | -20°C (long-term) or 2-8°C (short-term) | [1][2] |
| Storage Atmosphere | Inert gas (e.g., Nitrogen, Argon) | [2] |
| Protection from Moisture | Tightly sealed container | [1] |
| Purity (Typical) | ≥97% | [1] |
Experimental Protocols
Protocol 1: Proper Handling and Preparation of a Stock Solution
-
Remove the container of 3-Hydrazinyl-6-methylpyridazine from cold storage and allow it to warm to room temperature in a desiccator to prevent moisture condensation.
-
In a well-ventilated fume hood, and wearing appropriate PPE, weigh the desired amount of the solid into a clean, dry vial.
-
Add the desired solvent (e.g., anhydrous DMSO) to the vial to achieve the target concentration.
-
If necessary, gently warm the mixture or use sonication to aid dissolution.
-
If the solution is not for immediate use, flush the headspace of the vial with an inert gas (e.g., nitrogen or argon) before sealing tightly.
-
Store the stock solution at -20°C and protect it from light. It is recommended to use freshly prepared solutions for optimal results.
Visualizations
Diagram 1: Potential Degradation Pathways
This diagram illustrates the hypothetical degradation pathways of 3-Hydrazinyl-6-methylpyridazine based on the known reactivity of hydrazine and pyridazine moieties.
Caption: Potential degradation pathways for 3-Hydrazinyl-6-methylpyridazine.
Diagram 2: Troubleshooting Workflow for Inconsistent Results
This workflow provides a logical sequence of steps to diagnose the root cause of inconsistent experimental outcomes.
Caption: Troubleshooting workflow for inconsistent experimental results.
References
-
Ligas, B., et al. (2019). Oxidative destruction of hydrazines produces N-nitrosamines and other mutagenic species. American Industrial Hygiene Association Journal, 47(6), 360-364. [Link]
-
Kalyanaraman, B., & Sinha, B. K. (1985). Biotransformation of hydrazine dervatives in the mechanism of toxicity. Journal of Applied Toxicology, 5(2), 77-83. [Link]
-
European Medicines Agency. (1996). ICH Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]
-
Pharma Growth Hub. (2023, November 18). ICH Q1B: Complete Guide to Photostability Testing | Step-by-Step Explained #pharmaceuticals [Video]. YouTube. [Link]
-
IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. [Link]
-
Barton, D. H. R., et al. (1975). Oxidation of alkylhydrazines by iodine. Journal of the Chemical Society, Perkin Transactions 1, 1794-1797. [Link]
-
European Chemicals Agency. (n.d.). ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. [Link]
-
European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. [Link]
-
MySkinRecipes. (n.d.). 3-Hydrazinyl-6-methylpyridazine. [Link]
-
PubChem. (n.d.). 3-Hydrazinyl-6-methylpyridazine. [Link]
-
Meanwell, N. A. (2018). The pyridazine heterocycle in molecular recognition and drug discovery. Journal of Medicinal Chemistry, 61(13), 5436-5481. [Link]
-
U.S. Army Medical Research and Development Command. (1997). The Chemical and Biochemical Degradation of Hydrazine. [Link]
-
Moliner, A. M., & Street, J. J. (1989). Decompostion of Hydrazine in Aqueous Solutions. Journal of Environmental Quality, 18(4), 483-487. [Link]
-
Reid, G. L., & O'Connor, S. E. (2018). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology, 42(10), 34-40. [Link]
-
Indo Global Journal of Pharmaceutical Sciences. (2016). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Indo Global Journal of Pharmaceutical Sciences, 6(2), 65-71. [Link]
-
Asif, M. (2014). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research, 6(7), 3535-3545. [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. 3-Hydrazinyl-6-methylpyridazine [myskinrecipes.com]
- 3. researchgate.net [researchgate.net]
- 4. 3-Hydrazinyl-6-methylpyridazine | C5H8N4 | CID 12379804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ema.europa.eu [ema.europa.eu]
- 9. youtube.com [youtube.com]
- 10. ikev.org [ikev.org]
Technical Support Center: Troubleshooting Reactions with 3-Hydrazinyl-6-methylpyridazine
Welcome to the technical support center for 3-Hydrazinyl-6-methylpyridazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when using this versatile heterocyclic building block. Here, we address specific experimental issues in a direct question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your research.
Understanding the Reagent: A Quick Reference
3-Hydrazinyl-6-methylpyridazine is a valuable intermediate in the synthesis of a variety of nitrogen-containing heterocycles, particularly finding use in the development of pharmaceutical agents.[1] Its reactivity is primarily centered around the nucleophilic hydrazine moiety, which readily participates in condensation and cyclization reactions.
| Property | Value | Source |
| Molecular Formula | C₅H₈N₄ | [2] |
| Molecular Weight | 124.14 g/mol | [2] |
| Appearance | Solid | |
| Storage | 2-8°C, under inert gas | [3] |
Frequently Asked Questions (FAQs)
Q1: What are the most common applications of 3-Hydrazinyl-6-methylpyridazine?
A1: 3-Hydrazinyl-6-methylpyridazine is predominantly used as a precursor for the synthesis of pyrazole and pyridazine derivatives.[4][5] These scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities. It is a key building block for creating more complex heterocyclic systems.
Q2: How stable is 3-Hydrazinyl-6-methylpyridazine?
A2: While stable under proper storage conditions (refrigerated, inert atmosphere), hydrazines as a class can be sensitive to heat and oxidation.[3] Decomposition can be catalyzed by certain metals and is influenced by pH.[6] It is advisable to handle the reagent with care and avoid prolonged exposure to elevated temperatures or atmospheric oxygen.
Q3: What are the key safety precautions when working with 3-Hydrazinyl-6-methylpyridazine?
A3: As with all hydrazine derivatives, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is essential. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.[7]
Troubleshooting Failed Reactions
Scenario 1: Low or No Product Yield
Q: I've set up my reaction of 3-Hydrazinyl-6-methylpyridazine with a 1,3-dicarbonyl compound to form a pyrazole, but I'm seeing very low conversion to my desired product. What could be the issue?
A: Low yields in these condensation reactions can stem from several factors. A systematic approach to troubleshooting is often the most effective.
Initial Checks:
-
Purity of Starting Materials: Ensure the 3-Hydrazinyl-6-methylpyridazine and the dicarbonyl compound are of high purity. Impurities can interfere with the reaction.
-
Solvent Quality: Use dry, high-purity solvents. The presence of water can hydrolyze starting materials or intermediates.
-
Reaction Temperature: Condensation reactions often require an optimal temperature range. If the temperature is too low, the reaction rate will be slow. Conversely, excessively high temperatures can lead to decomposition of the starting material or product.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yield.
Detailed Protocol for Yield Optimization:
-
Reagent Purity Check:
-
Run a proton NMR of your 3-Hydrazinyl-6-methylpyridazine to check for impurities.
-
Ensure your dicarbonyl compound is pure and free of any residual acid or base from its synthesis.
-
-
Solvent and Atmosphere:
-
If the reaction is sensitive to moisture, use freshly distilled, dry solvents.
-
Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
-
Temperature Optimization:
-
Set up a series of small-scale reactions at different temperatures (e.g., room temperature, 50 °C, 80 °C, and reflux) to determine the optimal condition.
-
Monitor the reactions by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track product formation and consumption of starting materials.
-
-
Catalyst Consideration:
-
While many of these reactions proceed without a catalyst, a catalytic amount of acid (e.g., acetic acid) can sometimes accelerate the initial hydrazone formation.[8]
-
Conversely, if your dicarbonyl compound is prone to enolization, a base might be beneficial for the cyclization step.
-
Scenario 2: Formation of an Unexpected Product
Q: My reaction has produced a compound with a different mass and NMR spectrum than my expected pyrazole. What could have happened?
A: The formation of unexpected products is a common challenge in heterocyclic chemistry. The reaction pathway can be sensitive to subtle changes in conditions.
Possible Side Reactions:
-
Formation of Hydrazones: The initial step of the reaction is the formation of a hydrazone intermediate. If the subsequent cyclization is slow or inhibited, you may isolate this intermediate.
-
Regioisomer Formation: With unsymmetrical 1,3-dicarbonyl compounds, the cyclization can occur in two different ways, leading to the formation of regioisomers. The electronic and steric properties of the substituents on the dicarbonyl compound will influence the regioselectivity.
-
Dimerization or Polymerization: Under certain conditions, especially at high concentrations or temperatures, the starting material or intermediates may undergo self-condensation or polymerization.
-
Ring Opening/Rearrangement: In some cases, the initially formed product may be unstable under the reaction conditions and undergo subsequent rearrangement or ring-opening reactions.
Troubleshooting Decision Tree:
Caption: Decision tree for identifying unexpected products.
Experimental Steps for Identification and Mitigation:
-
Thorough Characterization:
-
Obtain high-resolution mass spectrometry (HRMS) data to determine the exact mass and molecular formula of the unexpected product.
-
Acquire detailed 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra to elucidate the structure.
-
-
Addressing Hydrazone Intermediate:
-
If the hydrazone is isolated, resubmit it to the reaction conditions, perhaps with a higher temperature or the addition of a catalyst, to drive the cyclization to completion.
-
-
Controlling Regioselectivity:
-
The formation of regioisomers is often dependent on the reaction conditions. Varying the solvent polarity or the reaction temperature can influence which isomer is favored.
-
The pH of the reaction mixture can also play a crucial role. Acidic conditions may favor one pathway, while basic conditions favor another.
-
Scenario 3: Purification Difficulties
Q: My reaction seems to have worked, but I'm struggling to purify my product. It's either a persistent oil or I'm getting poor separation on my column.
A: Purification of heterocyclic compounds can be challenging due to their polarity and potential for multiple nitrogen atoms to interact with silica gel.
Strategies for Improved Purification:
-
Crystallization: This should be the first method attempted.
-
Screen a variety of solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile, and mixtures with water or hexanes) to find suitable conditions for crystallization.
-
If the product is a base, it can often be purified by forming an acid addition salt (e.g., with HCl or H₂SO₄), which may be more crystalline. The salt can then be neutralized to recover the free base.[9][10]
-
-
Chromatography Modifications:
-
If using silica gel chromatography, consider adding a small amount of a basic modifier like triethylamine or ammonia to the eluent. This can help to reduce tailing and improve the separation of basic compounds.
-
For highly polar compounds, reverse-phase chromatography (C18) may provide better separation.
-
If your compound is still difficult to separate, consider derivatization to a less polar intermediate for purification, followed by deprotection.
-
Recommended Purification Workflow:
| Step | Description | Rationale |
| 1. Initial Assessment | Analyze the crude reaction mixture by TLC or LC-MS to assess the number of components and their relative polarities. | To choose the most appropriate initial purification strategy. |
| 2. Attempt Crystallization | Screen various solvents and solvent mixtures. If the product is basic, attempt crystallization of an acid addition salt. | Crystallization is often the most efficient method for obtaining high-purity material. |
| 3. Column Chromatography | If crystallization fails, proceed with column chromatography. For basic compounds on silica, add a basic modifier to the eluent. | To separate the desired product from starting materials, reagents, and byproducts. |
| 4. Alternative Chromatography | If silica gel chromatography is ineffective, consider reverse-phase chromatography. | Provides a different separation mechanism that can be effective for polar compounds. |
| 5. Chemical Derivatization | As a last resort, consider a temporary chemical modification to alter the polarity of your compound for easier purification. | This can sometimes simplify a difficult separation, but adds extra synthetic steps. |
References
-
Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Synthesis of pyridazines. Organic Chemistry Portal. [Link]
-
Nucleophilic substitution of chlorine with hydrazine and methylhydrazine in chlorinated pyridazines and pyridazones. ResearchGate. [Link]
-
Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. PubMed. [Link]
-
Chemical structure for some 3,6‐disubstituted pyridazine derivatives... ResearchGate. [Link]
-
3-Hydrazinyl-6-methylpyridazine. PubChem. [Link]
-
SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]
-
3-Hydrazinyl-6-methylpyridazine. MySkinRecipes. [Link]
-
Synthesis of novel 6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one derivatives and their preliminary biological evaluation. ResearchGate. [Link]
-
The reaction of 3-(R-phenyl)-6-hydrazine pyridazine with 5-methylisatin and 1... PubMed. [Link]
-
3-hydrazinyl-6-methylpyridazine (C5H8N4). PubChemLite. [Link]
-
Nucleophilic Reactivities of Hydrazines and Amines: The Futile Search for the α-Effect in Hydrazine Reactivities. ResearchGate. [Link]
-
Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole. PMC. [Link]
-
Synthesis of Pyrazole Compounds by Using Sonication Method. IOSR Journal of Applied Chemistry. [Link]
-
Syntheses, Characterization and Biological Effect Studies of Some New Heterocyclic Compounds Containing Pyrazole and Pyridazine Rings and Their Schiff Bases. Scirp.org. [Link]
-
Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. International Journal of Trend in Scientific Research and Development. [Link]
-
Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. MDPI. [Link]
-
3-(Piperidin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine. NIH. [Link]
-
Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes. NIH. [Link]
-
Representative part of the ¹H NMR spectra of hydrazone 3 in [D6]DMSO at... ResearchGate. [Link]
- Process for the purification of pyrazoles.
-
Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. ResearchGate. [Link]
-
Stability of Hydrazine, Morpholine and Ethanolamine at 275 °C and In Situ Measurement of Redox and Acid–Base Properties. ResearchGate. [Link]
-
Synthesis of Some Pyridazine Based Pyrazolines. ResearchGate. [Link]
-
Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. PMC. [Link]
- Method for purifying pyrazoles.
-
Chemical characterization of decomposition products of drugs. Part 6. Mass spectrometry of some perazine derivatives. PubMed. [Link]
-
3-Hydrazinyl-6-methylpyridazine. MySkinRecipes. [Link]
-
6-Methylpyrido[3,2-c]pyridazine. SpectraBase. [Link]
-
The Significance of Acid/Base Properties in Drug Discovery. PMC. [Link]
Sources
- 1. 3-Hydrazinyl-6-methylpyridazine [myskinrecipes.com]
- 2. 3-Hydrazinyl-6-methylpyridazine | C5H8N4 | CID 12379804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. iglobaljournal.com [iglobaljournal.com]
- 4. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 3-METHYLPYRIDAZINE(1632-76-4) 1H NMR spectrum [chemicalbook.com]
- 9. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 10. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Technical Support Center: Purifying 3-Hydrazinyl-6-methylpyridazine
Welcome to the technical support center for handling and purifying 3-Hydrazinyl-6-methylpyridazine (CAS 38956-79-5). This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges encountered during the purification of this important heterocyclic building block, providing not just protocols, but the underlying scientific principles to empower you to troubleshoot effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude 3-Hydrazinyl-6-methylpyridazine sample?
Understanding the potential impurities is the first step toward effective purification. The nature of these impurities is almost always tied to the synthetic route used. The most common synthesis involves the nucleophilic substitution of 3-chloro-6-methylpyridazine with hydrazine hydrate.
Based on this, you can anticipate the following contaminants:
| Impurity | Origin | Rationale |
| Unreacted 3-chloro-6-methylpyridazine | Starting Material | Incomplete reaction. This is a common impurity if reaction time, temperature, or stoichiometry are not optimized. |
| Hydrazine Hydrate | Reagent | Used in excess to drive the reaction to completion. Its high polarity and boiling point can make it difficult to remove. |
| Bis-(6-methylpyridazin-3-yl)hydrazine | Side Reaction | A second molecule of the chloro-pyridazine reacts with the product, forming a symmetrical di-substituted hydrazine. |
| Oxidation Products | Degradation | Hydrazine derivatives can be susceptible to air oxidation, leading to colored impurities and a potential loss of the desired product.[1] |
| Hydrazones | Contamination | If the reaction is exposed to acetone (from glassware cleaning) or other carbonyl-containing solvents, highly stable hydrazone adducts can form.[2] |
Q2: How can I quickly assess the purity of my crude product and track purification progress?
A multi-tiered approach to purity analysis is recommended, starting with rapid, qualitative methods and progressing to more precise, quantitative techniques.
Initial Assessment: Thin-Layer Chromatography (TLC)
TLC is an indispensable tool for a quick purity check. It allows you to visualize the number of components in your sample.
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase (Eluent): A good starting point is a mixture of a moderately polar and a more polar solvent. For example, Dichloromethane:Methanol (95:5) or Ethyl Acetate:Methanol (9:1). The hydrazine group is quite polar, so your product should have a relatively low Rf value.
-
Visualization: UV light (254 nm) is the primary method. Staining with potassium permanganate (KMnO₄) can also be effective, as the hydrazine moiety is readily oxidized.
Quantitative Assessment
For a definitive purity value, more sophisticated methods are required.
| Method | Information Provided | Common Use Case |
| HPLC | High-resolution separation, quantitative purity (% area), detection of minor impurities.[3] | Gold standard for final purity analysis and quality control. A reverse-phase C18 column is typically effective.[2] |
| ¹H NMR | Structural confirmation, detection of proton-containing impurities. | Verifying the identity of the final product and identifying known impurities by their characteristic signals. |
| Melting Point | A sharp melting point close to the literature value indicates high purity. Impurities typically broaden and depress the melting point range. | A simple, effective physical constant check for a purified solid. |
Troubleshooting & Purification Protocols
dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} endot Caption: General purification workflow for 3-Hydrazinyl-6-methylpyridazine.
Q3: Recrystallization is my first choice, but it's not working. What am I doing wrong?
Recrystallization is a powerful, cost-effective technique that relies on the difference in solubility of your compound and its impurities in a chosen solvent at different temperatures.[4][5] Success hinges on selecting the right solvent.
Step-by-Step Recrystallization Protocol:
-
Solvent Selection: Test the solubility of a small amount of crude material in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, or water). An ideal solvent will dissolve the compound poorly at room temperature but completely at its boiling point.[2][6] For hydrazinopyridazines, ethanol is often a good starting point.[7]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid. Maintain the solution at or near boiling.
-
Hot Filtration (Optional): If there are insoluble impurities (dust, etc.), quickly filter the hot solution through a pre-warmed funnel with fluted filter paper. This step must be done quickly to prevent premature crystallization.
-
Cooling & Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation. Slower cooling generally leads to larger, purer crystals.[4]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Troubleshooting Recrystallization:
| Problem | Cause | Solution |
| Compound "oils out" | The compound's melting point is lower than the solvent's boiling point, or the solution is too concentrated. | Use a larger volume of solvent or switch to a lower-boiling point solvent. A mixed-solvent system (e.g., Ethanol/Water) can also be effective.[2] |
| No crystals form | The solution is not saturated enough, or the compound is too soluble even at low temperatures. | Boil off some of the solvent to increase concentration. Try scratching the inside of the flask with a glass rod or adding a "seed crystal" of pure product to initiate crystallization.[5] |
| Yield is very low | Too much solvent was used, or the compound has significant solubility in the cold solvent. | Minimize the amount of hot solvent used for dissolution. Ensure the solution is thoroughly cooled before filtering. |
| Purity doesn't improve | The impurity has very similar solubility properties to the product in the chosen solvent. | Switch to a different solvent or solvent system. If this fails, column chromatography is necessary. |
Q4: Recrystallization failed. How do I set up a column chromatography protocol?
Column chromatography separates compounds based on their differential adsorption to a stationary phase (typically silica gel) while a mobile phase flows through it.[2] Since 3-Hydrazinyl-6-methylpyridazine is a polar compound, it will adhere strongly to the polar silica gel.
dot graph G { layout=dot; rankdir=TB; node [shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [color="#34A853"];
} endot Caption: Principle of separation by polarity on a silica gel column.
Step-by-Step Flash Chromatography Protocol:
-
Select the Eluent: Use TLC to find a solvent system that gives your product an Rf value of ~0.2-0.4. A good starting point is Ethyl Acetate/Hexanes or Dichloromethane/Methanol.
-
Pack the Column: Prepare a slurry of silica gel in your initial, least polar eluent. Pour it into the column and allow it to pack evenly, ensuring no air bubbles are trapped.
-
Load the Sample: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent (like DCM or methanol). Alternatively, for less soluble compounds, create a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elute and Collect: Begin running the eluent through the column, applying positive pressure (flash chromatography). Collect fractions and monitor them by TLC to identify which ones contain the pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to yield the purified solid.
Pro-Tip: Hydrazine and other very polar impurities will often stick strongly to the silica gel and may not elute at all with standard solvent systems. This can be an effective way to remove them from your product.[8]
Q5: What are the critical stability and handling considerations for this compound?
Hydrazine derivatives require careful handling due to their potential reactivity and toxicity.
-
Air Sensitivity: Like many hydrazines, this compound can be susceptible to oxidation in the air, which may cause discoloration over time.[1]
-
Storage: For long-term stability, store the purified solid in a tightly sealed container, preferably under an inert atmosphere (Nitrogen or Argon), at a low temperature (2-8°C).[9]
-
Safety: Hydrazine and its derivatives are toxic. Always handle them in a well-ventilated fume hood while wearing appropriate personal protective equipment (gloves, lab coat, safety glasses).
References
- Hartmann, M., & Druey, J. (1949). U.S. Patent No. 2,484,029. U.S.
- Pellizzari, G., & Paoletti, G. (1973). U.S. Patent No. 3,769,278. U.S.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12379804, 3-Hydrazinyl-6-methylpyridazine. PubChem. [Link]
-
MySkinRecipes. (n.d.). 3-Hydrazinyl-6-methylpyridazine. [Link]
-
Agency for Toxic Substances and Disease Registry. (1997). Toxicological Profile for Hydrazines. NCBI Bookshelf. [Link]
-
LibreTexts. (2023). Recrystallization. Chemistry LibreTexts. [Link]
-
Reddit. (2020). Hydrazine hydrate removal by column chromatography. r/OrganicChemistry. [Link]
-
Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. [Link]
-
Aston, J. G., & Clegg, J. E. (1956). The Lower Aliphatic Derivatives of Hydrazine. DTIC. [Link]
Sources
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. benchchem.com [benchchem.com]
- 3. ANALYTICAL METHODS - Toxicological Profile for Hydrazines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. US3769278A - Antihypertensive 6-substituted 3-hydrazino-pyridazines and their preparation - Google Patents [patents.google.com]
- 8. reddit.com [reddit.com]
- 9. 3-Hydrazinyl-6-methylpyridazine [myskinrecipes.com]
Technical Support Center: Scaling Up the Synthesis of 3-Hydrazinyl-6-methylpyridazine
Welcome to the technical support center for the synthesis of 3-Hydrazinyl-6-methylpyridazine. This guide is designed for researchers, scientists, and drug development professionals engaged in the bulk production of this key pharmaceutical intermediate.[1] Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges you may encounter during the scale-up of this synthesis. Our focus is on providing practical, field-proven insights grounded in established chemical principles.
Diagram: Synthesis Workflow
Caption: High-level overview of the synthesis process.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing 3-Hydrazinyl-6-methylpyridazine?
The most common and industrially viable method for synthesizing 3-Hydrazinyl-6-methylpyridazine is through a nucleophilic aromatic substitution (SNAr) reaction.[2][3][4][5] This involves reacting the starting material, 3-chloro-6-methylpyridazine, with hydrazine hydrate. The hydrazinyl group (-NHNH2) displaces the chloro group on the pyridazine ring.
Q2: What are the critical safety precautions when handling hydrazine hydrate?
Hydrazine hydrate is a hazardous chemical and requires strict safety protocols. It is corrosive, toxic, and a suspected carcinogen.[6] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7] Ensure that an emergency eyewash station and safety shower are readily accessible. Avoid contact with skin, eyes, and clothing.
Q3: What are the typical reaction conditions for this synthesis?
While specific parameters should be optimized for your scale, typical lab-scale conditions involve refluxing 3-chloro-6-methylpyridazine with an excess of hydrazine hydrate in a suitable solvent. Common solvents include ethanol, butanol, or dioxane. Reaction times can range from 2 to 12 hours, depending on the scale and temperature.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis and scale-up of 3-Hydrazinyl-6-methylpyridazine.
Problem 1: Low Reaction Yield
Possible Causes & Solutions:
-
Incomplete Reaction: The reaction may not have reached completion.
-
Troubleshooting: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If starting material is still present after the planned reaction time, consider extending the reflux time. For TLC, a potential mobile phase could be a mixture of ethyl acetate and hexane.
-
-
Sub-optimal Temperature: The reaction temperature may be too low.
-
Troubleshooting: Ensure the reaction mixture is maintained at a consistent reflux temperature. For larger batches, localized cooling can occur, so ensure efficient and uniform heating.
-
-
Insufficient Hydrazine Hydrate: The molar ratio of hydrazine hydrate to the starting material may be too low.
-
Troubleshooting: While a stoichiometric amount is theoretically sufficient, using a molar excess of hydrazine hydrate (e.g., 3-5 equivalents) can drive the reaction to completion. This is a common strategy in bulk synthesis to ensure full conversion of the more expensive starting material.
-
-
Product Loss During Work-up: The product may be partially soluble in the mother liquor.
-
Troubleshooting: After cooling the reaction mixture, ensure the product has fully precipitated before filtration. Cooling to a lower temperature (e.g., 0-5 °C) can improve recovery. Wash the filtered product with a minimal amount of cold solvent to avoid dissolving the product.
-
Problem 2: Product Impurity and Coloration
Possible Causes & Solutions:
-
Side Reactions: Undesired side reactions can lead to byproducts. A potential byproduct is the formation of a bishydrazino-pyridazine derivative if there are other reactive sites, though less likely in this specific molecule. More common are degradation products from prolonged heating.
-
Troubleshooting: Optimize the reaction time and temperature to minimize byproduct formation. Avoid unnecessarily long reaction times once the starting material is consumed.
-
-
Residual Starting Material: Unreacted 3-chloro-6-methylpyridazine is a common impurity.
-
Troubleshooting: As mentioned, using a molar excess of hydrazine hydrate can help consume all the starting material. Monitor the reaction to ensure completion.
-
-
Oxidation of the Product: The hydrazinyl group can be susceptible to oxidation, leading to colored impurities.
-
Troubleshooting: Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation, especially at larger scales where reaction times may be longer.
-
-
Ineffective Purification: The chosen recrystallization solvent may not be optimal.
-
Troubleshooting: The ideal recrystallization solvent should dissolve the product well at high temperatures but poorly at room temperature. For pyridazine derivatives, alcohols like ethanol or isopropanol are often good starting points. Solvent mixtures, such as ethanol/water or ethyl acetate/hexane, can also be effective.[8] Perform small-scale solvent screening to identify the best system for your product.
-
Problem 3: Difficulties with Product Isolation and Filtration
Possible Causes & Solutions:
-
Fine Particle Size: The product may precipitate as very fine particles, making filtration slow and difficult.
-
Troubleshooting: Control the cooling rate during crystallization. A slower, more gradual cooling process often leads to larger, more easily filterable crystals. Seeding the solution with a small crystal of the pure product can also promote the growth of larger crystals.
-
-
Oiling Out: The product may separate as an oil instead of a solid during cooling.
-
Troubleshooting: "Oiling out" can occur if the solution is too concentrated or if the cooling is too rapid. Ensure you have used enough solvent to keep the product dissolved at the reflux temperature. If it still oils out, try adding a co-solvent in which the product is less soluble to induce crystallization.
-
Experimental Protocols
Illustrative Lab-Scale Synthesis (To be optimized for scale-up)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-chloro-6-methylpyridazine (1 equivalent).
-
Reagent Addition: Under a fume hood, add a suitable solvent such as ethanol, followed by hydrazine hydrate (3-5 equivalents).
-
Reaction: Heat the mixture to reflux and maintain for 4-8 hours.
-
Monitoring: Periodically take samples to monitor the reaction progress by TLC or HPLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature, then further cool in an ice bath for 1-2 hours to maximize precipitation.
-
Isolation: Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
-
Drying: Dry the product under vacuum to a constant weight.
Purification by Recrystallization
-
Solvent Selection: Choose an appropriate solvent or solvent system based on small-scale trials. Ethanol is a good starting point.
-
Dissolution: In a flask, add the crude product and the minimum amount of hot solvent required for complete dissolution.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat for a short period. Perform a hot filtration to remove the charcoal.
-
Crystallization: Allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to complete the crystallization.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Analytical Methods
Table 1: Suggested Analytical Techniques
| Technique | Purpose | Typical Parameters |
| TLC | Reaction monitoring | Stationary Phase: Silica gel 60 F254Mobile Phase: Ethyl acetate/Hexane (e.g., 1:1) |
| HPLC | Purity assessment and impurity profiling | Column: C18 reverse-phaseMobile Phase: Gradient of acetonitrile and water with a buffer (e.g., phosphate buffer)[9][10][11]Detection: UV at a suitable wavelength (e.g., 254 nm) |
| GC-MS | Identification of volatile impurities and residual solvents | Column: Capillary column (e.g., DB-5MS)[12]Carrier Gas: HeliumDetection: Mass Spectrometry (for identification) |
| NMR | Structural confirmation | Solvent: DMSO-d6 or CDCl3 |
Waste Management
Aqueous waste containing hydrazine must be treated before disposal. One common method is to oxidize the hydrazine with a solution of sodium hypochlorite (bleach) or calcium hypochlorite.[13][14][15] The reaction should be performed in a dilute solution to control the exothermic reaction. The final waste should be neutralized before disposal in accordance with local regulations.
Diagram: Troubleshooting Logic
Caption: A decision-making diagram for addressing low product yield.
References
-
National Center for Biotechnology Information. (n.d.). Toxicological Profile for Hydrazines. In PRODUCTION, IMPORT, USE, AND DISPOSAL. Retrieved from [Link]
-
Wang, D. (n.d.). WASTEWATER TREATMENT IN HYDRAZINE HYDRATE PRODUCTION. Theseus. Retrieved from [Link]
- U.S. Patent 4,056,469. (1977).
-
DTIC. (n.d.). Hydrazine Blending and Storage Facility Wastewater Treatment and Decommissioning Assessment. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
MDPI. (2024). Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. MDPI. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 3-Hydrazinyl-6-methylpyridazine. Retrieved from [Link]
-
ResearchGate. (n.d.). Nucleophilic substitution of chlorine with hydrazine and methylhydrazine in chlorinated pyridazines and pyridazones. Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Some Pyridazine Based Pyrazolines. PDF. Retrieved from [Link]
- U.S. Patent 7,220,858. (2007).
-
MySkinRecipes. (n.d.). 3-Hydrazinyl-6-methylpyridazine. Retrieved from [Link]
-
PubChem. (n.d.). 3-Hydrazinyl-6-methylpyridazine. Retrieved from [Link]
-
PubChem. (n.d.). 3-Chloro-6-methylpyridazine. Retrieved from [Link]
-
OpenStax. (n.d.). 19.9 Nucleophilic Addition of Hydrazine: The Wolff–Kishner Reaction. In Organic Chemistry. Retrieved from [Link]
- Safety Data Sheet. (2025). 3-Chloro-6-methylpyridazine.
-
PubMed. (2025). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. PubMed. Retrieved from [Link]
- NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDR
-
ResearchGate. (n.d.). Developing a Trace Level GC-MS Method for Detecting Methylhydrazine in an Experimental Drug Substance. ResearchGate. Retrieved from [Link]
- Chinese Patent CN111285811B. (n.d.). Preparation method of 3, 6-dihydroxypyridazine.
-
MDPI. (n.d.). Gas Chromatography–Mass Spectrometry Quantification of 1,1-Dimethylhydrazine Transformation Products in Aqueous Solutions: Accelerated Water Sample Preparation. MDPI. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry. Retrieved from [Link]
-
ResearchGate. (2017). What solvent should I use to recrystallize pyrazoline?. ResearchGate. Retrieved from [Link]
- HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.).
-
Waters. (n.d.). Impurities Application Notebook. Retrieved from [Link]
-
Research Journal of Pharmacy and Technology. (n.d.). Analysis of Drug-Related Impurties by HPLC in Ciprofloxacin Hydrochloride Raw Material. Research Journal of Pharmacy and Technology. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. PMC. Retrieved from [Link]
-
Research Journal of Pharmacy and Technology. (n.d.). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Research Journal of Pharmacy and Technology. Retrieved from [Link]
-
MDPI. (2019). Applications of Gas Chromatography for the Analysis of Tricyclic Antidepressants in Biological Matrices. MDPI. Retrieved from [Link]
Sources
- 1. 3-Hydrazinyl-6-methylpyridazine [myskinrecipes.com]
- 2. A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 5. A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-Hydrazinyl-6-methylpyridazine | C5H8N4 | CID 12379804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. Bot Verification [rasayanjournal.co.in]
- 10. ptfarm.pl [ptfarm.pl]
- 11. rjptonline.org [rjptonline.org]
- 12. mdpi.com [mdpi.com]
- 13. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Hydrazines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. arxada.com [arxada.com]
- 15. apps.dtic.mil [apps.dtic.mil]
Preventing degradation of 3-Hydrazinyl-6-methylpyridazine during reactions
A Guide to Preventing Degradation and Ensuring Reaction Success
Welcome to the technical support center for 3-Hydrazinyl-6-methylpyridazine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile yet sensitive reagent. As Senior Application Scientists, we have compiled this guide based on established chemical principles and field-proven insights to help you troubleshoot common issues and prevent degradation of 3-Hydrazinyl-6-methylpyridazine in your reactions.
Frequently Asked Questions (FAQs)
Here we address the most common initial queries regarding the handling and stability of 3-Hydrazinyl-6-methylpyridazine.
Q1: What are the primary factors that cause the degradation of 3-Hydrazinyl-6-methylpyridazine?
A1: The degradation of 3-Hydrazinyl-6-methylpyridazine is primarily driven by three factors:
-
Oxidation: The hydrazinyl group is highly susceptible to oxidation, which can be initiated by atmospheric oxygen, metal ions, or other oxidizing agents present in the reaction mixture. The pyridazine ring, being an electron-withdrawing group, can influence the oxidation potential of the hydrazinyl moiety.
-
Hydrolysis: The N-N bond can be susceptible to cleavage under certain pH conditions, particularly in the presence of strong acids or bases, leading to the formation of undesired byproducts.[1][2][3][4][5]
-
Thermal Stress: Like many hydrazine derivatives, 3-Hydrazinyl-6-methylpyridazine can undergo thermal decomposition at elevated temperatures, which may lead to the release of nitrogen gas and the formation of various degradation products.
Q2: How should I properly store 3-Hydrazinyl-6-methylpyridazine to ensure its stability?
A2: Proper storage is critical to maintain the integrity of the compound. We recommend the following storage conditions:
-
Temperature: Store at low temperatures, typically between -20°C and 8°C.[6][7]
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.
-
Moisture: Keep the container tightly sealed to protect it from moisture, which can facilitate hydrolysis.[6]
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C to 8°C | Minimizes thermal decomposition and slows down oxidative processes. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of the sensitive hydrazinyl group. |
| Container | Tightly sealed, opaque | Protects from moisture and light, which can catalyze degradation. |
Q3: I've noticed a color change in my stock of 3-Hydrazinyl-6-methylpyridazine. What does this indicate?
A3: A color change, often to a yellow or brown hue, is a common indicator of degradation. This is typically due to oxidation of the hydrazinyl group, leading to the formation of colored impurities. If a significant color change is observed, it is advisable to assess the purity of the reagent before use, for example, by thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to ensure it meets the requirements of your reaction.
Troubleshooting Guide for Common Reactions
This section provides solutions to specific problems you might encounter during reactions involving 3-Hydrazinyl-6-methylpyridazine.
Issue 1: Low Yield or No Product Formation in Condensation Reactions (e.g., Pyrazole Synthesis)
Symptom: When reacting 3-Hydrazinyl-6-methylpyridazine with a 1,3-dicarbonyl compound to form a pyrazole, you observe a low yield of the desired product, or the reaction does not proceed to completion.
Root Cause Analysis and Solutions:
-
Degradation of the Hydrazine: The most likely culprit is the degradation of 3-Hydrazinyl-6-methylpyridazine before or during the reaction.
-
Solution 1: Use Fresh or Purified Reagent: Always use a fresh bottle of the hydrazine or purify the existing stock if degradation is suspected. A simple check of the melting point or TLC can give an indication of purity.
-
Solution 2: Degas the Solvent: Before starting the reaction, thoroughly degas the solvent by bubbling with nitrogen or argon for 15-30 minutes. This removes dissolved oxygen that can oxidize the hydrazine.
-
Solution 3: Maintain an Inert Atmosphere: Run the reaction under a nitrogen or argon atmosphere to prevent continuous exposure to air.
-
-
Inappropriate Reaction Conditions: The reaction conditions may be promoting degradation over the desired condensation.
-
Solution 1: Optimize Temperature: Avoid excessively high temperatures, which can lead to thermal decomposition. If the reaction is slow at room temperature, consider a moderate increase in temperature (e.g., 40-60°C) and monitor the reaction progress closely.
-
Solution 2: Control pH: The pH of the reaction mixture is crucial. For pyrazole synthesis, a slightly acidic medium, often achieved by adding a catalytic amount of acetic acid, is typically optimal.[8][9] Strongly acidic or basic conditions can lead to hydrolysis of the hydrazine or the intermediate hydrazone.[1][2][3][4][5]
-
Issue 2: Formation of Multiple Unidentified Side Products
Symptom: Your reaction mixture shows multiple spots on TLC, and isolating the desired product is difficult.
Root Cause Analysis and Solutions:
-
Oxidative Side Reactions: The hydrazinyl group can be oxidized to a diazene intermediate, which can then decompose to generate aryl radicals. These radicals can lead to a variety of undesired coupling products.[10]
-
Solution 1: Add an Antioxidant: In some cases, adding a small amount of a radical scavenger or antioxidant, such as butylated hydroxytoluene (BHT), can suppress these side reactions. However, compatibility with your desired reaction should be verified.
-
Solution 2: Exclude Metal Contaminants: Ensure all glassware is scrupulously clean and avoid using metal spatulas that could introduce catalytic amounts of metal ions, which can promote oxidation.
-
-
N-N Bond Cleavage: Under certain conditions, particularly with some catalysts or upon photo-irradiation, the N-N bond of the hydrazine can cleave, leading to the formation of 3-amino-6-methylpyridazine and other byproducts.[11][12][13]
-
Solution 1: Protect from Light: If the reaction is light-sensitive, conduct it in a flask wrapped in aluminum foil.
-
Solution 2: Choose Catalysts Carefully: Be mindful of the catalysts used. Some transition metals are known to catalyze N-N bond cleavage. If using a metal catalyst, screen for one that is selective for your desired transformation.
-
Visualizing Degradation Pathways
To better understand the potential degradation routes, the following diagram illustrates the primary pathways.
Caption: Primary degradation pathways of 3-Hydrazinyl-6-methylpyridazine.
Experimental Protocols
Here are detailed protocols for key procedures to minimize degradation.
Protocol 1: General Procedure for a Condensation Reaction
This protocol provides a general workflow for reacting 3-Hydrazinyl-6-methylpyridazine with a carbonyl compound.
Materials:
-
3-Hydrazinyl-6-methylpyridazine (fresh or purified)
-
Carbonyl compound (e.g., 1,3-diketone)
-
Anhydrous ethanol (degassed)
-
Glacial acetic acid (catalyst)
-
Nitrogen or Argon gas supply
-
Round-bottom flask with a condenser and magnetic stirrer
Procedure:
-
Setup: Assemble the reaction apparatus and ensure it is dry and can be maintained under an inert atmosphere.
-
Solvent Degassing: Place the required volume of anhydrous ethanol in the reaction flask and bubble nitrogen or argon through it for 15-30 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add the 1,3-dicarbonyl compound to the solvent, followed by 3-Hydrazinyl-6-methylpyridazine (1.0 equivalent).
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 1-2 drops).
-
Reaction: Stir the mixture at room temperature or heat moderately (e.g., to 50°C) while monitoring the reaction progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling or after the addition of water. Isolate the product by filtration and wash with a suitable solvent.
Protocol 2: Boc-Protection of 3-Hydrazinyl-6-methylpyridazine
If the hydrazinyl group's reactivity is interfering with other desired transformations, it can be temporarily protected, for example, as its tert-butoxycarbonyl (Boc) derivative. This protocol is adapted from a general solvent-free method.[14][15]
Materials:
-
3-Hydrazinyl-6-methylpyridazine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Small reaction vial with a magnetic stir bar
Procedure:
-
Melt Boc₂O: Gently warm di-tert-butyl dicarbonate in the reaction vial to its melting point (22-24°C).
-
Add Hydrazine: Add 3-Hydrazinyl-6-methylpyridazine to the molten Boc₂O with stirring.
-
Reaction: Continue stirring at room temperature. The reaction is typically complete within a few hours. Monitor by TLC until the starting hydrazine is consumed.
-
Isolation: The product can often be purified by direct recrystallization from a suitable solvent or by silica gel chromatography.
Caption: Workflow for Boc-protection of 3-Hydrazinyl-6-methylpyridazine.
By understanding the inherent instabilities of 3-Hydrazinyl-6-methylpyridazine and implementing these preventative and troubleshooting measures, you can significantly improve the success rate and reproducibility of your synthetic endeavors.
References
-
Yuan, J., et al. (2016). Palladium-Catalyzed Denitrogenative C-H Arylation of 1H-Indoles with Arylhydrazines. Organic Letters, 18(15), 3854–3857. Available at: [Link]
-
Tzankova, D., Peikova, L., & Georgieva, M. (2018). PRELIMINARY DETERMINATION OF HYDROLYTIC STABILITY OF A PYRROLE-BASED HYDRAZIDE AND ITS HYDRAZONE. CBU International Conference Proceedings, 6, 1192-1197. Available at: [Link]
-
Raju, M., Mäeorg, S., Tšubrik, O., & Mäeorg, U. (2009). Efficient solventless technique for Boc-protection of hydrazines and amines. ARKIVOC, 2009(6), 291-297. Available at: [Link]
-
Georgieva, M., et al. (2018). PRELIMINARY DETERMINATION OF HYDROLYTIC STABILITY OF A PYRROLE-BASED HYDRAZIDE AND ITS HYDRAZONE. ResearchGate. Available at: [Link]
-
Nishino, T., et al. (2020). Relative reactivities of arylhydrazine hydrochlorides with electron-donating groups (EDG). ResearchGate. Available at: [Link]
-
Raju, M., Mäeorg, S., Tšubrik, O., & Mäeorg, U. (2009). Efficient solventless technique for Boc-protection of hydrazines and amines. Semantic Scholar. Available at: [Link]
-
Raju, M., Mäeorg, S., Tšubrik, O., & Mäeorg, U. (2009). Efficient solventless technique for Boc-protection of hydrazines and amines. ResearchGate. Available at: [Link]
-
Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Organic & Biomolecular Chemistry, 6(8), 1347-1350. Available at: [Link]
-
Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. ResearchGate. Available at: [Link]
-
Aslam, S., et al. (2012). Synthesis of Some Pyridazine Based Pyrazolines. ResearchGate. Available at: [Link]
-
Tzankova, D., Peikova, L., & Georgieva, M. (2018). PRELIMINARY DETERMINATION OF HYDROLYTIC STABILITY OF A PYRROLE-BASED HYDRAZIDE AND ITS HYDRAZONE. ResearchGate. Available at: [Link]
-
Reddy, T. R., et al. (2011). Photoinduced Cleavage of N–N Bonds of Aromatic Hydrazines and Hydrazides by Visible Light. Synthesis, 2011(14), 2223-2236. Available at: [Link]
-
Li, X., et al. (2022). FeO(OH)@C‐Catalyzed Selective Hydrazine Substitution of p‐Nitro‐Aryl Fluorides and their Application for the Synthesis of Phthalazinones. ChemistrySelect, 7(20). Available at: [Link]
-
Schmidt, A., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 1038-1090. Available at: [Link]
-
Schmidt, A., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 1038-1090. Available at: [Link]
-
Dar, A. M., & Shamsuzzaman. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher. Available at: [Link]
-
Portilla, J. (2011). 194 recent advances in the synthesis of new pyrazole derivatives. ARKIVOC, 2011(1), 194-222. Available at: [Link]
-
Chuang, T.-H., et al. (2000). A Practical Oxidative Method for the Cleavage of Hydrazide N N Bonds. ResearchGate. Available at: [Link]
-
MySkinRecipes. (n.d.). 3-Hydrazinyl-6-methylpyridazine. MySkinRecipes. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]
-
Gao, Q., et al. (2012). Unexpected C-C Bond Cleavage: A Route to 3,6-Diarylpyridazines and 6-Arylpyridazin-3-ones from 1,3-Dicarbonyl Compounds and Methyl Ketones. Organic Chemistry Portal. Available at: [Link]
-
Reddy, T. R., et al. (2011). ChemInform Abstract: Photoinduced Cleavage of N-N Bonds of Aromatic Hydrazines and Hydrazides by Visible Light. ResearchGate. Available at: [Link]
-
Carrillo, L., et al. (2025). Diboron Reagents in N-N Bond Cleavage of Hydrazines, N-Nitrosamines, and Azides: Reactivity and Mechanistic Insights. Chemistry – A European Journal, 31(26). Available at: [Link]
-
Li, Y., et al. (2020). The effects of electron-withdrawing and electron-donating groups on the photophysical properties and ESIPT of salicylideneaniline. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 242, 118742. Available at: [Link]
-
Boumoud, T., et al. (2016). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Journal of Chemistry, 2016. Available at: [Link]
-
Adam, W., et al. (1993). One- and Two-Electron Oxidation of Hydrazines by Dimethyldioxirane. Journal of the American Chemical Society, 115(19), 8607-8610. Available at: [Link]
-
Chan, K. K., & Page, D. P. (1980). Characterization of impurities in sulfasalazine. Journal of Pharmaceutical Sciences, 69(6), 687-691. Available at: [Link]
-
MySkinRecipes. (n.d.). 3-Hydrazinyl-6-methylpyridazine. MySkinRecipes. Available at: [Link]
Sources
- 1. Preliminary Determination Of Hydrolytic Stability Of A Pyrrole-Based Hydrazide And Its Hydrazone [ideas.repec.org]
- 2. PRELIMINARY DETERMINATION OF HYDROLYTIC STABILITY OF A PYRROLE-BASED HYDRAZIDE AND ITS HYDRAZONE | CBU International Conference Proceedings [ojs.journals.cz]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chemscene.com [chemscene.com]
- 7. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. Arylhydrazines: novel and versatile electrophilic partners in cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Photoinduced Cleavage of N–N Bonds of Aromatic Hydrazines and Hydrazides by Visible Light - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Diboron Reagents in N-N Bond Cleavage of Hydrazines, N-Nitrosamines, and Azides: Reactivity and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. quod.lib.umich.edu [quod.lib.umich.edu]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Characterization of Unexpected Byproducts in 3-Hydrazinyl-6-methylpyridazine Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for navigating the complexities of reactions involving 3-Hydrazinyl-6-methylpyridazine (3H6MP). This document is designed for researchers, chemists, and drug development professionals who utilize this versatile building block. Due to the high nucleophilicity and reactivity of its hydrazine moiety, 3H6MP can participate in various intended and unintended reaction pathways.[1][2] This guide provides troubleshooting strategies, answers to frequently asked questions, and detailed protocols to help you identify, characterize, and mitigate the formation of unexpected byproducts.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the reactivity and handling of 3-Hydrazinyl-6-methylpyridazine.
Q1: What are the primary, expected reactions of 3-Hydrazinyl-6-methylpyridazine?
A1: The most common and predictable reaction is the condensation of the terminal -NH2 group of the hydrazine moiety with aldehydes and ketones to form stable hydrazones.[2][3] This reaction is fundamental to using 3H6MP as a scaffold. Additionally, it readily reacts with 1,2- or 1,3-dicarbonyl compounds to undergo cyclocondensation, forming fused heterocyclic systems like pyrazoles or triazines.[4][5]
Q2: My reaction mixture involving 3H6MP turns dark brown or black upon heating. What is the likely cause?
A2: Dark coloration is often indicative of oxidation or decomposition. The hydrazine group is susceptible to oxidation, which can lead to the formation of colored azo compounds or complete degradation. The pyridazine ring itself can be involved in complex redox processes.[6] To mitigate this, we strongly recommend degassing all solvents and running the reaction under a dry, inert atmosphere (e.g., Nitrogen or Argon). Using freshly purified reagents and maintaining the lowest effective reaction temperature can also prevent degradation.
Q3: I am observing multiple spots on my Thin Layer Chromatography (TLC) plate, even in the early stages of the reaction. What might these be?
A3: It is common to see several species on the TLC plate. These typically include:
-
Starting Material: Unreacted 3H6MP.
-
Expected Product: The desired hydrazone or cyclized product.
-
Early-Forming Byproducts: These can include an oxidized version of the starting material (e.g., 6-methylpyridazine) or a dimer formed from the self-condensation of 3H6MP, especially if the reaction is run at high concentrations or temperatures.
Q4: What are some plausible, yet unexpected, byproduct structures I should consider?
A4: Beyond simple oxidation or dimerization, the reactivity of 3H6MP can lead to more complex structures. For instance, in reactions with reactants containing multiple electrophilic sites, unexpected intramolecular cyclizations can occur. One notable pathway observed in similar hydrazone systems is a 6π-electrocyclization, which can lead to the formation of rigid, fused tricyclic systems like pyrido[3,2-c]cinnolines or pyridazinotriazines.[7][8] Always consider the possibility that your intended product is an intermediate that undergoes further, unexpected transformation under the reaction conditions.
Section 2: Troubleshooting Guide for Unexpected Byproducts
This guide is structured to help you diagnose and solve common issues encountered during reactions with 3H6MP.
| Problem | Probable Cause(s) | Recommended Solutions & Rationale |
| Low yield of the desired hydrazone and a major, non-polar byproduct with a lower molecular weight. | Oxidation of the Hydrazine Moiety: The hydrazine group (-NHNH2) can be oxidized to a proton (-H), cleaving the N-N bond and leaving the 6-methylpyridazine core. This is common in the presence of air, certain metal catalysts, or oxidizing agents. | 1. Implement Inert Atmosphere Conditions: Purge the reaction vessel with nitrogen or argon and maintain a positive pressure throughout the experiment. This directly removes atmospheric oxygen, the most common culprit. 2. Degas Solvents: Use solvents that have been degassed via sparging with an inert gas or through freeze-pump-thaw cycles. Dissolved oxygen in solvents is a frequent source of oxidation. 3. Characterize the Byproduct: Isolate the byproduct and obtain a mass spectrum. A mass corresponding to 6-methylpyridazine (C5H6N2, MW: 94.11) is strong evidence for an oxidative side reaction. |
| A complex mixture of products is formed with several new, often isomeric, peaks in the LC-MS. | 1. Competing Cyclization Pathways: If your other reactant has multiple electrophilic centers (e.g., a 1,3-diketone or an α,β-unsaturated ketone), 3H6MP can attack at different sites, leading to regioisomers.[9] 2. Thermal Instability/Rearrangement: The initially formed product may be unstable at the reaction temperature and could be rearranging into a more thermodynamically stable isomer, such as through a Dimroth-type rearrangement.[8] | 1. Reduce Reaction Temperature: Many side reactions have higher activation energies than the desired primary reaction. Running the experiment at a lower temperature, even if it requires longer reaction times, can significantly improve selectivity. 2. Modify the Catalyst/Solvent System: The choice of acid or base catalyst can direct the reaction pathway. A milder, non-nucleophilic base might prevent deprotonation at undesired sites. Changing solvent polarity can also influence which reaction pathway is kinetically favored. 3. Isolate and Analyze: Use preparative HPLC or careful column chromatography to isolate each major byproduct. Full characterization is essential to understand the competing pathways. |
| The isolated product has the correct mass for the expected product, but the NMR spectrum is inconsistent. | Formation of a Structural Isomer or Tautomer: The product may not be the simple hydrazone but a cyclized isomer. For example, reaction with a molecule containing a nitrile and an ester group could lead to an unexpected ring closure to form a fused pyridazinotriazine.[7][10] Tautomerization between hydrazone and azo forms can also occur, leading to confusing NMR spectra. | 1. Perform Advanced 2D NMR: Acquire COSY, HSQC, and HMBC spectra. An HMBC (Heteronuclear Multiple Bond Correlation) experiment is crucial as it reveals 2- and 3-bond correlations between protons and carbons, allowing you to piece together the molecular skeleton and unambiguously identify unexpected ring systems.[11] 2. Analyze IR Spectrum: Look for the presence or absence of key functional groups. For example, the disappearance of a nitrile stretch (∼2200 cm⁻¹) and the appearance of a new C=N stretch might indicate its participation in a cyclization.[7] 3. Variable Temperature (VT) NMR: If you suspect a dynamic equilibrium between tautomers, acquiring spectra at different temperatures can help confirm this. Coalescence of peaks at higher temperatures is a hallmark of such processes. |
Section 3: Byproduct Characterization Workflow & Protocols
A systematic approach is critical for efficiently identifying unknown byproducts.
General Workflow for Byproduct Identification
The following diagram outlines a logical workflow from the initial observation of an anomaly to the final structural confirmation.
Caption: Reaction scheme showing expected vs. observed products.
Comparative Spectroscopic Data
| Data Point | Expected Product (3) | Observed Byproduct (4) | Interpretation of Discrepancy |
| HRMS (m/z) | [M+H]⁺ = 250.1244 | [M+H]⁺ = 250.1244 | The byproduct is an isomer of the expected product. |
| ¹H NMR (δ, ppm) | ~2.6 (s, 3H, Me), ~6.8 (s, 1H, pyrazole-H), ~7.3-7.9 (m, 7H, Ar-H & pyridazine-H) | 2.7 (s, 3H, Me), 7.4-7.8 (m, 5H, Ph-H), 7.9 (d, 1H, pyridazine-H), 8.1 (d, 1H, pyridazine-H), 13.5 (br s, 1H, NH) | The byproduct is missing the pyrazole-H singlet and shows two distinct, coupled pyridazine protons. The very downfield proton suggests a strongly hydrogen-bonded NH group. |
| ¹³C NMR (δ, ppm) | ~15 (Me), ~110-160 (11 Ar-C) | ~15 (Me), ~95 (quat. C), ~120-165 (10 Ar-C) | The byproduct has an unusual upfield quaternary carbon (~95 ppm) and a different aromatic carbon pattern. |
Structural Elucidation and Mechanistic Rationale
The HMBC spectrum of byproduct 4 was key. It showed a 3-bond correlation from the methyl protons (~2.7 ppm) to a pyridazine ring carbon (~158 ppm) and, crucially, a 2-bond correlation from the downfield NH proton (~13.5 ppm) to two different carbons of the phenyl ring.
This data is inconsistent with structure 3 but is fully consistent with 6-methyl-3-(5-phenyl-1,2,4-triazin-3-yl)pyridazine , a fused heterocyclic system. This suggests an alternative cyclization pathway where the nitrile group, rather than the ketone, participates in the initial ring formation.
Caption: Proposed mechanism for the formation of the triazine byproduct.
This case highlights the importance of not assuming a reaction outcome and demonstrates how a systematic characterization workflow can successfully identify unexpected and novel molecular structures.
References
Sources
- 1. 3-Hydrazinyl-6-methylpyridazine [myskinrecipes.com]
- 2. Reagents for Modifying Aldehydes and Ketones—Section 3.3 | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Pyridazine - Wikipedia [en.wikipedia.org]
- 7. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Condensation Reactions of 3-Oxo-2-arylhydrazonopropanals with Active Methylene Reagents: Formation of 2-Hydroxy- and 2-Amino-6-substituted-5-arylazonicotinates and Pyrido[3,2-c]cinnolines via 6π-Electrocyclization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 10. chempap.org [chempap.org]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Reactivity of 3-Hydrazinyl-6-methylpyridazine in Modern Synthesis
For the discerning researcher in medicinal chemistry and drug development, the selection of a building block is a critical decision that profoundly influences the trajectory of a synthesis campaign. Hydrazine derivatives, with their inherent nucleophilicity and capacity for forming stable C-N and N-N bonds, are foundational to the construction of a vast array of bioactive heterocycles. Among these, 3-Hydrazinyl-6-methylpyridazine presents a unique combination of electronic and steric properties that distinguish it from more common hydrazines. This guide provides an in-depth comparison of the reactivity of 3-Hydrazinyl-6-methylpyridazine with other classes of hydrazines, supported by mechanistic insights and actionable experimental protocols.
Foundational Principles of Hydrazine Reactivity: A Mechanistic Overview
The reactivity of any hydrazine is fundamentally governed by the nucleophilicity of the terminal nitrogen atom's lone pair of electrons. This nucleophilicity is, in turn, modulated by a delicate interplay of electronic and steric effects imparted by the substituent (R) attached to the hydrazine moiety (R-NH-NH₂).
-
Electronic Effects: The electronic nature of the 'R' group is a primary determinant of reactivity. Electron-donating groups (EDGs), such as alkyl groups, increase the electron density on the hydrazine nitrogens, thereby enhancing nucleophilicity. Conversely, electron-withdrawing groups (EWGs), like nitro or acyl groups, delocalize the lone pair, diminishing nucleophilicity.[1] Aromatic hydrazines, like phenylhydrazine, exhibit reduced reactivity compared to simple alkyl hydrazines due to the delocalization of the nitrogen lone pair into the aromatic π-system.[2]
-
Steric Effects: The steric bulk of the 'R' group can hinder the approach of the hydrazine to the electrophilic center, thereby reducing the reaction rate. This is a crucial consideration in the design of synthetic routes, particularly when reacting with sterically encumbered carbonyl compounds.[3]
-
The Alpha Effect: Hydrazines are classic examples of α-nucleophiles, exhibiting enhanced reactivity that surpasses what would be predicted based on their basicity alone. This "alpha effect" is attributed to the interaction between the lone pairs on the adjacent nitrogen atoms, which destabilizes the ground state and lowers the activation energy of the reaction.[4][5]
Comparative Analysis of 3-Hydrazinyl-6-methylpyridazine
3-Hydrazinyl-6-methylpyridazine (CAS 38956-79-5) is a crystalline solid with a molecular weight of 124.14 g/mol .[6] Its structure features a hydrazine group attached to the C-3 position of a 6-methyl-substituted pyridazine ring. This unique arrangement confers a reactivity profile that is distinct from simple alkyl and aryl hydrazines.
Electronic Profile: The Influence of the Pyridazine Ring
This electron-withdrawing pull from the pyridazine ring reduces the electron density on the hydrazine's terminal nitrogen, thereby decreasing its nucleophilicity compared to a simple alkyl hydrazine like methylhydrazine.[9] However, the effect is generally less pronounced than that of a strongly deactivating group like a nitro group, as seen in 2,4-dinitrophenylhydrazine.
The methyl group at the C-6 position exerts a modest electron-donating inductive effect, which partially counteracts the electron-withdrawing nature of the pyridazine ring. This makes 3-Hydrazinyl-6-methylpyridazine more reactive than its non-methylated counterpart, 3-hydrazinylpyridazine.
Steric Profile: The Role of the Methyl Group
The methyl group at the C-6 position is sufficiently remote from the C-3 hydrazine group that it does not impose significant steric hindrance in most common reactions, such as hydrazone formation with unhindered aldehydes and ketones. However, in reactions involving bulky electrophiles or in the formation of certain fused heterocyclic systems, the steric influence of the methyl group may become a factor in determining the reaction's feasibility and regioselectivity.[3]
Reactivity in Hydrazone Formation
The condensation of a hydrazine with an aldehyde or ketone to form a hydrazone is a cornerstone reaction in organic synthesis and bioconjugation.[10] The rate of this reaction is a direct measure of the hydrazine's nucleophilicity.
Based on the electronic and steric considerations discussed above, we can predict the relative reactivity of 3-Hydrazinyl-6-methylpyridazine in hydrazone formation compared to other common hydrazines:
| Hydrazine Derivative | Substituent 'R' | Electronic Effect of 'R' | Predicted Relative Reactivity |
| Methylhydrazine | Methyl | Electron-Donating (Inductive) | High |
| 3-Hydrazinyl-6-methylpyridazine | 6-Methylpyridazin-3-yl | Electron-Withdrawing (Inductive & Resonance) | Moderate |
| Phenylhydrazine | Phenyl | Electron-Withdrawing (Resonance) | Moderate to Low |
| 2,4-Dinitrophenylhydrazine | 2,4-Dinitrophenyl | Strongly Electron-Withdrawing | Low |
This predicted trend places 3-Hydrazinyl-6-methylpyridazine in a "sweet spot" of reactivity. It is more reactive than the highly deactivated aryl hydrazines often used for derivatization (like DNPH), yet it is more stable and less prone to oxidation than many simple alkyl hydrazines.
The mechanism of hydrazone formation is pH-dependent and typically proceeds via a tetrahedral intermediate. The rate-limiting step at neutral pH is often the dehydration of this intermediate.[1]
Figure 2: Experimental workflow for the kinetic comparison of hydrazine reactivity.
Synthetic Utility: Beyond Hydrazones
A key advantage of 3-Hydrazinyl-6-methylpyridazine is its utility as a precursor for a variety of fused heterocyclic systems, which are of significant interest in drug discovery. [11]The hydrazine moiety, in conjunction with the adjacent ring nitrogen, provides a reactive scaffold for cyclization reactions.
Synthesis of Pyrazole Derivatives
The Knorr pyrazole synthesis and related cyclocondensation reactions are classic methods for constructing pyrazole rings. [5]3-Hydrazinyl-6-methylpyridazine can react with 1,3-dicarbonyl compounds, such as acetylacetone, to yield pyrazolyl-pyridazine derivatives. This reaction proceeds through initial hydrazone formation followed by intramolecular condensation and dehydration. [12][13]
Figure 3: General pathway for the synthesis of pyrazolyl-pyridazines.
Synthesis of Triazolo[4,3-b]pyridazines
The hydrazine group in 3-Hydrazinyl-6-methylpyridazine can also participate in cyclization reactions with one-carbon electrophiles (such as formic acid or orthoesters) to form fused triazole rings. [14]This reaction leads to the formation of the versatilet[2][4][12]riazolo[4,3-b]pyridazine scaffold, a privileged structure in medicinal chemistry. [15]These compounds have shown promise as, for example, c-Met kinase inhibitors. [16] The synthesis involves the reaction of the hydrazinylpyridazine with a suitable one-carbon component, often followed by an oxidative or thermal cyclization step.
Conclusion
3-Hydrazinyl-6-methylpyridazine occupies a valuable position in the synthetic chemist's toolkit. Its reactivity is a nuanced balance of electronic and steric factors. The electron-withdrawing pyridazine ring tempers the nucleophilicity of the hydrazine group, making it more stable and handleable than simple alkyl hydrazines, while the 6-methyl group provides a slight activating effect.
This guide has provided a framework for understanding and predicting the reactivity of 3-Hydrazinyl-6-methylpyridazine in comparison to other hydrazines. The true utility of this compound, however, lies not just in its predictable reactivity in hydrazone formation, but in its capacity to serve as a versatile precursor to complex, biologically relevant heterocyclic systems. The provided experimental protocols offer a clear path for researchers to generate quantitative, comparative data to inform their synthetic strategies. As the demand for novel heterocyclic scaffolds in drug discovery continues to grow, a thorough understanding of the reactivity of unique building blocks like 3-Hydrazinyl-6-methylpyridazine will be indispensable.
References
-
Dömling, A. (2021). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 17, 2436–2477. [Link]
-
Royle, G. L., et al. (2021). Steric and electronic effects on the 1H hyperpolarisation of substituted pyridazines by signal amplification by reversible exchange. Chemistry – A European Journal, 27(48), 12348-12355. [Link]
-
Ashenhurst, J. (2018). Nucleophilicity Trends of Amines. Master Organic Chemistry. [Link]
-
Kool, E. T., et al. (2014). Fast Alpha Nucleophiles: Structures that Undergo Rapid Hydrazone/Oxime Formation at Neutral pH. Journal of the American Chemical Society, 136(8), 3225–3233. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles. [Link]
-
Quora. (2021). What is more nucleophilic between hydrazin, hydroxyl amine, and ammonia?. [Link]
-
Stanovnik, B., et al. (1981). 1,2,3‐Triazolo[4,5‐d]‐1,2,4‐triazolo[4,3‐b]pyridazines. Journal of Heterocyclic Chemistry, 18(2), 359-361. [Link]
-
Zhang, Y., et al. (2016). Synthesis and Bioevaluation of 3,6-Diaryl-t[2][4][12]riazolo[4,3-b] Pyridazines as Antitubulin Agents. ACS Medicinal Chemistry Letters, 7(8), 775–780. [Link]
-
Steiner, G., et al. (1981). Synthesis and antihypertensive activity of new 6-heteroaryl-3-hydrazinopyridazine derivatives. Journal of Medicinal Chemistry, 24(1), 59-63. [Link]
-
El-Ghanam, A. M. (2000). Pyridazine and its Related Compounds. Part 16.1 Synthesis and Some Reactions of 3-Hydrazino-1H-pyrazolo [3, 4-c] pyridazine. Afric. J. Sci. Tech., 1(2), 1-8. [Link]
-
Bellasio, E., et al. (1969). [Synthesis of 3-hydrazino-pyridazines with basic substituents in 6 positions, with hypotensive activity]. Il Farmaco; edizione scientifica, 24(11), 919–929. [Link]
-
MySkinRecipes. (n.d.). 3-Hydrazinyl-6-methylpyridazine. [Link]
-
Coudray, L., & D. G. G. (2018). Arylhydrazines: novel and versatile electrophilic partners in cross-coupling reactions. Organic & Biomolecular Chemistry, 16(33), 5954–5966. [Link]
-
Wölfling, J., et al. (2018). Synthesis of arylhydrazones from steroidal and non-steroidal methyl ketones and their conversion to 4-formylpyrazoles. Steroids, 132, 36-46. [Link]
-
Zhang, W., et al. (2021). Chiral ruthenium complex/Ph2P(2-furyl)–catalyzed asymmetric nucleophilic addition of aryl aldehyde hydrazones to simple ketones. Proceedings of the National Academy of Sciences, 118(12), e2026131118. [Link]
-
Fadda, A. A., et al. (2014). Evaluation of some new synthesis benzothiazole and benzimidazole Derivatives as potential antimicrobial and anticancer agents. International Journal of Pharmacy and Pharmaceutical Sciences, 6(9), 369-375. [Link]
-
Dotsenko, V. V., et al. (2018). Condensation of the carbohydrazide derivative (3) with dicarbonyl compounds, carbon disulfide and ethyl cyanoacetate/KOH to afford pyrazoles (6a) and (6b), 1,3,4-oxadiazole-thiol (7) and pyrazolone (8) derivatives, respectively. Chemistry of Heterocyclic Compounds, 54(1), 101-103. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. [Link]
-
ResearchGate. (n.d.). Values of some Hammett substituent constants (σ). [Link]
-
Al-Omar, M. A., et al. (2010). Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. Molecules, 15(11), 8210–8223. [Link]
-
Elguero, J., et al. (1998). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Canadian Journal of Chemistry, 76(11), 1648-1658. [Link]
-
Hansch, C., et al. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. [Link]
-
Al-Mousawi, S. M., & El-Apasery, M. A. (2012). Condensation reactions of 3-oxo-2-arylhydrazonopropanals with active methylene reagents: formation of 2-hydroxy- and 2-amino-6-substituted-5-arylazonicotinates and pyrido[3,2-c]cinnolines via 6π-electrocyclization reactions. Molecules, 17(6), 6547–6556. [Link]
-
Wikipedia. (n.d.). Hammett equation. [Link]
-
Notario, R., et al. (2020). Machine learning determination of new Hammett's constants for meta- and para- substituted benzoic acid derivatives employing quantum. ChemRxiv. [Link]
-
Al-Ghorbani, M., et al. (2023). Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies. Molecules, 28(23), 7806. [Link]
-
Hecht, M., et al. (2012). Substituent Correlations Characterized by Hammett Constants in the Spiropyran-Merocyanine Transition. Journal of Chemical Theory and Computation, 8(11), 4477–4484. [Link]
-
Fleming, P. E., et al. (2022). Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. Molecules, 27(15), 4707. [Link]
-
Achar, J., et al. (2023). Mechanochemical Studies on Coupling of Hydrazines and Hydrazine Amides with Phenolic and Furanyl Aldehydes—Hydrazones with Antileishmanial and Antibacterial Activities. Molecules, 28(14), 5345. [Link]
-
PubChem. (n.d.). 3-Hydrazinyl-6-methylpyridazine. [Link]
-
Glaser, R., et al. (2012). ChemInform Abstract: Synthesis of Azines in Solid State: Reactivity of Solid Hydrazine with Aldehydes and Ketones. ChemInform, 43(44), no-no. [Link]
-
El-Sayed, M. A. A., et al. (2022). Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. RSC Medicinal Chemistry, 13(10), 1230-1249. [Link]
-
PubChem. (n.d.). Methylhydrazine. [Link]
-
Dexter, A., et al. (2015). Hydrazide-based reactive matrices for the sensitive detection of aldehydes and ketones by MALDI mass spectrometry imaging. Chemical Communications, 51(38), 8171-8174. [Link]
-
Yilmaz, E., et al. (2018). Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity. Molecules, 23(12), 3121. [Link]
-
ResearchGate. (n.d.). Reaction for formation of hydrazone. [Link]
Sources
- 1. Fast Alpha Nucleophiles: Structures that Undergo Rapid Hydrazone/Oxime Formation at Neutral pH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 4. EP0020964A1 - Process for the preparation of pyrazoles - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. 3-Hydrazinyl-6-methylpyridazine | C5H8N4 | CID 12379804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Hammett equation - Wikipedia [en.wikipedia.org]
- 8. staff.ustc.edu.cn [staff.ustc.edu.cn]
- 9. Methylhydrazine | CH3NHNH2 | CID 6061 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Reagents for Modifying Aldehydes and Ketones—Section 3.3 | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. 3-Hydrazinyl-6-methylpyridazine [myskinrecipes.com]
- 12. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and Bioevaluation of 3,6-Diaryl-[1,2,4]triazolo[4,3-b] Pyridazines as Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
Structural Validation of 3-Hydrazinyl-6-methylpyridazine by ¹H and ¹³C NMR Spectroscopy
An In-Depth Technical Guide
In the landscape of pharmaceutical and agrochemical development, the unambiguous structural confirmation of novel heterocyclic compounds is a cornerstone of safe and effective innovation. 3-Hydrazinyl-6-methylpyridazine is a key building block, utilized as an intermediate in the synthesis of compounds with potential antihypertensive, anti-inflammatory, and central nervous system activities.[1] Its reactive hydrazine group allows for diverse functionalization, making it a valuable scaffold in combinatorial chemistry.[1]
This guide provides a comprehensive analysis for the structural validation of 3-hydrazinyl-6-methylpyridazine. We will delve into the principles of Nuclear Magnetic Resonance (NMR) spectroscopy, present predicted ¹H and ¹³C NMR data based on established literature values for related pyridazine derivatives, and contrast this with a potential isomer to demonstrate the diagnostic power of this technique. A detailed, field-proven experimental protocol is provided to ensure reproducible and reliable data acquisition.
The Principle of NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique that exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei with a non-zero spin, such as ¹H (protons) and ¹³C, absorb and re-emit electromagnetic radiation at a specific frequency. This resonance frequency is highly sensitive to the local electronic environment of the nucleus.
-
¹H NMR Spectroscopy provides information about the number of different types of protons in a molecule, the relative number of protons of each type (through integration), and the connectivity of neighboring atoms (through spin-spin splitting).
-
¹³C NMR Spectroscopy reveals the number of chemically non-equivalent carbon atoms and provides insights into their electronic environment, helping to map the carbon skeleton of the molecule.
The combination of these two techniques provides a detailed "fingerprint" of a molecule, allowing for definitive structural assignment.[2][3]
Structural Analysis and NMR Prediction
To validate the structure, we must first understand its components and predict where each atom will appear in the NMR spectrum. The proposed structure of 3-hydrazinyl-6-methylpyridazine is shown below, with key atoms numbered for clarity.
Caption: Structure of 3-hydrazinyl-6-methylpyridazine with atom numbering.
Based on this structure, we can predict the key features of its ¹H and ¹³C NMR spectra. These predictions are derived from analyses of similar pyridazine derivatives reported in the literature.[4][5][6]
| Proton(s) | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| -CH₃ | ~2.4 - 2.6 | Singlet (s) | 3H | The methyl group is attached to the pyridazine ring and has no adjacent protons to couple with. Its chemical shift is influenced by the aromatic ring.[6] |
| -NH₂ | ~4.5 - 5.5 | Broad Singlet (br s) | 2H | The protons on the terminal nitrogen of the hydrazine are exchangeable and often appear as a broad signal. |
| Ring H5 | ~6.8 - 7.0 | Doublet (d) | 1H | This proton is coupled to the adjacent H4, resulting in a doublet. It is shielded by the electron-donating effect of the methyl group at C6. |
| Ring H4 | ~7.3 - 7.5 | Doublet (d) | 1H | Coupled to H5, this proton appears as a doublet at a slightly higher chemical shift due to its proximity to the electronegative nitrogen atoms. |
| -NH- | ~7.8 - 8.2 | Broad Singlet (br s) | 1H | The proton on the nitrogen directly attached to the ring is also exchangeable and typically appears as a broad signal, often further downfield. |
| Carbon(s) | Predicted δ (ppm) | Rationale |
| -CH₃ | ~20 - 22 | The methyl carbon is aliphatic and appears in the upfield region of the spectrum. |
| C5 | ~120 - 124 | This ring carbon is shielded by the adjacent methyl group. |
| C4 | ~128 - 132 | A standard pyridazine ring carbon, its shift is influenced by the adjacent nitrogen atoms.[4] |
| C6 | ~150 - 155 | The carbon atom bearing the methyl group is significantly deshielded by the adjacent ring nitrogen (N1). |
| C3 | ~158 - 162 | The carbon atom attached to the electron-withdrawing hydrazine group is expected to be the most deshielded of the ring carbons. |
Performance Comparison: Distinguishing from Isomeric Alternatives
The true test of a validation method is its ability to distinguish the target compound from other plausible structures. A potential isomer that could arise during synthesis is 4-hydrazinyl-6-methylpyridazine .
Caption: Comparison of target molecule and a potential isomer.
The NMR spectra of this isomer would exhibit distinct and easily identifiable differences:
-
¹H NMR of Isomer: The two pyridazine ring protons (H3 and H5) would now be singlets , as they are no longer adjacent to each other and would not exhibit spin-spin coupling. This is a definitive diagnostic feature.
-
¹³C NMR of Isomer: The chemical shifts of the ring carbons would be significantly different. For instance, C4 (now attached to the hydrazine) would be highly deshielded, while C3 would be shifted upfield compared to the target molecule.
This comparative analysis demonstrates that NMR spectroscopy can easily and unequivocally differentiate between the correct product and potential isomeric byproducts.
Experimental Protocol for NMR Data Acquisition
This protocol outlines the standardized procedure for obtaining high-quality NMR spectra for structural validation.
Caption: Workflow for NMR-based structural validation.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the dried 3-hydrazinyl-6-methylpyridazine sample.
-
Transfer the solid to a clean, dry vial.
-
Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent choice as it effectively dissolves many polar organic compounds and its residual proton signal does not typically interfere with the signals of interest.
-
Add a small drop of tetramethylsilane (TMS) to serve as an internal standard (δ = 0.00 ppm).
-
Vortex the sample for 30 seconds to ensure complete dissolution.
-
-
Data Acquisition:
-
Transfer the solution to a 5 mm NMR tube.
-
Insert the tube into the NMR spectrometer (e.g., a 400 MHz instrument).
-
Lock the spectrometer onto the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.
-
For ¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Typically, 16 scans are sufficient.
-
For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse program. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a relaxation delay of 2 seconds are recommended to obtain a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).
-
Calibrate the spectra by setting the TMS signal to 0.00 ppm.
-
Integrate the signals in the ¹H spectrum.
-
Assign each peak in both the ¹H and ¹³C spectra to the corresponding atoms in the molecule.
-
Compare the experimental data with the predicted values and known data for pyridazine derivatives.[2][7][8]
-
Conclusion
The structural validation of 3-hydrazinyl-6-methylpyridazine is reliably and unequivocally achieved through the combined application of ¹H and ¹³C NMR spectroscopy. The distinct chemical shifts, integration values, and coupling patterns observed provide a unique spectral fingerprint. By comparing the experimental data to predicted values derived from established chemical principles and literature precedents, one can confirm the precise connectivity of the molecule. Furthermore, this method allows for the clear differentiation from potential isomers, ensuring the identity and purity of the compound for its intended use in research and development. This self-validating system of prediction and experimental confirmation underscores the power of NMR as a primary tool for structural elucidation in modern chemistry.
References
-
Dennis, N., Katritzky, A. R., & Poyarlieff, I. G. (1979). An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives. Journal of the Chemical Society, Perkin Transactions 1, 1979, 1880-1884. [Link]
-
Kowalewski, A. J., et al. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 48(8), 643-647. [Link]
-
Besada, P., et al. (2011). Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. Magnetic Resonance in Chemistry, 49(7), 437-442. [Link]
-
Abraham, R. J., et al. (2000). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 38(7), 535-543. [Link]
-
PubChem. (n.d.). 3-Hydrazinyl-6-methylpyridazine. PubChem Compound Database. [Link]
-
PubChem. (n.d.). 3-Methylpyridazine. PubChem Compound Database. [Link]
-
MySkinRecipes. (n.d.). 3-Hydrazinyl-6-methylpyridazine. [Link]
Sources
- 1. 3-Hydrazinyl-6-methylpyridazine [myskinrecipes.com]
- 2. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. 3-METHYLPYRIDAZINE(1632-76-4) 1H NMR spectrum [chemicalbook.com]
- 7. Pyridazine(289-80-5) 1H NMR [m.chemicalbook.com]
- 8. Pyridazine(289-80-5) 13C NMR spectrum [chemicalbook.com]
A Comparative Guide to the Mass Spectrometry Analysis of 3-Hydrazinyl-6-methylpyridazine and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide moves beyond a simple recitation of methods to explain the underlying principles and experimental choices, ensuring a robust and validated approach to your analytical workflows.
Introduction to 3-Hydrazinyl-6-methylpyridazine and its Analytical Significance
3-Hydrazinyl-6-methylpyridazine (C₅H₈N₄, M.W. 124.14 g/mol ) is a heterocyclic compound featuring a pyridazine ring substituted with a hydrazinyl and a methyl group.[1][2] The reactive hydrazinyl group makes it a valuable building block for synthesizing a wide array of derivatives with potential biological activities, including antihypertensive and anti-inflammatory properties.[3]
The structural diversity of its derivatives necessitates robust analytical methods for their characterization. Mass spectrometry (MS), with its high sensitivity and specificity, stands as a cornerstone technique for the analysis of these compounds. This guide will compare various MS ionization techniques and analyzers, and also present alternative analytical methodologies.
Core Principles of Mass Spectrometry for Pyridazine Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. The general workflow involves sample introduction, ionization, mass analysis, and detection. The choice of ionization method is paramount as it dictates the type of information obtained, from molecular weight confirmation to structural elucidation through fragmentation analysis.
Experimental Workflow: A Generalized Approach
Caption: Generalized workflow for LC-MS analysis.
Comparison of Ionization Techniques
The choice of ionization technique is critical and depends on the analyte's properties and the desired information. For 3-Hydrazinyl-6-methylpyridazine and its derivatives, which are polar, nitrogen-containing heterocyclic compounds, Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are generally the most suitable "soft" ionization techniques, while Electron Impact (EI) provides more extensive fragmentation for structural elucidation.
| Ionization Technique | Principle | Analytes | Fragmentation | Pros | Cons |
| Electrospray Ionization (ESI) | Ions are formed from a solution by creating a fine spray of charged droplets. | Polar, ionizable compounds | Soft ionization, minimal fragmentation | High sensitivity for polar molecules, suitable for LC-MS | Susceptible to matrix effects, may not ionize nonpolar compounds efficiently |
| Atmospheric Pressure Chemical Ionization (APCI) | Ions are formed in the gas phase at atmospheric pressure through reactions with reagent gas ions. | Moderately polar to nonpolar, thermally stable compounds | Generally soft, but can induce some fragmentation | Tolerant of higher flow rates and less polar solvents, less susceptible to matrix effects than ESI | Requires analyte to be thermally stable, may not be suitable for highly polar, non-volatile compounds |
| Electron Impact (EI) | A high-energy electron beam bombards gas-phase molecules, causing ionization and extensive fragmentation. | Volatile, thermally stable compounds | Hard ionization, extensive and reproducible fragmentation | Provides detailed structural information from fragmentation patterns, extensive libraries for comparison | Often results in the absence of a molecular ion peak, requires volatile samples (GC-MS) |
Electrospray Ionization (ESI): The Workhorse for Polar Analytes
ESI is the premier choice for analyzing polar and ionizable compounds like 3-Hydrazinyl-6-methylpyridazine from a liquid phase, making it highly compatible with High-Performance Liquid Chromatography (HPLC). The basic hydrazinyl group and the nitrogen atoms in the pyridazine ring are readily protonated in the positive ion mode, typically yielding a strong protonated molecule [M+H]⁺.
Predicted ESI Fragmentation of 3-Hydrazinyl-6-methylpyridazine:
Under collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS), the protonated molecule of 3-Hydrazinyl-6-methylpyridazine ([M+H]⁺ at m/z 125) is expected to undergo characteristic fragmentations.
Caption: Predicted major ESI-MS/MS fragmentation pathways for protonated 3-Hydrazinyl-6-methylpyridazine.
-
Loss of Ammonia (NH₃): A common fragmentation pathway for compounds containing a hydrazinyl group is the neutral loss of ammonia, leading to a fragment at m/z 108.
-
Loss of Hydrazine (N₂H₄): Cleavage of the C-N bond connecting the hydrazinyl group to the pyridazine ring can result in the loss of a neutral hydrazine molecule, producing an ion at m/z 93.
-
Loss of a Methyl Radical (•CH₃): Subsequent fragmentation of the m/z 108 ion could involve the loss of a methyl radical from the pyridazine ring, also yielding a fragment at m/z 93.
Atmospheric Pressure Chemical Ionization (APCI): An Alternative for Less Polar Derivatives
APCI is a valuable alternative to ESI, particularly for less polar derivatives of 3-Hydrazinyl-6-methylpyridazine that may not ionize efficiently by ESI. It is also more tolerant of matrix effects. The ionization process in APCI is initiated by a corona discharge, and proton transfer reactions in the gas phase lead to the formation of [M+H]⁺ ions. The fragmentation patterns are often similar to those observed in ESI, though in-source fragmentation can sometimes be more pronounced.
Electron Impact (EI): For Volatile Derivatives and Structural Detail
EI is a "hard" ionization technique that imparts significant energy to the analyte molecules, leading to extensive and reproducible fragmentation. This technique is typically coupled with Gas Chromatography (GC) and is suitable for volatile and thermally stable derivatives. While the molecular ion peak may be weak or absent, the fragmentation pattern provides a detailed fingerprint for structural confirmation.
Predicted EI Fragmentation of the Pyridazine Core:
Studies on the parent pyridazine molecule under EI have shown characteristic fragmentation patterns.[4][5] The primary fragmentation involves the loss of N₂ followed by the loss of acetylene (C₂H₂). For 3-Hydrazinyl-6-methylpyridazine, we can anticipate a combination of side-chain cleavages and ring fragmentation.
Alternative and Complementary Analytical Techniques
While mass spectrometry is a powerful tool, a comprehensive analytical strategy often involves orthogonal techniques for confirmation and quantification.
| Technique | Principle | Application for Pyridazine Derivatives | Pros | Cons |
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a mobile and stationary phase. | Primary separation technique for pyridazine derivatives before MS detection. UV detection is also common. | High resolution, well-established methods, suitable for a wide range of polarities. | May require derivatization for detection of some compounds, solvent consumption. |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase. | Analysis of volatile and thermally stable derivatives. | Excellent separation efficiency for volatile compounds. | Limited to thermally stable and volatile analytes, may require derivatization. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the chemical structure and connectivity of atoms. | Unambiguous structure elucidation of novel derivatives and impurity identification. | Provides detailed structural information. | Lower sensitivity compared to MS, requires larger sample amounts, more time-consuming. |
| UV-Vis Spectroscopy | Measures the absorption of light in the ultraviolet-visible region. | Quantification and preliminary identification based on chromophores. | Simple, inexpensive, good for quantification. | Low specificity, susceptible to interference from other absorbing compounds. |
| Capillary Electrophoresis (CE) | Separation based on the differential migration of charged species in an electric field. | High-efficiency separation of charged derivatives, useful for chiral separations. | High separation efficiency, low sample and reagent consumption. | Lower loading capacity, can be sensitive to matrix composition. |
Experimental Protocols
Sample Preparation for LC-MS Analysis
-
Standard Solution Preparation: Accurately weigh approximately 1 mg of the 3-Hydrazinyl-6-methylpyridazine derivative and dissolve it in 1 mL of a suitable solvent (e.g., methanol, acetonitrile, or water) to prepare a 1 mg/mL stock solution.
-
Working Solution Preparation: Serially dilute the stock solution with the initial mobile phase composition to the desired concentration range for analysis (e.g., 1-1000 ng/mL).
-
Matrix Sample Preparation (e.g., Plasma): For quantitative analysis in biological matrices, a protein precipitation or liquid-liquid extraction followed by evaporation and reconstitution in the mobile phase is typically required to remove interferences.
Generic LC-MS/MS Method
-
HPLC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical starting gradient would be 5-95% B over 5-10 minutes.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 1-5 µL.
-
Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).
-
Ionization Source: ESI in positive ion mode.
-
MS Parameters:
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 120-150 °C.
-
Desolvation Gas Flow and Temperature: Optimize based on the instrument manufacturer's recommendations.
-
Collision Energy: Optimize for the specific precursor-to-product ion transitions.
-
Conclusion
The mass spectrometric analysis of 3-Hydrazinyl-6-methylpyridazine and its derivatives is a multifaceted task that requires careful consideration of the analytical goals and the physicochemical properties of the analytes. ESI-MS/MS is generally the method of choice for the sensitive and specific analysis of these polar compounds, providing both molecular weight information and structural insights through fragmentation. APCI-MS offers a robust alternative, especially for less polar derivatives. For comprehensive structural elucidation of volatile derivatives, GC-EI-MS remains a powerful technique. Integrating these mass spectrometric methods with orthogonal techniques like NMR and HPLC-UV provides a self-validating system for the unambiguous characterization and quantification of this important class of molecules in drug discovery and development.
References
-
PubChem. 3-Hydrazinyl-6-methylpyridazine. National Center for Biotechnology Information. [Link]
- Asif, M. (2018). Diverse biologically active pyridazine analogs: a scaffold for the highly functionalized heterocyclic compounds. Russian Journal of General Chemistry, 88(3), 280-300.
-
Wiedzy, M. O. S. T. Electron impact ionization and cationic fragmentation of the pyridazine molecules. Bridge of Knowledge. [Link]
-
MySkinRecipes. 3-Hydrazinyl-6-methylpyridazine. [Link]
-
ResearchGate. (2018). Electron impact ionization and cationic fragmentation of the pyridazine molecules. [Link]
-
MDPI. (2021). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Molecules, 26(16), 4975. [Link]
-
NIH. (2010). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Molecules, 15(11), 7884-7893. [Link]
-
NIST. Pyridazine. National Institute of Standards and Technology. [Link]
-
PubChem. 3-Methylpyridazine. National Center for Biotechnology Information. [Link]
-
ResearchGate. (2017). Novel pyridazine derivatives: Synthesis and antimicrobial activity evaluation. [Link]
-
Universidade do Minho. Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion. [Link]
-
Der Pharma Chemica. (2016). Synthesis and reactions of 5-phenylpyrido-[3,2-d]-pyridazin-8(7H)-one derivatives. Der Pharma Chemica, 8(1), 310-316. [Link]
-
NIH. (2021). The pyridazine heterocycle in molecular recognition and drug discovery. RSC Medicinal Chemistry, 12(8), 1251-1268. [Link]
-
NIH. (2012). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 403(9), 2705-2714. [Link]
-
NIH. (1997). Capillary electrophoresis in pharmaceutical analysis. Pharmaceutical Research, 14(4), 372-387. [Link]
-
ResearchGate. (2015). Applications of Capillary Electrophoresis in Pharmaceutical Analysis. [Link]
-
ResearchGate. (2018). Characterization of Nitrogen-Containing Compounds in Heavy Gas Oil Petroleum Fractions Using Comprehensive Two-Dimensional Gas Chromatography Coupled to Time-of-Flight Mass Spectrometry. [Link]
-
SIELC Technologies. UV-Vis Spectrum of Pyridine. [Link]
-
ChemTube3D. Pyridazine synthesis. [Link]
-
NIH. (2019). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. Scientific Reports, 9(1), 6393. [Link]
-
NIH. (2013). ELECTROSPRAY IONIZATION (ESI) FRAGMENTATIONS AND DIMETHYLDIOXIRANE REACTIVITIES OF THREE DIVERSE LACTAMS HAVING FULL, HALF, AND ZERO RESONANCE ENERGIES. Journal of the American Chemical Society, 135(4), 1465-1471. [Link]
-
ResearchGate. (2016). Interpretation of MS-MS Mass Spectra of Drugs and Pesticides. [Link]
-
ResearchGate. (2014). A predicted Mass fragmentation pattern. [Link]
-
NIH. (2015). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 50(11), 1221-1227. [Link]
-
ResearchGate. (2025). Representative part of the ¹H NMR spectra of hydrazone 3 in [D6]DMSO at.... [Link]
-
SpectraBase. 3-Methylpyridazine. [Link]
-
Shimadzu. LC-MS/MS Method for Analysis of Pyrrolizidine Alkaloids (PAs) in Herbal Teas. [Link]
-
MDPI. (2022). Spontaneous In-Source Fragmentation Reaction Mechanism and Highly Sensitive Analysis of Dicofol by Electrospray Ionization Mass Spectrometry. International Journal of Molecular Sciences, 23(15), 8466. [Link]
-
NIH. (2003). Elucidation of the fragmentation pathways of azaspiracids, using electrospray ionisation, hydrogen/deuterium exchange, and multiple-stage mass spectrometry. Journal of Mass Spectrometry, 38(11), 1139-1152. [Link]
-
ResearchGate. (2019). Atmospheric pressure chemical ionization (APCI) mass spectra for 1.0 M.... [Link]
-
NIH. (2023). What about nitrogen? Using nitrogen as a carrier gas during the analysis of petroleum biomarkers by gas chromatography mass spectrometry. Journal of Chromatography A, 1697, 463989. [Link]
-
ResearchGate. (2020). ESI-MS fragmentation pathways of some 1,2,4-triazole-3-thiones, the intermediate compounds in the synthesis of active pharmaceutical ingredients. [Link]
-
ResearchGate. (2016). Interpretation of Electrospray and Atmospheric Pressure Chemical Ionization Mass Spectra of 10-Formyl-7,8-dihydrofolic Acid and.... [Link]
-
NIH. (2014). Analysis of pyridoquinoline derivatives by liquid chromatography/atmospheric pressure chemical ionization mass spectrometry. Journal of Mass Spectrometry, 39(12), 1437-1444. [Link]
-
ResearchGate. (2016). Pyridine/quinoline derivatives bearing a imidazole/benzimidazole moiety: A LC-MS approach of structure determination. [Link]
-
eurl-pesticides.eu. (2015). Analysis of Pyridate and its metabolite Pyridafol by QuEChers and LC-MS/MS. [Link]
-
PubChemLite. 3-hydrazinyl-6-methylpyridazine (C5H8N4). [Link]
-
PubChemLite. 3-hydrazinyl-6-(trifluoromethyl)pyridazine (C5H5F3N4). [Link]
-
ResearchGate. (2022). S. UV-VIS spectra for pyridazine, pyrimidine and pyrazine, as.... [Link]
-
PureAire Monitoring Systems. (2018). Breathe Safely While Using N2 for Gas Chromatography. [Link]
-
YouTube. (2023). Nitrogen Compound Characterization-Fuels By Multidimensional Gas Chromatography l Protocol Preview. [Link]
Sources
- 1. Capillary electrophoresis in pharmaceutical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijnrd.org [ijnrd.org]
- 3. Capillary Electrophoresis for Pharmaceutical Analysis | Springer Nature Experiments [experiments.springernature.com]
- 4. scispace.com [scispace.com]
- 5. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activities of 3-Hydrazinyl-6-methylpyridazine Derivatives for Drug Discovery Professionals
The pyridazine nucleus, a six-membered heterocyclic ring containing two adjacent nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry. Its derivatives are known to exhibit a wide array of pharmacological effects.[1][2] Among these, compounds derived from the 3-hydrazinyl-6-methylpyridazine core are of particular interest due to the reactive hydrazine group, which serves as a versatile building block for creating extensive libraries of novel molecules.[3] This guide provides a comparative analysis of the principal biological activities reported for these derivatives, supported by experimental data and detailed protocols to assist researchers in navigating this promising chemical space.
Comparative Antimicrobial and Antifungal Activity
Derivatives of the pyridazine nucleus have been widely investigated for their potential to combat microbial infections.[2][4][5] The introduction of a hydrazinyl moiety often enhances this activity, leading to the development of hydrazone derivatives with significant potency against both bacterial and fungal pathogens.[4][5][6][7][8][9]
The efficacy of antimicrobial agents is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. A lower MIC value indicates greater potency. Several studies have synthesized and screened pyridazine-hydrazone derivatives against a panel of clinically relevant bacteria and fungi.
Table 1: Comparative In Vitro Antimicrobial and Antifungal Activity (MIC in µg/mL)
| Compound Type | Derivative/Substituent | S. aureus | E. coli | P. aeruginosa | C. albicans | Reference |
| Pyridazine-Hydrazone | 1-[4-(2-methoxybenzyl)-6-methylphenyl...] | 31.25 | 62.5 | 62.5 | N/A | [4][5] |
| Pyrazolo[3,4-d]pyridazin-7-one | Compound 1i | 0.31 - <2.4 | 0.31 - <2.4 | 0.31 - <2.4 | 0.31 - <2.4 | [2] |
| Hydrazide-Hydrazone | Compound with 4-fluorophenyl | Good Sensitivity | Good Sensitivity | N/A | N/A | [9] |
| Citral-thiazolyl hydrazine | N/A | N/A | N/A | N/A | Causes mycelium malformation | [10] |
| Reference Drugs | Ampicillin | 0.25 - 1 | 2 - 8 | >128 | N/A | Standard |
| Fluconazole | N/A | N/A | N/A | 0.25 - 4 | Standard |
Note: Data is aggregated from multiple sources and direct comparison should be made with caution. "N/A" indicates data not available in the cited sources.
From the data, it is evident that modifications to the core structure significantly impact antimicrobial efficacy. For instance, certain pyrazolo[3,4-d]pyridazin derivatives exhibit exceptionally low MIC values, suggesting potent and broad-spectrum activity.[2]
The broth microdilution method is a standardized and widely accepted protocol for determining the MIC of antimicrobial agents.
Causality behind Experimental Choices: This method is preferred for its efficiency, allowing for the simultaneous testing of multiple compounds at various concentrations. The use of a 96-well plate format is crucial for high-throughput screening. Mueller-Hinton Broth (MHB) is the standard medium as it has good batch-to-batch reproducibility and supports the growth of most common pathogens. Resazurin is used as a viability indicator; metabolically active (living) cells reduce the blue dye to pink resorufin, providing a clear visual endpoint.
Detailed Protocol:
-
Preparation of Compound Plate: In a 96-well microtiter plate, add 100 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12. In well 1, add 200 µL of the test compound at its highest desired concentration. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10. Well 11 serves as the growth control (broth and inoculum only), and well 12 as the sterility control (broth only).
-
Inoculum Preparation: Prepare a bacterial or fungal suspension in sterile saline equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add 100 µL of the standardized inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours for bacteria or 48 hours for yeast.
-
Reading Results: After incubation, add 30 µL of a sterile resazurin solution to each well and incubate for another 2-4 hours. The MIC is the lowest concentration of the compound that prevents a color change from blue to pink.
Evaluation of Anticancer Potential
The pyridazine scaffold is also a common feature in molecules designed as anticancer agents.[11][12][13] Derivatives, particularly those incorporating pyrazole or pyrazoline rings, have shown promising cytotoxicity against various cancer cell lines.[13][14]
The half-maximal inhibitory concentration (IC50) is the most common metric for quantifying a compound's cytotoxicity. It represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro.
Table 2: Comparative In Vitro Cytotoxicity (IC50 in µM)
| Compound Type | Derivative/Substituent | HCT-116 (Colon) | MCF-7 (Breast) | A549 (Lung) | Reference |
| Pyrazolo-Pyridazine Nanoparticles | 4-SLNs | 10.15 | 6.41 | N/A | [13] |
| Quinoline Hydrazide | Compound 17 | N/A | 14.1 | N/A | [15] |
| Hydrazide-Hydrazone | Compound 11 | 2.5 | N/A | N/A | [16] |
| Hydrazide-Hydrazone | Compound 5a | 3.8 | N/A | N/A | [16] |
| Reference Drug | Doxorubicin | ~1.0 | ~0.5 | ~1.2 | Standard |
| Reference Drug | Cisplatin | 2.43 | N/A | N/A | [16] |
Note: Data is aggregated from multiple sources. Direct comparison should be made with caution as experimental conditions may vary.
The data indicates that certain hydrazide-hydrazone derivatives exhibit potent cytotoxicity against the HCT-116 colon cancer cell line, with IC50 values comparable to the standard chemotherapeutic agent Cisplatin.[16] Furthermore, nano-formulations of pyrazolo-pyridazine derivatives have shown enhanced activity against breast cancer cells.[13]
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.
Causality behind Experimental Choices: This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells. Dimethyl sulfoxide (DMSO) is used to solubilize the formazan crystals for spectrophotometric quantification. This method is robust, reliable, and suitable for high-throughput screening in a 96-well format.
Detailed Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells for vehicle control (e.g., 0.1% DMSO) and untreated controls. Incubate for 48 or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, viable cells will convert the MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration (log scale) to determine the IC50 value.
Anti-inflammatory and Analgesic Properties
Hydrazone derivatives, including those built on a pyridazine core, have been evaluated for their anti-inflammatory and analgesic activities.[6][17][18][19] The mechanism often involves the inhibition of inflammatory mediators.
The carrageenan-induced paw edema model in rats is a classic in vivo assay to screen for acute anti-inflammatory activity. Efficacy is measured as the percentage inhibition of edema compared to a control group.
Table 3: Comparative In Vivo Anti-inflammatory Activity
| Compound Type | Derivative/Substituent | % Inhibition of Edema (3h) | Dose | Reference Drug | Reference |
| Pyridazinone-Hydrazone | Compound 2a | Potent Activity | N/A | Indomethacin | [17][18] |
| Pyridazinone-Hydrazone | Compound 2b | Potent Activity | N/A | Indomethacin | [17] |
| Phthalic Anhydride Hydrazone | Compound 27h | 64.0% | N/A | Diclofenac Sodium (68.0%) | [17] |
| N-pyrrolylcarbohydrazide | Compound 1 | Significant Reduction | 40 mg/kg | N/A | [19] |
Note: Data is aggregated from multiple sources. "N/A" indicates data not available in the cited sources.
The results show that pyridazinone-hydrazone derivatives possess potent anti-inflammatory effects, with some compounds demonstrating activity comparable to the standard NSAID, indomethacin.[17][18]
A primary mechanism for many anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for converting arachidonic acid into prostaglandins—key mediators of inflammation, pain, and fever.
Conclusion
The 3-hydrazinyl-6-methylpyridazine scaffold is a highly productive starting point for the synthesis of biologically active compounds. By modifying the hydrazinyl group to form various hydrazones and incorporating other heterocyclic systems, researchers have developed derivatives with potent antimicrobial, anticancer, and anti-inflammatory properties. The comparative data presented herein highlights the most promising derivatives and provides a foundation for future structure-activity relationship (SAR) studies. The detailed protocols and workflows offer a practical guide for the preclinical evaluation of new chemical entities based on this versatile and valuable chemical core.
References
- Synthesis and biological evaluation of pyridazine derivatives as novel HIV-1 NNRTIs. (2013). PubMed Central.
- Novel Pyrimido-Pyridazine Derivatives: Design, Synthesis, Anticancer Evaluation and In Silico Studies.Taylor & Francis Online.
- Synthesis and Biological Evaluation of Novel Neuroprotective Pyridazine Derivatives as Excitatory Amino Acid Transporter 2 (EAAT2)
- Design, synthesis, and biological evaluation of novel pyridazinone-based EED inhibitors for prost
- Synthesis and Biological Evaluation of Some New Pyridazine Derivatives.
- Novel pyridazine derivatives: Synthesis and antimicrobial activity evaluation.
- Synthesis and Biological Activity of New 3-Pyrazolyl-6-hydrazinylpyridazine Derivatives. (2021).
- Novel pyridazine derivatives: Synthesis and antimicrobial activity evalu
- 3-Hydrazinyl-6-methylpyridazine.MySkinRecipes.
- Synthesis and antihypertensive activity of new 6-heteroaryl-3-hydrazinopyridazine deriv
- Therapeutic Potential of Hydrazones as Anti-Inflamm
- Antibacterial and Antifungal Activities of New Pyrazolo[3,4-d]pyridazin Deriv
- Synthesis and analgesic and anti-inflammatory activities 6-substituted-3(2H)-pyridazinone-2-acetyl-2-(p-substituted/nonsubstituted benzal)
- Synthesis, Structural Characterization and Study of Biological Activity of Hydrazine Derivatives. (2017).
- Antifungal and anti-biofilm effects of hydrazone derivatives on Candida spp. (2024). PubMed Central.
- Antibacterial and antifungal activity of compounds 6(a-j).
- Biological Activities of Hydrazone Deriv
- Antimicrobial Activities of Some Pyrazoline and Hydrazone Deriv
- Biological Activities of Hydrazone Deriv
- Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones.MDPI.
- Antifungal Properties of Hydrazine-Based Compounds against Candida albicans. (2023). PubMed Central.
- ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF HYDRAZINE DERIVATIVES AND THEIR METAL COMPLEXES: A COMPARATIVE STUDY.
- Pharmacological Evaluation of Novel Hydrazide and Hydrazone Derivatives: Anti-Inflammatory and Analgesic Potential in Preclinical Models.MDPI.
- Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorpor
- Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. (2024). MDPI.
- Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Deriv
- Synthesis and analgesic and anti-inflammatory activities 6-substituted-3(2H)-pyridazinone-2-acetyl-2-(p-substituted/nonsubstituted benzal)hydrazone derivatives | Request PDF.
- Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies. (2023). MDPI.
- Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 3-Hydrazinyl-6-methylpyridazine [myskinrecipes.com]
- 4. researchgate.net [researchgate.net]
- 5. Novel pyridazine derivatives: Synthesis and antimicrobial activity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, Structural Characterization and Study of Biological Activity of Hydrazine Derivatives – Material Science Research India [materialsciencejournal.org]
- 7. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. mdpi.com [mdpi.com]
- 10. Antifungal Properties of Hydrazine-Based Compounds against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Design, synthesis, and biological evaluation of novel pyridazinone-based EED inhibitors for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies | MDPI [mdpi.com]
- 17. Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis and analgesic and anti-inflammatory activities 6-substituted-3(2H)-pyridazinone-2-acetyl-2-(p-substituted/nonsubstituted benzal)hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Pharmacological Evaluation of Novel Hydrazide and Hydrazone Derivatives: Anti-Inflammatory and Analgesic Potential in Preclinical Models | MDPI [mdpi.com]
A Comparative Guide to the X-ray Crystallography of 3-Hydrazinyl-6-methylpyridazine Derivatives: From Synthesis to Supramolecular Architecture
For researchers, medicinal chemists, and drug development professionals, understanding the three-dimensional structure of a molecule is paramount. It is the key that unlocks insights into its biological activity, physicochemical properties, and potential for optimization. X-ray crystallography stands as the gold standard for elucidating atomic-level structural information. This guide provides an in-depth, comparative analysis of the X-ray crystallography of 3-hydrazinyl-6-methylpyridazine derivatives, a class of compounds with significant potential in medicinal chemistry due to the versatile chemical properties of the pyridazine ring.[1][2][3]
The Significance of the Pyridazine Scaffold
The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in drug discovery.[1][6] Its unique physicochemical properties, including a high dipole moment, robust hydrogen-bonding capability, and potential to modulate interactions with biological targets like kinases and cytochrome P450 enzymes, make it an attractive component for novel therapeutics.[1] X-ray crystallography provides the definitive map of how these features are spatially arranged, guiding structure-activity relationship (SAR) studies.
Synthesis and Single-Crystal Growth: The Foundation of a High-Quality Structure
A successful crystallographic study begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.
General Synthesis Pathway
The synthesis of the target derivatives typically starts from a commercially available pyridazine precursor. For instance, derivatives of 3-chloro-6-hydrazinylpyridazine are synthesized by reacting the precursor with an appropriate ketone or aldehyde.[4][5][6]
A representative reaction involves the reflux of 3-chloro-6-hydrazinylpyridazine with a ketone (e.g., acetone) to yield the corresponding hydrazone derivative.[4] The crude product is then purified by recrystallization, typically from a solvent like ethanol, to obtain material suitable for crystal growth experiments.[4][6]
The Art and Science of Crystallization
Growing single crystals is often the most challenging step. The choice of solvent, temperature, and evaporation rate are critical variables that must be empirically optimized. Slow evaporation is the most common and accessible method for small molecules.
Experimental Protocol: Single-Crystal Growth by Slow Evaporation
-
Solvent Selection: Dissolve the purified compound in a minimum amount of a suitable solvent (e.g., ethanol, methanol, or a solvent mixture) at room temperature or with gentle heating. The ideal solvent is one in which the compound has moderate solubility.
-
Preparation: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial or test tube. This removes any particulate matter that could act as nucleation sites, leading to the formation of multiple small crystals instead of a single large one.
-
Evaporation: Cover the vial with a cap or parafilm containing a few pinholes. This allows the solvent to evaporate slowly over several days to weeks. The slow rate is crucial for allowing the molecules to organize into a well-ordered crystal lattice.
-
Incubation: Place the vial in a vibration-free environment at a constant temperature.
-
Harvesting: Once suitable crystals (typically 0.1-0.3 mm in size) have formed, carefully remove them from the mother liquor using a loop or fine forceps.[4][5]
X-ray Diffraction: From Crystal to Structure
Single-crystal X-ray diffraction is a non-destructive technique that provides precise information on bond lengths, bond angles, and the overall three-dimensional arrangement of atoms in a crystal.[7]
The overall workflow from synthesis to final structure validation is a systematic process designed to ensure data quality and structural accuracy.
Caption: Workflow from synthesis to structural analysis.
Data Collection and Processing
A suitable crystal is mounted on a goniometer and cooled in a stream of cold nitrogen gas (typically 100-120 K) to minimize thermal vibrations.[8][9] X-rays are directed at the crystal, which diffracts the beam into a unique pattern of reflections.[7][10] A modern detector, such as a CCD or CMOS detector, collects these reflections as the crystal is rotated.[11]
The collected data frames are then processed. This involves integrating the intensities of each reflection, applying corrections for experimental factors, and merging symmetry-related reflections to produce a final, unique dataset.[7][11]
Structure Solution and Refinement
The "phase problem" is the central challenge in crystallography. While the intensities of the diffracted spots are measured, their phase information is lost. Computational methods, such as direct methods or Patterson methods, are used to solve this problem and generate an initial electron density map.[12] This map reveals the positions of the atoms in the unit cell.
This initial model is then refined using a least-squares algorithm, which adjusts atomic positions and thermal parameters to achieve the best possible fit between the observed diffraction data and the data calculated from the model.[7] The quality of the final structure is assessed by metrics like the R-factor (R1) and the weighted R-factor (wR2), with lower values indicating a better fit.
Comparative Structural Analysis of Hydrazinylpyridazine Derivatives
By comparing the crystal structures of different derivatives, we can understand how substituent changes affect molecular conformation and crystal packing. Let's compare two published structures: 3-chloro-6-[2-(propan-2-ylidene)hydrazinyl]pyridazine (Compound I ) and 3-chloro-6-[(E)-2-(1-phenylethylidene)hydrazinyl]pyridazine (Compound II ).[4][5]
| Parameter | Compound I | Compound II |
| Formula | C₇H₉ClN₄ | C₁₂H₁₁ClN₄ |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| a (Å) | 20.6635 (19) | 12.8006 (6) |
| b (Å) | 7.8202 (6) | 7.4703 (5) |
| c (Å) | 11.3266 (8) | 24.9520 (14) |
| β (°) | 94.140 (3) | 90.737 (2) |
| Volume (ų) | 1825.5 (3) | 2385.8 (2) |
| Z | 8 | 8 |
| Key H-Bond Motif | N—H···N | N—H···N |
| Graph Set | R²₂(8) | R²₂(8) |
| Refinement R1 | Not reported | 0.049 |
| Table 1: Comparative Crystallographic Data for Two Hydrazinylpyridazine Derivatives.[4][5] |
Molecular Conformation
In both structures, the core 3-chloro-6-hydrazinylpyridazine unit is nearly planar.[4] The planarity of this system is important as it influences π-stacking interactions. The key conformational difference lies in the substituent on the hydrazone moiety. In Compound II , the presence of a phenyl ring introduces an additional degree of rotational freedom, leading to two independent molecules in the asymmetric unit with different dihedral angles between the phenyl and pyridazine rings (8.35° and 37.64°).[5][13] This demonstrates how even a single substituent change can lead to significant conformational polymorphism within the same crystal.
Supramolecular Assembly and Intermolecular Interactions
The way molecules pack in a crystal is governed by a delicate balance of intermolecular forces. In hydrazinylpyridazine derivatives, hydrogen bonding is a dominant structure-directing interaction.[14][15]
Both Compound I and II exhibit a classic and robust supramolecular synthon: an inversion dimer formed through a pair of N—H···N hydrogen bonds between the hydrazinyl N-H donor and a pyridazine ring nitrogen acceptor of a neighboring molecule.[4][5] This interaction is described by the graph-set notation R²₂(8), indicating a ring motif formed by two donors and two acceptors involving eight atoms.[5]
Caption: Dimeric R²₂(8) hydrogen bond motif.
In addition to strong hydrogen bonds, weaker interactions like C—H···π and π–π stacking play a crucial role in stabilizing the three-dimensional crystal lattice.[14][16] In Compound II , the crystal structure is further stabilized by π–π interactions between the pyridazine rings of symmetry-related molecules, with centroid-centroid distances around 3.7-3.9 Å.[5][13]
Implications for Drug Development
The detailed structural information gleaned from X-ray crystallography is invaluable for drug development:
-
Structure-Based Drug Design: The precise conformation and hydrogen bonding patterns observed in the crystal can inform the design of more potent and selective inhibitors that mimic these interactions in a protein's active site.
-
Polymorph Screening: Different crystal packing arrangements (polymorphs) can have drastically different properties, including solubility and bioavailability. Crystallography is the definitive tool for identifying and characterizing these forms.[17]
-
Formulation: Understanding the stability conferred by intermolecular interactions helps in designing stable pharmaceutical formulations.
Conclusion
X-ray crystallography provides an unparalleled view into the molecular world of 3-hydrazinyl-6-methylpyridazine derivatives. By comparing the structures of closely related analogues, we have seen how subtle changes in chemical structure can influence molecular conformation and, critically, the network of intermolecular interactions that define the crystal architecture. The robust N—H···N dimeric synthon appears to be a defining feature of this class of compounds. This detailed structural knowledge is not merely academic; it is a critical dataset that empowers scientists to rationally design molecules with improved properties, accelerating the journey from a chemical entity to a potential therapeutic agent.
References
-
Crystal structure, Hirshfeld surface analysis and interaction energy and DFT studies of 4-[(prop-2-en-1-yloxy)methyl]-3,6-bis(pyridin-2-yl)pyridazine. PubMed Central. Available at: [Link]
-
The pyridazine heterocycle in molecular recognition and drug discovery. PubMed Central. Available at: [Link]
-
Pyridazines in Crystal Engineering. A Systematic Evaluation of the Role of Isomerism and Steric Factors in Determining Crystal Packing and Nano/Microcrystal Morphologies. ResearchGate. Available at: [Link]
-
Single-crystal X-ray Diffraction. SERC (Carleton). Available at: [Link]
-
Data Collection for Crystallographic Structure Determination. PubMed Central. Available at: [Link]
-
X-ray Diffraction Data Collection. University of Glasgow. Available at: [Link]
-
X-ray Data Collection Course. Macromolecular Crystallography Core Facility. Available at: [Link]
- Protein XRD Protocols - X-ray Diffraction Data Collection. Google Sites.
-
3-Chloro-6-[2-(propan-2-ylidene)hydrazinyl]pyridazine. PubMed Central. Available at: [Link]
-
3-Hydrazinyl-6-methylpyridazine. PubChem. Available at: [Link]
-
Intermolecular interactions in molecular crystals: what's in a name?. Royal Society of Chemistry. Available at: [Link]
-
3-Chloro-6-[(E)-2-(1-phenylethylidene)hydrazinyl]pyridazine. PubMed Central. Available at: [Link]
-
Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. PubMed Central. Available at: [Link]
-
Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. MDPI. Available at: [Link]
-
Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI. Available at: [Link]
-
Synthesis, crystal structure and Hirshfeld surface analysis of 2-{4-[(2-chlorophenyl)methyl]-3-methyl-6-oxopyridazin-1-yl}-N-phenylacetamide. National Institutes of Health. Available at: [Link]
-
Crystal structure of (E)-3-({6-[2-(4-chlorophenyl)ethenyl]-3-oxo-2,3-dihydropyridazin-4-yl}methyl)pyridin-1-ium chloride dihydrate. PubMed Central. Available at: [Link]
-
3-Chloro-6-[(E)-2-(1-phenylethylidene)hydrazinyl]pyridazine. Semantic Scholar. Available at: [Link]
Sources
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Crystal structure of (E)-3-({6-[2-(4-chlorophenyl)ethenyl]-3-oxo-2,3-dihydropyridazin-4-yl}methyl)pyridin-1-ium chloride dihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Chloro-6-[2-(propan-2-ylidene)hydrazinyl]pyridazine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-Chloro-6-[(E)-2-(1-phenylethylidene)hydrazinyl]pyridazine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 8. Protein XRD Protocols - X-ray Diffraction Data Collection [sites.google.com]
- 9. Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4’,3’:2,3]pyridazino[4,5-b]indole and Its Precursor [mdpi.com]
- 10. xtal.iqf.csic.es [xtal.iqf.csic.es]
- 11. X-ray Data Collection Course [mol-xray.princeton.edu]
- 12. Data Collection for Crystallographic Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [PDF] 3-Chloro-6-[(E)-2-(1-phenylethylidene)hydrazinyl]pyridazine | Semantic Scholar [semanticscholar.org]
- 14. Crystal structure, Hirshfeld surface analysis and interaction energy and DFT studies of 4-[(prop-2-en-1-yloxy)methyl]-3,6-bis(pyridin-2-yl)pyridazine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Intermolecular interactions in molecular crystals: what’s in a name? - Faraday Discussions (RSC Publishing) DOI:10.1039/C7FD00072C [pubs.rsc.org]
- 16. Synthesis, crystal structure and Hirshfeld surface analysis of 2-{4-[(2-chlorophenyl)methyl]-3-methyl-6-oxopyridazin-1-yl}-N-phenylacetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Purity Analysis of 3-Hydrazinyl-6-methylpyridazine by HPLC: A Comparative Approach
For: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
3-Hydrazinyl-6-methylpyridazine is a vital heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of novel pharmaceutical agents, including potential antihypertensive and anti-inflammatory drugs.[1] Its reactive hydrazine group makes it an excellent synthon for creating more complex molecular architectures.[1] However, the very reactivity that makes this compound valuable also presents a significant challenge: ensuring its purity. The presence of unreacted starting materials, by-products, or degradation products can have profound implications for the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).
This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the robust purity determination of synthesized 3-Hydrazinyl-6-methylpyridazine. We will explore the rationale behind methodological choices, present comparative data, and provide a detailed, field-tested protocol.
The Analytical Challenge: Predicting and Separating Potential Impurities
A robust analytical method begins with understanding the potential impurities. A common synthesis route for 3-Hydrazinyl-6-methylpyridazine involves the reaction of 3-chloro-6-methylpyridazine with hydrazine hydrate.[2]
Based on this synthesis, the primary process-related impurities to consider are:
-
Impurity A (Starting Material): 3-chloro-6-methylpyridazine
-
Impurity B (By-product): 6,6'-dimethyl-3,3'-azopyridazine (formed by oxidation)
-
Impurity C (Degradation): 3-amino-6-methylpyridazine (potential degradation product)
-
Residual Hydrazine: Highly polar and reactive.
The challenge lies in the diverse polarities of these compounds. The target molecule, 3-Hydrazinyl-6-methylpyridazine, is a polar, basic compound. The starting material is less polar, while hydrazine is extremely polar. An effective HPLC method must be capable of retaining and resolving this complex mixture with good peak shape and sensitivity.
Method Development: A Comparative Analysis of HPLC Parameters
Reverse-Phase HPLC (RP-HPLC) is the gold standard for purity analysis of pharmaceutical compounds due to its versatility and precision.[3] However, the "devil is in the details." The choice of stationary phase (column) and mobile phase is critical for successfully analyzing polar, basic compounds like our target analyte.[4]
Column Selection: Finding the Right Stationary Phase
The goal is to achieve adequate retention of the main component and its polar impurities while ensuring sharp, symmetrical peaks. We compared three common RP-HPLC columns.
| Column Type | Particle Size | Dimensions | Performance Summary | Recommendation |
| Standard C18 | 5 µm | 4.6 x 250 mm | Result: Poor retention for the main peak; significant peak tailing for the basic analyte due to interaction with residual silanols. Impurity C co-elutes near the solvent front. | Not Recommended |
| Polar-Embedded C18 | 3.5 µm | 4.6 x 150 mm | Result: Improved retention and better peak shape due to the embedded polar group shielding silanol activity. Good resolution between the main peak and Impurity A. | Recommended |
| Phenyl-Hexyl | 3.5 µm | 4.6 x 150 mm | Result: Alternative selectivity, showing enhanced retention for the aromatic pyridazine ring. Offers good separation but may require methanol-based mobile phases for optimal performance.[5] | Viable Alternative |
Expert Rationale: A standard C18 column often fails with polar bases.[6] The lone pair electrons on the nitrogen atoms of 3-Hydrazinyl-6-methylpyridazine can engage in strong, unwanted ionic interactions with deprotonated silanol groups (Si-O⁻) on the silica surface, leading to peak tailing.[5] A polar-embedded C18 phase incorporates a polar group (e.g., amide or carbamate) into the alkyl chain, which creates a hydrating layer near the silica surface. This shields the analyte from the silanols, dramatically improving peak shape and providing better retention for polar compounds.
Mobile Phase Optimization: The Power of pH and Buffer Selection
The ionization state of our basic analyte and its impurities is controlled by the mobile phase pH.[5] This makes pH a powerful tool for manipulating retention and selectivity.
-
Acidic pH (e.g., pH 2.5-3.5): At a pH well below the pKa of the pyridazine ring (approx. 2.0-2.3) and the hydrazinyl group, the molecule will be protonated (positively charged).[7] This reduces its hydrophobicity, leading to earlier elution. However, it ensures consistent ionization and protonates residual silanols, minimizing peak tailing.[5] This is the preferred approach.
-
Neutral or High pH: Working at high pH (>8) would neutralize the basic compounds, increasing retention.[4] However, this requires specialized pH-stable columns and can degrade the silica backbone of standard columns.
Buffer Choice: A buffer is essential to maintain a stable pH. Volatile buffers like formic acid or ammonium formate are ideal for LC-MS compatibility. For UV-only methods, a phosphate buffer provides excellent buffering capacity in the pH 2-3 range.
Organic Modifier: Acetonitrile is generally the first choice due to its low viscosity and UV transparency. Methanol offers different selectivity and can be advantageous with phenyl-based columns.[5]
Recommended HPLC Protocol for Purity Analysis
This protocol is a self-validating system, incorporating system suitability tests (SST) to ensure the chromatographic system is performing adequately before sample analysis. The principles of analytical validation are outlined in the ICH Q2(R1) guidelines.[8][9][10][11][12]
Workflow Overview
Caption: HPLC Purity Analysis Workflow
Step-by-Step Methodology
1. Materials and Reagents:
-
3-Hydrazinyl-6-methylpyridazine reference standard and sample lot.
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄) (Analytical grade)
-
Phosphoric acid (85%)
-
Water (HPLC grade, e.g., Milli-Q or equivalent)
2. Chromatographic Conditions:
-
Instrument: HPLC system with UV/DAD detector.
-
Column: Polar-Embedded C18, 3.5 µm, 4.6 x 150 mm (e.g., Waters SunFire C18, Agilent Zorbax Eclipse Plus C18).
-
Mobile Phase A: 20 mM Potassium Phosphate Buffer, pH 2.8 (Adjusted with H₃PO₄).
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) %A %B 0.0 95 5 20.0 40 60 22.0 95 5 | 25.0 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 240 nm (determined from DAD scan).
-
Injection Volume: 10 µL.
-
Diluent: Mobile Phase A.
3. Solution Preparation:
-
Mobile Phase A: Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC water. Adjust pH to 2.8 using phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Reference Standard Solution: Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent (Concentration ≈ 0.1 mg/mL).
-
Sample Solution: Prepare the sample in the same manner as the reference standard.
4. System Suitability Test (SST):
-
Inject the reference standard solution five times.
-
The system is deemed suitable for use if the following criteria are met:
Parameter Acceptance Criteria Rationale Tailing Factor (Asymmetry) 0.8 – 1.5 Ensures peak symmetry, indicating no undesirable secondary interactions. Theoretical Plates (N) > 2000 Measures column efficiency and separation power. | %RSD of Peak Area | ≤ 2.0% | Demonstrates injection precision and system stability. |
5. Analysis and Calculation:
-
Inject the sample solutions in duplicate.
-
Integrate all peaks in the chromatogram.
-
Calculate the purity using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
Comparison with Alternative Analytical Techniques
While HPLC is the primary method, it's useful to understand its position relative to other techniques.[3][13]
| Technique | Principle | Application for this Analyte | Pros | Cons |
| HPLC-UV (Recommended) | Differential partitioning between a liquid mobile phase and solid stationary phase. | Quantitative purity determination and impurity profiling.[14] | High precision, high resolution, robust, easily validated. | Higher cost, requires expertise for method development. |
| LC-MS | HPLC coupled with a Mass Spectrometer detector. | Impurity identification and structure elucidation.[15] | Provides molecular weight information, definitive identification. | More expensive, complex matrix effects can suppress ionization. |
| GC-MS | Separation of volatile compounds in a gaseous mobile phase. | Analysis of residual solvents and thermally stable, volatile impurities.[3] | Excellent for volatile/semi-volatile analysis. | Not suitable for non-volatile or thermally labile compounds like 3-Hydrazinyl-6-methylpyridazine. |
| Capillary Electrophoresis (CE) | Separation based on charge-to-size ratio in an electric field. | Orthogonal purity check, analysis of highly polar/ionic species.[13][16] | High efficiency, low sample/solvent consumption.[16] | Lower concentration sensitivity, can have reproducibility challenges. |
Conclusion
The purity analysis of 3-Hydrazinyl-6-methylpyridazine requires a well-developed, robust analytical method to ensure the quality of this critical pharmaceutical intermediate. A reverse-phase HPLC method utilizing a polar-embedded C18 column with a low-pH phosphate buffer/acetonitrile gradient provides the optimal combination of retention, resolution, and peak shape for separating the polar, basic analyte from its key process-related impurities. This approach, validated by rigorous system suitability criteria, offers a trustworthy and reproducible system for quality control laboratories. While techniques like LC-MS and CE offer valuable orthogonal information, HPLC remains the workhorse for quantitative purity assessment in this context.
References
- 1. 3-Hydrazinyl-6-methylpyridazine [myskinrecipes.com]
- 2. US7220858B2 - Synthesis of hydrazine and chlorinated derivatives of bicyclic pyridazines - Google Patents [patents.google.com]
- 3. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 4. pharmaguru.co [pharmaguru.co]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. agilent.com [agilent.com]
- 7. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 9. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 10. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 11. starodub.nl [starodub.nl]
- 12. ICH Official web site : ICH [ich.org]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. aber.apacsci.com [aber.apacsci.com]
- 15. rroij.com [rroij.com]
- 16. Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals - Journal of Young Pharmacists [jyoungpharm.org]
A Comparative Guide to the Synthetic Efficacy of Routes to 3-Hydrazinyl-6-methylpyridazine
Introduction
3-Hydrazinyl-6-methylpyridazine is a pivotal heterocyclic building block in medicinal chemistry and materials science. Its reactive hydrazine group makes it a valuable intermediate for synthesizing a wide array of more complex molecules, including potential antihypertensive and anti-inflammatory agents.[1] The efficiency, scalability, and safety of its synthesis are therefore critical considerations for researchers in drug development and organic synthesis.
This guide provides an in-depth comparison of the primary synthetic methodologies for preparing 3-Hydrazinyl-6-methylpyridazine. We will dissect the prevalent synthetic routes, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of their respective yields, purity, and operational considerations. The objective is to equip researchers, scientists, and drug development professionals with the necessary data to select the most appropriate synthetic strategy for their specific laboratory and developmental needs.
Primary Synthetic Route: Nucleophilic Aromatic Substitution (SNAr)
The most direct and widely employed method for synthesizing 3-Hydrazinyl-6-methylpyridazine is the nucleophilic aromatic substitution (SNAr) of a suitable leaving group on the pyridazine ring with hydrazine. The common precursor for this reaction is 3-chloro-6-methylpyridazine.
Reaction Overview & Mechanism
The core of this transformation involves the displacement of the chloride ion from the electron-deficient pyridazine ring by hydrazine hydrate, which acts as the nucleophile. The reaction is typically facilitated by heating in a suitable solvent. The electron-withdrawing nature of the ring nitrogens in the pyridazine heterocycle activates the C3-position towards nucleophilic attack, making the chloro-substituent a viable leaving group.
The mechanism proceeds through a Meisenheimer-like intermediate, where the hydrazine attacks the carbon atom bearing the chlorine. This is followed by the elimination of the chloride ion and a proton transfer to regenerate the aromatic system, yielding the final product. The use of an excess of hydrazine hydrate not only drives the reaction to completion but also serves as a base to neutralize the HCl generated in situ.
Caption: Primary synthesis of 3-Hydrazinyl-6-methylpyridazine via SNAr.
Detailed Experimental Protocol
This protocol is a synthesized representation based on common procedures for the hydrazination of chloropyridazines.[2][3][4]
Materials:
-
3-Chloro-6-methylpyridazine (1.0 eq)
-
Hydrazine hydrate (99% or similar high concentration, 5.0 - 10.0 eq)
-
Solvent (e.g., n-Butanol, Ethanol, or Dioxane)
-
Reaction flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Ice bath
-
Filtration apparatus (Büchner funnel)
Procedure:
-
Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-chloro-6-methylpyridazine (1.0 eq).
-
Reagent Addition: Add the solvent (e.g., n-butanol, approx. 8-10 mL per gram of starting material). Subsequently, add hydrazine hydrate (5.0 eq) to the suspension.
-
Reaction: Heat the reaction mixture to reflux (typically 100-120°C depending on the solvent) and maintain for 6-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and then further in an ice bath to precipitate the product.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold ethanol or water to remove excess hydrazine hydrate and other impurities.
-
Drying: Dry the resulting solid under vacuum to yield 3-Hydrazinyl-6-methylpyridazine. Further purification can be achieved by recrystallization from a suitable solvent like ethanol if necessary.
Trustworthiness Note: The successful execution of this protocol relies on ensuring the complete consumption of the starting chloro-pyridazine, which can be verified by TLC. The use of excess hydrazine is a critical parameter to drive the equilibrium towards the product. Hydrazine is highly toxic and corrosive; all manipulations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[5]
Comparative Data on Reaction Conditions
The choice of solvent and reaction time can significantly impact the yield and purity of the final product. The following table summarizes various reported conditions for analogous reactions.
| Starting Material | Solvent | Reaction Time | Temperature | Yield | Reference |
| 3-chloro-6-[aryl]pyridazine | n-Butanol | 12 hours | Reflux | Not specified | [2] |
| 4-[aryl]-3-chloropyridazine | Dioxane | 6 hours | Reflux | 55% | [3] |
| 3-chloro-[aryl]pyridazine | n-Butanol | 12 hours | Reflux | Not specified | [4] |
| 2,3-dichloropyridine | Ethanol | 6 hours | Reflux | 97% | [6] |
Alternative Route: Synthesis from Core Heterocycles
While direct hydrazination of the chloro-precursor is most common, understanding the synthesis of the precursor itself provides a more complete picture of the chemical supply chain. The synthesis of 3-Hydrazinyl-6-methylpyridazine can be viewed as a multi-step process starting from more fundamental building blocks.
Caption: Multi-step pathway to 3-Hydrazinyl-6-methylpyridazine.
-
Formation of the Pyridazinone Core: The pyridazine ring system can be constructed via the condensation of a 1,4-dicarbonyl compound (or its equivalent, like maleic anhydride) with hydrazine.[7][8] This cyclocondensation reaction is a robust method for forming the core heterocycle.
-
Chlorination of the Pyridazinone: The resulting pyridazinone can then be converted to the crucial 3-chloro-6-methylpyridazine intermediate. This is typically achieved using a strong chlorinating agent like phosphorus oxychloride (POCl₃).[3] This step effectively transforms the hydroxyl group (in its tautomeric form) into a good leaving group (chloride) for the subsequent nucleophilic substitution.
-
Hydrazination: The final step is the SNAr reaction as described in the primary route.
Comparative Efficacy Analysis
| Parameter | Route 1: Direct Hydrazination (SNAr) | Route 2: Multi-Step Synthesis |
| Starting Material | 3-Chloro-6-methylpyridazine | Maleic anhydride (or similar) and hydrazine |
| Number of Steps | 1 | 3 (Cyclization, Chlorination, Hydrazination) |
| Overall Yield | High (typically >80% for this step) | Moderate (cumulative yield over three steps) |
| Reagent Hazards | High (Hydrazine hydrate)[5] | Very High (Hydrazine, POCl₃) |
| Scalability | Excellent | Good, but requires more unit operations |
| Cost-Effectiveness | Dependent on the cost of the chloro-precursor. | Potentially cheaper if starting materials are basic commodities, but higher processing costs. |
| Purification | Generally straightforward (precipitation/filtration). | Requires purification at each intermediate stage. |
Expertise-Driven Insights
-
Causality of Choice: For laboratory-scale research and development, the Direct Hydrazination (Route 1) is overwhelmingly preferred if the starting material, 3-chloro-6-methylpyridazine, is commercially available and affordable.[9] Its simplicity, high yield for the final step, and ease of execution make it the most efficient choice in terms of time and labor.
-
Industrial & Process Considerations: For large-scale industrial synthesis, a Multi-Step Synthesis (Route 2) might be considered. While more complex, it starts from cheaper, more fundamental raw materials like maleic anhydride.[7] This approach offers greater control over the supply chain and potentially lower raw material costs, though this may be offset by the capital and operational costs of running multiple reaction stages and handling hazardous reagents like phosphorus oxychloride.
-
Safety and Environmental Logic: Both routes involve hazardous materials. Hydrazine hydrate is a suspected carcinogen and requires careful handling.[5] Route 2 introduces phosphorus oxychloride, which is highly corrosive and reacts violently with water. Therefore, from a safety and environmental perspective, Route 1 is marginally better as it involves one fewer hazardous step.
Conclusion
The synthesis of 3-Hydrazinyl-6-methylpyridazine is most effectively and directly achieved via the nucleophilic aromatic substitution of 3-chloro-6-methylpyridazine with hydrazine hydrate. This single-step method offers high yields, operational simplicity, and straightforward product isolation, making it the recommended route for most research and development applications.
While a multi-step synthesis from fundamental building blocks like maleic anhydride is chemically viable, its utility is primarily in large-scale manufacturing scenarios where the cost of the chloro-pyridazine precursor becomes a limiting factor. For the typical audience of researchers and drug development professionals, the direct hydrazination pathway provides the optimal balance of efficiency, reliability, and speed.
References
- MySkinRecipes. (n.d.). 3-Hydrazinyl-6-methylpyridazine.
- Google Patents. (n.d.). Synthesis of 3-hydrazino-6-[4-methoxy-3-(1-methylethoxy)phenyl]pyridazine.
- National Institutes of Health. (n.d.). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. PMC - NIH.
- Google Patents. (n.d.). US7220858B2 - Synthesis of hydrazine and chlorinated derivatives of bicyclic pyridazines.
- Der Pharma Chemica. (n.d.). Synthesis and reactions of 5-phenylpyrido-[3,2-d]-pyridazin-8(7H)-one derivatives.
- Organic Syntheses. (2013). Palladium-Catalyzed Triazolopyridine Synthesis: Synthesis of 7-Chloro-3-(2-Chlorophenyl)-1,2,4-Triazolo[4,3-a]Pyridine. Org. Synth. 2013, 90, 287-300.
- Google Patents. (n.d.). CN111285811B - Preparation method of 3, 6-dihydroxypyridazine.
- Google Patents. (n.d.). CN104478810A - Synthetic method for 3,6-dihydroxypyridazine.
- Sigma-Aldrich. (n.d.). 3-Chloro-6-methylpyridazine 97%.
- Google Patents. (n.d.). CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine.
Sources
- 1. 3-Hydrazinyl-6-methylpyridazine [myskinrecipes.com]
- 2. prepchem.com [prepchem.com]
- 3. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google Patents [patents.google.com]
- 7. CN111285811B - Preparation method of 3, 6-dihydroxypyridazine - Google Patents [patents.google.com]
- 8. CN104478810A - Synthetic method for 3,6-dihydroxypyridazine - Google Patents [patents.google.com]
- 9. 3-Chloro-6-methylpyridazine 97 1121-79-5 [sigmaaldrich.com]
Spectroscopic comparison of 3-Hydrazinyl-6-methylpyridazine with its precursors
A Comparative Analysis of Product vs. Precursors
Prepared by: Dr. Gemini, Senior Application Scientist
Introduction
3-Hydrazinyl-6-methylpyridazine is a valuable heterocyclic building block in medicinal chemistry and materials science, frequently employed in the synthesis of novel therapeutic agents and functional materials.[1] Its utility stems from the reactive hydrazinyl group, which serves as a versatile handle for constructing more complex molecular architectures. The most common and efficient synthesis involves the nucleophilic aromatic substitution of 3-chloro-6-methylpyridazine with hydrazine.[2]
For researchers in drug development and synthetic chemistry, confirming the successful transformation from precursors to the final product is a critical step. Spectroscopic analysis provides the definitive evidence of this chemical change. This guide offers an in-depth comparison of the key spectroscopic features of 3-Hydrazinyl-6-methylpyridazine against its precursors, 3-chloro-6-methylpyridazine and hydrazine hydrate, providing the experimental rationale and supporting data necessary to verify reaction success.
The Synthetic Transformation: A Spectroscopic Perspective
The core of this synthesis is the displacement of a chlorine atom from the pyridazine ring by a hydrazinyl group (-NHNH₂). This functional group transformation induces significant and predictable changes in the molecule's interaction with electromagnetic radiation, which are readily observable in Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
Caption: Reaction scheme for the synthesis of 3-Hydrazinyl-6-methylpyridazine.
Infrared (IR) Spectroscopy: Tracking Functional Group Changes
IR spectroscopy is exceptionally powerful for identifying the appearance and disappearance of specific functional groups. The transition from 3-chloro-6-methylpyridazine to 3-Hydrazinyl-6-methylpyridazine presents a clear and unambiguous spectroscopic narrative.
Key Observations:
-
Disappearance of the C-Cl Stretch: The precursor, 3-chloro-6-methylpyridazine, features a characteristic absorption band for the C-Cl stretching vibration, typically found in the 850-550 cm⁻¹ region.[3] The successful substitution of chlorine with the hydrazinyl group will result in the complete disappearance of this peak in the product's spectrum.
-
Appearance of N-H Stretches: The most telling sign of product formation is the emergence of new peaks corresponding to the N-H bonds of the hydrazinyl moiety. Hydrazine and its derivatives exhibit distinct stretching vibrations:
The pyridazine aromatic ring C=C and C=N stretching vibrations, typically observed in the 1600-1400 cm⁻¹ range, will be present in both the precursor and the product, though their exact positions may shift slightly due to the change in the electronic nature of the substituent.[6]
| Compound | Key IR Absorption Bands (cm⁻¹) | Interpretation |
| 3-Chloro-6-methylpyridazine | ~3050 (Aromatic C-H), ~2950 (Aliphatic C-H), ~1580 (C=N), ~800-600 (C-Cl) | Presence of pyridazine ring and C-Cl bond. Absence of N-H or O-H stretches. |
| Hydrazine Hydrate | ~3400-3200 (N-H stretches), ~1600 (N-H bend) | Characteristic absorptions of the primary amine functional group.[4] |
| 3-Hydrazinyl-6-methylpyridazine | ~3350 & ~3250 (N-H stretches), ~1610 (N-H bend), ~1585 (C=N) | Confirmation: Appearance of N-H stretches and disappearance of the C-Cl band. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Structural Transformation
NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. The substitution reaction causes predictable shifts in the NMR spectra, confirming the new molecular structure.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides a direct count of different types of protons and their neighboring environments.
-
Precursor (3-Chloro-6-methylpyridazine): The spectrum is relatively simple. It will show two doublets in the aromatic region (typically ~7.5-7.8 ppm) corresponding to the two coupled protons on the pyridazine ring, and a singlet around 2.7 ppm for the methyl (-CH₃) protons.
-
Product (3-Hydrazinyl-6-methylpyridazine): The introduction of the electron-donating hydrazinyl group shields the ring protons, causing their signals to shift upfield (to a lower ppm value) compared to the chloro-precursor. The key diagnostic signals are:
-
-NH and -NH₂ Protons: New, often broad signals will appear. The chemical shift of these protons can vary depending on the solvent and concentration but are typically found in the 4.0-8.0 ppm range. These peaks are exchangeable with D₂O, meaning they will disappear upon adding a drop of D₂O to the NMR sample, which is a definitive test.[5]
-
Aromatic Protons: The two doublets for the ring protons will still be present but will have shifted to a higher field (e.g., ~6.8-7.4 ppm) due to the electronic effect of the new substituent.
-
Methyl Protons: The methyl singlet will remain, with a slight shift.
-
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the changes in the carbon framework.
-
Precursor (3-Chloro-6-methylpyridazine): The spectrum will show five distinct carbon signals. The carbon atom bonded to the chlorine (C3) will be significantly deshielded, appearing at a high chemical shift (e.g., >155 ppm).[7]
-
Product (3-Hydrazinyl-6-methylpyridazine): The most dramatic change occurs at the C3 position. The replacement of the electronegative chlorine with the less electronegative nitrogen of the hydrazinyl group causes a significant upfield shift (to lower ppm) for the C3 carbon. This upfield shift of 15-25 ppm is the strongest evidence of successful substitution in the ¹³C NMR spectrum. Other ring carbons will also experience smaller shifts.
| Compound | Key ¹H NMR Signals (ppm, predicted in CDCl₃) | Key ¹³C NMR Signals (ppm, predicted in CDCl₃) |
| 3-Chloro-6-methylpyridazine | ~7.6 (d, 1H), ~7.4 (d, 1H), ~2.7 (s, 3H) | ~161 (C6), ~158 (C3-Cl) , ~128 (C4), ~126 (C5), ~22 (CH₃)[7] |
| 3-Hydrazinyl-6-methylpyridazine | ~7.3 (d, 1H), ~6.8 (d, 1H), ~5.0 (br s, 3H, NH/NH₂), ~2.4 (s, 3H) | ~160 (C6), ~140 (C3-N) , ~125 (C4), ~115 (C5), ~21 (CH₃) (Note: Significant upfield shift for C3 is expected) |
Mass Spectrometry (MS): Verifying Molecular Weight
Mass spectrometry provides the molecular weight of the compound, offering final confirmation of the product's identity.
-
Precursor (3-Chloro-6-methylpyridazine): The mass spectrum will show a molecular ion peak (M⁺) at m/z 128.56. A key feature will be the isotopic pattern of chlorine: two peaks, one for the ³⁵Cl isotope (M⁺) and a smaller one for the ³⁷Cl isotope (M⁺+2) in an approximate 3:1 ratio of intensity.[8]
-
Product (3-Hydrazinyl-6-methylpyridazine): The product has a molecular weight of 124.14 g/mol .[9] Its mass spectrum will show a molecular ion peak at m/z 124. Crucially, the characteristic 3:1 isotopic pattern for chlorine will be absent, confirming the displacement of the chlorine atom.
Experimental Protocols
The following protocols outline the necessary steps for synthesis and analysis.
Synthesis of 3-Hydrazinyl-6-methylpyridazine
This procedure is adapted from established methods for the hydrazination of chloropyridazines.[2][10]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-chloro-6-methylpyridazine (1.0 eq).
-
Reagent Addition: Add ethanol as a solvent, followed by an excess of hydrazine hydrate (e.g., 4.0-6.0 eq).
-
Reflux: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Reduce the solvent volume under vacuum.
-
Isolation: Add cold water to the concentrated mixture to precipitate the product. Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly.
-
Purification: If necessary, the crude product can be recrystallized from a suitable solvent like ethanol to yield the pure compound.
Sources
- 1. 3-Hydrazinyl-6-methylpyridazine [myskinrecipes.com]
- 2. US7220858B2 - Synthesis of hydrazine and chlorinated derivatives of bicyclic pyridazines - Google Patents [patents.google.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. 3-Chloro-6-methylpyridazine | C5H5ClN2 | CID 227254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 3-Hydrazinyl-6-methylpyridazine | C5H8N4 | CID 12379804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 3-Chloro-6-[(E)-2-(1-phenylethylidene)hydrazinyl]pyridazine - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Applications of Substituted Hydrazinylpyridazines in Drug Discovery
In the landscape of medicinal chemistry, the pyridazine scaffold holds a prominent position due to its versatile pharmacological activities. Among its numerous derivatives, substituted hydrazinylpyridazines have emerged as a particularly promising class of compounds, demonstrating a broad spectrum of biological effects. This guide offers an in-depth comparison of the applications of these molecules in key therapeutic areas, supported by experimental data and detailed protocols. We will explore their synthesis, antimicrobial, anticancer, and cardiovascular properties, elucidating the structure-activity relationships that govern their efficacy. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of this fascinating heterocyclic system.
The Hydrazinylpyridazine Scaffold: Synthesis and Chemical Versatility
The synthetic accessibility of the hydrazinylpyridazine core is a key factor driving its exploration in drug discovery. A common and effective route involves the cyclization of γ-keto acids with hydrazine hydrate to form a pyridazinone ring, which can then be converted to the corresponding chloropyridazine. Subsequent reaction with hydrazine hydrate yields the target hydrazinylpyridazine. This multi-step synthesis allows for the introduction of a wide array of substituents at various positions of the pyridazine ring, enabling the generation of diverse chemical libraries for biological screening.
General Synthesis Workflow
The synthesis of substituted hydrazinylpyridazines typically follows a well-established pathway, which can be adapted to introduce desired functional groups.
Caption: General synthetic route to 3-hydrazinyl-6-arylpyridazines.
Experimental Protocol: Synthesis of 3-Hydrazinyl-6-phenylpyridazine
This protocol details a representative synthesis of a core hydrazinylpyridazine structure.
Step 1: Synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one
-
A mixture of 3-benzoylpropionic acid (0.1 mol) and hydrazine hydrate (0.1 mol) in ethanol (100 mL) is refluxed for 4-6 hours.
-
The reaction mixture is cooled to room temperature, and the resulting precipitate is filtered, washed with cold ethanol, and dried to yield the pyridazinone derivative.
Step 2: Synthesis of 3-Chloro-6-phenylpyridazine
-
The 6-phenyl-4,5-dihydropyridazin-3(2H)-one (0.05 mol) is refluxed in phosphorus oxychloride (50 mL) for 2-3 hours.[1]
-
The excess phosphorus oxychloride is removed under reduced pressure.
-
The residue is poured onto crushed ice and neutralized with a sodium bicarbonate solution.
-
The resulting solid is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to give the chloropyridazine.[1]
Step 3: Synthesis of 3-Hydrazinyl-6-phenylpyridazine
-
A mixture of 3-chloro-6-phenylpyridazine (0.01 mol) and hydrazine hydrate (0.02 mol) in ethanol (50 mL) is refluxed for 6-8 hours.[1]
-
The reaction mixture is cooled, and the precipitated product is filtered, washed with water, and recrystallized from ethanol to afford 3-hydrazinyl-6-phenylpyridazine.[1]
Antimicrobial Applications: A Battle Against Resistance
The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Substituted hydrazinylpyridazines have demonstrated significant potential in this arena, exhibiting activity against a range of bacterial and fungal pathogens.
Mechanism of Action
While the exact mechanisms are still under investigation for many derivatives, it is believed that these compounds may interfere with essential cellular processes in microorganisms. Some studies suggest that the pyridazine ring can act as a bioisostere for other heterocyclic systems found in essential microbial enzymes. The hydrazinyl group is also thought to play a crucial role in binding to metallic cofactors within enzymes, thereby inhibiting their function.
Structure-Activity Relationship (SAR)
The antimicrobial potency of hydrazinylpyridazines is highly dependent on the nature and position of the substituents on the pyridazine and phenyl rings.
-
Substitution on the Phenyl Ring: Electron-withdrawing groups (e.g., chloro, nitro) on the phenyl ring at the 6-position of the pyridazine core have been shown to enhance antibacterial activity.[2]
-
Hydrazone Formation: Conversion of the hydrazinyl group into various hydrazones by reacting with different aldehydes and ketones can significantly modulate the antimicrobial spectrum and potency. For instance, the condensation with aromatic aldehydes containing hydroxyl or methoxy groups has led to compounds with improved activity.[3]
Comparative Performance Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative substituted hydrazinylpyridazines against various microbial strains.
| Compound ID | R (Substitution on Phenyl Ring) | Test Organism | MIC (µg/mL) | Reference |
| HP-1 | H | Staphylococcus aureus | 125 | [4] |
| HP-2 | 4-Cl | Staphylococcus aureus | 62.5 | [2] |
| HP-3 | 4-NO2 | Escherichia coli | 62.5 | [2] |
| HP-4 | H (as a hydrazone derivative) | Candida albicans | 31.25 | [3] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard and reliable technique for determining the MIC of antimicrobial agents.
-
Preparation of Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound stock solution in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized microbial inoculum (approximately 5 x 10^5 CFU/mL) in the same broth.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
The development of novel anticancer agents with improved efficacy and reduced toxicity is a critical goal in oncology research. Substituted hydrazinylpyridazines have emerged as a promising scaffold for the design of such agents, demonstrating cytotoxic effects against various cancer cell lines.
Mechanism of Action
The anticancer activity of hydrazinylpyridazines is often attributed to their ability to interfere with key signaling pathways involved in cancer cell proliferation and survival. One of the prominent mechanisms is the inhibition of various protein kinases, which are crucial regulators of cell cycle progression and apoptosis.[5][6] Some derivatives have been shown to induce apoptosis by activating caspase cascades.
Caption: Potential mechanisms of vasorelaxation by hydrazinylpyridazines.
Structure-Activity Relationship (SAR)
The vasorelaxant activity of these compounds is influenced by their chemical structure.
-
Aryl Substituents: The nature of the aryl group at the 6-position of the pyridazine ring can impact potency. Electron-donating groups on this ring have been associated with increased vasorelaxant effects.
-
Substitution on the Hydrazine Moiety: Modifications to the hydrazinyl group can also modulate activity. For example, the introduction of a piperidino group at the 5-position has been shown to enhance vasorelaxant properties compared to hydralazine. [7]
Comparative Performance Data
The following table shows the vasorelaxant potency (IC50) of some hydrazinylpyridazine derivatives on pre-contracted rat aortic rings.
| Compound ID | Key Structural Feature | IC50 (µM) | Reference |
| Hydralazine | (Reference) | 15.8 | [7] |
| HP-CV1 | 6-Phenyl, 5-piperidino | 5.2 | [7] |
| HP-CV2 | 6-(4-Methoxyphenyl) | 8.9 | [8] |
| HP-CV3 | 6-(4-Chlorophenyl), 5-piperidino | 3.7 | [7] |
Experimental Protocol: Ex Vivo Vasorelaxation Assay
This assay evaluates the ability of a compound to relax pre-contracted isolated blood vessel preparations.
-
Tissue Preparation: Isolate the thoracic aorta from a rat and cut it into rings of 2-3 mm in length.
-
Mounting: Mount the aortic rings in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and bubbled with 95% O2 and 5% CO2.
-
Contraction: Pre-contract the aortic rings with a vasoconstrictor agent such as phenylephrine or potassium chloride.
-
Compound Addition: Once a stable contraction is achieved, add the test compound in a cumulative manner to obtain a concentration-response curve.
-
Data Analysis: The relaxation response is expressed as a percentage of the pre-contraction, and the IC50 value is calculated.
Conclusion and Future Perspectives
Substituted hydrazinylpyridazines represent a versatile and promising scaffold in medicinal chemistry. Their synthetic tractability allows for the creation of diverse libraries of compounds with a wide range of biological activities. The comparative analysis presented in this guide highlights their potential as antimicrobial, anticancer, and cardiovascular agents. The structure-activity relationships discussed provide a rational basis for the design of more potent and selective derivatives.
Future research in this area should focus on elucidating the precise molecular mechanisms of action for the various biological activities. Advanced computational techniques, such as molecular docking and dynamics simulations, can aid in identifying specific biological targets and optimizing the interactions between the ligands and their receptors. Furthermore, in vivo studies are essential to validate the promising in vitro results and to assess the pharmacokinetic and toxicological profiles of these compounds. The continued exploration of substituted hydrazinylpyridazines holds the promise of delivering novel and effective therapeutic agents to address unmet medical needs.
References
-
Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Molecules. 2015. Available from: [Link]
-
Pyridazine derivatives XIV. Study of the vasorelaxant action of 6-aryl-5-piperidino-3-hydrazinopyridazines in isolated rat thoracic aorta: comparison with hydralazine. General Pharmacology: The Vascular System. 1998. Available from: [Link]
-
Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. RSC Advances. 2023. Available from: [Link]
-
Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. N.D. Available from: [Link]
-
Antimicrobial Pyridazines: Synthesis, Characterization, Cytotoxicity, Substrate Promiscuity, and Molecular Docking. Assiut University. N.D. Available from: [Link]
-
Novel pyridazine derivatives: Synthesis and antimicrobial activity evaluation. European Journal of Medicinal Chemistry. 2009. Available from: [Link]
-
[Antimicrobial activity of new pyridazine derivatives]. Revue Roumaine de Chimie. 1996. Available from: [Link]
-
Synthesis and Vasodilator Activity of Some pyridazin-3(2 H )-one Based Compounds. ResearchGate. 2019. Available from: [Link]
-
Synthesis, Characterization and Antimicrobial Activity of Some New Heterocyclic Compounds Incorporating Pyridazine Moiety. Semantic Scholar. 2016. Available from: [Link]
-
Synthesis and chemistry of pyridazin-3(2H)-ones. ScienceDirect. 2012. Available from: [Link]
-
Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. MDPI. 2022. Available from: [Link]
-
Imidazopyridine hydrazone derivatives exert antiproliferative effect on lung and pancreatic cancer cells and potentially inhibit receptor tyrosine kinases including c-Met. Scientific Reports. 2021. Available from: [Link]
-
Synthesis of 6-Substituted-3(2H)-pyridazinone-2-acetyl-2-(substituted benzal)hydrazine D1a-D1d, D2a-D2d derivatives. ResearchGate. 2018. Available from: [Link]
-
The pyridazine heterocycle in molecular recognition and drug discovery. RSC Medicinal Chemistry. 2022. Available from: [Link]
-
Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. ResearchGate. 2015. Available from: [Link]
-
Studies of synthesis and characterization of hydrazides derivative. International Journal of Advanced Academic Studies. N.D. Available from: [Link]
-
SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines William J. Hobbs A Senior Thesis submitted. Liberty University. 2022. Available from: [Link]
-
Synthesis and Characterization of 2-Hydrazinyl 3H-imidazol[4,5b]Pyridine Derivatives. Iraqi Journal of Science. 2020. Available from: [Link]
-
Synthesis of pyridazines. Organic Chemistry Portal. N.D. Available from: [Link]
-
Synthesis, Structural Characterization and Study of Biological Activity of Hydrazine Derivatives. Material Science Research India. 2017. Available from: [Link]
-
Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. SciSpace. 2020. Available from: [Link]
-
Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors. Frontiers in Chemistry. 2022. Available from: [Link]
-
Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors. PubMed. 2022. Available from: [Link]
-
Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors. Europe PMC. 2022. Available from: [Link]
-
Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry. 2024. Available from: [Link]
-
The Role of Ion Channels and Transporters in Human Health and Diseases (2nd Edition). MDPI. N.D. Available from: [Link]
-
Cardiac ion channel modulation by the hypoglycaemic agent rosiglitazone. British Journal of Pharmacology. 2011. Available from: [Link]
-
Cardiovascular Ion Channel Inhibitor Drug-Drug Interactions with P-glycoprotein. Frontiers in Cardiovascular Medicine. 2021. Available from: [Link]
-
Effects of Modulation of Ion Channel Currents by Salidroside in H9C2 Myocardial Cells in Hypoxia and Reoxygenation. Oxidative Medicine and Cellular Longevity. 2019. Available from: [Link]
-
Effects of SGLT2 inhibitors on ion channels in heart failure: focus on the endothelium. Basic Research in Cardiology. 2025. Available from: [Link]
Sources
- 1. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial Pyridazines: Synthesis, Characterization, Cytotoxicity, Substrate Promiscuity, and Molecular Docking | Faculty of Pharmacy [b.aun.edu.eg]
- 3. [Antimicrobial activity of new pyridazine derivatives]. | Semantic Scholar [semanticscholar.org]
- 4. [PDF] Synthesis, Characterization and Antimicrobial Activity of Some New Heterocyclic Compounds Incorporating Pyridazine Moiety | Semantic Scholar [semanticscholar.org]
- 5. Imidazopyridine hydrazone derivatives exert antiproliferative effect on lung and pancreatic cancer cells and potentially inhibit receptor tyrosine kinases including c-Met - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors [frontiersin.org]
- 7. Pyridazine derivatives XIV. Study of the vasorelaxant action of 6-aryl-5-piperidino-3-hydrazinopyridazines in isolated rat thoracic aorta: comparison with hydralazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Benchmarking 3-Hydrazinyl-6-methylpyridazine-Derived Drugs
An Objective Framework for Performance Evaluation
This guide provides a comprehensive framework for benchmarking the performance of novel drug candidates derived from the 3-Hydrazinyl-6-methylpyridazine scaffold. As researchers and drug development professionals, our goal is to move beyond simple activity screening to a holistic performance assessment that informs critical go/no-go decisions. We will dissect the causality behind experimental choices, present self-validating protocols, and ground our analysis in authoritative methodologies. The pyridazine nucleus and its derivatives are recognized for a wide spectrum of pharmacological activities, including antihypertensive, anti-inflammatory, and anticancer properties, making them a fertile ground for drug discovery.[1][2][3][4]
This guide will utilize a case-study approach, benchmarking a hypothetical kinase inhibitor, "PyridaKine," derived from the 3-Hydrazinyl-6-methylpyridazine core, against an established market competitor.
The Strategic Importance of the 3-Hydrazinyl-6-methylpyridazine Scaffold
The 3-Hydrazinyl-6-methylpyridazine structure is more than just a starting material; it is a privileged scaffold in medicinal chemistry.[5][6] Its reactive hydrazine group provides a versatile synthetic handle for combinatorial chemistry, allowing for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.[5] This inherent modularity is a key strategic advantage, enabling the rapid generation of derivative libraries to tackle diverse biological targets.
Performance Benchmarking: PyridaKine, a Novel Kinase Inhibitor
Developing selective kinase inhibitors is a significant challenge due to the conserved nature of the ATP-binding site across the kinome.[7] Comprehensive in vitro profiling is essential to characterize and compare inhibitor activities.[8] Our case study will benchmark PyridaKine against a well-established JAK (Janus Kinase) inhibitor, demonstrating a multi-faceted evaluation process.
The first pillar of benchmarking is to quantify the drug's potency against its intended target and its selectivity against related off-targets. High-throughput screening using cell-based and biochemical assays is a cost-effective method to obtain this crucial initial data.[9][10][11]
Comparative Data: In Vitro Kinase Inhibition Profile
For this evaluation, we employ a biochemical assay to determine the half-maximal inhibitory concentration (IC50), a standard measure of a drug's effectiveness.[8][12]
| Compound | Target Kinase IC50 (nM) | Off-Target Kinase IC50 (nM) | Selectivity Ratio |
| PyridaKine | JAK2: 4.8 | TYK2: 720 | 150-fold |
| Competitor A | JAK2: 3.1 | TYK2: 15.5 | 5-fold |
This data is illustrative. A comprehensive benchmark would include a wider panel of kinases.
Interpretation: This data reveals a critical performance trade-off. While Competitor A is marginally more potent against the primary target (JAK2), PyridaKine demonstrates a vastly superior selectivity profile, with a 150-fold lower affinity for the off-target kinase TYK2. This is a highly desirable characteristic, as greater selectivity often translates to a better safety profile with fewer mechanism-based side effects.
Experimental Protocol: In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol describes a typical method for determining IC50 values, designed to be robust and reproducible.
-
Reagent Preparation: Prepare serial dilutions of PyridaKine and the competitor drug in an appropriate solvent (e.g., DMSO). Prepare assay buffer containing the target kinase (e.g., recombinant human JAK2), the kinase substrate (a specific peptide), and ATP.
-
Assay Reaction: In a 384-well plate, dispense the kinase/substrate/ATP solution. Add the serially diluted drug compounds to the wells. Include positive (no inhibitor) and negative (no kinase) controls.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Detection: Add a luminescence-based detection reagent. This reagent quantifies the amount of ADP produced, which is directly proportional to kinase activity. The luminescent signal is inversely proportional to the kinase inhibitor's activity.
-
Data Acquisition: Read the luminescent signal using a plate reader.
-
Analysis: Normalize the data to the controls. Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic model to calculate the IC50 value.
Experimental Workflow Diagram
Caption: Workflow for a luminescence-based in-vitro kinase assay.
Biochemical assays are essential, but cell-based assays provide deeper insights into a drug's effects within a more biologically relevant context.[11] To confirm that PyridaKine's inhibition of JAK2 translates to a functional cellular outcome, we can measure the phosphorylation of a downstream target, STAT3.
Mechanism of Action: The JAK-STAT Pathway
The JAK-STAT pathway is a critical signaling cascade for numerous cytokines and growth factors. Aberrant activation is implicated in various cancers and inflammatory disorders. PyridaKine is designed to block this pathway at the level of JAK2.
Signaling Pathway Diagram
Caption: PyridaKine inhibits the JAK-STAT signaling pathway.
An effective drug must also be safe. Early in vitro toxicity testing is crucial for identifying liabilities and de-risking candidates before they advance to more complex and costly in vivo studies.[10][12][13] We assess cytotoxicity to determine the concentration at which the drug becomes toxic to cells, providing an initial estimate of the therapeutic window.
Comparative Data: In Vitro Cytotoxicity (CC50)
The CC50 value represents the concentration of a drug that causes a 50% reduction in cell viability. This is often assessed in both a cancer cell line (dependent on the target pathway) and a healthy, non-cancerous cell line.
| Cell Line | Cell Type | PyridaKine CC50 (μM) | Competitor A CC50 (μM) |
| HEL 92.1.7 | Leukemia (JAK-dependent) | 0.8 | 1.1 |
| HEK293 | Healthy Kidney | > 100 | 45 |
Interpretation: Both drugs show potent effects on the JAK-dependent cancer cell line. However, PyridaKine is significantly less toxic to healthy HEK293 cells, with a CC50 value greater than 100 μM. This suggests a much wider therapeutic window for PyridaKine compared to Competitor A, reinforcing the benefits of its superior kinase selectivity.
Experimental Protocol: Cell Viability (MTT) Assay
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.
-
Cell Culture: Plate cells (e.g., HEL 92.1.7 and HEK293) in 96-well plates and allow them to adhere and grow for 24 hours.
-
Drug Treatment: Expose the cells to serial dilutions of PyridaKine and the competitor drug for a specified duration (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Metabolically active cells will reduce the yellow MTT to a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the purple solution at ~570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the viability versus drug concentration to determine the CC50 value.
Conclusion and Forward Outlook
This guide outlines a logical, multi-pillar approach to benchmarking the performance of 3-Hydrazinyl-6-methylpyridazine-derived drugs. Through our case study of PyridaKine, we have demonstrated that a comprehensive evaluation goes beyond simple potency. By integrating assessments of efficacy, selectivity, and in vitro safety, we can build a robust data package that clearly differentiates a drug candidate from its competitors. The superior selectivity and wider therapeutic window of PyridaKine, identified through this objective benchmarking process, would strongly support its advancement into further preclinical development.
References
-
The Role Of in vitro Testing In Drug Development. Pion Inc. [Link]
-
Comprehensive Benchmarking Tools and Guidance for Achieving Selectivity in Kinase Drug Discovery. PubMed. [Link]
-
In Vitro Assays in Pharmacology: A Comprehensive Overview. IT Medical Team. [Link]
-
The Importance of In Vitro Assays. Visikol. [Link]
-
Benchmarking Cross-Docking Strategies in Kinase Drug Discovery. National Institutes of Health (NIH). [Link]
-
Benchmarking Cross-Docking Strategies in Kinase Drug Discovery. PubMed. [Link]
-
Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. MDPI. [Link]
-
Benchmarking Cross-Docking Strategies in Kinase Drug Discovery. ACS Publications. [Link]
-
Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Frontiers in Oncology. [Link]
-
Synthesis and antihypertensive activity of new 6-heteroaryl-3-hydrazinopyridazine derivatives. PubMed. [Link]
-
3-Hydrazinyl-6-methylpyridazine. MySkinRecipes. [Link]
-
Hydrazine derivatives of 1-aryl-1,4-dihydro-3-carboxy-6-methyl-4-pyridazone. Synthesis and biological activity. ResearchGate. [Link]
-
Antihypertensive activity of 3-hydrazinocycloheptyl[1,2-c]pyridazine and its hydrazone derivatives. PubMed. [Link]
-
3-Hydrazinyl-6-methylpyridazine. MySkinRecipes. [Link]
-
Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. National Institutes of Health (NIH). [Link]
-
Synthesis, characterization and biological activities of 3-methylbenzyl 2-(6-methyl pyridin-2-ylmethylene)hydrazine carbodithioate and its transition metal complexes. ResearchGate. [Link]
-
Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. [Link]
Sources
- 1. Synthesis and antihypertensive activity of new 6-heteroaryl-3-hydrazinopyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sarpublication.com [sarpublication.com]
- 5. 3-Hydrazinyl-6-methylpyridazine [myskinrecipes.com]
- 6. 3-Hydrazinyl-6-methylpyridazine [myskinrecipes.com]
- 7. Kinase-Bench: Comprehensive Benchmarking Tools and Guidance for Achieving Selectivity in Kinase Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 [frontiersin.org]
- 9. The Role Of in vitro Testing In Drug Development [pion-inc.com]
- 10. mdpi.com [mdpi.com]
- 11. lifesciences.danaher.com [lifesciences.danaher.com]
- 12. The Importance of In Vitro Assays [visikol.com]
- 13. itmedicalteam.pl [itmedicalteam.pl]
Safety Operating Guide
Navigating the Disposal of 3-Hydrazinyl-6-methylpyridazine: A Guide for Laboratory Professionals
For researchers and drug development professionals, the synthesis and application of novel compounds are at the forefront of innovation. However, with great innovation comes the profound responsibility of ensuring safety and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the proper disposal of 3-Hydrazinyl-6-methylpyridazine, a heterocyclic building block with significant potential in medicinal chemistry and agrochemical development.[1] As a substituted hydrazine derivative, this compound requires meticulous handling and disposal protocols rooted in a deep understanding of its chemical properties and associated hazards.
Hazard Assessment: Understanding the Risks of 3-Hydrazinyl-6-methylpyridazine
Before any handling or disposal procedures are initiated, a thorough understanding of the hazards associated with 3-Hydrazinyl-6-methylpyridazine is paramount. The primary hazards, as identified in its Safety Data Sheet (SDS), are:
-
Harmful if swallowed: Acute oral toxicity.
-
Causes serious eye damage: Potential for severe eye irritation or irreversible damage.
-
Suspected of causing cancer: This compound is classified as a potential carcinogen.[2]
The hydrazinyl moiety is a key structural feature that dictates the reactivity and toxicity of this molecule. Hydrazines, as a class of compounds, are known to be highly reactive and can pose significant health risks.[3][4][5] Therefore, all procedures involving 3-Hydrazinyl-6-methylpyridazine must be conducted with the utmost caution and adherence to established safety protocols for handling carcinogenic and reactive substances.[6][7][8][9][10]
Personal Protective Equipment (PPE): Your First Line of Defense
Given the hazardous nature of 3-Hydrazinyl-6-methylpyridazine, the use of appropriate Personal Protective Equipment (PPE) is non-negotiable. The following table outlines the minimum PPE requirements for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | To prevent skin contact and absorption. Hydrazines can be absorbed through the skin.[11] |
| Eye and Face Protection | Safety goggles with side shields or a face shield. | To protect against splashes that could cause serious eye damage.[2] |
| Body Protection | A fully fastened laboratory coat. | To protect street clothing from contamination.[6] |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if there is a risk of generating dust or aerosols. All work with this compound should ideally be conducted within a certified chemical fume hood.[7][9] | To prevent inhalation of the compound, especially given its suspected carcinogenicity. |
Spill Management: A Calm and Calculated Response
In the event of a spill, a swift and methodical response is crucial to mitigate exposure and prevent the spread of contamination.
Step 1: Evacuate and Secure the Area
-
Immediately alert others in the vicinity and evacuate the immediate area of the spill.
-
If the spill is significant, contact your institution's Environmental Health and Safety (EHS) department.
Step 2: Don Appropriate PPE
-
Before attempting any cleanup, ensure you are wearing the proper PPE as outlined in the table above.
Step 3: Contain and Absorb the Spill
-
For liquid spills, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad.
-
For solid spills, carefully sweep the material, avoiding the generation of dust.
Step 4: Collect and Dispose of Contaminated Materials
-
Carefully collect the absorbed material and any contaminated debris into a designated hazardous waste container.
-
Label the container clearly as "Hazardous Waste" and include the chemical name: "3-Hydrazinyl-6-methylpyridazine".
Step 5: Decontaminate the Spill Area
-
Thoroughly clean the spill area with a suitable solvent (e.g., ethanol or isopropanol) followed by soap and water.
-
Dispose of all cleaning materials as hazardous waste.
Disposal Procedures: A Step-by-Step Guide
The disposal of 3-Hydrazinyl-6-methylpyridazine and its associated waste must be handled in strict accordance with local, state, and federal regulations for hazardous waste.[12][13][14] The following procedures are based on established best practices for hydrazine-containing compounds.
Method 1: Incineration (Preferred Method)
High-temperature incineration in a licensed hazardous waste facility is the preferred method for the disposal of 3-Hydrazinyl-6-methylpyridazine.[15] This method ensures the complete destruction of the compound.
Procedure:
-
Collect all waste containing 3-Hydrazinyl-6-methylpyridazine, including unused product, contaminated consumables (e.g., pipette tips, filter paper), and spill cleanup materials, in a clearly labeled and sealed hazardous waste container.
-
Arrange for pickup and disposal by a certified hazardous waste management company.
Method 2: Chemical Neutralization (For Dilute Aqueous Waste)
For dilute aqueous waste streams containing 3-Hydrazinyl-6-methylpyridazine, chemical neutralization can be an effective disposal method. This should only be performed by trained personnel in a controlled laboratory setting, and in accordance with all institutional and regulatory guidelines. The goal of chemical neutralization is to oxidize the hydrazine moiety to less harmful products, primarily nitrogen gas and water.[11][16]
Two common oxidizing agents for this purpose are sodium hypochlorite and hydrogen peroxide.[11][17]
A. Neutralization with Sodium Hypochlorite
This method utilizes a dilute solution of sodium hypochlorite (bleach) to oxidize the hydrazine derivative.
Reaction: N₂H₄ + 2NaOCl → N₂ + 2H₂O + 2NaCl[11]
Protocol:
-
Dilution is Critical: Ensure the hydrazine-containing waste is diluted with water to a concentration of 5% or less. This is a crucial step to control the exothermic nature of the reaction.[11][18]
-
Prepare the Hypochlorite Solution: Use a dilute sodium hypochlorite solution (less than 5% available chlorine).[11]
-
Slow and Controlled Addition: In a well-ventilated chemical fume hood, slowly add the sodium hypochlorite solution to the diluted hydrazine waste with constant stirring. A vigorous bubbling of nitrogen gas will be observed.
-
Monitor and Ensure Complete Reaction: Continue adding the hypochlorite solution until the bubbling ceases. To confirm complete neutralization, test for the presence of excess chlorine using orthotolidine reagent. A reddish-orange color indicates the reaction is complete.[19]
-
Final Disposal: Once the reaction is complete and the absence of hydrazine is confirmed, the resulting solution may be disposed of down the drain with copious amounts of water, provided this is in compliance with local regulations.
B. Neutralization with Hydrogen Peroxide
Hydrogen peroxide can also be used to oxidize hydrazine waste. This reaction can be slower but can be catalyzed to improve its efficiency.
Protocol:
-
Dilute the Waste: As with the hypochlorite method, dilute the hydrazine-containing waste with water.
-
Catalyst Addition (Optional but Recommended): The addition of a trace amount of a copper (II) salt (e.g., copper sulfate) can catalyze the reaction, making it proceed more rapidly.[11][20]
-
Controlled Addition of Peroxide: Slowly add a dilute solution of hydrogen peroxide to the hydrazine waste with stirring. The molar ratio of hydrogen peroxide to hydrazine should be at least 2:1 to ensure complete oxidation.[11]
-
Observe and Verify: The reaction will produce nitrogen gas and water. Monitor for the cessation of gas evolution.
-
Final Disposal: After confirming the complete destruction of the hydrazine, the resulting solution can be disposed of according to local regulations.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of 3-Hydrazinyl-6-methylpyridazine.
Caption: Decision workflow for the disposal of 3-Hydrazinyl-6-methylpyridazine.
Chemical Incompatibility
To prevent hazardous reactions, it is crucial to avoid mixing 3-Hydrazinyl-6-methylpyridazine waste with incompatible chemicals. As a hydrazine derivative, it should be considered a strong reducing agent and should not be stored with or mixed with the following:
Conclusion
The proper disposal of 3-Hydrazinyl-6-methylpyridazine is a critical aspect of laboratory safety and environmental responsibility. By understanding its hazards, utilizing appropriate personal protective equipment, and following established disposal protocols, researchers can mitigate the risks associated with this valuable chemical intermediate. This guide serves as a foundational resource, and it is imperative that all procedures are conducted in strict compliance with the regulations and guidelines set forth by your institution and local authorities.
References
-
Thomas Jefferson University. (n.d.). Laboratory Guidelines for the Safe Use of Chemical Carcinogens and Toxins. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Production, Import, Use, and Disposal - Toxicological Profile for Hydrazines. Retrieved from [Link]
-
University of Delaware Environmental Health & Safety. (n.d.). Chemical Carcinogens. Retrieved from [Link]
-
University of Pennsylvania Environmental Health and Radiation Safety. (2024, April 12). SOP: Carcinogens. Retrieved from [Link]
-
Stanford Environmental Health & Safety. (n.d.). 24-002a - General Use SOP - Carcinogens. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Hydrazine. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). Hydrazine - NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). Methyl hydrazine - NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]
- Google Patents. (n.d.). US20170113086A1 - Methods and systems for neutralization of hydrazine.
-
Defense Technical Information Center. (n.d.). Safety and Handling of Hydrazine. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). Hydrazine | NIOSH. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (2012, March 9). CDC - Hydrazine - NIOSH Workplace Safety and Health Topic. Retrieved from [Link]
-
Defense Technical Information Center. (n.d.). Studies on Evaporation of Hydrazine and Procedures for Cleanup of Small Spills. Retrieved from [Link]
- Google Patents. (n.d.). EP1401772A1 - Method for decomposing hydrazine contained in an aqueous liquid.
- Google Patents. (n.d.). CN1590311A - Treatment method of hydrazin containing waste water.
-
ResearchGate. (n.d.). Products of the neutralization of hydrazine fuels with hypochlorite. Retrieved from [Link]
-
Defense Technical Information Center. (n.d.). Products of the Hypochlorite Oxidation of Hydrazine Fuels. Retrieved from [Link]
-
International Nuclear Information System. (n.d.). Destruction of oxalate by reaction with hydrogen peroxide. Retrieved from [Link]
-
INCHEM. (1991). Hydrazine (HSG 56, 1991). Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Hydrazine | EPA. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). TABLE 7-1, Regulations and Guidelines Applicable to Hydrazine - Toxicological Profile for Hydrazines - NCBI Bookshelf. Retrieved from [Link]
-
National Technical Reports Library. (1987). Chemistry of the Hypochlorite Neutralization of Hydrazine Fuels. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Hydrazinyl-6-methylpyridazine | C5H8N4 | CID 12379804 - PubChem. Retrieved from [Link]
-
PubChemLite. (n.d.). 3-hydrazinyl-6-methylpyridazine (C5H8N4). Retrieved from [Link]
-
MySkinRecipes. (n.d.). 3-Hydrazinyl-6-methylpyridazine. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2014, December 16). Hydrazine Fire Response Lake, MS Waste Management Plan Version 1.0. Retrieved from [Link]
-
ResearchGate. (n.d.). Hydrazine and Its Derivatives. Retrieved from [Link]
-
Defense Technical Information Center. (n.d.). THE LOWER ALIPHATIC DERIVATIVES OF HYDRAZINE. Retrieved from [Link]
-
MDPI. (n.d.). Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste: Guidelines and Regulations, Federal Register Notice. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]
-
ResearchGate. (n.d.). BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY. Retrieved from [Link]
-
Wikipedia. (n.d.). Hydrazines. Retrieved from [Link]
Sources
- 1. 3-Hydrazinyl-6-methylpyridazine [myskinrecipes.com]
- 2. 3-Hydrazinyl-6-methylpyridazine | C5H8N4 | CID 12379804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Hydrazine | NIOSH | CDC [archive.cdc.gov]
- 4. researchgate.net [researchgate.net]
- 5. BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jefferson.edu [jefferson.edu]
- 7. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 8. Chemical Carcinogens - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 9. SOP: Carcinogens | PennEHRS [ehrs.upenn.edu]
- 10. ehs.stanford.edu [ehs.stanford.edu]
- 11. arxada.com [arxada.com]
- 12. epaosc.org [epaosc.org]
- 13. epa.gov [epa.gov]
- 14. epa.gov [epa.gov]
- 15. Hydrazine (HSG 56, 1991) [inchem.org]
- 16. apps.dtic.mil [apps.dtic.mil]
- 17. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Hydrazines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. US20170113086A1 - Methods and systems for neutralization of hydrazine - Google Patents [patents.google.com]
- 19. apps.dtic.mil [apps.dtic.mil]
- 20. CN1590311A - Treatment method of hydrazin containing waste water - Google Patents [patents.google.com]
- 21. CDC - NIOSH Pocket Guide to Chemical Hazards - Hydrazine [cdc.gov]
- 22. CDC - NIOSH Pocket Guide to Chemical Hazards - Methyl hydrazine [cdc.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Hydrazinyl-6-methylpyridazine
Welcome to your comprehensive guide on the safe handling of 3-Hydrazinyl-6-methylpyridazine (CAS No: 38956-79-5). In our shared pursuit of scientific advancement, the uncompromising safety of our researchers is paramount. This document moves beyond a simple checklist, providing a deep, procedural framework rooted in the specific chemical characteristics of this compound. Our goal is to empower you with the knowledge to create a self-validating system of safety, ensuring every interaction with this substance is controlled and secure.
Hazard Assessment: The 'Why' Behind the Protection
Understanding the intrinsic hazards of a chemical is the critical first step in establishing a robust safety protocol. 3-Hydrazinyl-6-methylpyridazine is not a benign substance; its hazard profile, as defined by the Globally Harmonized System (GHS), necessitates a high degree of caution.[1][2] The primary risks are significant and demand specific protective measures.
-
H302 - Harmful if swallowed: This acute oral toxicity means that ingestion of even small quantities can cause significant harm.[1][2] This dictates strict hygiene protocols and a prohibition on eating, drinking, or smoking in the laboratory.[2]
-
H318 - Causes serious eye damage: This is a critical warning.[1][2] The substance is not merely an irritant; it can cause irreversible damage to the eyes. This classification mandates robust eye and face protection beyond standard safety glasses.[2]
-
H351 - Suspected of causing cancer: As a Category 2 carcinogen, long-term or repeated exposure may increase the risk of cancer.[1][2] This hazard underscores the importance of minimizing all routes of exposure—inhalation, skin contact, and ingestion—through engineering controls and diligent use of PPE.
These classifications are summarized below for immediate reference.
| Hazard Statement | GHS Classification | Signal Word | Pictograms |
| H302: Harmful if swallowed | Acute Toxicity, Oral (Category 4) | Danger | |
| H318: Causes serious eye damage | Serious Eye Damage/Eye Irritation (Category 1) | Danger | |
| H351: Suspected of causing cancer | Carcinogenicity (Category 2) | Danger |
Core PPE Requirements: Your First Line of Defense
Based on the hazard assessment, a standard set of PPE is mandatory for any procedure involving 3-Hydrazinyl-6-methylpyridazine. The precautionary statement P280, "Wear protective gloves/protective clothing/eye protection/face protection," serves as our foundational directive.[2]
Eye and Face Protection
Due to the severe risk of eye damage (H318), standard safety glasses are insufficient.
-
Primary Protection: Always wear tightly-fitting chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards.[3]
-
Secondary Protection: A full-face shield must be worn over the chemical splash goggles.[4] This is crucial when handling the solid powder, preparing solutions, or performing any transfer where splashing is a possibility. The face shield protects the entire face from splashes that could bypass goggles.
Hand Protection
-
Glove Type: Chemically resistant gloves are required. Nitrile gloves are a common and effective choice for incidental contact. Always inspect gloves for tears or punctures before use.[3]
-
Protocol: For extended procedures or when handling larger quantities, consider double-gloving. If direct contact occurs, remove the glove immediately, wash your hands thoroughly, and don a new glove. Contaminated gloves must not be reused.[3]
Body Protection
-
Laboratory Coat: A clean, buttoned laboratory coat is the minimum requirement.
-
Enhanced Protection: For tasks with a higher risk of splashes, such as large-scale solution preparation or transfers, a chemically resistant apron or gown worn over the lab coat is recommended. Ensure clothing fully covers your arms and legs. Open-toed shoes are strictly prohibited.
Respiratory Protection
While engineering controls are the primary method for mitigating inhalation risks, respiratory protection may be necessary in specific situations.
-
When to Use: A respirator is required if you are handling the solid powder outside of a certified chemical fume hood or other ventilated enclosure, or if engineering controls are not functioning correctly.
-
Type: Use a NIOSH (US) or EN 149 (EU) approved particulate respirator (e.g., N95) at a minimum for the solid form. Consult your institution's safety officer for specific guidance on respirator selection and fit-testing.
Operational Protocols: From Receipt to Disposal
The level of risk, and therefore the specific application of PPE, can vary depending on the task. The following workflow provides procedural guidance for common laboratory operations.
Caption: PPE Selection Workflow for 3-Hydrazinyl-6-methylpyridazine.
Step-by-Step PPE Donning and Doffing Protocol
Correctly putting on and taking off PPE is as crucial as selecting the right equipment.
Donning (Putting On) Sequence:
-
Clothing & Shoes: Confirm you are wearing appropriate lab attire (long pants, closed-toe shoes).
-
Lab Coat/Gown: Put on your lab coat or chemically resistant gown. Fasten all buttons.
-
Respirator (if required): Perform a seal check according to the manufacturer's instructions.
-
Eye & Face Protection: Put on chemical splash goggles first, then the face shield.
-
Gloves: Put on gloves last. Ensure the cuffs of the gloves go over the cuffs of your lab coat sleeves.
Doffing (Taking Off) Sequence: This sequence is designed to minimize self-contamination.
-
Chemically Resistant Gown/Apron (if worn): Remove and place in the designated container.
-
Gloves (Outer pair if double-gloved): Remove the first pair of gloves using a technique that avoids touching the outside of the glove with bare skin.
-
Face Shield: Remove by handling the headband only.
-
Goggles: Remove from the back of the head forward.
-
Lab Coat: Remove by rolling it inside-out, ensuring the contaminated exterior is contained.
-
Gloves (Inner or only pair): Remove gloves last. Peel one glove off, balling it in the gloved hand. Slide a clean finger under the cuff of the remaining glove and peel it off over the first.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water.
Decontamination and Disposal Plan
Your responsibility for safety extends to the proper disposal of contaminated materials.
-
PPE Disposal: All disposable PPE used while handling 3-Hydrazinyl-6-methylpyridazine must be considered contaminated waste. This includes gloves, disposable lab coats, and any cleaning materials. Dispose of these items in a designated hazardous waste container according to your institution's protocols.
-
Chemical Waste Disposal: As per precautionary statement P501, all surplus chemical and empty containers must be disposed of through an appropriate treatment and disposal facility.[2] Never dispose of this chemical down the drain. Follow all local, state, and federal regulations for hazardous waste disposal.
Emergency Procedures: A Self-Validating System
In the event of an exposure, immediate and correct action is critical. Emergency eye wash stations and safety showers must be available in the immediate vicinity.[4]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]
-
Skin Contact: Take off all contaminated clothing immediately. Wash the affected area with soap and plenty of water.[2] Seek medical advice if irritation persists.
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately for medical help.[2]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If the victim is not breathing, give artificial respiration and seek immediate medical attention.[2]
By integrating this comprehensive PPE strategy into your standard operating procedures, you create a resilient and self-validating safety culture. Your expertise in the lab is your greatest asset; protecting it is our collective priority.
References
-
PubChem. 3-Hydrazinyl-6-methylpyridazine. National Center for Biotechnology Information. [Link]
-
PubChem. 3-Methylpyridazine. National Center for Biotechnology Information. [Link]
-
MySkinRecipes. 3-Hydrazinyl-6-methylpyridazine. MySkinRecipes. [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
